molecular formula C7H16Cl2N2O B1291594 4-(Azetidin-3-yl)morpholine dihydrochloride CAS No. 178312-50-0

4-(Azetidin-3-yl)morpholine dihydrochloride

Cat. No.: B1291594
CAS No.: 178312-50-0
M. Wt: 215.12 g/mol
InChI Key: KTTHNJILQSHJHQ-UHFFFAOYSA-N
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Description

4-(Azetidin-3-yl)morpholine dihydrochloride is a useful research compound. Its molecular formula is C7H16Cl2N2O and its molecular weight is 215.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(azetidin-3-yl)morpholine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H14N2O.2ClH/c1-3-10-4-2-9(1)7-5-8-6-7;;/h7-8H,1-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTTHNJILQSHJHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2CNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30622153
Record name 4-(Azetidin-3-yl)morpholine--hydrogen chloride (1/2)
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Molecular Weight

215.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178312-50-0
Record name 4-(Azetidin-3-yl)morpholine--hydrogen chloride (1/2)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(azetidin-3-yl)morpholine dihydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to 4-(Azetidin-3-yl)morpholine Dihydrochloride: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Azetidinyl-Morpholine Scaffold

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic properties is paramount. Among the saturated heterocyclic scaffolds, the azetidinyl-morpholine framework has emerged as a particularly valuable asset. 4-(Azetidin-3-yl)morpholine dihydrochloride, a key building block, offers a unique combination of a strained four-membered azetidine ring and a conformationally flexible morpholine moiety. This duality provides a powerful tool for medicinal chemists to modulate properties such as solubility, metabolic stability, and target engagement.

The high sp³ character and conformational rigidity of the azetidine ring can enhance binding to protein targets and improve metabolic stability, while the morpholine group is a well-established motif for improving aqueous solubility and other pharmacokinetic parameters. This technical guide provides an in-depth analysis of the chemical properties, synthesis, and applications of this compound, with a particular focus on its utility in the development of kinase inhibitors for therapeutic intervention.

Core Chemical and Physical Properties

This compound is typically a white to off-white crystalline solid that is soluble in water. The presence of two hydrochloride salts significantly influences its physical properties compared to the free base. A summary of its key chemical identifiers and properties is provided in Table 1.

PropertyValueSource(s)
Chemical Name This compound
Synonyms 4-(3-Azetidinyl)morpholine dihydrochloride, Morpholine, 4-(3-azetidinyl)-, dihydrochloride
CAS Number 178312-50-0
Molecular Formula C₇H₁₆Cl₂N₂O
Molecular Weight 215.12 g/mol
Appearance White crystalline powder
Solubility Soluble in water and some organic solvents.
Storage Under inert gas (nitrogen or Argon) at 2-8°C.

Note on Related Salts: The hydrochloride salt (CAS Number: 223381-71-3) is also commercially available and has a molecular formula of C₇H₁₅ClN₂O and a molecular weight of 178.66 g/mol . It has a reported melting point of 198-202 °C.

Synthesis and Reactivity

The synthesis of 4-(azetidin-3-yl)morpholine typically involves the nucleophilic addition of morpholine to a suitable 3-substituted azetidine precursor. A general synthetic approach is outlined below.

General Synthesis Workflow

G cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Final Product A N-protected-3-azetidinone C Reductive Amination A->C NaBH(OAc)₃ or H₂/Pd-C B Morpholine B->C D Deprotection C->D e.g., TFA or H₂/Pd(OH)₂ E Salt Formation D->E HCl in ether or isopropanol F 4-(Azetidin-3-yl)morpholine dihydrochloride E->F

Caption: General synthesis workflow for this compound.

A common synthetic route involves the reductive amination of an N-protected 3-azetidinone with morpholine, followed by deprotection of the nitrogen protecting group and subsequent salt formation with hydrochloric acid. The choice of protecting group (e.g., Boc, Cbz) and deprotection conditions are critical for a successful synthesis.

The reactivity of 4-(azetidin-3-yl)morpholine is dominated by the nucleophilicity of the secondary amine within the azetidine ring. This allows for a wide range of functionalization reactions, most notably N-alkylation and N-arylation, to introduce the scaffold into more complex molecules.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The azetidinyl-morpholine motif is a privileged scaffold in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a key regulator of cell growth, proliferation, and survival, and its aberrant activation is frequently observed in human cancers.

PI3K/Akt Signaling Pathway and Inhibition

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Survival mTORC1->CellGrowth Inhibitor Azetidinyl-Morpholine based Inhibitor Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by an azetidinyl-morpholine-based inhibitor.

Derivatives of 4-(azetidin-3-yl)morpholine have been investigated as potent inhibitors of PI3K isoforms. The morpholine moiety often occupies the solvent-exposed region of the ATP-binding pocket, enhancing solubility and fine-tuning the pharmacokinetic profile, while the azetidine ring can be functionalized to achieve potent and selective interactions with the kinase.

Representative Experimental Protocol: N-Alkylation

The following is a representative protocol for the N-alkylation of a secondary amine, which can be adapted for 4-(azetidin-3-yl)morpholine. This procedure is based on established methods for the N-alkylation of morpholine derivatives.

Objective: To synthesize an N-alkylated derivative of 4-(azetidin-3-yl)morpholine.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq) and anhydrous acetonitrile (10 mL per mmol of amine).

  • Add anhydrous potassium carbonate (3.0 eq) to neutralize the hydrochloride salts and act as a base.

  • To the stirred suspension, add the alkyl halide (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by TLC.

  • Upon completion of the reaction (as indicated by the disappearance of the starting amine), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling

This compound and its hydrochloride salt are classified as irritants. The following hazard and precautionary statements are associated with the hydrochloride salt and should be considered when handling the dihydrochloride as well:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block in modern drug discovery. Its unique structural features provide a powerful platform for the development of novel therapeutics with improved pharmacological profiles. The strategic incorporation of this scaffold, particularly in the field of kinase inhibitors, has demonstrated significant potential for addressing unmet medical needs. This guide has provided a comprehensive overview of its chemical properties, synthesis, and applications, offering a valuable resource for researchers and scientists in the field of drug development.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 13401973, 4-(Azetidin-3-yl)morpholine. Retrieved January 11, 2026, from [Link].

  • ChemBK. (n.d.). Morpholine, 4-(3-azetidinyl)-, dihydrochloride. Retrieved January 11, 2026, from [Link]

  • PubChemLite. (n.d.). This compound (C7H14N2O). Retrieved January 11, 2026, from [Link]

  • Hayakawa, M., Kaizawa, H., Moritomo, H., Koizumi, T., Ohishi, T., Okada, M., Ohta, M., Tsukamoto, S., Parker, P., Workman, P.

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(Azetidin-3-yl)morpholine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and characterization of 4-(Azetidin-3-yl)morpholine dihydrochloride, a valuable building block in medicinal chemistry and drug discovery. The unique structural combination of a strained azetidine ring and a morpholine moiety imparts specific physicochemical properties that are of significant interest to researchers in the development of novel therapeutics. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not only a detailed synthetic protocol but also the underlying chemical principles and characterization data necessary for its successful preparation and validation.

Introduction: The Significance of the Azetidine-Morpholine Scaffold

The azetidine motif, a four-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry. Its inherent ring strain influences molecular conformation and can lead to unique interactions with biological targets. When coupled with the morpholine ring, a common pharmacophore known to improve aqueous solubility and metabolic stability, the resulting 4-(Azetidin-3-yl)morpholine scaffold presents a versatile platform for the design of novel bioactive molecules. Azetidine derivatives are key intermediates in the synthesis of a wide range of biologically active compounds, including antibacterial and antidepressant agents.

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The chosen synthetic strategy involves the initial formation of the carbon-nitrogen bond between the azetidine and morpholine rings, followed by the removal of a protecting group and subsequent conversion to the stable dihydrochloride salt.

Synthetic Strategy Overview

The overall synthetic pathway can be visualized as a three-stage process:

Synthetic_Workflow Start 1-Boc-3-azetidinone Step1 Reductive Amination with Morpholine Start->Step1 Intermediate N-Boc-4-(azetidin-3-yl)morpholine Step1->Intermediate Step2 Boc Deprotection (Acidic Conditions) Intermediate->Step2 Free_Base 4-(Azetidin-3-yl)morpholine Step2->Free_Base Step3 Salt Formation (HCl) Free_Base->Step3 Final_Product 4-(Azetidin-3-yl)morpholine Dihydrochloride Step3->Final_Product

Caption: Overall synthetic workflow for this compound.

Step 1: Reductive Amination of 1-Boc-3-azetidinone with Morpholine

The initial and crucial step is the formation of the C-N bond between the azetidine and morpholine moieties. This is achieved through a reductive amination reaction. The choice of a protected azetidine precursor, 1-Boc-3-azetidinone, is critical to prevent unwanted side reactions at the azetidine nitrogen. The Boc (tert-butyloxycarbonyl) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions.

The carbonyl group of 1-Boc-3-azetidinone reacts with the secondary amine of morpholine to form an unstable iminium ion intermediate. This intermediate is then reduced in situ by a mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃). This reagent is particularly well-suited for reductive aminations as it is less reactive towards carbonyl groups than other borohydrides, thus minimizing the reduction of the starting ketone.

Reductive_Amination Reactants 1-Boc-3-azetidinone + Morpholine Intermediate Iminium Ion Intermediate Reactants->Intermediate [H+] Product N-Boc-4-(azetidin-3-yl)morpholine Intermediate->Product NaBH(OAc)3

Caption: Mechanism of the reductive amination step.

Experimental Protocol:

  • To a stirred solution of 1-Boc-3-azetidinone (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add morpholine (1.2 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition should be done carefully to control any potential exotherm.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude N-Boc-4-(azetidin-3-yl)morpholine.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Deprotection of N-Boc-4-(azetidin-3-yl)morpholine

With the core structure assembled, the next step is the removal of the Boc protecting group from the azetidine nitrogen. This is typically achieved under acidic conditions. A solution of hydrogen chloride (HCl) in an anhydrous organic solvent like 1,4-dioxane or diethyl ether is a common and effective reagent for this transformation. The reaction proceeds via acid-catalyzed cleavage of the carbamate, releasing the free amine, carbon dioxide, and tert-butanol.

Experimental Protocol:

  • Dissolve the purified N-Boc-4-(azetidin-3-yl)morpholine (1.0 eq) in a minimal amount of an anhydrous solvent such as 1,4-dioxane.

  • To this solution, add a solution of 4M HCl in 1,4-dioxane (excess, typically 5-10 eq).

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

  • Upon completion, the product will likely precipitate out of the solution as the hydrochloride salt. If not, the solvent can be removed under reduced pressure to yield the crude salt of the free base.

Step 3: Formation of the Dihydrochloride Salt

To ensure stability, facilitate handling, and improve solubility in aqueous media for biological assays, the free base of 4-(Azetidin-3-yl)morpholine is converted to its dihydrochloride salt. This is because both the azetidine and morpholine nitrogens can be protonated.

Experimental Protocol:

  • If the product from the deprotection step is not already the desired dihydrochloride, dissolve the crude free base in a suitable solvent like diethyl ether or a mixture of methanol and diethyl ether.

  • Slowly add a solution of anhydrous HCl in diethyl ether or bubble anhydrous HCl gas through the solution until precipitation is complete.

  • Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a stable, crystalline solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and physical methods should be employed.

Physicochemical Properties
PropertyValueSource(s)
Molecular FormulaC₇H₁₆Cl₂N₂O[1]
Molecular Weight215.12 g/mol Calculated
AppearanceWhite to off-white solidTypical observation
Melting Point198 - 202 °C[2]
SolubilitySoluble in water[2]
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, the spectrum will show characteristic signals for the protons on the azetidine and morpholine rings. The chemical shifts and coupling patterns will be influenced by the protonation of the nitrogen atoms.

  • Expected Chemical Shifts (δ, ppm):

    • Morpholine protons: Signals for the -CH₂-O- and -CH₂-N- protons are expected. The protons adjacent to the oxygen will appear at a higher chemical shift (downfield) compared to those adjacent to the nitrogen.

    • Azetidine protons: The protons on the four-membered ring will exhibit complex splitting patterns due to their constrained environment. The methine proton at the 3-position will be coupled to the adjacent methylene protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

  • Expected Chemical Shift Ranges (δ, ppm):

    • Morpholine carbons: The carbons adjacent to the oxygen will resonate in the range of approximately 60-70 ppm, while those adjacent to the nitrogen will be in the 40-50 ppm range.

    • Azetidine carbons: The carbons of the strained azetidine ring will have characteristic chemical shifts, typically in the range of 40-60 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern. For 4-(Azetidin-3-yl)morpholine, the free base has a monoisotopic mass of approximately 142.11 Da.[3] In the mass spectrum, one would expect to see the protonated molecular ion [M+H]⁺ at m/z 143.12.[3]

FTIR (Fourier-Transform Infrared) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

  • Expected Characteristic Absorptions (cm⁻¹):

    • N-H stretch: Broad absorptions in the region of 2400-3000 cm⁻¹ are characteristic of ammonium salts.

    • C-H stretch: Absorptions in the 2800-3000 cm⁻¹ region corresponding to the C-H bonds of the methylene groups.

    • C-O stretch: A strong absorption around 1115 cm⁻¹ is characteristic of the C-O-C ether linkage in the morpholine ring.

    • N-H bend: Bending vibrations for the ammonium groups can be observed in the fingerprint region.

Conclusion

The synthesis and characterization of this compound presented in this guide provide a robust and reliable pathway for obtaining this valuable chemical entity. The detailed protocols and characterization data serve as a critical resource for researchers engaged in the design and synthesis of novel therapeutic agents. The unique combination of the strained azetidine ring and the solubilizing morpholine moiety makes this scaffold a promising starting point for the development of new drugs with improved pharmacological profiles. Adherence to the described procedures and careful analytical validation will ensure the successful and reproducible synthesis of this important building block.

References

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of peptide research, 58(4), 338–341. [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane.
  • ChemBK. (2024, April 9). Morpholine, 4-(3-azetidinyl)-, dihydrochloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Azetidin-3-yl)morpholine. Retrieved from [Link]

  • ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved from [Link]

  • Reddit. (2022, June 23). What's the proper way to convert a freebase to hydrochloride? r/chemistry. Retrieved from [Link]

  • ResearchGate. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(12), 2594-2615. [Link]

  • Kirichok, A. A., et al. (2024). "Angular" Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery. Angewandte Chemie International Edition. [Link]

  • Bouling Chemical Co., Limited. (n.d.). 4-(Azetidin-3-Yl)Morpholine Hydrochloride Manufacturer & Supplier in China. Retrieved from [Link]

Sources

An In-depth Technical Guide on 4-(Azetidin-3-yl)morpholine dihydrochloride: From Synthetic Intermediate to Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide addresses the function and significance of 4-(Azetidin-3-yl)morpholine dihydrochloride. It is crucial to establish at the outset that this compound is not an active pharmaceutical ingredient (API) with a direct pharmacological mechanism of action. Instead, its primary role in the biomedical field is as a specialized chemical building block—a key intermediate in the synthesis of highly targeted therapeutic agents. The most prominent of these is Gefitinib, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

Therefore, this guide will elucidate the "mechanism of action" of this compound within the context of its essential contribution to the structure and function of the final API, Gefitinib. We will explore its synthetic utility, the rationale for its inclusion in the final drug structure, and the detailed mechanism by which Gefitinib inhibits the EGFR signaling pathway, a critical cascade in certain cancers. This document is intended for researchers, medicinal chemists, and drug development professionals who require a deep, context-rich understanding of this important chemical entity.

Introduction to this compound

This compound is a heterocyclic organic compound.[1][2][3][4] Its structure features a four-membered azetidine ring linked to a six-membered morpholine ring.[1] Supplied as a dihydrochloride salt, this form enhances its stability and solubility in polar solvents, which is advantageous for its use in synthetic chemistry.

The compound's value lies in the unique combination of these two rings. The morpholine moiety is a common feature in many successful drugs, often used to improve physicochemical properties like solubility and to form key interactions with biological targets.[5][6][7][8][9] The strained azetidine ring provides a rigid, three-dimensional scaffold that can precisely orient other parts of a molecule.[1] It is this combination that makes it a valuable synthon in the construction of complex molecules like Gefitinib.

Role in the Synthesis of Gefitinib

Gefitinib is an anilinoquinazoline-based drug used primarily for the treatment of non-small cell lung cancer (NSCLC) in patients with specific EGFR mutations.[10][11][12][13] The synthesis of Gefitinib involves several key steps, one of which is the incorporation of a side chain that enhances the drug's solubility and binding affinity. This is the critical role of 4-(Azetidin-3-yl)morpholine.

While various synthetic routes to Gefitinib exist, a common strategy involves the O-alkylation of a quinazoline intermediate.[14][15][16][17] In this step, the 4-(Azetidin-3-yl)morpholine moiety is attached to the quinazoline core, forming the final drug molecule. The morpholine group, in particular, becomes part of a flexible side chain that improves the overall pharmacokinetic profile of Gefitinib.

Mechanism of Action of Gefitinib: The Ultimate Function

The "action" of the 4-(Azetidin-3-yl)morpholine moiety is fully realized in the biological activity of Gefitinib. Gefitinib functions as a highly selective and potent inhibitor of the EGFR tyrosine kinase.[10][11][12][13][18]

The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell growth, proliferation, and survival.[11][13][18][19] In normal cells, the binding of ligands like Epidermal Growth Factor (EGF) to the extracellular domain of EGFR causes the receptor to dimerize.[11][13] This dimerization activates the intracellular tyrosine kinase domain, leading to autophosphorylation of tyrosine residues.[11][20]

These phosphorylated sites act as docking stations for various signaling proteins, initiating downstream cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[11][21][22][23] These pathways ultimately transmit signals to the nucleus, promoting gene expression related to cell proliferation and survival. In certain cancers, particularly NSCLC, mutations in the EGFR gene lead to constitutive, ligand-independent activation of the kinase, driving uncontrolled cell growth.[10][11][20]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding Dimerized_EGFR EGFR Dimer (Active) EGFR->Dimerized_EGFR Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerized_EGFR->RAS_RAF_MEK_ERK Phosphorylation (Signal Transduction) PI3K_AKT PI3K-AKT Pathway Dimerized_EGFR->PI3K_AKT Phosphorylation (Signal Transduction) ATP ATP ATP->Dimerized_EGFR Binds to Kinase Domain Gefitinib Gefitinib Gefitinib->Dimerized_EGFR Competitive Inhibition Proliferation_Survival Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation_Survival PI3K_AKT->Proliferation_Survival

Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.

Gefitinib's Inhibitory Action

Gefitinib exerts its therapeutic effect by acting as an ATP-competitive inhibitor.[10][24] It selectively binds to the ATP-binding pocket within the EGFR tyrosine kinase domain.[11][12][25] This binding is reversible and prevents ATP from accessing the site, thereby blocking the autophosphorylation of the receptor.[10][11]

By inhibiting this crucial first step, Gefitinib effectively shuts down all downstream signaling pathways that are dependent on EGFR activation.[11][21] This leads to the inhibition of cancer cell proliferation and the induction of apoptosis (programmed cell death).[10][12] Gefitinib is particularly effective against tumors harboring activating mutations in EGFR, as these cancer cells are highly dependent on the EGFR pathway for their survival—a concept known as "oncogene addiction".[11][24]

Quantitative Data: Gefitinib Activity

The efficacy of kinase inhibitors like Gefitinib is quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity. The IC50 values highlight Gefitinib's potency and selectivity.

Target Cell Line IC50 (nM) Significance Reference
Mutant EGFR (15 bp deletion)PC-953.0 ± 8.1Demonstrates high sensitivity in cells with activating mutations.[26]
Wild-Type EGFRPC-1447,000 ± 9,100Shows significantly lower activity against wild-type EGFR, indicating selectivity.[26]

This table illustrates that cancer cell lines with specific EGFR mutations are approximately 1000 times more sensitive to Gefitinib than those with wild-type EGFR, providing a clear rationale for its use in molecularly-defined patient populations.[26]

Experimental Protocols

To fully understand the role and validation of compounds like this compound and the resulting API, specific experimental workflows are essential.

Protocol: Synthesis of Gefitinib Intermediate

This protocol provides a generalized workflow for the O-alkylation step incorporating a morpholine-containing side chain, conceptually similar to the use of 4-(Azetidin-3-yl)morpholine.

Objective: To couple the morpholine-containing side chain to the quinazoline core.

Workflow:

Synthesis_Workflow start Start: Quinazoline Intermediate (e.g., 4-(3-chloro-4-fluorophenylamino) -7-methoxyquinazolin-6-ol) reaction Reaction Vessel: - Add quinazoline intermediate - Add DMF, K2CO3 - Stir and heat (e.g., 80°C) start->reaction reagents Reagents: 1. 4-(3-chloropropyl)morpholine 2. K2CO3 (Base) 3. DMF (Solvent) reagents->reaction workup Workup: - Cool reaction - Add water to precipitate - Filter solid product reaction->workup Reaction Completion (TLC) purification Purification: - Recrystallization or - Column Chromatography workup->purification end End Product: Gefitinib purification->end

Caption: Generalized workflow for the synthesis of Gefitinib.

Step-by-Step Methodology:

  • Preparation: To a reaction flask, add the quinazoline intermediate (e.g., 4-(3-chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol) and a suitable polar aprotic solvent like N,N-dimethylformamide (DMF).[17]

  • Base Addition: Add a base, such as potassium carbonate (K2CO3), to the suspension with stirring.[17]

  • Side Chain Addition: Slowly add the morpholine-containing alkylating agent (e.g., 4-(3-chloropropyl)morpholine).[17]

  • Reaction: Heat the mixture to approximately 80°C and stir for several hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).[17]

  • Precipitation: Once the reaction is complete, cool the mixture to room temperature and add water to precipitate the crude product.[17]

  • Isolation: Filter the solid product, wash with water and a suitable solvent (e.g., methanol), and dry under vacuum to yield crude Gefitinib.[17]

  • Purification: Further purify the crude product by recrystallization or column chromatography to obtain high-purity Gefitinib.

Protocol: In Vitro EGFR Kinase Inhibition Assay (Luminescent)

This protocol describes a self-validating system to confirm the inhibitory activity of the synthesized Gefitinib on the EGFR kinase. It is adapted from commercially available luminescent kinase assays.[27][28][29]

Objective: To determine the IC50 value of Gefitinib against EGFR kinase.

Principle: The assay measures the amount of ATP consumed during the kinase's phosphorylation of a substrate. The amount of remaining ATP is converted into a luminescent signal. A potent inhibitor will result in less ATP consumption and thus a higher luminescent signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of Gefitinib in 100% DMSO.

    • Create a serial dilution series of Gefitinib in kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA).[27][28]

    • Dilute recombinant human EGFR enzyme and a suitable peptide substrate (e.g., Poly(Glu, Tyr)) in the kinase assay buffer.[27][29]

  • Assay Plate Setup:

    • To the wells of a 384-well plate, add 1 µL of the diluted Gefitinib or control inhibitor (e.g., 5% DMSO for positive control).[28]

    • Add 2 µL of the diluted EGFR enzyme.[28]

  • Kinase Reaction Initiation:

    • Initiate the reaction by adding 2 µL of a mix containing the substrate and ATP.[28]

    • Incubate the plate at room temperature for 60 minutes.[28]

  • Signal Generation:

    • Add 5 µL of a reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[28]

    • Add 10 µL of a Kinase Detection Reagent to convert the ADP generated back to ATP and produce a luminescent signal via a luciferase reaction. Incubate for 30 minutes.[28]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the Gefitinib concentration.

    • Calculate the IC50 value using a non-linear regression curve fit.

Conclusion

This compound is a prime example of a molecule whose significance is defined by its role in the creation of another. While it possesses no inherent pharmacological mechanism of action, its structural features are indispensable for the synthesis and ultimate efficacy of Gefitinib. Its morpholine and azetidine components contribute to the favorable pharmacokinetic properties and precise target engagement of the final drug. Understanding this relationship—from chemical intermediate to a life-saving therapeutic—provides critical insight for professionals in medicinal chemistry and drug development, underscoring the foundational importance of rational molecular design.

References

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  • Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Simplified schematic diagram of the EGFR signaling pathway depicting... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • The Role of Gefitinib in Lung Cancer Treatment. (2004, June 15). AACR Journals. Retrieved January 7, 2026, from [Link]

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  • Schematic diagram of EGFR signaling pathway[30]. Growth factor binding... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • The challenge of targeting EGFR: experience with gefitinib in nonsmall cell lung cancer. (n.d.). European Respiratory Society. Retrieved January 7, 2026, from [Link]

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  • Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors | Request PDF. (2025, August 9). ResearchGate. Retrieved January 7, 2026, from [Link]

  • A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. (n.d.). Jurnal Kimia Valensi. Retrieved January 7, 2026, from [Link]

  • Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

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  • EGFR(L858R) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved January 7, 2026, from [Link]

  • Synthesis Of The Anti-Cancer Agent Gefitinib. (2016, November 11). Globe Thesis. Retrieved January 7, 2026, from [Link]

  • Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

  • WO2013180403A1 - Process for preparing gefitinib and an intermediate used for preparing thereof. (n.d.). Google Patents.
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Sources

Physicochemical properties of azetidinyl-morpholine compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Azetidinyl-Morpholine Compounds

Introduction: A Strategic Union in Medicinal Chemistry

In the landscape of modern drug discovery, the selection and optimization of a molecular scaffold are paramount to achieving a desirable balance of potency, selectivity, and pharmacokinetic properties. The azetidinyl-morpholine scaffold represents a strategic amalgamation of two privileged heterocyclic systems, designed to confer advantageous physicochemical attributes upon a lead compound.

The morpholine ring is a ubiquitous pharmacophore in medicinal chemistry, frequently employed to enhance aqueous solubility, modulate basicity, and improve metabolic stability.[1][2][3] Its oxygen atom acts as a hydrogen bond acceptor and, through its electron-withdrawing nature, reduces the basicity of the ring nitrogen compared to piperidine, which can decrease susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4][5] This often translates to an improved pharmacokinetic profile.[2][6]

The azetidine ring, a strained four-membered heterocycle, introduces a unique three-dimensional exit vector and can significantly influence a molecule's properties. Its inclusion can impact lipophilicity and basicity. For instance, the formation of azaspirocycles has been shown to lower the distribution coefficient (logD), an effect rationalized by an increase in basicity.[7][8] The combination of the established morpholine moiety with the structurally distinct azetidine ring creates a scaffold with a compelling profile for drug development professionals seeking to optimize key absorption, distribution, metabolism, and excretion (ADME) parameters.

This guide provides a detailed exploration of the core physicochemical properties of azetidinyl-morpholine compounds, underpinned by field-proven experimental protocols and expert insights for researchers in drug development.

Section 1: Lipophilicity (LogP & LogD)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of a drug's behavior, influencing everything from membrane permeability and plasma protein binding to promiscuity and toxicity. It is most commonly expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH for ionizable compounds.[9]

Causality & Field Insights: The Azetidinyl-Morpholine Advantage

The azetidinyl-morpholine core is inherently polar. The presence of two nitrogen atoms and one oxygen atom provides significant hydrogen bond accepting capability, driving a preference for the aqueous phase. The computed XLogP3 for the parent 4-(azetidin-3-yl)morpholine is -0.7, indicating its hydrophilic nature.[10] This low lipophilicity is advantageous in modern drug design, where a common goal is to mitigate the risks associated with high LogP (e.g., poor solubility, high metabolic clearance, off-target effects).

The key insight for this scaffold is the interplay between the two rings. The morpholine moiety is a well-established tool for reducing lipophilicity compared to carbocyclic or piperidine analogs.[4] The azetidine ring further contributes to this profile. While adding carbon atoms typically increases lipophilicity, the introduction of a strained, polar azetidine ring can lead to a counterintuitive decrease in LogD, often linked to an increase in the basicity of the azetidine nitrogen, which enhances protonation and aqueous solubility at physiological pH.[7]

Data Presentation: Typical Lipophilicity Values
ParameterDescriptionTypical Value RangeImplication
LogP Partition coefficient of the neutral molecule.-1.0 to 1.5Indicates intrinsic hydrophilicity.
LogD at pH 7.4 Distribution coefficient at physiological pH.-2.0 to 0.5Reflects lipophilicity in the body; low values suggest good aqueous solubility and potentially lower permeability.
Experimental Protocol: LogD Determination by Shake-Flask Method

This protocol describes the "gold standard" shake-flask method for determining the octanol-water distribution coefficient (LogD) at a physiological pH of 7.4.[11]

Principle: The compound is partitioned between two immiscible phases, n-octanol (pre-saturated with buffer) and an aqueous buffer (pre-saturated with n-octanol). The concentration of the compound in each phase is quantified after equilibrium is reached, and the ratio determines the LogD.

Methodology:

  • Preparation of Phases:

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Mix equal volumes of n-octanol and the PBS buffer in a large separation funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the layers to separate completely and collect each phase.

  • Sample Preparation:

    • Prepare a stock solution of the azetidinyl-morpholine test compound in a minimal amount of a suitable solvent (e.g., DMSO, methanol).

    • Add a precise volume of the stock solution to a vial containing a known volume of the pre-saturated PBS (pH 7.4) to achieve a final concentration that is detectable by the chosen analytical method (e.g., 100 µM).

  • Partitioning:

    • Add an equal volume of pre-saturated n-octanol to the vial containing the compound in buffer.

    • Seal the vial and shake gently on an orbital shaker at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 2-4 hours; equilibrium time should be validated).

  • Phase Separation:

    • Centrifuge the vials at a moderate speed (e.g., 2000 x g for 10 minutes) to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the aqueous and n-octanol layers.

    • Determine the concentration of the compound in each aliquot using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.

  • Calculation:

    • Calculate LogD using the formula: LogD_pH7.4 = log10 ( [Concentration in n-octanol] / [Concentration in aqueous] )

Visualization: Shake-Flask LogD Workflow

G cluster_prep Phase Preparation cluster_exp Experiment cluster_analysis Analysis p1 Prepare PBS (pH 7.4) & n-Octanol p2 Saturate Phases (Shake 24h) p1->p2 e1 Dissolve Compound in Saturated Buffer p2->e1 e2 Add Saturated n-Octanol (1:1 ratio) e1->e2 e3 Equilibrate (Shake 2-4h) e2->e3 e4 Separate Phases (Centrifuge) e3->e4 a1 Sample Aqueous Layer e4->a1 a3 Quantify Concentration (LC-MS/MS) a1->a3 a2 Sample Octanol Layer a2->a3 a4 Calculate LogD a3->a4

Caption: Workflow for LogD determination using the shake-flask method.

Section 2: Aqueous Solubility

Aqueous solubility is a fundamental property that dictates the dissolution rate and concentration of a drug available for absorption, making it a cornerstone of oral bioavailability.[12] Poor solubility can lead to erratic absorption, insufficient therapeutic exposure, and significant challenges in formulation development.

Causality & Field Insights: Designing for Solubility

The azetidinyl-morpholine scaffold is inherently designed to promote aqueous solubility. The morpholine ring's oxygen and nitrogen atoms are potent hydrogen bond acceptors, facilitating favorable interactions with water molecules.[13] This feature is often exploited to overcome solubility liabilities in a lead series.[14] The addition of the azetidine ring, another polar moiety, generally reinforces this hydrophilic character. The basicity of the nitrogen atoms (discussed in Section 3) is also a key driver of solubility; at physiological pH, these amines will be protonated to varying degrees, forming charged species that are significantly more soluble than their neutral counterparts.

In early discovery, a kinetic solubility assay is often employed for high-throughput screening.[15] This measures the concentration at which a compound, introduced from a DMSO stock solution, begins to precipitate in an aqueous buffer.[16] While not a true thermodynamic value, it provides a rapid and resource-efficient assessment to rank-order compounds and flag potential issues early.

Data Presentation: Solubility Classification
Solubility ClassConcentration Range (µg/mL)Implication for Drug Development
High > 100Unlikely to be a limiting factor for absorption.
Moderate 10 - 100May require formulation strategies for optimal absorption.
Low 1 - 10Solubility is a likely challenge; may limit oral bioavailability.
Very Low < 1Significant formulation and delivery challenges expected.
Experimental Protocol: High-Throughput Kinetic Solubility Assay

This protocol describes a common nephelometric (light-scattering) method for determining kinetic solubility.

Principle: A concentrated DMSO stock of the test compound is serially diluted into an aqueous buffer. The point at which the compound's solubility limit is exceeded, causing precipitation, is detected by an increase in the turbidity of the solution, measured as scattered light by a nephelometer.[15][17]

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Prepare the aqueous assay buffer (e.g., PBS, pH 7.4).

  • Plate Setup:

    • In a clear 96-well or 384-well microtiter plate, dispense the assay buffer into the wells.

    • Using a liquid handler, perform serial dilutions of the DMSO stock solution directly into the buffer-containing wells. The final DMSO concentration should be kept low and constant (e.g., 1-2%) across all wells to minimize co-solvent effects.[16]

  • Incubation:

    • Seal the plate and shake for a defined period (e.g., 1.5 - 2 hours) at a controlled temperature (e.g., 25°C or 37°C) to allow for precipitation to equilibrate.[17]

  • Measurement:

    • Place the microtiter plate into a laser-based nephelometer or a plate reader capable of measuring turbidity (light scattering).

    • Measure the amount of scattered light in each well.

  • Data Analysis:

    • Plot the nephelometry signal against the compound concentration.

    • The kinetic solubility value is determined as the concentration at which the signal begins to rise sharply above the background noise, indicating the onset of precipitation. This can be calculated using a predefined threshold or by identifying the inflection point of the curve.

Visualization: Kinetic Solubility Workflow

G start 10 mM Compound Stock in DMSO step1 Serial Dilution of Stock into Aqueous Buffer (pH 7.4) in 96-well plate start->step1 step2 Incubate with Shaking (1.5 - 2 hours) step1->step2 step3 Measure Light Scattering (Nephelometry) step2->step3 step4 Plot Signal vs. Concentration step3->step4 end Determine Solubility Limit (Onset of Precipitation) step4->end

Caption: High-throughput kinetic solubility determination workflow.

Section 3: Ionization Constant (pKa)

The acid dissociation constant (pKa) is a measure of the strength of an acid or base. For drug molecules, it is one of the most influential physicochemical parameters, directly governing the extent of ionization at a given pH.[18] This, in turn, dictates solubility, lipophilicity (LogD), membrane permeability, and the nature of interactions with biological targets.

Causality & Field Insights: Tuning Basicity

The azetidinyl-morpholine scaffold contains two basic nitrogen centers, and their respective pKa values are critical to the molecule's overall profile.

  • Morpholine Nitrogen: The pKa of morpholine itself is approximately 8.5.[19] The presence of the electronegative oxygen atom inductively withdraws electron density, making this nitrogen less basic than that of a comparable piperidine (pKa ~11.2). This attenuated basicity is often desirable, as it can reduce the potential for strong interactions with acidic targets like hERG while still allowing for sufficient protonation at physiological pH to aid solubility.[4]

  • Azetidine Nitrogen: The pKa of an unsubstituted azetidine is around 11.3. The basicity of this nitrogen is higher than that of larger, less-strained rings like pyrrolidine or piperidine. This increased basicity is a key feature that can be modulated by substitution. In the context of the azetidinyl-morpholine scaffold, this more basic center will be more extensively protonated at pH 7.4, significantly contributing to the molecule's aqueous solubility and potentially influencing its LogD.

Understanding these two distinct pKa values is crucial for predicting the molecule's charge state and behavior in different biological compartments.

Data Presentation: Typical pKa Values
HeterocycleApproximate pKaKey Characteristic
Morpholine ~8.5Moderately basic due to oxygen's inductive effect.
Azetidine ~11.3More basic than larger saturated heterocycles.
Azetidinyl-Morpholine Two pKa values expectedThe azetidine nitrogen will be the more basic center.
Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol outlines the high-precision potentiometric titration method for pKa determination.[18][20]

Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored continuously with a calibrated pH electrode. The pKa is determined from the titration curve, typically at the half-equivalence point where the concentrations of the protonated and neutral species are equal.[21]

Methodology:

  • System Calibration:

    • Calibrate the potentiometer and pH electrode using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[21]

  • Sample Preparation:

    • Accurately weigh and dissolve the test compound in a suitable solvent mixture (e.g., water with a small amount of co-solvent if needed for solubility) to a known concentration (e.g., 1-10 mM).[20]

    • Maintain a constant ionic strength in the solution using an inert salt like 0.15 M KCl.[21]

    • Purge the solution with nitrogen gas to remove dissolved CO2, which can interfere with the titration of bases.[20]

  • Titration:

    • Place the solution in a reaction vessel with a magnetic stirrer. Immerse the calibrated pH electrode.

    • For a basic compound, titrate by making precise, incremental additions of a standardized strong acid (e.g., 0.1 M HCl).

    • After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added to generate a titration curve.

    • The equivalence point is identified as the point of maximum slope on the curve (the inflection point).

    • The pKa is equal to the pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point).[21]

    • Alternatively, the first derivative of the curve (ΔpH/ΔV) can be plotted against volume; the peak of this plot corresponds to the equivalence point.

Visualization: pKa and Ionization State

G cluster_low_ph Low pH (pH << pKa) cluster_mid_ph pH = pKa cluster_high_ph High pH (pH >> pKa) node1 BH+ ⇌ B + H+ (Equilibrium shifts left) Predominantly Cationic Form (High Solubility, Low Permeability) node2 [BH+] = [B] Half-Equivalence Point (50% Ionized) node3 BH+ ⇌ B + H+ (Equilibrium shifts right) Predominantly Neutral Form (Low Solubility, High Permeability)

Caption: Relationship between pH, pKa, and the ionization state of a basic compound.

Section 4: Metabolic Stability

Metabolic stability refers to the susceptibility of a compound to biotransformation by metabolic enzymes, primarily located in the liver.[22] A compound that is rapidly metabolized will have a short half-life and low in vivo exposure, limiting its therapeutic efficacy. Assessing metabolic stability early in discovery is essential for selecting compounds with favorable pharmacokinetic profiles.[23]

Causality & Field Insights: The Stability of the Scaffold

The primary enzymes responsible for Phase I metabolism of many drugs are the cytochrome P450 (CYP) family, which are abundant in liver microsomes.[24]

  • Morpholine Ring: The morpholine ring is generally considered more metabolically stable than its piperidine counterpart.[5] The electron-withdrawing effect of the oxygen atom deactivates the adjacent C-H bonds, making them less susceptible to oxidative attack by CYPs.[5] While not inert, common metabolic pathways include N-dealkylation or oxidation at positions beta to the nitrogen.

  • Azetidine Ring: The metabolic fate of the azetidine ring can vary. While the ring itself is relatively stable, substituents on the ring or the nitrogen atom can be sites of metabolism.

For the combined azetidinyl-morpholine scaffold, the most likely sites of metabolic attack would be positions on either ring that are not sterically hindered and are electronically activated. An in vitro assay using human liver microsomes (HLM) is the standard approach to quantify a compound's intrinsic clearance.

Data Presentation: Metabolic Stability Classification
In Vitro Half-Life (t½) in HLMIntrinsic Clearance (CLint) (µL/min/mg protein)Classification
> 60 min< 20Low Clearance (Stable)
15 - 60 min20 - 80Moderate Clearance
< 15 min> 80High Clearance (Unstable)
Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This protocol measures the rate of disappearance of a parent compound when incubated with liver microsomes in the presence of the necessary cofactor.[25][26]

Principle: The test compound is incubated with liver microsomes (which contain Phase I enzymes like CYPs) and an NADPH-regenerating system (cofactor required for CYP activity). Aliquots are taken at various time points, the reaction is quenched, and the remaining concentration of the parent compound is measured by LC-MS/MS.[24][26]

Methodology:

  • Reagent Preparation:

    • Microsomes: Thaw pooled human liver microsomes (e.g., 20 mg/mL stock) on ice. Dilute to a working concentration (e.g., 1 mg/mL) in cold 100 mM phosphate buffer (pH 7.4).[25]

    • Test Compound: Prepare a 1 mM stock solution in acetonitrile or DMSO. The final incubation concentration is typically 1 µM.[25]

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer. This system continuously generates NADPH to sustain enzyme activity.[26]

  • Incubation:

    • In a 96-well plate, add the diluted microsomes and the test compound to each well.

    • Pre-incubate the plate at 37°C for 5-10 minutes to bring the mixture to temperature.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.[5] A parallel incubation without the NADPH system serves as a negative control to assess non-enzymatic degradation.

  • Time Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (for analytical normalization).[5]

  • Sample Processing:

    • Seal the plate and centrifuge at high speed (e.g., 4000 x g for 15 minutes) to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the peak area ratio of the parent compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the linear regression line of this plot is the elimination rate constant (k).

    • Calculate the half-life (t½) as: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) as: CLint = (0.693 / t½) / (protein concentration in mg/mL).[5]

Visualization: Microsomal Stability Assay Workflow

G cluster_setup Reaction Setup cluster_sampling Time Course cluster_analysis Analysis s1 Combine Test Compound (1µM) & Liver Microsomes (0.5 mg/mL) in buffer s2 Pre-incubate at 37°C s1->s2 s3 Initiate reaction with NADPH System s2->s3 t0 T=0 s3->t0 t5 T=5 t15 T=15 t30 T=30 t60 T=60 a1 Quench with Acetonitrile + Internal Standard t60->a1 a2 Centrifuge to Remove Protein a1->a2 a3 Analyze Supernatant by LC-MS/MS a2->a3 a4 Calculate t½ & CLint a3->a4

Caption: Workflow for the in vitro liver microsomal stability assay.

Conclusion

The azetidinyl-morpholine scaffold offers a compelling set of physicochemical properties for drug discovery programs. It provides a robust platform for achieving high aqueous solubility and metabolic stability, primarily driven by the well-characterized morpholine ring. The azetidine moiety introduces a unique structural element that can be used to fine-tune basicity and lipophilicity while providing novel vectors for exploring chemical space. A thorough understanding and experimental determination of the properties outlined in this guide—lipophilicity, solubility, pKa, and metabolic stability—are essential for leveraging the full potential of this scaffold and advancing compounds with a higher probability of clinical success.

References

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  • Gans, P., & O'Sullivan, B. (2000). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education, 77(10), 1345. Retrieved from [Link]

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  • Liu, Y., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143). Retrieved from [Link]

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  • Degorce, S. L., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(6), 939-944. Retrieved from [Link]

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  • ResearchGate. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist. Retrieved from [Link]

  • NIH. (n.d.). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated Log P Values for the Investigated Compounds. Retrieved from [Link]

  • ResearchGate. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Retrieved from [Link]

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  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]

  • MDPI. (2023). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Pharmaceuticals, 16(11), 1582. Retrieved from [Link]

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The Azetidine Ring in Drug Discovery: A Technical Guide to Stability and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Azetidine Enigma - From Strained Curiosity to Privileged Scaffold

In the landscape of medicinal chemistry, the quest for novel scaffolds that confer advantageous physicochemical and pharmacokinetic properties is relentless. Among the saturated heterocycles, the four-membered azetidine ring has carved a unique and increasingly important niche.[1][2] Once viewed with caution due to its inherent ring strain, the azetidine is now celebrated for the very properties this strain imparts: a rigid, three-dimensional geometry, improved metabolic stability, and enhanced solubility.[1][2] This guide, intended for researchers, scientists, and drug development professionals, moves beyond a mere survey of azetidine-containing compounds. It serves as an in-depth exploration of the core principles governing the stability and reactivity of this fascinating scaffold, providing the foundational knowledge required to harness its full potential in modern drug discovery.

Section 1: The Physicochemical Landscape of the Azetidine Ring

The utility of the azetidine ring in drug design is a direct consequence of its unique structural and electronic properties, which strike a delicate balance between stability for in vivo persistence and controlled reactivity for synthesis.

The Balancing Act: Ring Strain vs. Stability

The reactivity and conformation of azetidines are dominated by a significant ring strain of approximately 25.4 kcal/mol.[3] This value positions the azetidine in a "sweet spot" of stability and reactivity, nestled between the highly reactive and difficult-to-handle aziridines (~27.7 kcal/mol) and the comparatively inert, five-membered pyrrolidines (~5.4 kcal/mol).[3] This intermediate strain energy means the azetidine ring is stable enough for facile handling and incorporation into complex molecules, yet sufficiently activated to undergo specific, strain-releasing reactions under controlled conditions.[3][4] This tunable reactivity is a cornerstone of its synthetic utility.

Table 1: Comparative Ring Strain of Small Saturated Aza-heterocycles

Heterocycle Ring Size Ring Strain (kcal/mol) General Stability/Reactivity
Aziridine 3 ~27.7 High reactivity, difficult to handle
Azetidine 4 ~25.4 Moderate reactivity, facile handling

| Pyrrolidine | 5 | ~5.4 | Low reactivity, highly stable |

Data sourced from RSC Publishing.[3]

Conformational Preferences: The Puckered Reality

To alleviate the inherent ring strain, the azetidine ring adopts a non-planar, puckered conformation.[5] This puckering is a critical feature, defining the three-dimensional space occupied by the molecule and influencing how it interacts with biological targets. The conformation can be described by the dihedral angle between the C2-N1-C4 and C2-C3-C4 planes, which for an unsubstituted azetidine is approximately 37°.[5] For substituted azetidines, the substituents play a major role in dictating the puckering amplitude and the preferred orientation (pseudo-axial vs. pseudo-equatorial). For bulky substituents, a pseudo-equatorial position is generally favored to minimize steric clashes.[5] This conformational rigidity, compared to more flexible acyclic or larger ring systems, can lead to enhanced binding affinity and selectivity by reducing the entropic penalty upon binding to a target.[1][6]

Azetidine as a Bioisostere: More Than Just a Small Ring

In medicinal chemistry, azetidines are increasingly employed as bioisosteres for larger, more common saturated heterocycles like piperidines and morpholines.[2] This substitution strategy can be highly effective for fine-tuning a drug candidate's properties. Replacing a bulkier ring with an azetidine often leads to:

  • Reduced Lipophilicity (logP): Improving aqueous solubility and potentially reducing off-target effects.[2]

  • Increased sp³ Character: Enhancing the three-dimensionality of the molecule, which can lead to improved selectivity and escape from "flatland" of aromatic-rich compounds.[1]

  • Improved Metabolic Stability: The azetidine ring can block sites of metabolism or be more resistant to enzymatic degradation compared to other groups.[1][7]

This strategic deployment is evident in several FDA-approved drugs, where the azetidine motif is crucial for the overall pharmacokinetic profile.[1][8]

Section 2: Navigating the Synthetic Maze: Constructing the Azetidine Core

The historical challenge in azetidine chemistry was the difficulty of its synthesis.[9] However, recent decades have witnessed a surge in innovative methodologies that have made functionalized azetidines readily accessible.

Foundational Cyclization Strategies

The most common approach to the azetidine core is through intramolecular cyclization via C-N bond formation.[10] This typically involves a 1,3-difunctionalized propane derivative where an amine nucleophile displaces a leaving group at the 3-position. While reliable, these methods can be limited by the availability of the linear precursors.

Modern Marvels: Advanced Synthetic Methodologies

Recent advances have provided powerful new tools for azetidine synthesis, offering greater efficiency, functional group tolerance, and stereocontrol.[4][10]

  • Palladium(II)-Catalyzed Intramolecular C(sp³)–H Amination: Developed by Gaunt and co-workers, this method allows for the synthesis of functionalized azetidines from readily available amine precursors.[3] The key step involves a Pd(IV) intermediate that promotes the reductive elimination to form the C-N bond, showing excellent functional group tolerance.[3]

  • Visible-Light-Mediated [2+2] Photocycloaddition: Schindler's laboratory reported an elegant aza-Paterno-Büchi reaction using an Iridium(III) photocatalyst.[3] This method uses visible light to promote the [2+2] cycloaddition of 2-isoxazoline-3-carboxylates with alkenes, providing access to densely functionalized azetidines that would be difficult to obtain otherwise.[3][11]

  • Strain-Release Homologation: Aggarwal and co-workers developed a method using azabicyclo[1.1.0]butanes, which undergo strain-release homologation to form substituted azetidines.[3]

G cluster_workflow Workflow: Pd(II)-Catalyzed C-H Amination for Azetidine Synthesis start Start with Amine Precursor pd_catalyst Introduce Pd(II) Catalyst (e.g., Pd(OAc)₂) start->pd_catalyst oxidant Add Oxidant (e.g., Benziodoxole Tosylate) and Additive (e.g., AgOAc) pd_catalyst->oxidant heating Heat Reaction Mixture oxidant->heating cyclization Intramolecular γ-C(sp³)–H Amination (C-N Bond Formation) heating->cyclization product Functionalized Azetidine Product cyclization->product purification Purification (e.g., Column Chromatography) product->purification

Caption: A generalized workflow for the synthesis of azetidines via Pd(II)-catalyzed C-H amination.[3]

Experimental Protocol: Pd(II)-Catalyzed Intramolecular γ-C(sp³)–H Amination

Based on the work of Gaunt et al.[3]

Objective: To synthesize a functionalized azetidine from a suitable N-tosyl amine precursor.

Materials:

  • N-tosyl amine precursor (1.0 equiv)

  • Pd(OAc)₂ (0.1 equiv)

  • Benziodoxole tosylate (1.2 equiv)

  • AgOAc (2.0 equiv)

  • Anhydrous Toluene (as solvent)

Procedure:

  • To a dry, oven-baked reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the N-tosyl amine precursor, Pd(OAc)₂, benziodoxole tosylate, and AgOAc.

  • Add anhydrous toluene via syringe to achieve a desired concentration (e.g., 0.1 M).

  • Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired azetidine.

Causality: The palladium catalyst is essential for activating the C-H bond. The benziodoxole tosylate acts as the oxidant to facilitate the Pd(II)/Pd(IV) catalytic cycle, while AgOAc serves as an additive that promotes the key reductive elimination step leading to C-N bond formation.[3]

Section 3: The Reactivity Playbook: Taming and Exploiting Ring Strain

The strained nature of the azetidine ring dictates its reactivity. While generally stable, it can undergo ring-opening reactions under specific conditions, a feature that can be either a liability to be engineered out or a synthetic asset to be exploited.

Ring-Opening Reactions: A Double-Edged Sword

3.1.1 Acid-Mediated Ring Opening: Mechanisms and Stability Considerations Azetidines can be susceptible to decomposition under acidic conditions.[12] Protonation of the ring nitrogen increases the ring strain and activates the C-N bonds toward nucleophilic attack. In some cases, a pendant nucleophilic group within the same molecule can lead to an intramolecular ring-opening decomposition.[12][13] This is a critical consideration during drug formulation and for drugs intended for oral administration, where they will encounter the acidic environment of the stomach. The stability is highly dependent on the pKa of the azetidine nitrogen; electron-withdrawing groups on the nitrogen or adjacent carbons can lower the pKa and increase stability by making protonation less favorable.[12]

G cluster_mechanism Mechanism: Acid-Mediated Intramolecular Ring-Opening A Substituted Azetidine (with pendant nucleophile, e.g., amide) B Protonation of Azetidine Nitrogen (Acidic Conditions, H⁺) A->B H⁺ C Activated Azetidinium Ion (Increased Ring Strain) B->C D Intramolecular Nucleophilic Attack (e.g., by Amide Oxygen) C->D 5-exo-tet E Ring-Opened Intermediate (e.g., Lactone) D->E C-N bond cleavage F Rearrangement / Further Reaction E->F G Decomposed Product (e.g., Lactam) F->G

Caption: Proposed mechanism for the acid-mediated decomposition of an N-substituted azetidine.[12]

3.1.2 Nucleophilic Attack: Harnessing Strain for Bond Formation The inherent ring strain can be used productively. Lewis acids can activate the azetidine ring, making it susceptible to ring-opening by external nucleophiles in a Friedel-Crafts-type mechanism.[3] This allows the azetidine to act as a bifunctional building block, installing an aminoalkyl chain onto an aromatic nucleophile, for example. This strain-release functionalization provides a powerful method for rapidly building molecular complexity.[3][14]

Functionalization of the Pre-formed Ring
  • N-Functionalization: The nitrogen atom of the azetidine ring is a versatile handle for derivatization. It can be acylated, alkylated, or used in reductive amination, allowing for the late-stage introduction of diverse functional groups or for linking the azetidine scaffold to other parts of a molecule.[8][15]

  • C-H Functionalization: Directed lithiation, leveraging the coordinating ability of the azetidine nitrogen, allows for regioselective functionalization at the ortho positions of an attached aryl ring.[16] This strategy enables the precise installation of substituents around the core, which is invaluable for structure-activity relationship (SAR) studies.

Section 4: Azetidines in Action: Case Studies from the Drug Discovery Frontier

The theoretical advantages of the azetidine ring are borne out in numerous approved drugs.[1][8]

  • Cobimetinib (Cotellic): A MEK inhibitor used in the treatment of melanoma. The azetidine-3-ol moiety in Cobimetinib is crucial. It enhances solubility and provides a key hydrogen bond interaction with the target protein, while the ring's rigidity helps to lock in the optimal binding conformation.[3]

  • Baricitinib (Olumiant): A Janus kinase (JAK) inhibitor for treating rheumatoid arthritis. The azetidine ring in Baricitinib serves to optimize the physicochemical properties of the molecule, contributing to its favorable oral bioavailability and metabolic profile.[1][8]

  • Azelnidipine (Calblock): An antihypertensive calcium channel blocker. The azetidine ring contributes to the drug's overall profile, demonstrating the scaffold's utility across diverse therapeutic areas.[3]

These examples underscore the role of the azetidine not merely as a passive spacer but as an active contributor to the potency, selectivity, and pharmacokinetic properties of a drug.[1][2]

Section 5: Future Horizons: The Evolving Role of Azetidines

The importance of the azetidine scaffold in drug discovery continues to grow.[1][2] Current research is focused on developing novel, stereoselective synthetic methods to access ever more complex and diverse azetidine building blocks.[11][17] The application of azetidines as constrained amino acid mimics in peptidomimetics is another burgeoning field, where their rigid structure can enforce specific secondary structures like turns, improving proteolytic stability and cell permeability.[8][15] As the drive towards sp³-rich, three-dimensional molecules intensifies, the compact and conformationally defined azetidine ring is perfectly positioned to remain a privileged and highly sought-after scaffold in the design of next-generation therapeutics.

References

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Deconvoluting the Biological Landscape of 4-(Azetidin-3-yl)morpholine: A Predictive and Validated Approach to Target Identification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

In modern drug discovery, the journey from a novel chemical entity to a validated therapeutic candidate is fraught with challenges, the foremost of which is the definitive identification of its biological target(s). 4-(Azetidin-3-yl)morpholine is a small molecule featuring two key heterocyclic scaffolds—morpholine and azetidine—that are prevalent in numerous bioactive compounds.[1][2][3] The morpholine ring, in particular, is considered a "privileged pharmacophore," known for its ability to improve pharmacokinetic properties and interact with a wide range of biological targets, most notably protein kinases.[4][5] This guide presents a comprehensive, multi-tiered strategy for predicting and experimentally validating the biological targets of 4-(Azetidin-3-yl)morpholine. We eschew a rigid, one-size-fits-all template, instead adopting an integrated workflow that begins with a robust in silico prediction funnel and culminates in rigorous biophysical and cellular validation. This document is designed to serve as a practical and scientifically grounded roadmap for researchers seeking to elucidate the mechanism of action for this and other novel small molecules.

Section 1: In Silico Target Prediction - Generating High-Confidence Hypotheses

The initial and most cost-effective step in target identification is the use of computational methods.[6][7] Given the absence of published bioactivity data for 4-(Azetidin-3-yl)morpholine, our strategy relies on a convergence of evidence from multiple in silico techniques, moving from broad, ligand-based comparisons to more specific, structure-based analyses. The goal is not to find a single "correct" answer computationally, but to generate a ranked list of plausible hypotheses for experimental pursuit.[8]

The Logic of a Multi-Method Computational Approach

Relying on a single prediction algorithm can introduce significant bias. Therefore, we employ a workflow that integrates ligand-based, structure-based, and machine learning approaches. This strategy is based on the principle that a true biological target is more likely to be identified if it is predicted by multiple, methodologically distinct algorithms.[9][10]

cluster_0 In Silico Prediction Funnel cluster_1 Hypothesis Generation ligand Ligand-Based Prediction (Similarity & Pharmacophore) synthesis Synthesize & Rank Predictions ligand->synthesis structure Structure-Based Prediction (Reverse Docking) structure->synthesis ml Machine Learning Prediction (Pre-trained Models) ml->synthesis hypothesis High-Confidence Target Hypotheses synthesis->hypothesis Convergence of Evidence

Caption: In silico target prediction workflow.

Ligand-Based Target Prediction

This approach leverages the principle that structurally similar molecules often exhibit similar biological activities.[11]

  • Chemical Similarity Searching: Using 2D fingerprinting methods (e.g., Morgan fingerprints), we can screen large chemogenomic databases like ChEMBL and PubChem.[11] The query molecule, 4-(Azetidin-3-yl)morpholine, would be compared against millions of compounds with known biological targets. The targets of the most structurally similar compounds provide our initial set of predictions. Given the prevalence of the morpholine moiety in kinase inhibitors, this class of enzymes is expected to feature prominently.[4]

  • Pharmacophore Modeling: The morpholine ring is a key component in pharmacophores for various enzyme active-site inhibitors and receptors.[1] Specifically, aryl-morpholine structures are known to interact with the PI3K kinase family.[12] By analyzing the 3D arrangement of hydrogen bond donors, acceptors, and hydrophobic features of our query molecule, we can screen for proteins that accommodate this specific pharmacophoric pattern.

Structure-Based Target Prediction: Reverse Docking

Reverse docking flips the conventional drug discovery paradigm: instead of screening many compounds against one target, we screen one compound against a library of potential protein targets.[9][13]

The process involves computationally placing (docking) the 3D conformation of 4-(Azetidin-3-yl)morpholine into the binding sites of thousands of protein crystal structures from the Protein Data Bank (PDB). A physics-based scoring function then estimates the binding affinity for each protein.[13] Proteins that consistently score well are flagged as potential targets. This method is particularly useful for identifying novel or unexpected "off-target" interactions.[14]

Machine Learning and AI-Powered Prediction
Data Synthesis and Prioritization of Hypotheses

The outputs from these three distinct methods must be consolidated and ranked. A high-confidence hypothesis is one that appears consistently across different methodologies. For example, if a specific kinase is identified through both similarity searching and reverse docking, it becomes a top-tier candidate for experimental validation.

Prediction Method Predicted Target Class Example Predicted Targets Rationale / Supporting Evidence
Ligand-Based Similarity Kinases, GPCRsPI3K, AKT, BTK, A2A ReceptorMorpholine is a privileged scaffold in kinase inhibitors; azetidine is common in CNS-active agents.[1][17]
Reverse Docking Kinases, Hydrolasesp38 MAPK, GSK3β, FAAHBased on favorable binding energy scores in specific PDB structures.
Machine Learning Models KinasesEGFR, VEGFR2, SRCPredicted based on patterns learned from large-scale bioactivity data in databases like ChEMBL.[11]

Section 2: Experimental Validation - From Binding to Cellular Function

Computational predictions are merely hypotheses; they must be rigorously tested in the laboratory.[18][19] Our validation strategy is tiered, designed to efficiently test the highest-confidence predictions first with assays that provide increasing levels of biological insight, from direct biophysical binding to cellular target engagement and functional modulation.[18][20]

cluster_0 Experimental Validation Workflow tsa Tier 1: Biophysical Binding (Thermal Shift Assay) kinome Tier 2: Potency & Selectivity (Kinome Profiling) tsa->kinome Confirm Direct Binding cetsa Tier 3: Cellular Engagement (CETSA) kinome->cetsa Determine Potency & Selectivity func Tier 4: Functional Response (Pathway Assay) cetsa->func Confirm Target Engagement in Cells

Caption: Tiered experimental validation workflow.

Tier 1: Biophysical Confirmation of Direct Target Binding

The first crucial experiment is to confirm that 4-(Azetidin-3-yl)morpholine physically interacts with the predicted protein target. The Thermal Shift Assay (TSA), also known as Differential Scanning Fluorimetry (DSF), is a rapid, cost-effective, and high-throughput method for this purpose.[21][22]

Causality Behind the Choice: TSA provides unambiguous evidence of direct binding. The principle is that ligand binding stabilizes a protein's tertiary structure, increasing the temperature required to denature it (the melting temperature, or Tm).[23] This "thermal shift" (ΔTm) is a direct measure of the binding interaction.[21]

Protocol: Thermal Shift Assay (TSA)

  • Protein Preparation: Obtain the purified recombinant protein for the top-ranked predicted target (e.g., PI3Kγ) at a concentration of 1-2 mg/mL and >90% purity.[21]

  • Reagent Preparation:

    • Prepare a 50x stock of SYPRO Orange dye by diluting the commercial stock in DI water.[24]

    • Prepare a 10 mM stock solution of 4-(Azetidin-3-yl)morpholine in DMSO. Create a serial dilution series in DMSO.

    • Prepare the assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

  • Assay Plate Setup (96-well PCR plate):

    • In each well, add assay buffer to a final volume of 25 µL.

    • Add the protein to a final concentration of 2 µM.

    • Add SYPRO Orange dye to a final concentration of 5x.[24]

    • Add the compound from the dilution series (final DMSO concentration should be ≤1%). Include a "protein + dye only" negative control.

    • Seal the plate securely with optical sealing film.

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.[25]

    • Set the instrument to acquire fluorescence data (using a channel appropriate for SYPRO Orange) over a temperature gradient from 25 °C to 95 °C, with a ramp rate of 1 °C/minute.[22]

  • Data Analysis:

    • Plot fluorescence intensity versus temperature. The Tm is the midpoint of the sigmoidal unfolding curve, often calculated as the peak of the first derivative.[21]

    • A positive ΔTm (Tm with compound - Tm without compound) confirms binding and stabilization.

Tier 2: Biochemical Potency and Kinome-Wide Selectivity

Given the strong prediction that 4-(Azetidin-3-yl)morpholine targets kinases, it is critical to determine not only its potency against the primary target but also its selectivity across the human kinome.[26] Poor selectivity can lead to off-target effects and toxicity. Broad kinase panel screening is the industry standard for this assessment.[27]

Workflow: Kinome Profiling

  • Service Provider Selection: Engage a reputable contract research organization (CRO) that offers kinome profiling services (e.g., Reaction Biology, AssayQuant, Carna Biosciences).[27][28][29]

  • Assay Format: Typically, these are radiometric or fluorescence-based assays that measure the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase.[28] It is often valuable to screen at both a low (Km) and high (1 mM) ATP concentration to understand the mechanism of inhibition.[29]

  • Screening: Submit 4-(Azetidin-3-yl)morpholine for screening at a fixed concentration (e.g., 1 µM) against a large panel of kinases (>300).

  • Data Analysis and Visualization:

    • The primary data is reported as "% Inhibition" at the tested concentration.

    • Results are often visualized as a "scan" or tree map of the human kinome, highlighting which kinases are most strongly inhibited.

    • For hits exceeding a certain threshold (e.g., >50% inhibition), follow-up dose-response experiments are performed to determine the IC50 (half-maximal inhibitory concentration).

Parameter Description Example Result
Primary Target IC50 Concentration for 50% inhibition of the main predicted target.PI3Kγ: 75 nM
Off-Target Hits (>70% Inh. @ 1µM) Other kinases significantly inhibited.Kinase X, Kinase Y
Selectivity Score (Ssel) A quantitative measure of selectivity. A lower score indicates higher selectivity.[29]Ssel(1µM) = 0.8
Tier 3: Cellular Target Engagement

Confirming that a compound binds its target in a test tube is necessary but not sufficient. A successful drug must be cell-permeable and engage its target in the complex intracellular environment.[20][30] The Cellular Thermal Shift Assay (CETSA®) is the gold-standard method for verifying target engagement in intact cells or cell lysates.[31][32]

Protocol: High-Throughput Cellular Thermal Shift Assay (CETSA HT)

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line known to depend on the PI3K pathway) to ~80% confluency. Treat cells with varying concentrations of 4-(Azetidin-3-yl)morpholine or a vehicle control (DMSO) for 1-2 hours.[31]

  • Heat Shock:

    • Harvest the treated cells and resuspend them in a buffer.

    • Aliquot the cell suspension into a PCR plate.

    • Heat the plate at a specific temperature (determined empirically, but usually 4-8 °C above the protein's Tm in lysate) for 3 minutes, leaving a non-heated control plate at room temperature.[32]

  • Cell Lysis: Lyse the cells through rapid freeze-thaw cycles.

  • Separation of Soluble and Aggregated Protein: Centrifuge the plates at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble, stabilized protein.

  • Quantification:

    • Carefully transfer the supernatant to a new assay plate.

    • Quantify the amount of soluble target protein using a sensitive immunoassay, such as HTRF® or AlphaLISA®, which are "no-wash" proximity-based assays suitable for high-throughput screening.[31]

  • Data Analysis:

    • For each compound concentration, calculate the ratio of the signal from the heated sample to the non-heated sample.

    • Plot this ratio against the compound concentration to generate a sigmoidal dose-response curve. The inflection point represents the EC50 for target engagement.

Tier 4: Cellular Functional Response

The final and most critical validation step is to demonstrate that target engagement translates into a measurable biological effect.[33] This involves developing an assay that measures a downstream consequence of inhibiting the target protein.

Example Functional Assay (for PI3K target):

  • Mechanism: PI3K phosphorylates PIP2 to generate PIP3, which in turn activates the kinase AKT by leading to its phosphorylation at key residues (e.g., Ser473). Inhibition of PI3K should therefore decrease the levels of phosphorylated AKT (p-AKT).

  • Methodology (Western Blotting):

    • Treat cells with a dose-response of 4-(Azetidin-3-yl)morpholine for an appropriate time.

    • Lyse the cells and quantify total protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with specific primary antibodies against p-AKT (Ser473) and total AKT (as a loading control).

    • Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

    • Quantify the band intensities. A dose-dependent decrease in the p-AKT/total AKT ratio confirms functional inhibition of the PI3K pathway.

Conclusion

The process of identifying the biological targets of a novel compound like 4-(Azetidin-3-yl)morpholine is a systematic investigation that builds from broad, computational predictions to specific, multi-tiered experimental validation. By integrating ligand- and structure-based in silico methods, we can generate high-confidence hypotheses that prioritize experimental resources. Subsequent validation through biophysical (TSA), biochemical (Kinome Profiling), and cell-based (CETSA, functional assays) methods provides a self-validating workflow that confirms direct binding, determines potency and selectivity, verifies target engagement in a physiological context, and demonstrates a functional cellular consequence. This rigorous, evidence-driven approach is essential for deconvoluting the mechanism of action and confidently advancing a compound through the drug discovery pipeline.

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Sources

An In-Depth Technical Guide to the In Silico Screening of 4-(Azetidin-3-yl)morpholine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-(Azetidin-3-yl)morpholine Scaffold

In the landscape of medicinal chemistry, the identification of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient drug discovery. The 4-(azetidin-3-yl)morpholine moiety is one such scaffold of emerging interest.[1][2] It combines the conformational rigidity and favorable physicochemical properties of the morpholine ring with the unique three-dimensional character of the azetidine ring.[1][3] This dual-heterocyclic system offers a synthetically tractable core with diverse vectors for chemical modification, making it an attractive starting point for the development of novel therapeutic agents.[1]

However, the synthesis and biological evaluation of large libraries of analogs can be a time-consuming and resource-intensive endeavor.[4] In silico screening, or virtual screening, offers a powerful computational alternative to rapidly explore the chemical space around this scaffold, prioritize compounds for synthesis, and accelerate the hit-to-lead optimization process.[5][[“]][7] This guide provides a comprehensive, technically-grounded workflow for the in silico screening of 4-(azetidin-3-yl)morpholine analogs, from target selection to hit validation.

Section 1: The In Silico Screening Workflow: A Conceptual Overview

The virtual screening process is a multi-step computational funnel designed to enrich a large, diverse library of virtual compounds for those with a higher probability of being active against a specific biological target.[7][8] This process typically involves target identification and preparation, ligand library generation, molecular docking, and post-screening analysis, including ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.[9][10][11]

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Screening & Analysis cluster_2 Phase 3: Hit Selection Target_ID Target Identification & Validation Protein_Prep Protein Structure Preparation Target_ID->Protein_Prep Ligand_Lib Analog Library Generation Protein_Prep->Ligand_Lib Docking Molecular Docking Ligand_Lib->Docking Post_Docking Post-Docking Analysis (Scoring & Clustering) Docking->Post_Docking ADMET ADMET Profiling Post_Docking->ADMET Hit_Selection Hit Prioritization ADMET->Hit_Selection Experimental_Validation Experimental Validation Hit_Selection->Experimental_Validation

Caption: High-level workflow for in silico screening.

Section 2: Methodologies and Protocols

Target Identification and Preparation

The success of any structure-based drug design campaign hinges on the quality of the three-dimensional structure of the biological target.

Protocol 1: Target Protein Preparation

  • Structure Retrieval: Download the crystal structure of the target protein from the Protein Data Bank (PDB).[12] If multiple structures are available, select one with a high resolution (e.g., <2.5 Å) and a co-crystallized ligand in the binding site of interest.

  • Initial Cleaning: Remove all non-essential components from the PDB file, such as water molecules, ions, and co-solvents, unless they are known to be critical for ligand binding.[13][14] If the protein is a multimer, retain only the biologically relevant monomer for docking, unless the binding site is at a protein-protein interface.[14]

  • Handling Missing Residues and Loops: Inspect the protein for missing residues or loops. These can be modeled using software like MODELLER or the protein preparation wizards in molecular modeling suites.

  • Protonation and Tautomeric State Assignment: Assign the correct protonation states to titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH (typically 7.4). This is a critical step as it directly impacts the hydrogen bonding network.[15]

  • Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes introduced during the preparation steps. The backbone atoms should be constrained to preserve the overall fold, while side chains in the binding pocket are allowed to relax.

Ligand Library Design and Preparation

The goal is to generate a diverse yet synthetically feasible virtual library of analogs based on the 4-(azetidin-3-yl)morpholine scaffold.

Protocol 2: Analog Library Generation and Preparation

  • Scaffold Definition: Define the 4-(azetidin-3-yl)morpholine core as the starting point.

  • Virtual Synthesis: Use computational tools to enumerate a library of analogs by attaching various substituents (R-groups) at synthetically accessible positions on the scaffold. These R-groups can be sourced from commercially available building block libraries to ensure synthetic tractability.

  • 2D to 3D Conversion: Convert the 2D representations of the analogs into 3D structures.

  • Tautomer and Stereoisomer Enumeration: Generate all reasonable tautomeric and stereoisomeric forms for each analog.

  • Energy Minimization: Perform an energy minimization on each generated 3D structure to obtain a low-energy conformation. This is a crucial step for successful docking.[16]

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[17][18][19]

G Receptor Prepared Receptor (PDBQT format) Grid_Box Define Binding Site (Grid Box Generation) Receptor->Grid_Box Ligand_Library Prepared Ligand Library (SDF/MOL2 format) Docking_Algorithm Docking Algorithm (e.g., AutoDock Vina, Glide) Ligand_Library->Docking_Algorithm Grid_Box->Docking_Algorithm Scoring_Function Scoring Function (Binding Affinity Estimation) Docking_Algorithm->Scoring_Function Docked_Poses Ranked Docked Poses (Binding Energy) Scoring_Function->Docked_Poses

Caption: The molecular docking process.

Protocol 3: Molecular Docking Simulation

  • Receptor and Ligand File Preparation: Convert the prepared protein and ligand library files into the appropriate format for the chosen docking software (e.g., PDBQT for AutoDock Vina).[20]

  • Binding Site Definition: Define the binding site on the receptor. This is typically done by creating a grid box centered on the co-crystallized ligand or by selecting residues known to be important for binding.[16]

  • Docking Execution: Run the docking simulation. The software will systematically sample different conformations and orientations of each ligand within the defined binding site and calculate a score for each pose.[19][21]

  • Output Generation: The docking program will generate a set of docked poses for each ligand, ranked by their predicted binding affinity (docking score).[22]

Post-Docking Analysis and Hit Selection

The raw output of a docking run requires careful analysis to identify the most promising candidates.

Protocol 4: Post-Docking Analysis

  • Visual Inspection: Visually inspect the top-ranked poses for each of the high-scoring ligands. Look for favorable interactions with key residues in the binding site, such as hydrogen bonds, hydrophobic interactions, and salt bridges.[22]

  • Interaction Fingerprinting: Use software to generate interaction fingerprints for the docked poses. This allows for a more systematic analysis of the key interactions across the entire library.

  • Clustering and Diversity Analysis: Cluster the top-scoring compounds based on their chemical structure and binding mode. This helps in selecting a diverse set of compounds for experimental validation, reducing redundancy.

  • Re-scoring: Optionally, use a more computationally expensive but potentially more accurate scoring function to re-score the top-ranked poses.

Analog ID Docking Score (kcal/mol) Key Interactions Lipinski's Rule of 5 Violations Predicted hERG Inhibition
AZM-001 -9.8H-bond with Asp120, pi-pi stacking with Phe2500Low
AZM-002 -9.5H-bond with Asp120, hydrophobic interaction with Leu1800Low
AZM-003 -9.2Salt bridge with Arg800Medium
AZM-004 -8.9H-bond with Ser1210Low
AZM-005 -8.7Hydrophobic interactions with Val150, Leu1801Low

Table 1: Example of a summary table for post-docking analysis and ADMET profiling.

ADMET Profiling

Early assessment of ADMET properties is crucial to avoid late-stage failures in drug development.[9][10][11]

Protocol 5: In Silico ADMET Prediction

  • Tool Selection: Utilize a variety of open-access or commercial in silico ADMET prediction tools (e.g., SwissADME, pkCSM).[9][10][23] Using multiple tools can provide a consensus prediction and increase confidence.[9][10]

  • Property Prediction: Predict key ADMET properties for the prioritized hits, including but not limited to:

    • Absorption: Caco-2 permeability, human intestinal absorption.

    • Distribution: Blood-brain barrier penetration, plasma protein binding.

    • Metabolism: Cytochrome P450 inhibition.

    • Excretion: Renal clearance.

    • Toxicity: hERG inhibition, hepatotoxicity, mutagenicity.

  • Filtering: Filter out compounds with predicted poor ADMET profiles.

Section 3: Advanced Methods: Quantitative Structure-Activity Relationship (QSAR)

Once a set of initial hits has been experimentally validated, a Quantitative Structure-Activity Relationship (QSAR) model can be developed to guide further lead optimization.[24][25][26][27] QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity.[24][26]

G Data_Collection Data Collection (Active & Inactive Analogs) Descriptor_Calc Molecular Descriptor Calculation Data_Collection->Descriptor_Calc Feature_Selection Feature Selection Descriptor_Calc->Feature_Selection Model_Building Model Building (e.g., MLR, SVM, RF) Feature_Selection->Model_Building Model_Validation Model Validation (Internal & External) Model_Building->Model_Validation Predictions Predict Activity of New Analogs Model_Validation->Predictions

Caption: The QSAR modeling workflow.

This involves calculating a wide range of molecular descriptors for a set of compounds with known activities and then using statistical or machine learning methods to build a predictive model.[26] This model can then be used to predict the activity of new, unsynthesized analogs, further refining the drug discovery process.[24][25]

Conclusion

The in silico screening workflow presented in this guide provides a robust and efficient framework for the discovery of novel drug candidates based on the 4-(azetidin-3-yl)morpholine scaffold. By integrating molecular docking, post-screening analysis, and ADMET profiling, researchers can significantly enhance the efficiency of the drug discovery process, reduce costs, and increase the probability of success. The key to a successful in silico campaign lies in the careful preparation of both the target and ligand library, the appropriate choice of computational tools, and a thorough, critical analysis of the results.

References

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NMR and mass spectrometry characterization of 4-(Azetidin-3-yl)morpholine.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: NMR and Mass Spectrometry Characterization of 4-(Azetidin-3-yl)morpholine

Prepared by: Gemini, Senior Application Scientist

Executive Summary

4-(Azetidin-3-yl)morpholine is a key heterocyclic building block in modern medicinal chemistry, integrating the strained, four-membered azetidine ring with the stable, six-membered morpholine moiety.[1] This unique structural combination imparts specific physicochemical properties that are of high interest in the design of novel therapeutic agents. Accurate and unambiguous structural confirmation is therefore a critical step in its synthesis and application. This guide provides an in-depth, practical framework for the definitive characterization of 4-(Azetidin-3-yl)morpholine using two cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will explore the theoretical basis for spectral interpretation, present detailed experimental protocols, and demonstrate how to synthesize the data for unequivocal structural validation, adhering to the principles of scientific integrity and expertise.

Introduction to 4-(Azetidin-3-yl)morpholine

Chemical Structure and Core Properties

4-(Azetidin-3-yl)morpholine is a bicyclic amine with the molecular formula C₇H₁₄N₂O.[1][2] Its structure features a morpholine ring attached via its nitrogen atom to the 3-position of an azetidine ring. The presence of two basic nitrogen atoms and an oxygen atom makes the molecule polar and capable of hydrogen bonding.

  • Molecular Formula: C₇H₁₄N₂O

  • Molecular Weight: 142.20 g/mol [1][2]

  • CAS Numbers: 302355-79-9 (free base), 223381-71-3 (hydrochloride salt)[1]

The structure, with IUPAC-style numbering for NMR assignment purposes, is shown below.

Caption: Molecular structure of 4-(Azetidin-3-yl)morpholine.

Significance in Drug Development

The morpholine scaffold is prevalent in approved drugs due to its favorable properties, including metabolic stability and aqueous solubility. The azetidine ring, a strained four-membered heterocycle, provides a rigid, three-dimensional exit vector, which is highly valuable for exploring chemical space in structure-activity relationship (SAR) studies. The combination of these two rings in 4-(Azetidin-3-yl)morpholine creates a versatile building block for constructing complex molecules with potential therapeutic applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For 4-(Azetidin-3-yl)morpholine, ¹H and ¹³C NMR provide definitive information on the connectivity and chemical environment of every atom.

Causality Behind Experimental Choices
  • Solvent Selection: A deuterated solvent that fully dissolves the sample is crucial. Chloroform-d (CDCl₃) is a common choice for many organic molecules. For the hydrochloride salt or for resolving exchangeable N-H protons, Dimethyl sulfoxide-d₆ (DMSO-d₆) is often superior as it slows down proton exchange.[3]

  • Reference Standard: Tetramethylsilane (TMS) is added as an internal standard to define the 0 ppm point on the chemical shift scale, ensuring data comparability across different instruments.

Experimental Protocol: NMR Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of 4-(Azetidin-3-yl)morpholine directly into a clean, dry NMR tube.

  • Solvation: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Homogenization: Cap the NMR tube and gently vortex or invert until the sample is completely dissolved. A brief sonication may be required for less soluble samples.

  • Transfer: If any solid remains, filter the solution into a new NMR tube using a pipette with a small cotton or glass wool plug.

  • Analysis: Insert the NMR tube into the spectrometer spinner and place it in the magnet for analysis.

¹H NMR Spectral Analysis: Predicted Data & Interpretation

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and the number of neighboring protons (multiplicity).

  • Morpholine Protons: The morpholine ring typically exists in a chair conformation.[4] Protons on carbons adjacent to the oxygen (H-2', H-6') will be the most downfield due to oxygen's high electronegativity. Protons on carbons adjacent to the nitrogen (H-3', H-5') will appear at a slightly lower chemical shift.[5]

  • Azetidine Protons: The strained four-membered ring has characteristic chemical shifts.[3] The methine proton (H-3) will be a multiplet due to coupling with the four other protons on the ring. The methylene protons (H-2, H-4) will be deshielded by the adjacent nitrogen atom.

  • N-H Proton: The azetidine N-H proton signal is often broad and its chemical shift is concentration-dependent, unless a solvent like DMSO-d₆ is used to sharpen the signal and allow observation of coupling.[6]

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
H-2', H-6' (Morpholine)3.6 - 3.8t4HAdjacent to electronegative oxygen.
H-2, H-4 (Azetidine)3.5 - 3.7t4HAdjacent to azetidine nitrogen.
H-3 (Azetidine)3.0 - 3.3p1HMethine proton coupled to four adjacent CH₂ protons.
H-3', H-5' (Morpholine)2.4 - 2.6t4HAdjacent to morpholine nitrogen.
N-H (Azetidine)1.5 - 2.5br s1HExchangeable proton, often broad.
¹³C NMR Spectral Analysis: Predicted Data & Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

  • Morpholine Carbons: Carbons adjacent to the oxygen (C-2', C-6') are the most deshielded, appearing furthest downfield.[7][8] Carbons adjacent to the nitrogen (C-3', C-5') are also deshielded but to a lesser extent.[9]

  • Azetidine Carbons: The carbons of the azetidine ring (C-2, C-4) will have similar chemical shifts due to their proximity to the nitrogen. The methine carbon (C-3) will be at a lower chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted δ (ppm)Rationale
C-2', C-6' (Morpholine)66 - 68Adjacent to electronegative oxygen.[9]
C-3 (Azetidine)58 - 62Methine carbon attached to the morpholine nitrogen.
C-3', C-5' (Morpholine)50 - 54Adjacent to morpholine nitrogen.
C-2, C-4 (Azetidine)45 - 49Methylene carbons adjacent to azetidine nitrogen.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the exact molecular weight and, through fragmentation, valuable structural information. It is a highly sensitive technique that complements NMR data perfectly.

Principles of Electrospray Ionization (ESI)

Electrospray ionization (ESI) is the ideal ionization method for polar, thermally labile molecules like 4-(Azetidin-3-yl)morpholine.[10] The molecule's basic nitrogen atoms are readily protonated in a slightly acidic solution, forming a positively charged ion [M+H]⁺ in the gas phase with minimal fragmentation. This "soft" ionization technique is essential for accurately determining the molecular weight of the intact molecule.[11][12]

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent mixture, typically methanol or acetonitrile with 0.1% formic acid. The acid ensures efficient protonation.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Parameters: Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable ion signal.

  • Data Acquisition: Acquire the full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., m/z 50-500).

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis provides a highly accurate mass measurement of the [M+H]⁺ ion, allowing for the unambiguous determination of the molecular formula. This is a critical self-validating step in structure confirmation.

Table 3: HRMS Data for 4-(Azetidin-3-yl)morpholine

IonCalculated Exact Mass (C₇H₁₅N₂O⁺)Observed Mass
[M+H]⁺143.1184Typically within 5 ppm
Tandem Mass Spectrometry (MS/MS) and Fragmentation

In tandem MS (or MS/MS), the protonated molecular ion ([M+H]⁺, m/z 143.1) is isolated and then fragmented by collision with an inert gas (Collision-Induced Dissociation, CID).[13] The resulting fragment ions provide a "fingerprint" that confirms the molecule's structure.

  • Rationale for Fragmentation: The most probable fragmentation pathways involve the cleavage of the strained azetidine ring or the morpholine ring. Alpha-cleavage adjacent to the nitrogen atoms is a common pathway for amines.[14] A likely fragmentation is the loss of the morpholine moiety or parts of it, or the opening of the azetidine ring.

G cluster_0 Q1: Mass Filter cluster_1 q2: Collision Cell cluster_2 Q3: Mass Analyzer Precursor [M+H]⁺ m/z 143.1 CID Collision-Induced Dissociation (CID) with N₂ or Ar gas Precursor->CID Isolate Fragments Fragment Ions (e.g., m/z 100, 86, 57) CID->Fragments Fragment

Caption: Workflow for Tandem Mass Spectrometry (MS/MS) analysis.

Table 4: Predicted Key Fragment Ions in MS/MS Spectrum

m/z (Proposed)Proposed Structure/LossRationale
100.0769[C₅H₁₀NO]⁺Loss of azirine (C₂H₃N) from the azetidine ring.
86.0970[C₅H₁₂N]⁺Cleavage of the C-O bonds in the morpholine ring.
57.0578[C₃H₇N]⁺Represents the protonated azetidine moiety after cleavage.

Integrated Analysis and Structural Confirmation

Neither NMR nor MS alone is sufficient for absolute proof of structure. The power of modern analytical chemistry lies in combining these techniques. The workflow below illustrates the logical process for achieving unambiguous structural confirmation.

G Sample Synthesized Sample (4-(Azetidin-3-yl)morpholine) NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS H_NMR ¹H NMR: Proton Environment & Connectivity NMR->H_NMR C_NMR ¹³C NMR: Carbon Skeleton NMR->C_NMR HRMS HRMS: Elemental Composition (C₇H₁₄N₂O) MS->HRMS MSMS MS/MS: Structural Fragments MS->MSMS Analysis Data Integration & Interpretation H_NMR->Analysis C_NMR->Analysis HRMS->Analysis MSMS->Analysis Confirmation Structure Confirmed Analysis->Confirmation

Caption: Integrated workflow for structural verification.

By following this workflow, a researcher can confidently state that the synthesized compound is indeed 4-(Azetidin-3-yl)morpholine. The HRMS data confirms the correct elemental composition, the ¹H and ¹³C NMR data confirm the specific carbon-hydrogen framework and connectivity of the two rings, and the MS/MS fragmentation pattern is consistent with the proposed structure.

Conclusion

The structural characterization of 4-(Azetidin-3-yl)morpholine is efficiently and robustly achieved through the synergistic application of NMR spectroscopy and mass spectrometry. This guide has outlined the theoretical underpinnings and practical protocols necessary for this analysis. The predicted NMR chemical shifts provide a clear roadmap for spectral assignment, while HRMS and MS/MS analysis offer definitive confirmation of molecular formula and substructural components. For any scientist working in drug discovery and development, mastering this analytical workflow is essential for ensuring the quality and integrity of novel chemical entities, thereby accelerating the path to discovery.

References

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  • Title: How a Quadrupole Mass Spectrometer Works | Source: Hiden Analytical | URL: [Link]

  • Title: 1H and 13C NMR spectra of N-substituted morpholines | Source: PubMed | URL: [Link]

  • Title: Surface Activity of Amines Provides Evidence for Combined ESI Mechanism of Charge Reduction for Protein Complexes | Source: NIH National Library of Medicine | URL: [Link]

  • Title: Quantification of short chain amines in aqueous matrices using liquid chromatography electrospray ionization tandem mass spectrometry | Source: PubMed | URL: [Link]

  • Title: Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra | Source: ResearchGate | URL: [Link]

  • Title: Quantitative liquid chromatography-electrospray ionization-mass spectrometry analysis of amine-containing metabolites derivatized with cyanuric chloride and methylamine isotopologues | Source: ResearchGate | URL: [Link]

  • Title: Recognizing the NMR pattern for morpholine | Source: ACD/Labs | URL: [Link]

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The Strategic Integration of the Azetidine-Morpholine Scaffold in Modern Drug Discovery: A Technical Guide to 4-(Azetidin-3-yl)morpholine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with optimized pharmacokinetic and pharmacodynamic profiles is paramount. The deliberate fusion of distinct heterocyclic systems into a single molecular framework has emerged as a powerful strategy for achieving this. This guide delves into the technical intricacies of 4-(azetidin-3-yl)morpholine dihydrochloride, a quintessential example of such a scaffold. This compound marries the strained, sp³-rich azetidine ring with the versatile morpholine moiety, offering a unique combination of structural rigidity and favorable physicochemical properties.[1] Its application as a building block is particularly prominent in the development of therapeutics targeting the central nervous system (CNS).[2]

This document will serve as an in-depth resource for researchers and drug development professionals, providing not only the fundamental properties and CAS identification of this compound but also a comprehensive examination of its synthesis, biological significance, and the rationale behind its utilization in medicinal chemistry.

Core Compound Identification and Properties

4-(Azetidin-3-yl)morpholine and its dihydrochloride salt are key intermediates in pharmaceutical research. The Chemical Abstracts Service (CAS) has assigned the following numbers for their unambiguous identification:

FormCAS Number
This compound 223381-71-3 [3], 178312-50-0 [4]
4-(Azetidin-3-yl)morpholine (Free Base)302355-79-9[5]

Physicochemical Characteristics:

The dihydrochloride salt is typically a white to off-white crystalline solid, demonstrating solubility in water.[6] This aqueous solubility is a desirable trait in early-stage drug development, facilitating formulation and biological screening.

Structural Rationale for its Utility:

The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts a significant degree of conformational rigidity and a three-dimensional character to molecules.[1] This is highly advantageous in drug design as it can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the incorporation of an azetidine moiety has been shown to improve metabolic stability and other pharmacokinetic parameters in drug candidates.[7]

The morpholine ring is a well-established "privileged" structure in medicinal chemistry.[5] Its presence can enhance aqueous solubility, improve metabolic stability, and provide a key hydrogen bond acceptor through its oxygen atom. In the context of CNS drug discovery, the morpholine ring can contribute to the desired polarity and size for crossing the blood-brain barrier.[2][8] The combination of these two rings in 4-(azetidin-3-yl)morpholine creates a versatile scaffold that can be further elaborated to explore a wide range of biological targets.

Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that leverages protecting group chemistry and reductive amination. A common and efficient route begins with a commercially available, N-Boc protected azetidine precursor. The rationale for using a protecting group like tert-butyloxycarbonyl (Boc) is to prevent the secondary amine of the azetidine ring from undergoing undesired side reactions during the introduction of the morpholine moiety.

A Representative Synthetic Workflow:

The following diagram outlines a logical and field-proven workflow for the synthesis of the target compound.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection cluster_2 Step 3: Salt Formation A tert-Butyl 3-oxoazetidine-1-carboxylate C tert-Butyl 3-morpholinoazetidine-1-carboxylate A->C NaBH(OAc)3, DCE B Morpholine B->C D 4-(Azetidin-3-yl)morpholine (Free Base) C->D HCl in Dioxane E This compound D->E Excess HCl

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol:

The following protocol is a representative, self-validating system for the synthesis of this compound.

Part 1: Synthesis of tert-Butyl 3-morpholinoazetidine-1-carboxylate (Reductive Amination)

  • To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in 1,2-dichloroethane (DCE), add morpholine (1.2 eq).

  • Stir the mixture at room temperature for 1 hour. The formation of the corresponding enamine or iminium ion intermediate is crucial for the subsequent reduction.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. The choice of this mild reducing agent is to selectively reduce the iminium ion in the presence of the ketone.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield tert-butyl 3-morpholinoazetidine-1-carboxylate.

Part 2: Synthesis of this compound (Deprotection and Salt Formation)

  • Dissolve the purified tert-butyl 3-morpholinoazetidine-1-carboxylate (1.0 eq) in a solution of hydrochloric acid in 1,4-dioxane (e.g., 4 M). The use of acidic conditions is standard for the removal of the Boc protecting group.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Application in Drug Discovery: A Case Study in Dopamine Receptor Antagonism

The 4-(azetidin-3-yl)morpholine scaffold is a valuable building block for generating libraries of compounds for screening against various biological targets. Its utility is particularly evident in the development of ligands for G-protein coupled receptors (GPCRs), such as dopamine receptors. The dopamine D4 receptor, for instance, is a key target in the treatment of schizophrenia and Parkinson's disease.[9]

Structure-Activity Relationship (SAR) Insights:

The following table, adapted from studies on morpholine analogs as dopamine D4 receptor antagonists, illustrates how modifications to a core scaffold can significantly impact binding affinity. While not directly featuring the azetidine-morpholine core, it provides a strong rationale for its use as a versatile starting point for similar SAR explorations.

CompoundR GroupKᵢ (nM) for D₄ Receptor
13-chloro-4-fluorophenyl170
23,4-difluorophenyl150
34-chloro-3-fluorophenyl19.1
43,4-dichlorophenyl27
53-methoxy-4-fluorophenyl11.6
63-methoxy-4-chlorophenyl11.6
74-methoxy-3-chlorophenyl10.4

Data adapted from a study on chiral alkoxymethyl morpholine analogs.[9]

This data clearly demonstrates that subtle changes in the substitution pattern on the aromatic ring can lead to more than a 10-fold difference in binding affinity. Such SAR studies are fundamental to the optimization of lead compounds in drug discovery. The 4-(azetidin-3-yl)morpholine scaffold provides a robust platform for attaching such variable groups and exploring their interactions with the target protein.

Mechanism of Action: D₄ Receptor Antagonism in Dopaminergic Signaling

The following diagram illustrates the role of a D₄ receptor antagonist in the context of dopaminergic signaling.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D4R D₄ Receptor Dopamine->D4R Binds AC Adenylyl Cyclase D4R->AC Inhibits cAMP ↓ cAMP AC->cAMP Effector Cellular Response cAMP->Effector Antagonist D₄ Antagonist (e.g., Azetidine-Morpholine Derivative) Antagonist->D4R Blocks

Caption: Role of a D₄ antagonist in dopaminergic signaling.

In normal dopaminergic signaling, dopamine binds to the D₄ receptor, which is a Gi/o-coupled GPCR. This binding event inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and a subsequent cellular response. A D₄ receptor antagonist, such as a derivative of 4-(azetidin-3-yl)morpholine, competitively binds to the D₄ receptor, preventing dopamine from binding and thereby blocking the downstream signaling cascade. This mechanism is of therapeutic interest in conditions characterized by excessive dopaminergic activity.

Conclusion: A Versatile Building Block for Future Therapeutics

This compound represents more than just a chemical intermediate; it is a testament to the power of rational scaffold design in modern medicinal chemistry. Its unique combination of a strained azetidine ring and a privileged morpholine moiety provides a foundation for the development of novel therapeutics with improved pharmacological properties. The synthetic accessibility and the potential for diverse functionalization make it an invaluable tool for researchers in the pharmaceutical industry and academia. As our understanding of complex diseases continues to evolve, the strategic use of such well-designed building blocks will undoubtedly play a crucial role in the discovery of the next generation of medicines.

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Safety and handling of 4-(Azetidin-3-yl)morpholine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 4-(Azetidin-3-yl)morpholine Dihydrochloride

Section 1: Introduction and Scope

This compound is a heterocyclic building block increasingly utilized by researchers in drug discovery and development. As a pharmaceutical intermediate, it serves as a key component in the synthesis of novel therapeutic agents, including anti-inflammatory, anti-allergic, and antibiotic compounds.[1] Its structural motifs, the azetidine and morpholine rings, are prevalent in compounds targeting the central nervous system and in the development of protein degraders.[2][3][4]

The reactivity of the strained azetidine ring, while synthetically useful, necessitates a thorough understanding of the compound's properties and potential hazards to ensure safe handling.[5] This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the essential safety protocols, handling procedures, and emergency responses for this compound (CAS No: 178312-50-0). The objective is to establish a framework of best practices grounded in scientific principles to minimize risk and ensure laboratory safety.

Section 2: Compound Profile and Properties

A foundational understanding of a compound's physical and chemical properties is the first step in a robust safety assessment. These properties dictate storage conditions, appropriate handling techniques, and potential incompatibilities.

PropertyValueSource(s)
Chemical Name This compound[1][6]
CAS Number 178312-50-0[1][2][6]
Molecular Formula C₇H₁₆Cl₂N₂O[1][2][7]
Molecular Weight 215.12 g/mol [1][2][7]
Appearance White crystalline powder / Solid[1]
Solubility Soluble in water[1]
Storage Store under inert gas at 2-8°C; Room temperature acceptable for short periods.[1][2][8]

Section 3: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary risks are associated with irritation and acute toxicity upon exposure through inhalation, skin contact, or ingestion. Adherence to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals is mandatory.

GHS PictogramSignal WordHazard Statements

Warning H302: Harmful if swallowed.[6] H312: Harmful in contact with skin.[6] H315: Causes skin irritation.[6] H319: Causes serious eye irritation.[6] H332: Harmful if inhaled.[6] H335: May cause respiratory irritation.[6]

Expert Interpretation of Hazards:

  • Acute Toxicity (H302, H312, H332): The "Harmful" classification indicates that significant adverse health effects can occur following a single exposure. The primary risk is not from casual contact but from accidental ingestion, significant skin exposure, or inhalation of airborne dust. This underscores the need for engineering controls and diligent PPE use.

  • Irritation (H315, H319, H335): As an irritant, the compound can cause inflammation and discomfort to the skin, eyes, and respiratory tract. The dihydrochloride salt can be particularly aggressive to mucous membranes. The potential for serious eye irritation necessitates mandatory eye protection.

Section 4: Core Principles of Safe Handling

A multi-layered approach to safety, combining engineering controls, personal protective equipment, and established work practices, is essential for mitigating the risks associated with this compound.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to isolate the researcher from the hazardous material.

  • Ventilation: All work with this compound solid must be conducted in a well-ventilated area.[6] For procedures that may generate dust, such as weighing or transferring powder, a certified chemical fume hood is mandatory. This is a direct countermeasure to the inhalation hazard (H332, H335).

  • Safety Stations: An accessible and routinely tested safety shower and eyewash station must be located in the immediate vicinity of the handling area.[9] This ensures a rapid response to accidental skin or eye contact.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is not a substitute for robust engineering controls but serves as the final barrier between the user and the chemical.

  • Eye and Face Protection: Chemical safety goggles with side-shields are required at all times.[6][9] A face shield should be worn in addition to goggles when there is a significant risk of splashes or dust generation.

  • Skin Protection: Impervious gloves (e.g., nitrile) and a laboratory coat are mandatory.[10] Contaminated gloves must be disposed of properly, and hands should be washed thoroughly after removal.

  • Respiratory Protection: For situations where a fume hood is not feasible or if dust generation is unavoidable, a NIOSH-approved dust respirator should be used.[6]

General Hygiene and Work Practices

These practices are fundamental to preventing contamination and accidental exposure.

  • Avoid all personal contact with the compound, including inhalation of dust.[6]

  • Do not eat, drink, or smoke in laboratory areas where this chemical is handled or stored.[6]

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[6]

  • Keep containers securely sealed when not in use to prevent the release of dust and absorption of moisture.[6][11]

Section 5: Standard Operating Procedures

Storage Protocol

Proper storage is critical for maintaining the compound's integrity and ensuring safety.

  • Container: Store in the original, tightly sealed container.[6][11]

  • Environment: Keep in a cool, dry, and well-ventilated area, away from incompatible materials and foodstuffs.[6][11] Long-term storage under an inert atmosphere at 2-8°C is recommended to prevent degradation.[1]

  • Security: The storage location should be locked to prevent unauthorized access.[6][12]

Weighing and Handling Workflow

This protocol outlines the essential steps for safely handling the solid compound. The causality behind these steps is to systematically minimize exposure at every stage.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Storage Phase A 1. Don Full PPE (Goggles, Lab Coat, Gloves) B 2. Prepare Fume Hood (Verify airflow, clear workspace) A->B C 3. Retrieve from Storage (Check container integrity) B->C D 4. Weigh Compound (Use anti-static weigh paper) C->D E 5. Transfer to Reaction Vessel D->E F 6. Close Primary Container Immediately E->F G 7. Clean Workspace (Wipe down surfaces) F->G H 8. Dispose of Contaminated Waste (Gloves, weigh paper) G->H I 9. Return Compound to Secure Storage H->I J 10. Doff PPE & Wash Hands I->J

Caption: Standard workflow for handling solid this compound.

Section 6: Emergency Response Protocols

A prepared response is crucial for mitigating harm in the event of an accident.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

G cluster_routes Start Exposure Event Skin Skin Contact Start->Skin Eyes Eye Contact Start->Eyes Inhalation Inhalation Start->Inhalation Ingestion Ingestion Start->Ingestion Action_Skin Flush with running water and soap. Remove contaminated clothing. Skin->Action_Skin Action_Eyes Rinse cautiously with water for 15+ mins. Remove contact lenses if possible. Eyes->Action_Eyes Action_Inhalation Move person to fresh air. Keep comfortable for breathing. Inhalation->Action_Inhalation Action_Ingestion Rinse mouth with water. Call Poison Center immediately. Ingestion->Action_Ingestion End Seek Professional Medical Attention Action_Skin->End Action_Eyes->End Action_Inhalation->End Action_Ingestion->End

Sources

An In-depth Technical Guide to the Conformational Analysis of 4-(Azetidin-3-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Azetidin-3-yl)morpholine is a key structural motif in medicinal chemistry, valued for its unique physicochemical and pharmacokinetic properties.[1][2] The three-dimensional arrangement of this molecule, dictated by the conformational preferences of its constituent azetidine and morpholine rings, is critical in its interaction with biological targets. This guide provides a comprehensive technical overview of the conformational analysis of 4-(azetidin-3-yl)morpholine, synthesizing established principles of heterocyclic chemistry with modern analytical and computational methodologies. We will explore the predicted conformational landscape of this molecule and detail the experimental and theoretical workflows for its rigorous characterization.

Introduction: The Structural Significance of 4-(Azetidin-3-yl)morpholine

The incorporation of saturated heterocyclic rings is a prominent strategy in drug design to enhance properties such as solubility, metabolic stability, and target affinity.[2] 4-(Azetidin-3-yl)morpholine combines two such important pharmacophores: the flexible, yet defined, morpholine ring and the strained, conformationally rigid azetidine ring.[1][3] Understanding the interplay of these two rings and their preferred spatial orientations is paramount for structure-activity relationship (SAR) studies and the rational design of novel therapeutics.

The morpholine ring, a six-membered heterocycle, is known to predominantly adopt a chair conformation to minimize steric and torsional strain.[4][5] The four-membered azetidine ring, on the other hand, is characterized by significant ring strain and adopts a puckered, non-planar conformation.[2] The linkage of these two rings at the 3-position of the azetidine and the nitrogen of the morpholine introduces a degree of complexity to the overall conformational landscape.

Predicted Conformational Landscape

Based on the established conformational preferences of the individual rings, we can predict the most stable conformers of 4-(azetidin-3-yl)morpholine.

Morpholine Ring Conformation

The morpholine ring will almost exclusively exist in a chair conformation .[4][6] The substituent at the nitrogen atom (the azetidinyl group) can occupy either an axial or an equatorial position. Generally, for N-substituted morpholines, the equatorial position is favored to minimize steric interactions.[7]

Azetidine Ring Puckering

The azetidine ring is not planar and undergoes a puckering motion. The degree of puckering and the preferred conformation are influenced by the substituents. For a 3-substituted azetidine, the ring puckering will position the substituent in a pseudo-axial or pseudo-equatorial orientation.

Overall Conformational Isomers

The combination of these conformational possibilities leads to several potential low-energy conformers for 4-(azetidin-3-yl)morpholine. The primary equilibrium will be between the morpholine chair conformers with the azetidinyl group in the equatorial and axial positions. Within each of these, there will be different puckered states of the azetidine ring. The relative energies of these conformers will be determined by a combination of steric hindrance and electronic effects.

Caption: Conformational equilibria in 4-(azetidin-3-yl)morpholine.

Experimental Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful experimental technique for determining the conformation of molecules in solution.[4][8] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide detailed insights into the geometry and dynamics of 4-(azetidin-3-yl)morpholine.

Key NMR Parameters for Conformational Analysis
NMR Parameter Information Gained
Chemical Shifts (¹H and ¹³C) Provide information about the electronic environment of each nucleus, which is influenced by its spatial orientation.
Vicinal Coupling Constants (³JHH) Highly dependent on the dihedral angle between coupled protons, as described by the Karplus relationship.[9] This is crucial for determining the relative stereochemistry of substituents and the puckering of the rings.
Nuclear Overhauser Effect (NOE) Provides information about through-space proximity of protons, which is invaluable for determining the relative orientation of substituents and for distinguishing between different conformers.
Experimental Protocol: 2D NMR Analysis

A comprehensive NMR analysis would involve the following steps:

  • Sample Preparation: Dissolve a high-purity sample of 4-(azetidin-3-yl)morpholine in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) to a concentration of 5-10 mg/mL.

  • 1D NMR Spectra Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra to identify all proton and carbon resonances.

  • 2D COSY (Correlation Spectroscopy) Acquisition: This experiment identifies proton-proton scalar couplings within the same spin system, aiding in the assignment of protons within the morpholine and azetidine rings.

  • 2D HSQC (Heteronuclear Single Quantum Coherence) Acquisition: This experiment correlates each proton with its directly attached carbon, allowing for the unambiguous assignment of carbon resonances.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation) Acquisition: This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which helps in confirming the overall connectivity of the molecule.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) Acquisition: These experiments are crucial for identifying through-space correlations between protons. The presence or absence of specific NOE/ROE cross-peaks provides direct evidence for the relative spatial arrangement of atoms and helps in differentiating between conformational isomers.

Caption: NMR workflow for conformational analysis.

Computational Modeling: A Theoretical Approach

Computational chemistry provides a powerful complementary approach to experimental methods for studying molecular conformations.[10][11] Quantum mechanics (QM) calculations, particularly Density Functional Theory (DFT), and Molecular Dynamics (MD) simulations can be used to explore the potential energy surface of 4-(azetidin-3-yl)morpholine and identify the most stable conformers.

Density Functional Theory (DFT) Calculations

DFT calculations can be used to:

  • Optimize the geometry of different possible conformers.

  • Calculate the relative energies of these conformers to determine their populations at a given temperature.[12]

  • Predict NMR parameters (chemical shifts and coupling constants) that can be compared with experimental data to validate the computational model.[10]

Molecular Dynamics (MD) Simulations

MD simulations can provide insights into the dynamic behavior of the molecule over time, including:

  • Conformational transitions and the energy barriers between different conformers.

  • The influence of solvent on the conformational preferences.

  • The flexibility of the different parts of the molecule.

Computational Protocol: DFT Conformational Search

A typical DFT-based conformational analysis workflow would be:

  • Initial 3D Structure Generation: Generate an initial 3D structure of 4-(azetidin-3-yl)morpholine.

  • Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field to identify a wide range of possible low-energy conformers.

  • DFT Geometry Optimization: Subject the low-energy conformers from the initial search to geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).[12]

  • Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

  • Single-Point Energy Refinement: For the most stable conformers, perform higher-level single-point energy calculations with a larger basis set to obtain more accurate relative energies.

  • NMR Parameter Prediction: Calculate NMR chemical shifts and coupling constants for the lowest energy conformers and compare them with the experimental data.

Caption: DFT workflow for conformational analysis.

Data Synthesis and Interpretation

The power of this combined approach lies in the synergy between experimental and computational data. The predicted NMR parameters from DFT calculations for the lowest energy conformers can be compared with the experimental NMR data. A good agreement between the calculated and experimental values provides strong evidence for the proposed conformational model. Any discrepancies can guide further refinement of the computational model or suggest the presence of multiple conformers in equilibrium.

Parameter Experimental (NMR) Computational (DFT) Interpretation
³J(H,H) axial-axial Typically 8-13 Hz[13]Calculated based on dihedral angleConfirms chair conformation and axial/equatorial positions.
³J(H,H) axial-equatorial Typically 2-5 Hz[13]Calculated based on dihedral angleDifferentiates between axial and equatorial protons.
³J(H,H) equatorial-equatorial Typically 2-5 Hz[13]Calculated based on dihedral angleFurther confirms chair conformation.
NOE correlations Presence/absence of cross-peaksInteratomic distances in optimized structuresDefines through-space proximity and relative stereochemistry.
Relative Energies N/AΔG valuesPredicts the population of each conformer at equilibrium.

Conclusion

The conformational analysis of 4-(azetidin-3-yl)morpholine is a critical step in understanding its biological activity and in the design of new drug candidates. A combined approach utilizing high-resolution NMR spectroscopy and robust computational modeling provides a comprehensive and validated understanding of the molecule's three-dimensional structure and dynamics. The methodologies and principles outlined in this guide offer a clear and authoritative framework for researchers and drug development professionals to rigorously characterize the conformational landscape of this important heterocyclic scaffold.

References

  • Conformational Analysis of the Morpholine Ring: An In-depth Technical Guide. Benchchem.

  • The conformational analysis of saturated heterocycles. N-inversion in hindered piperidines. Journal of the Chemical Society, Chemical Communications.

  • The Conformational Analysis of Saturated Heterocycles. Part 84.l Con- formational Consequences of Internal p-Heteroatoms. Ring a. RSC Publishing.

  • Theoretical Study of Azetidine Derivative by Quantum Chemical Methods, Molecular Docking and Molecular Dynamic Simulations. ResearchGate.

  • Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society.

  • Freezing Conformation of Polychloronitrophenyl N -Substituted Morpholines Studied by DNMR and X-Ray Crystal Structure. ResearchGate.

  • Conformational analysis of saturated heterocycles. LIV. Conformation of piperidine as determined by paramagnetic shifts in the NMR. Journal of the American Chemical Society.

  • Conformational analysis of small molecules: NMR and quantum mechanics calculations. Semantic Scholar.

  • Density functional theory (DFT) calculations of conformational energies and interconversion pathways in 1,2,7-thiadiazepane. ResearchGate.

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  • Expanding Complex Morpholines Using Systematic Chemical Diversity. PubMed Central.

  • 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data.

  • Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran. MDPI.

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.

  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PubMed Central.

  • CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. Journal of Chemical Information and Modeling.

  • Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. MDPI.

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  • Synthesis of N-substituted morpholine nucleoside derivatives. PubMed.

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.

  • Conformational analysis. Fiveable.

  • A QM/MM molecular dynamic simulation and vibrational spectroscopic study of 6-azaCytidine and cytidine. arXiv.

  • 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts.

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry.

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  • Experimental and Theoretical Study of The Structure Properties Relationship of a Derivative of The Organic Compound Morpholine. ResearchGate.

  • Conformational analysis of morpholine studied using Raman spectroscopy and Density Functional Theoretical calculations. ResearchGate.

  • On the Configuration of Five-Membered Rings: A Spin-Spin Coupling Constant Approach. ResearchGate.

Sources

An In-depth Technical Guide to the Stereochemistry of 3-Substituted Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of 3-Substituted Azetidines in Medicinal Chemistry

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry.[1][2] Its ascent is largely attributable to a unique combination of physicochemical properties stemming from its inherent ring strain (approx. 25.4 kcal/mol) and distinct three-dimensional, sp³-rich character.[2][3] Unlike its more flexible five- and six-membered counterparts, the constrained nature of the azetidine ring offers a degree of conformational rigidity that can be highly advantageous in drug design, helping to lock in bioactive conformations and improve binding affinity.[4]

Incorporating 3-substituted azetidines into molecular scaffolds has proven to be a highly effective strategy for optimizing pharmacokinetic profiles. These motifs are recognized for their ability to enhance metabolic stability, improve aqueous solubility, and reduce lipophilicity, thereby addressing common liabilities in drug development.[3][5] The substitution at the C3 position is particularly strategic, as it allows for the projection of functional groups into new chemical space, enabling novel interactions with biological targets.[5] Consequently, the stereochemical configuration at this C3 position is of paramount importance, as it frequently dictates the biological activity and pharmacological profile of the entire molecule. The precise spatial orientation of the substituent can mean the difference between a potent therapeutic agent and an inactive or even toxic compound. This guide provides a comprehensive overview of the core strategies for controlling and defining the stereochemistry of 3-substituted azetidine derivatives.

Core Synthetic Strategies for Stereocontrol at C3

The stereoselective construction of the 3-substituted azetidine ring is a significant challenge that has been met with a variety of innovative synthetic solutions. The choice of strategy is typically governed by the desired substitution pattern and the availability of starting materials.

A. Diastereoselective Approaches

Diastereoselective methods often rely on the influence of pre-existing stereocenters, either within the substrate or from a removable chiral auxiliary, to direct the formation of the new stereocenter at C3.

  • Intramolecular Cyclization of Chiral Precursors: A classic and reliable strategy involves the cyclization of acyclic precursors derived from the chiral pool. For instance, natural amino acids can serve as inexpensive and readily available starting materials, although this can limit the accessible configurations.[6] The key step is typically a 4-exo-tet cyclization, where a nitrogen nucleophile displaces a leaving group at the γ-position.

  • Ring Expansion of Stereochemically Defined Aziridines: The strain-release-driven ring expansion of activated aziridines offers a powerful method for synthesizing highly substituted azetidines. In a notable example, the reaction of rhodium-bound carbenes with strained bicyclic methylene aziridines results in a formal [3+1] ring expansion, efficiently transferring chirality from the aziridine substrate to the azetidine product with excellent stereoselectivity.[4]

  • Use of Chiral Auxiliaries: Chiral auxiliaries, such as tert-butanesulfinamide, have proven highly effective in directing stereoselective transformations.[7] For example, the condensation of an auxiliary with an achiral aldehyde can generate a chiral sulfinimine, which then undergoes diastereoselective addition of an organometallic reagent. Subsequent intramolecular cyclization and removal of the auxiliary furnishes the enantioenriched C2-substituted azetidine.[8]

B. Enantioselective Approaches

Enantioselective catalysis has opened the door to the synthesis of chiral azetidines without reliance on stoichiometric sources of chirality.

  • Catalytic Enantioselective Cycloadditions: [2+2] and [3+1] cycloaddition reactions are among the most direct methods for constructing the azetidine ring and its stereocenters simultaneously.[9] Visible-light-mediated photocycloadditions, in particular, have emerged as a green and efficient strategy.[2]

  • Gold-Catalyzed Oxidative Cyclization: A practical and flexible synthesis of chiral azetidin-3-ones has been developed utilizing a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides.[6] This method bypasses the need for potentially hazardous diazo intermediates and generates the desired products with typically >98% enantiomeric excess (e.e.).[6] The mechanism involves the in-situ generation of a reactive α-oxo gold carbene, which undergoes an intramolecular N-H insertion.

  • Copper-Catalyzed Enantioselective Difunctionalization of Azetines: A highly enantioselective method for accessing chiral 2,3-disubstituted azetidines involves the copper-catalyzed boryl allylation of azetines.[10][11] This three-component reaction installs both a boryl and an allyl group across the C=C bond of the azetine with high levels of absolute and relative stereocontrol, constructing two new stereogenic centers in a single step.[11]

C. Functionalization of Pre-existing Azetidine Scaffolds

An alternative to de novo ring construction is the stereoselective modification of an existing azetidine core.

  • Stereoselective Reduction of Azetidin-3-ones: The reduction of prochiral azetidin-3-ones can provide access to both cis- and trans-3-hydroxyazetidine derivatives, depending on the choice of reducing agent and reaction conditions. The resulting alcohol can then be further functionalized.

  • Nucleophilic Substitution at C3: The reaction of 3-bromo-substituted azetidines with various nucleophiles allows for the formation of a diverse array of C3-substituted derivatives.[7] The stereochemical outcome of these reactions (retention vs. inversion) is dependent on the reaction mechanism (Sₙ1 vs. Sₙ2).

Definitive Stereochemical Assignment: A Practical Guide

Unambiguous determination of the relative and absolute stereochemistry is a critical, self-validating step in any stereoselective synthesis. A multi-pronged analytical approach is often necessary.

A. NMR Spectroscopy as the Primary Tool

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and commonly used technique for determining the stereochemistry of azetidine derivatives in solution.[12]

  • ¹H NMR and Vicinal Coupling Constants (³J): The key to determining the relative stereochemistry of substituents at the C3 and C4 positions lies in the vicinal coupling constant (³J) between the H3 and H4 protons. The magnitude of ³J is dictated by the Karplus relationship, which correlates the coupling constant to the dihedral angle between the two C-H bonds.

    • cis-Isomers: Typically exhibit a larger coupling constant (³J ≈ 7-10 Hz) due to a smaller dihedral angle.

    • trans-Isomers: Generally show a smaller coupling constant (³J ≈ 2-5 Hz) corresponding to a larger dihedral angle.

  • 2D NMR Techniques: For more complex substitution patterns or in cases of signal overlap, 2D NMR experiments are indispensable.

    • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, confirming the connectivity within the azetidine ring and its substituents.[12][13]

    • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are in close proximity (< 5 Å), providing definitive proof of relative stereochemistry.[14] For example, a strong NOE between a substituent at C3 and a proton at C2 would strongly suggest a cis relationship.

B. Chiral Chromatography
  • Enantiomeric Excess (e.e.) Determination: Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the enantiomeric purity of a synthesized compound.[10][11] By using a chiral stationary phase, the two enantiomers can be separated, and their relative peak areas provide a quantitative measure of the e.e.

C. X-ray Crystallography
  • The Gold Standard: When a suitable single crystal can be obtained, X-ray crystallography provides unambiguous proof of both the relative and absolute stereochemistry of a molecule.[11] It serves as the ultimate confirmation of assignments made by other spectroscopic methods.

Data Presentation: NMR Characteristics for Stereochemical Determination
Parametercis-3,4-Disubstituted Azetidinetrans-3,4-Disubstituted AzetidineRationale & Notes
³J (H3-H4) Coupling Typically 7-10 HzTypically 2-5 HzBased on the Karplus relationship; dependent on the dihedral angle between the C-H bonds.[12][13]
NOE Correlations Strong NOE between cis-substituentsWeak or absent NOE between trans-substituentsProximity-dependent; confirms through-space relationships.[14]
¹³C Chemical Shifts Can show subtle differencesCan show subtle differencesSteric compression can lead to upfield shifts (γ-gauche effect).

Visualization of Key Methodologies

Diagram 1: Gold-Catalyzed Oxidative Cyclization

Gold_Catalyzed_Cyclization cluster_0 Gold-Catalyzed Oxidative Cyclization Start Chiral N-Propargylsulfonamide Intermediate1 α-Oxo Gold Carbene Intermediate Start->Intermediate1 [Au], Oxidant Oxidant Oxidant Oxidant->Intermediate1 Au_cat Gold(I) Catalyst Au_cat->Intermediate1 Product Chiral Azetidin-3-one (>98% e.e.) Intermediate1->Product Intramolecular N-H Insertion

Caption: Gold-catalyzed synthesis of chiral azetidin-3-ones.

Diagram 2: NMR-Based Stereochemistry Workflow

NMR_Workflow cluster_1 NMR Workflow for Stereochemical Assignment Sample Synthesized Azetidine Derivative NMR_1D Acquire ¹H & ¹³C NMR Sample->NMR_1D Coupling Measure ³J (H3-H4) Coupling Constant NMR_1D->Coupling NMR_2D Acquire 2D NMR (COSY, NOESY) NMR_1D->NMR_2D Decision ³J > 7 Hz? Coupling->Decision Cis Assign cis Relative Stereochemistry Decision->Cis Yes Trans Assign trans Relative Stereochemistry Decision->Trans No Confirm Confirm Assignment with NOE Data Cis->Confirm Trans->Confirm NMR_2D->Confirm

Caption: Logical workflow for NMR-based stereochemical assignment.

Experimental Protocols

Protocol 1: Gold-Catalyzed Synthesis of a Chiral Azetidin-3-one

(Adapted from a representative gold-catalyzed cyclization methodology.[6])

  • Reaction Setup: To an oven-dried Schlenk tube under an argon atmosphere, add the chiral N-propargylsulfonamide (1.0 equiv), the gold(I) catalyst (e.g., IPrAuCl/AgOTf, 2 mol%), and the N-oxide oxidant (1.2 equiv).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to achieve a substrate concentration of 0.1 M.

  • Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure chiral azetidin-3-one.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: NMR Analysis for cis/trans Isomer Determination
  • Sample Preparation: Dissolve 5-10 mg of the purified azetidine derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Ensure sufficient digital resolution to accurately measure coupling constants (a smaller spectral width focusing on the aliphatic region may be necessary).

  • Data Processing: Process the spectrum with a small amount of line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio while maintaining resolution.

  • Coupling Constant Measurement: Identify the signals corresponding to the H3 and H4 protons. Expand the multiplets and use the peak-picking tool in the NMR processing software to measure the distance in Hz between the split peaks. This value is the vicinal coupling constant, ³J.

  • NOESY Acquisition (if needed): If the ¹H spectrum is ambiguous, acquire a 2D NOESY spectrum with a mixing time appropriate for a small molecule (e.g., 500-800 ms).

  • NOESY Analysis: Look for cross-peaks between the protons of the C3 substituent and the protons on the azetidine ring (e.g., at C2 or C4) to confirm spatial proximity and relative stereochemistry.

The Impact of C3-Stereochemistry on Biological Activity: Case Studies

The literature is replete with examples where the stereochemistry of a 3-substituted azetidine is a critical determinant of its biological function. For instance, in the development of triple reuptake inhibitors (TRIs) for depression, specific stereoisomers of 3-aryl-3-oxypropylamine azetidine derivatives showed markedly different potencies and selectivities for the serotonin, norepinephrine, and dopamine transporters.[15] Similarly, many approved drugs, such as the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, feature an azetidine ring where the specific substitution pattern and implied stereochemistry are essential for optimal target engagement and an improved pharmacokinetic profile.[3] These examples underscore the necessity of precise stereochemical control in the design and synthesis of azetidine-containing drug candidates.

Conclusion and Future Perspectives

The stereoselective synthesis of 3-substituted azetidines has matured into a sophisticated field, offering a diverse toolbox of methodologies for researchers in drug discovery. The continued development of novel catalytic enantioselective methods, particularly those that are scalable and employ earth-abundant metals, will further enhance the accessibility of these valuable building blocks.[2] As our understanding of the interplay between three-dimensional molecular shape and biological function deepens, the demand for stereochemically pure azetidine derivatives is set to grow. The strategies and analytical techniques outlined in this guide provide a robust framework for navigating the challenges and unlocking the full potential of this remarkable heterocyclic scaffold.

References

  • Zhang, J., Schmalz, H.-G. (2013). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 52(23), 6254-6257. Available from: [Link]

  • Williamson, K. S., Chapman, C. W., Williams, C. M., Sarlah, D. (2018). A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly-Substituted Methylene Azetidines. Angewandte Chemie International Edition, 57(30), 9439-9442. Available from: [Link]

  • Kaur, H., Kumar, V., Kumar, S., Gupta, M. K., Kumar, A. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(77), 48781-48804. Available from: [Link]

  • Baumann, A. N., Eisold, M., Music, A., Haas, G., Kiw, Y. M., Didier, D. (2017). Methods for the Synthesis of Substituted Azetines. Organic Letters, 19(21), 5681-5684. Available from: [Link]

  • Wang, Z., Sun, J. (2022). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 144(26), 11624-11630. Available from: [Link]

  • Wang, Z., Sun, J. (2022). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 144(26), 11624-11630. Available from: [Link]

  • Voss, T. L., Rykaczewski, K. A., Johnson, J. S. (2021). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry, 86(20), 14116-14128. Available from: [Link]

  • Han, Y., Han, M., Shin, D., Song, C., Hahn, H.-G. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-8192. Available from: [Link]

  • Singh, A. K., Singh, A. K., Kumar, A., Kumar, P. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. Available from: [Link]

  • Urban, M., Cisarova, I., Vesely, J. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(8), 4834-4862. Available from: [Link]

  • Voss, T. L., Rykaczewski, K. A., Johnson, J. S. (2021). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry, 86(20), 14116-14128. Available from: [Link]

Sources

Methodological & Application

Application Note & Protocols: Synthesis of 4-(Azetidin-3-yl)morpholine Dihydrochloride and its Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-(azetidin-3-yl)morpholine scaffold is a privileged structural motif in modern medicinal chemistry, combining the favorable pharmacological properties of both the azetidine and morpholine heterocyles. Azetidines, as strained four-membered rings, offer improved metabolic stability, solubility, and three-dimensional diversity compared to larger saturated heterocycles.[1][2] Morpholine is a versatile building block known to enhance the pharmacokinetic profile of drug candidates.[3][4] This guide provides a comprehensive overview and detailed, field-proven protocols for the synthesis of the parent 4-(azetidin-3-yl)morpholine dihydrochloride and its subsequent derivatization, targeting researchers and professionals in drug development.

Introduction: The Value of the Azetidinyl-Morpholine Scaffold

The incorporation of small, saturated heterocycles is a cornerstone of modern drug design. The azetidine ring, in particular, has seen a surge in interest due to its unique structural and physicochemical properties.[1][2] Its inherent ring strain and rigid conformation can lead to enhanced binding affinity and selectivity for biological targets.[2][5] Several FDA-approved drugs, such as baricitinib and cobimetinib, feature an azetidine moiety, highlighting its importance in creating metabolically stable and effective therapeutics.[1]

When combined with the morpholine ring—a common polar motif used to improve solubility and other ADME (absorption, distribution, metabolism, and excretion) properties—the resulting scaffold becomes a powerful tool for medicinal chemists.[3] This guide details a robust and scalable synthetic pathway to access this valuable chemical space, beginning with the key intermediate, tert-butyl 3-oxoazetidine-1-carboxylate.

Retrosynthetic Analysis & Overall Strategy

The synthetic approach is designed for efficiency and modularity, allowing for the straightforward creation of a diverse library of derivatives. The core strategy involves three main stages:

  • Formation of the Protected Core: Synthesis of tert-butyl 4-(azetidin-3-yl)morpholine via reductive amination of N-Boc-3-azetidinone.

  • Deprotection and Salt Formation: Removal of the tert-butoxycarbonyl (Boc) protecting group and conversion to the stable dihydrochloride salt.

  • Derivative Synthesis: Functionalization of the secondary azetidine nitrogen via common and reliable coupling reactions.

The overall synthetic workflow is depicted below.

G A N-Boc-3-Azetidinone C tert-Butyl 4-(azetidin-3-yl)morpholine-1-carboxylate A->C Reductive Amination (NaBH(OAc)₃) B Morpholine B->C D 4-(Azetidin-3-yl)morpholine C->D Boc Deprotection (HCl) E 4-(Azetidin-3-yl)morpholine Dihydrochloride D->E Salt Formation (HCl) G N-Functionalized Derivatives D->G N-Arylation / N-Acylation F Aryl/Acyl Halide or Boronic Acid F->G

Figure 1: High-level workflow for the synthesis of 4-(azetidin-3-yl)morpholine derivatives.

Part I: Synthesis of the Protected Core Intermediate

The cornerstone of this synthesis is the coupling of the azetidine ketone with morpholine. Reductive amination is the method of choice, offering high yields and operational simplicity.

Protocol 1: Reductive Amination of N-Boc-3-Azetidinone

This protocol details the synthesis of tert-butyl 4-(azetidin-3-yl)morpholine-1-carboxylate.

Rationale:

  • N-Boc-3-azetidinone: This commercially available starting material features a Boc protecting group, which is stable under the reductive amination conditions but can be easily removed later under acidic conditions.[6][7]

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): This reducing agent is milder and more selective than other hydrides like sodium borohydride. It is particularly effective for the reduction of iminium ions formed in situ and can be used in chlorinated solvents without vigorous reaction.

Materials:

  • tert-Butyl 3-oxoazetidine-1-carboxylate (N-Boc-3-azetidinone) (1.0 eq)

  • Morpholine (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Acetic Acid (catalytic, ~0.1 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-3-azetidinone (1.0 eq) and anhydrous DCM.

  • Add morpholine (1.2 eq) followed by a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium intermediate.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) in portions over 15-20 minutes. Caution: Gas evolution may occur.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 50% Ethyl Acetate in Hexanes) or LC-MS until the starting ketone is consumed.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The resulting crude oil can be purified by flash column chromatography on silica gel to yield the product as a clear oil or white solid.

Quality Control & Characterization:

  • Yield: Typically 75-90%.

  • ¹H NMR (CDCl₃): Expect characteristic peaks for the Boc group (~1.45 ppm, 9H), morpholine protons (~2.5 ppm and ~3.7 ppm), and azetidine ring protons.

  • HRMS (ESI): Calculate the expected mass for [M+H]⁺ to confirm the product's identity.

Part II: Deprotection and Salt Formation

With the core scaffold assembled, the Boc group is removed to reveal the reactive secondary amine on the azetidine ring. The resulting free base is often converted to a more stable and handleable dihydrochloride salt.

Protocol 2: Boc Deprotection and Dihydrochloride Salt Formation

Rationale:

  • Acidic Deprotection: The Boc group is labile under strong acidic conditions. A solution of HCl in an organic solvent like dioxane or methanol is commonly used to cleave the carbamate, releasing isobutylene and CO₂.[8][9]

  • Salt Formation: The use of excess HCl not only drives the deprotection but also protonates both the azetidine and morpholine nitrogens, leading to the precipitation of the stable dihydrochloride salt, which simplifies isolation.

Materials:

  • tert-Butyl 4-(azetidin-3-yl)morpholine-1-carboxylate (1.0 eq)

  • 4M HCl in 1,4-Dioxane (5-10 eq)

  • Diethyl ether or MTBE for precipitation

Procedure:

  • Dissolve the starting material from Protocol 1 in a minimal amount of an appropriate solvent (e.g., methanol or DCM).

  • Add the 4M HCl in dioxane solution dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • In-Process Control: Monitor the deprotection by TLC or LC-MS. The product will have a much lower Rf and will be UV inactive if the derivative lacks a chromophore. A stain (e.g., ninhydrin) may be required for TLC visualization.

  • Upon completion, a white precipitate often forms. If not, concentrate the reaction mixture in vacuo.

  • Triturate the resulting solid/oil with diethyl ether or MTBE to induce precipitation and wash away non-polar impurities.

  • Isolate the white solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum.

Quality Control & Characterization:

  • Yield: Typically >95%.

  • Appearance: White to off-white crystalline solid.[10]

  • ¹H NMR (D₂O or DMSO-d₆): The characteristic Boc signal at ~1.45 ppm will be absent. Protons adjacent to the newly formed ammonium centers will be shifted downfield.

  • Confirmation: The final product, this compound, is commercially available and its analytical data can be used for comparison.

CompoundMolecular FormulaMol. WeightExpected [M+H]⁺
4-(Azetidin-3-yl)morpholineC₇H₁₄N₂O142.20143.12
This compoundC₇H₁₆Cl₂N₂O215.12143.12 (Free Base)
Table 1: Key properties of the parent compound and its dihydrochloride salt.

Part III: Synthesis of N-Functionalized Derivatives

The secondary amine of the azetidine ring is a versatile handle for introducing molecular diversity. Below is a representative protocol for N-arylation using a Buchwald-Hartwig cross-coupling reaction.

G cluster_0 Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L)₂ (Oxidative Addition) Pd0->OxAdd Ar-X AmineCoord [Ar-Pd(II)-L(Amine)]⁺ OxAdd->AmineCoord + Amine, - L, - X⁻ RedElim Ar-Amine (Reductive Elimination) AmineCoord->RedElim Base, - BH⁺ RedElim->Pd0 Product Out

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig N-arylation reaction.

Protocol 3: Buchwald-Hartwig N-Arylation

Rationale:

  • Palladium Catalysis: This reaction is a powerful method for forming C-N bonds between an amine and an aryl halide/triflate.

  • Ligand Choice: The choice of phosphine ligand is critical for reaction efficiency. Bulky, electron-rich ligands like XPhos or RuPhos are often effective for coupling with secondary amines.

  • Base: A non-nucleophilic base is required to deprotonate the amine and regenerate the catalyst. Sodium tert-butoxide is a common choice.

Materials:

  • This compound (1.0 eq)

  • Aryl bromide or chloride (1.1 eq)

  • Pd₂(dba)₃ or similar Pd(0) source (0.02 eq)

  • XPhos or similar ligand (0.05 eq)

  • Sodium tert-butoxide (NaOtBu) (2.5 eq, extra is needed to neutralize the HCl salt)

  • Toluene or Dioxane, anhydrous

Procedure:

  • To a dry Schlenk flask or microwave vial, add the palladium precursor, ligand, and sodium tert-butoxide under an inert atmosphere.

  • Add the aryl halide and this compound.

  • Add anhydrous toluene via syringe.

  • Seal the vessel and heat the reaction to 80-110 °C for 4-24 hours.

  • In-Process Control: Monitor the reaction by LC-MS for the formation of the desired product mass and consumption of starting materials.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC.

Quality Control & Characterization:

  • Yields: Highly variable depending on the aryl halide (40-80%).

  • ¹H NMR: Appearance of aromatic signals and shifts in the azetidine and morpholine proton signals consistent with N-arylation.

  • HRMS (ESI): Confirm the mass of the final coupled product.

Derivative TypeReactionKey ReagentsTypical Yield
N-Aryl Buchwald-HartwigPd₂(dba)₃, XPhos, NaOtBu40-80%
N-Acyl Amide CouplingAcyl chloride, Et₃N80-95%
N-Alkyl Reductive AminationAldehyde, NaBH(OAc)₃60-85%
Table 2: Summary of common derivatization strategies and typical outcomes.

Troubleshooting and Key Considerations

  • Incomplete Reductive Amination (Protocol 1): If starting material remains, consider adding more reducing agent or allowing the reaction to stir longer. Ensure the starting ketone is of high purity.

  • Difficult Deprotection (Protocol 2): If the Boc group is resistant, gentle heating (40-50 °C) can be applied. Alternatively, trifluoroacetic acid (TFA) in DCM is a potent alternative, though the resulting salt will be the trifluoroacetate.

  • Low Yield in Cross-Coupling (Protocol 3): This reaction is sensitive to oxygen and water. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. Screening different ligands, bases, and solvents may be necessary for challenging substrates.

Conclusion

The synthetic routes outlined in this guide provide a reliable and versatile platform for accessing this compound and its derivatives. By leveraging a robust reductive amination followed by standard deprotection and functionalization chemistries, researchers can efficiently generate diverse libraries of compounds for screening in drug discovery programs. The inherent modularity of this approach makes it an invaluable tool for exploring structure-activity relationships and developing novel therapeutics based on this privileged scaffold.

References

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023). PubMed Central. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2024). PubMed. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2024). ResearchGate. Available at: [Link]

  • The Indispensable Role of 1-Boc-3-azetidinone in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. (2014). PubMed Central (PMC). Available at: [Link]

  • Deprotection of different N-Boc-compounds. ResearchGate. Available at: [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). ResearchGate. Available at: [Link]

  • 4-(Azetidin-3-yl)morpholine | C7H14N2O. PubChem. Available at: [Link]

  • Recent progress in synthesis of 3-functionalized azetidines. (2023). ResearchGate. Available at: [Link]

  • A Single-Step Synthesis of Azetidine-3-amines. (2016). ChemRxiv. Available at: [Link]

  • Strain-release arylations for the bis-functionalization of azetidines. (2022). Royal Society of Chemistry. Available at: [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). PubMed. Available at: [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (2022). MDPI. Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). Royal Society of Chemistry. Available at: [Link]

  • Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. (2020). Royal Society of Chemistry. Available at: [Link]

  • Oxidative allene amination for the synthesis of azetidin-3-ones. (2015). PubMed. Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). National Institutes of Health (NIH). Available at: [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (2021). Royal Society of Chemistry. Available at: [Link]

  • Morpholines. Synthesis and Biological Activity. (2013). ResearchGate. Available at: [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2022). Reddit. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). Royal Society of Chemistry. Available at: [Link]

  • 1-[3-(Morpholin-4-yl)propyl]-3-[(naphthalen-2-yl)oxy]-4-(3-nitrophenyl)azetidin-2-one. (2012). National Institutes of Health (NIH). Available at: [Link]

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Application Notes & Protocols: The Strategic Integration of 4-(Azetidin-3-yl)morpholine Dihydrochloride in Modern Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases. The design of small molecules that can precisely target the ATP-binding site or allosteric pockets of kinases requires a sophisticated understanding of structure-activity relationships (SAR) and the strategic use of chemical scaffolds that confer advantageous physicochemical and pharmacokinetic properties. This guide delves into the multifaceted role of the 4-(azetidin-3-yl)morpholine moiety, a privileged scaffold that has gained prominence for its ability to enhance solubility, metabolic stability, and three-dimensional complexity in kinase inhibitors. We will explore the underlying chemical principles that make this fragment a valuable tool for medicinal chemists and provide detailed, field-proven protocols for its integration and evaluation in a drug discovery workflow, from initial synthesis to advanced cellular and pharmacokinetic profiling.

The Rationale: Deconstructing the 4-(Azetidin-3-yl)morpholine Scaffold

The efficacy of a kinase inhibitor is not solely dependent on its affinity for the target protein. Its overall profile, including solubility, permeability, and metabolic stability (collectively known as ADME properties), is critical for its translation into a viable therapeutic. The 4-(azetidin-3-yl)morpholine fragment is a composite scaffold that leverages the distinct advantages of its two constituent heterocycles.

The Azetidine Ring: A Vector for Improved Properties

Azetidines, as strained four-membered nitrogen-containing heterocycles, are increasingly utilized in medicinal chemistry.[1] Their incorporation into drug candidates is a strategic choice to impart several beneficial characteristics:

  • Enhanced sp³ Character: In an era where "flat" aromatic molecules often suffer from poor solubility and off-target effects, increasing the three-dimensional, sp³-rich character of a compound is a key strategy to improve its drug-like properties.[1] The azetidine ring introduces a rigid, non-planar exit vector from a core scaffold.

  • Improved Solubility and Polarity: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, often leading to improved aqueous solubility compared to more lipophilic carbocyclic analogs.

  • Metabolic Stability: The constrained nature of the azetidine ring can render adjacent bonds less susceptible to metabolic degradation by cytochrome P450 enzymes.[2]

  • Conformational Rigidity: The inherent ring strain and conformational rigidity of the azetidine scaffold reduce the entropic penalty upon binding to a target protein, which can lead to higher binding affinity.[3][4]

The Morpholine Moiety: A Classic Solubilizing Group and Hinge-Binder

The morpholine ring is a well-established and trusted functional group in kinase inhibitor design.[5][6] Its utility is multifaceted:

  • Solubility Enhancement: The oxygen atom and the basic nitrogen atom significantly increase the polarity and aqueous solubility of the parent molecule.

  • Hydrogen Bonding: The oxygen atom can act as a crucial hydrogen bond acceptor, often interacting with the "hinge" region of the kinase ATP-binding site, a common anchoring point for inhibitors.[6]

  • Pharmacokinetic Modulation: The morpholine group generally imparts favorable pharmacokinetic properties, contributing to better absorption and distribution profiles.[7] It is a key component in numerous approved drugs, including inhibitors of PI3K and mTOR.[5][8]

The Synergy of the Combined Scaffold

The combination of these two rings into 4-(azetidin-3-yl)morpholine creates a unique building block that offers a distinct advantage over its individual components or other common linkers. It provides a conformationally restricted, polar scaffold that allows chemists to project functionality into solvent-exposed regions of a kinase active site while maintaining a favorable property profile.

Experimental Design & Protocols

This section outlines a logical workflow for the incorporation and evaluation of the 4-(azetidin-3-yl)morpholine scaffold into a hypothetical kinase inhibitor program targeting "Kinase X".

Workflow Overview

The following diagram illustrates the typical progression of a kinase inhibitor from design and synthesis through biochemical and cellular characterization to preliminary pharmacokinetic assessment.

G cluster_0 Compound Synthesis & Handling cluster_1 Biochemical Evaluation cluster_2 Cellular Characterization cluster_3 In Vitro ADME Profiling synthesis Protocol 2.1: Synthesis of Inhibitor-Core + 4-(Azetidin-3-yl)morpholine handling Protocol 2.2: Salt Form Handling & Stock Solution Prep synthesis->handling biochem_assay Protocol 3.1: In Vitro Kinase Assay (IC50 Determination) synthesis->biochem_assay selectivity Protocol 3.2: Kinome Selectivity Screening biochem_assay->selectivity target_engagement Protocol 4.1: Cellular Target Engagement (Western Blot) biochem_assay->target_engagement proliferation Protocol 4.2: Cell Viability Assay (GI50 Determination) target_engagement->proliferation met_stability Protocol 5.1: Metabolic Stability Assay (Microsomes) target_engagement->met_stability permeability Protocol 5.2: Permeability Assay (PAMPA) met_stability->permeability

Caption: High-level workflow for kinase inhibitor development.

Protocol 2.1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Causality: This protocol describes a common and robust method for coupling the 4-(azetidin-3-yl)morpholine secondary amine to an activated heteroaromatic core (e.g., a 2-chloropyrimidine), which is a frequent starting point for kinase inhibitors. The dihydrochloride salt must first be neutralized to the free base to enable nucleophilic attack.

Materials:

  • Activated heteroaromatic core (e.g., 2-chloro-4-aminopyrimidine derivative)

  • 4-(Azetidin-3-yl)morpholine dihydrochloride

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Standard glassware, magnetic stirrer, nitrogen atmosphere setup

  • Reverse-phase HPLC for purification

Procedure:

  • To a solution of this compound (1.2 equivalents) in DMF, add DIPEA (2.5 equivalents) and stir at room temperature for 15 minutes to generate the free base in situ.

  • Add the chloro-heteroaromatic core (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor by LC-MS until the starting material is consumed (typically 4-16 hours).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by reverse-phase HPLC to yield the final compound.

  • Characterize the final product by ¹H NMR and high-resolution mass spectrometry (HRMS).

Protocol 2.2: Handling and Stock Solution Preparation

Causality: The dihydrochloride salt form enhances the stability and solubility of the amine-containing building block.[9] For biological assays, creating a high-concentration stock solution in a non-aqueous solvent like DMSO is standard practice to ensure solubility and allow for precise serial dilutions into aqueous assay buffers.

Procedure:

  • Accurately weigh the synthesized kinase inhibitor.

  • Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM).

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20 °C or -80 °C for long-term stability.

Biochemical Characterization: Confirming On-Target Activity

Rationale: The first critical step is to confirm that the synthesized compound directly inhibits the catalytic activity of the target kinase in a clean, cell-free system. This allows for the determination of potency (IC₅₀) without confounding factors like cell permeability or off-target cellular effects.[10] Luminescence-based assays, such as ADP-Glo™, are widely used due to their high sensitivity, broad applicability, and non-radioactive format.[11]

Protocol 3.1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in a 96- or 384-well plate using DMSO. A typical starting concentration is 100 µM, diluted 1:3 for a 10-point curve.

  • Kinase Reaction:

    • In a separate assay plate, add the kinase reaction buffer.

    • Add the test compound from the dilution plate (final DMSO concentration should be ≤1%).

    • Add the substrate and recombinant "Kinase X".

    • Initiate the reaction by adding ATP (at or near the Kₘ concentration for physiological relevance).[12]

    • Incubate at 30 °C for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction by adding ADP-Glo™ Reagent. This depletes the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent, which converts the ADP generated by the kinase reaction into a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using positive (no inhibitor) and negative (no kinase) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: Potency and Selectivity
CompoundTarget Kinase X IC₅₀ (nM)Off-Target Kinase Y IC₅₀ (nM)Selectivity (Fold)
Lead Compound 15>10,000>667
Reference Inhibitor252,500100

Cellular Characterization: Proving Efficacy in a Biological Context

Rationale: A potent biochemical inhibitor must be able to cross the cell membrane and engage its target in the complex intracellular environment.[13][14] Cellular assays are designed to answer two key questions: 1) Does the compound inhibit the kinase inside the cell (target engagement)? 2) Does this inhibition lead to the desired biological outcome (phenotypic effect)?

Signaling Pathway Context

Many kinases are part of complex signaling cascades. For example, the PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival, and its dysregulation is common in cancer.[6] An inhibitor targeting a kinase in this pathway is expected to reduce the phosphorylation of its downstream substrates.

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits AKT Akt PIP3->AKT Recruits PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Promotes Inhibitor Kinase Inhibitor (contains 4-(Azetidin-3-yl)morpholine) Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Protocol 4.1: Cellular Target Engagement by Western Blot

Procedure:

  • Seed cancer cells known to have an active "Kinase X" pathway in 6-well plates and allow them to adhere overnight.

  • Treat the cells with a dose-response of the test compound for a specified time (e.g., 2-4 hours).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane (e.g., with 5% BSA in TBST) and probe with a primary antibody against the phosphorylated substrate of Kinase X (p-Substrate).

  • Probe a separate membrane or strip and re-probe the same membrane with an antibody for the total substrate and a loading control (e.g., GAPDH).

  • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Interpretation: A dose-dependent decrease in the p-Substrate signal, with no change in the total substrate or loading control, confirms cellular target engagement.

Protocol 4.2: Cell Viability Assay

Procedure:

  • Seed cells in a 96-well plate at an appropriate density.

  • After 24 hours, treat the cells with a 10-point, 1:3 serial dilution of the compound.

  • Incubate for 72 hours.

  • Add a viability reagent (e.g., CellTiter-Glo®, which measures ATP levels as an indicator of metabolic activity).

  • Read the luminescence on a plate reader.

  • Calculate the GI₅₀ (concentration for 50% growth inhibition) by fitting the data to a four-parameter dose-response curve.

In Vitro ADME Profiling: Assessing Drug-Like Properties

Rationale: Early assessment of ADME properties is crucial to avoid costly late-stage failures. A compound with excellent potency but poor metabolic stability or permeability is unlikely to succeed in vivo.[15][16]

Protocol 5.1: Metabolic Stability in Liver Microsomes

Procedure:

  • Incubate the test compound (typically at 1 µM) with pooled human liver microsomes in the presence of a NADPH-regenerating system.

  • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural log of the percent remaining compound versus time and determine the half-life (t₁/₂) from the slope of the line.

Data Presentation: Key ADME Parameters
CompoundMicrosomal Half-life (t₁/₂, min)PAMPA Permeability (Pₑ, 10⁻⁶ cm/s)
Lead Compound 458.5 (High)
Reference Compound121.2 (Low)

Conclusion

The this compound building block is a powerful asset in the medicinal chemist's toolbox for designing next-generation kinase inhibitors. Its unique combination of a rigid, sp³-rich azetidine core and a classic, solubilizing morpholine ring provides a strategic solution to simultaneously optimize potency, selectivity, and drug-like properties. By following a structured evaluation workflow encompassing synthesis, biochemical characterization, cellular validation, and early ADME profiling, research teams can efficiently assess the impact of this scaffold and accelerate the development of promising clinical candidates.

References

  • Jadhav, S. B., & Tripathi, S. (2023). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry.
  • BenchChem. (2025). The Azetidine Scaffold in Medicinal Chemistry: Application Notes for 2-(4-Ethylphenyl)azetidine Derivatives. BenchChem.
  • INiTS. (2020). Cell-based test for kinase inhibitors. INiTS.
  • Enamine. Spirocyclic Azetidines for Medicinal Chemistry. Enamine.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs.
  • Enamine. Azetidines. Enamine.
  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Foley, D. J., et al. (2013). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience. Available at: [Link]

  • Thermo Fisher Scientific. Biochemical Kinase Assays. Thermo Fisher Scientific.
  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE.
  • BenchChem. (2025). The Versatility of the Morpholine Scaffold: A Technical Guide to Structure-Activity Relationships. BenchChem.
  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Available at: [Link]

  • ResearchGate. (2025). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. ResearchGate.
  • Karaman, M. W., et al. (2012). Activity-based kinase profiling of approved tyrosine kinase inhibitors. Genes to Cells. Available at: [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.
  • Cerasuolo, M., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]

  • ResearchGate. (2025). Clinical pharmacokinetics of small molecule tyrosine kinase inhibitors. ResearchGate.
  • van der Veldt, A. A. M., et al. (2020). Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. Clinical Pharmacology & Therapeutics. Available at: [Link]

  • BenchChem. (2025). Morpholine: A Privileged Pharmacophore in Modern Drug Discovery. BenchChem.
  • Sharma, G., et al. (2018). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules. Available at: [Link]

  • de Vries, R. S. M., et al. (2020). Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real‐world cohort study: does age matter?. British Journal of Clinical Pharmacology. Available at: [Link]

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Sources

Application Note & Protocol: Strategic Incorporation of 4-(Azetidin-3-yl)morpholine into PROTAC® Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

PROteolysis TArgeting Chimeras (PROTACs) represent a transformative therapeutic modality, leveraging the cell's ubiquitin-proteasome system to achieve targeted protein degradation. The chemical linker connecting the target protein-binding "warhead" and the E3 ligase-recruiting "anchor" is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, stability, and ability to induce a productive ternary complex formation.[1][2][] This document provides a detailed guide on the strategic use of 4-(Azetidin-3-yl)morpholine, a valuable building block for PROTAC linkers. We discuss the rationale for its use, focusing on the physicochemical advantages conferred by the azetidine and morpholine moieties, and provide a detailed, field-tested protocol for its incorporation via nucleophilic aromatic substitution (SNAr).

Introduction: The Pivotal Role of the PROTAC Linker

A PROTAC molecule is a heterobifunctional entity composed of three distinct parts: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker tethering them together.[1][2] While significant effort is often focused on the warhead and E3 ligand design, the linker's role is far from passive. Its length, rigidity, and chemical composition critically impact the PROTAC's solubility, cell permeability, metabolic stability, and the spatial orientation of the two ligands required for efficient ternary complex (POI-PROTAC-E3 Ligase) formation.[2][][4]

The selection of linker building blocks has evolved from simple alkyl and PEG chains to more sophisticated scaffolds designed to impart favorable drug-like properties.[1][2] The 4-(Azetidin-3-yl)morpholine moiety has emerged as a particularly advantageous component in this context.

Why Use 4-(Azetidin-3-yl)morpholine?

The strategic inclusion of this building block addresses several key challenges in PROTAC design:

  • Enhanced Solubility and Physicochemical Properties: The morpholine ring, with its ether oxygen, acts as a hydrogen bond acceptor, which can improve aqueous solubility—a common hurdle for large PROTAC molecules that often fall "beyond the Rule of 5".[4][5]

  • Metabolic Stability: The saturated, four-membered azetidine ring is significantly more resistant to metabolic degradation, particularly N-dealkylation, compared to larger, more flexible amines like piperidine or piperazine.[5] This can lead to a longer in vivo half-life and improved pharmacokinetic profiles.[5]

  • Structural Rigidity and Vectorial Control: The constrained nature of the azetidine ring introduces a degree of rigidity into the linker, which can help pre-organize the PROTAC into a conformation favorable for ternary complex formation.[5][6] It provides a well-defined exit vector for subsequent synthetic elaboration.

  • Synthetic Tractability: The secondary amine of the azetidine ring serves as a robust nucleophile for common conjugation chemistries, including amide coupling and nucleophilic substitution reactions.[7]

PROTAC_Structure cluster_Ternary PROTAC Molecule POI Protein of Interest (POI) Ligand (Warhead) Linker Linker Scaffold [Contains 4-(Azetidin-3-yl)morpholine] POI->Linker E3 E3 Ligase Ligand (Anchor) Linker->E3

Caption: General structure of a PROTAC molecule.

Synthetic Strategy: Incorporation via Nucleophilic Aromatic Substitution (SNAr)

One of the most reliable methods for incorporating 4-(Azetidin-3-yl)morpholine into a PROTAC linker is through a nucleophilic aromatic substitution (SNAr) reaction. This is particularly common when building off an E3 ligase ligand, such as pomalidomide or lenalidomide, which often start from a fluorinated aromatic precursor.[7] The secondary amine on the azetidine ring acts as the nucleophile, displacing a leaving group (e.g., fluorine) on an electron-deficient aromatic ring.

Mechanistic Rationale: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate. The rate of reaction is enhanced by the electron-withdrawing nature of the aromatic system of the E3 ligand precursor and the inherent nucleophilicity of the secondary amine. The use of a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), is crucial to scavenge the acid (e.g., HF) generated during the reaction without competing with the primary nucleophile.[7]

Detailed Experimental Protocol

This protocol describes the conjugation of 4-(Azetidin-3-yl)morpholine to a generic 4-fluoro-aromatic E3 ligase precursor.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier ExamplePurpose
4-Fluoro-Aromatic E3 Precursor (e.g., 4-fluorothalidomide)≥98% PurityVariousElectrophilic partner
4-(Azetidin-3-yl)morpholine hydrochloride≥97% PurityVariousNucleophilic building block
N,N-Diisopropylethylamine (DIPEA)Anhydrous, ≥99.5%Sigma-AldrichNon-nucleophilic base
Dimethyl sulfoxide (DMSO)Anhydrous, ≥99.9%Acros OrganicsPolar aprotic solvent
Dichloromethane (DCM)HPLC GradeFisher ScientificExtraction solvent
Saturated aq. Sodium Bicarbonate (NaHCO₃)Reagent GradeVWRAqueous wash to remove acid
Brine (Saturated aq. NaCl)Reagent GradeVWRAqueous wash to remove water-soluble impurities
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeAlfa AesarDrying agent
Argon (Ar) or Nitrogen (N₂) GasHigh PurityAirgasInert atmosphere

3.2. Step-by-Step Procedure

protocol_workflow start Start setup 1. Reagent Preparation - Dissolve E3 Precursor in DMSO - Add 4-(Azetidin-3-yl)morpholine start->setup base 2. Base Addition - Add DIPEA dropwise at RT setup->base reaction 3. Reaction - Heat to 90-100 °C - Monitor by LC-MS (2-16 h) base->reaction workup 4. Aqueous Workup - Cool to RT - Dilute with DCM - Wash with NaHCO₃ and Brine reaction->workup Upon completion purify 5. Purification - Dry (MgSO₄), filter, concentrate - Purify via Flash Chromatography workup->purify characterize 6. Characterization - ¹H NMR, ¹³C NMR - HRMS purify->characterize end End (Pure Product) characterize->end

Caption: Workflow for SNAr conjugation.

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 4-Fluoro-Aromatic E3 Precursor (1.0 eq).

  • Solvent and Reagent Addition: Under an inert atmosphere (Ar or N₂), add anhydrous DMSO to achieve a concentration of approximately 0.1 M. Add 4-(Azetidin-3-yl)morpholine hydrochloride (1.2 eq).

  • Base Addition: Add DIPEA (3.0 eq) dropwise to the stirring suspension at room temperature. The hydrochloride salt will react with the base to free the secondary amine in situ.

  • Heating and Monitoring: Heat the reaction mixture to 90-100 °C. The reaction progress should be monitored by Liquid Chromatography-Mass Spectrometry (LC-MS) every 2 hours until the starting material is consumed (typically 2-16 hours).

  • Workup - Quenching and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with Dichloromethane (DCM). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (3x) and brine (1x).

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of 0-10% Methanol in DCM, to afford the desired product.

3.3. Rationale for Procedural Choices

  • Solvent (DMSO): A polar aprotic solvent like DMSO is chosen because it effectively solvates the ionic intermediates (Meisenheimer complex) and can be heated to the required temperatures.[8]

  • Base (DIPEA): A bulky, non-nucleophilic base is essential. A smaller, nucleophilic base (e.g., triethylamine) could potentially compete with the azetidine-morpholine reagent, leading to undesired side products.[7]

  • Temperature (90-100 °C): SNAr reactions with fluorine as the leaving group often require thermal energy to overcome the activation barrier, as the C-F bond is strong.[8]

  • Monitoring (LC-MS): This is critical for determining the reaction endpoint, preventing the formation of degradation products from prolonged heating.

Characterization and Quality Control

To ensure the successful synthesis and purity of the linker-ligand conjugate, the following characterization is essential:

TechniqueExpected Outcome
¹H NMR Appearance of new signals corresponding to the morpholine protons (typically ~3.7 ppm) and azetidine protons. Disappearance of the doublet-of-doublets pattern for the proton ortho to the fluorine in the starting material, replaced by a new aromatic signal.
¹³C NMR Appearance of new aliphatic carbons for the azetidine and morpholine rings. A significant shift in the aromatic carbon previously bonded to fluorine (the C-F coupling will disappear).
HRMS (ESI+) Observation of the [M+H]⁺ ion corresponding to the exact calculated mass of the product, confirming the correct molecular formula.

Conclusion

4-(Azetidin-3-yl)morpholine is a superior building block for PROTAC linker design, offering a compelling combination of enhanced metabolic stability, improved physicochemical properties, and synthetic accessibility. The SNAr protocol detailed herein provides a reliable and robust method for its incorporation into advanced PROTAC constructs. By carefully considering the role of each component in the linker, researchers can rationally design and synthesize next-generation protein degraders with improved therapeutic potential.

References

  • R, Troup., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther, 1(5): 273–312. [Link]

  • Bozkurt, M. T., et al. (2020). Novel approaches for the rational design of PROTAC linkers. RSC Medicinal Chemistry. [Link]

  • Becker, M. R., et al. (2019). Functionalized azetidines via visible light-enabled aza Paternò–Büchi reactions. Nature Research. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Azetidin-3-yl)morpholine. PubChem Compound Summary for CID 13401973. [Link]

  • Cecchini, C., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar. [Link]

  • Durbin, M. J., & Wolfe, J. P. (2008). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters. [Link]

  • R, Troup., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. [Link]

  • Ye, L., et al. (2013). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie. [Link]

  • Chernyshov, I. Y., & Gevorgyan, V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Al-Rawi, J. M. A., & Da'dush, A. A. (2006). Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. ResearchGate. [Link]

  • An, L., et al. (2022). New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence. Beilstein Journal of Organic Chemistry. [Link]

  • Shaki, H., & Gande, S. L. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. [Link]

  • Autechaux. (n.d.). 4-(Azetidin-3-Yl)Morpholine Hydrochloride. Autechaux Product Page. [Link]

Sources

Application Notes and Protocols for Cell-Based Assay Development with 4-(Azetidin-3-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the development of cell-based assays to characterize the biological activity of novel small molecules, using 4-(Azetidin-3-yl)morpholine as a representative compound. Lacking a predefined biological target, this guide establishes a systematic workflow for initial cytotoxicity assessment followed by functional screening against common, high-value drug target classes, namely G-Protein Coupled Receptors (GPCRs) and ion channels. Detailed, field-proven protocols for cell viability, second messenger signaling, membrane potential, and reporter gene assays are provided, alongside critical insights into assay validation, quality control, and data interpretation. This application note is designed to empower researchers to efficiently elucidate the mechanism of action of uncharacterized compounds.

Introduction: Characterizing a Novel Chemical Entity

The journey of a novel chemical entity (NCE) from synthesis to a potential therapeutic candidate is underpinned by a thorough characterization of its biological activity. 4-(Azetidin-3-yl)morpholine is a heterocyclic compound featuring structural motifs—a morpholine ring and an azetidine ring—commonly found in biologically active molecules. Such scaffolds are privileged in medicinal chemistry, often conferring favorable pharmacokinetic properties and serving as interaction points for a variety of protein targets.

Given its small, rigid structure, it is plausible that 4-(Azetidin-3-yl)morpholine may interact with neurological receptors, a broad category that includes GPCRs and ion channels.[1] This document, therefore, outlines a strategic, multi-tiered approach to screen for and characterize the cellular effects of this compound, providing a robust framework applicable to any NCE with an unknown mechanism of action.

The workflow is designed to first establish a therapeutic window by assessing cytotoxicity, and then to probe for specific functional activities against the most probable target families.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Functional Screening (Hypothesis-Driven) cluster_2 Phase 3: Mechanistic Confirmation Compound 4-(Azetidin-3-yl)morpholine (NCE) Viability Cell Viability Assay (e.g., MTT) Compound->Viability Assess general cell health Cytotoxicity Cytotoxicity Assay (e.g., LDH) Compound->Cytotoxicity Determine toxicity profile GPCR GPCR Assays (cAMP, Ca2+ Flux) Viability->GPCR Proceed if non-toxic at test concentrations IonChannel Ion Channel Assays (Membrane Potential) Reporter Reporter Gene Assay GPCR->Reporter If primary hit identified IonChannel->Reporter If primary hit identified DoseResponse Dose-Response & EC50/IC50 Determination Reporter->DoseResponse

Figure 1: A tiered workflow for characterizing a novel compound.

Safety and Handling of 4-(Azetidin-3-yl)morpholine

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS). 4-(Azetidin-3-yl)morpholine dihydrochloride is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[2]

  • Handling: Always handle in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[2]

  • Storage: Store in a tightly sealed container in a cool, dry place, under an inert atmosphere.[3]

  • Preparation: For cell-based assays, prepare a concentrated stock solution (e.g., 10-100 mM) in a suitable solvent such as sterile dimethyl sulfoxide (DMSO) or water. Subsequent dilutions should be made in the appropriate assay buffer or cell culture medium. Note that high concentrations of DMSO can be toxic to cells; typically, the final concentration of DMSO in the assay should not exceed 0.5%.

Phase 1: Foundational Assays - Assessing Cytotoxicity and Viability

The initial step in characterizing any NCE is to determine its effect on cell health. These assays distinguish between specific pharmacological effects and those caused by general toxicity. They are crucial for defining the concentration range for subsequent functional assays.

Cell Viability via Metabolic Activity (MTT Assay)

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of their viability.[4][5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to a purple formazan product.[6]

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well, clear-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 4-(Azetidin-3-yl)morpholine in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[5]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[5]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[5]

Cytotoxicity via Membrane Integrity (LDH Release Assay)

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[8]

Protocol: LDH Cytotoxicity Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Prepare triplicate wells for three control groups:

    • Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).

    • Maximum Release Control: Cells treated with a lysis buffer (e.g., 10X Lysis Buffer provided in kits) 45 minutes before the end of the incubation period.[3]

    • Medium Background Control: Wells with medium but no cells.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24 hours) at 37°C, 5% CO₂.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells. Carefully transfer 50 µL of supernatant from each well to a new 96-well flat-bottom plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate and a dye solution). Add 50 µL of the reaction mixture to each well containing supernatant.[3]

  • Incubation and Measurement: Incubate at room temperature for up to 30 minutes, protected from light.[2] Add 50 µL of a stop solution and measure the absorbance at 490 nm.[3]

  • Calculation:

    • Subtract the medium background from all absorbance values.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

ParameterMTT AssayLDH Assay
Principle Measures metabolic activity of viable cellsMeasures release of cytosolic enzyme from dead cells
Endpoint Cell Viability/ProliferationCell Death/Cytotoxicity
Readout Colorimetric (Absorbance at ~570 nm)Colorimetric (Absorbance at ~490 nm)
Key Reagent 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromideLactate Dehydrogenase Substrate Mix
Interpretation Decreased signal indicates reduced viabilityIncreased signal indicates increased cytotoxicity

Table 1: Comparison of foundational cell health assays.

Phase 2: Functional Screening for Likely Target Classes

Based on the cytotoxicity profile, select a range of non-toxic concentrations of 4-(Azetidin-3-yl)morpholine for functional screening. The following protocols are designed to detect modulation of GPCR and ion channel activity, two of the largest and most important families of drug targets.

GPCR Activity Screening

GPCRs transduce extracellular signals into intracellular responses, often through the generation of second messengers like cyclic AMP (cAMP) and intracellular calcium (Ca²+).[9]

Activation of Gs-coupled receptors stimulates adenylyl cyclase, increasing cAMP levels, while Gi-coupled receptors inhibit this enzyme, leading to a decrease in cAMP.[10] Homogeneous Time-Resolved Fluorescence (HTRF) is a common, robust method for quantifying cAMP.[11]

G cluster_gs Gs Pathway cluster_gi Gi Pathway Agonist_s Agonist GPCR_s Gs-GPCR Agonist_s->GPCR_s AC_s Adenylyl Cyclase GPCR_s->AC_s Activates cAMP_s cAMP AC_s->cAMP_s Converts ATP_s ATP ATP_s->AC_s PKA_s PKA Activation cAMP_s->PKA_s Agonist_i Agonist GPCR_i Gi-GPCR Agonist_i->GPCR_i AC_i Adenylyl Cyclase GPCR_i->AC_i Inhibits cAMP_i cAMP AC_i->cAMP_i Reduced Conversion PKA_i PKA Activation cAMP_i->PKA_i Reduced

Figure 2: Simplified Gs and Gi signaling pathways.

Protocol: HTRF-based cAMP Assay

  • Cell Line Selection: Choose a cell line endogenously expressing a panel of GPCRs or engineered to express a specific receptor of interest.

  • Cell Preparation: Harvest and resuspend cells in stimulation buffer, adjusting to the desired density.

  • Assay Plate Setup:

    • For Gi-coupled receptor screening: Add cells and a known adenylyl cyclase activator (e.g., Forskolin) to the wells, followed by 4-(Azetidin-3-yl)morpholine. An inhibitory effect of the compound will result in a decreased cAMP level.

    • For Gs-coupled receptor screening: Add cells and 4-(Azetidin-3-yl)morpholine to the wells. An agonistic effect will result in an increased cAMP level.

  • Incubation: Incubate the plate at room temperature for the time recommended by the assay kit manufacturer (e.g., 30-60 minutes).

  • Lysis and Detection: Add the HTRF detection reagents (typically an anti-cAMP antibody labeled with a donor fluorophore and cAMP labeled with an acceptor).

  • Data Acquisition: After a further incubation (e.g., 60 minutes), read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).[12] The ratio of these signals is inversely proportional to the intracellular cAMP concentration.

Gq-coupled receptors activate phospholipase C, leading to the generation of inositol trisphosphate (IP₃), which triggers the release of Ca²+ from intracellular stores. This transient increase in cytosolic calcium can be measured using fluorescent calcium indicators like Fluo-4 AM.

Protocol: Fluo-4 Calcium Flux Assay

  • Cell Seeding: Plate adherent cells in a 96-well, black-walled, clear-bottom plate and grow overnight to form a confluent monolayer.

  • Dye Loading: Prepare a Fluo-4 AM loading solution in an appropriate buffer (e.g., HBSS with 20 mM HEPES). Remove the culture medium and add 100 µL of the loading solution to each well.

  • Incubation: Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light, to allow for de-esterification of the dye.

  • Data Acquisition: Place the plate in a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR®, FlexStation®). Set the reader to measure fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) at regular intervals (e.g., every 1-2 seconds).

  • Compound Addition: After establishing a stable baseline fluorescence reading for ~20 seconds, the instrument should automatically add a solution of 4-(Azetidin-3-yl)morpholine to the wells.

  • Monitoring: Continue to record the fluorescence signal for at least 60-120 seconds post-addition to capture the full kinetic response of any calcium mobilization. An increase in fluorescence indicates a calcium flux.

Ion Channel Activity Screening (Membrane Potential Assay)

Ion channels regulate the flow of ions across the cell membrane, thereby controlling the membrane potential. Both voltage-gated and ligand-gated ion channels are key drug targets. Changes in membrane potential can be monitored using voltage-sensitive fluorescent dyes.

Protocol: Fluorescence-Based Membrane Potential Assay

  • Cell Seeding: Plate cells expressing the ion channel of interest in a 96-well or 384-well, black-walled, clear-bottom plate and grow overnight.

  • Dye Loading: Prepare the membrane potential dye solution according to the kit manufacturer's instructions. Remove the growth medium and add the dye solution to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes to allow the dye to load into the cell membranes.

  • Compound Addition and Measurement: Place the plate in a fluorescence plate reader with an integrated liquid handler.

    • Establish a stable baseline fluorescence reading.

    • Add 4-(Azetidin-3-yl)morpholine and immediately begin monitoring the fluorescence signal.

    • For voltage-gated channels, a second addition of a depolarizing agent (e.g., a high concentration of potassium chloride) may be required to activate the channel and assess the inhibitory or modulatory effect of the compound.

  • Data Analysis: A change in fluorescence intensity (increase or decrease, depending on the dye system) indicates a change in membrane potential, suggesting the compound is modulating ion channel activity.

Phase 3: Mechanistic Confirmation and Dose-Response

Positive "hits" from the functional screens should be confirmed and further characterized. Reporter gene assays can validate the activation of a specific signaling pathway downstream of the primary target.

Reporter Gene Assay

Reporter gene assays are used to monitor the activation of transcription factors that lie downstream of signaling pathways. For example, a GPCR that activates the cAMP pathway will lead to the activation of the transcription factor CREB. A reporter construct containing a promoter with CREB binding sites upstream of a luciferase gene can be used to quantify pathway activation.

Protocol: Luciferase Reporter Gene Assay

  • Transfection: Co-transfect a suitable host cell line with two plasmids: one expressing the target receptor (if not endogenously expressed) and a second reporter plasmid containing a pathway-responsive promoter element driving luciferase expression.

  • Cell Seeding: After 24 hours, seed the transfected cells into a 96-well, white, opaque plate.

  • Compound Treatment: After another 24 hours, treat the cells with a range of concentrations of 4-(Azetidin-3-yl)morpholine.

  • Incubation: Incubate for a period sufficient to allow for transcription and translation of the reporter gene (typically 6-24 hours).

  • Cell Lysis and Luciferase Reaction: Lyse the cells and add a luciferase substrate.

  • Data Acquisition: Measure the luminescent signal using a microplate luminometer. An increase in luminescence indicates activation of the specific signaling pathway.

Dose-Response Analysis

For any confirmed activity, a full dose-response curve must be generated to determine the compound's potency (EC₅₀ for agonists/activators or IC₅₀ for antagonists/inhibitors). This involves treating cells with a wider range of concentrations (typically an 8- to 12-point half-log dilution series) and analyzing the data using a four-parameter logistic regression model.

Assay Validation and Quality Control

For data to be reliable, assays must be properly validated. While full GMP validation is required for late-stage clinical development, a phase-appropriate approach should be taken. Key validation parameters, based on ICH M10 guidelines for bioanalytical methods, include:[4]

  • Specificity and Selectivity: The assay should specifically measure the intended analyte without interference from other components in the sample matrix.[7]

  • Precision: Assesses the closeness of agreement between a series of measurements (repeatability and intermediate precision).

  • Accuracy: The closeness of the mean test results to the true value.

  • Linearity and Range: The ability of the assay to elicit results that are directly proportional to the concentration of the analyte within a given range.

  • Robustness: The capacity of an assay to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[6]

For plate-based assays, the Z-factor (Z') is a common statistical parameter used to assess assay quality and suitability for high-throughput screening (HTS).

  • Z' = 1 - [ (3σp + 3σn) / |μp - μn| ]

    • (σp and σn are the standard deviations of the positive and negative controls; μp and μn are the means of the positive and negative controls).

    • An assay with a Z' > 0.5 is considered an excellent and robust assay.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
High Background Fluorescence Autofluorescence from cells, medium, or plates; non-specific dye binding.Use black-walled plates; use phenol red-free medium; include an unstained control to measure autofluorescence; optimize dye concentration and wash steps.
High Well-to-Well Variability Inconsistent cell seeding; pipetting errors; edge effects (evaporation).Ensure a homogenous cell suspension before seeding; use calibrated multichannel pipettes; fill outer wells with sterile PBS or medium to minimize evaporation.
Low Signal-to-Background Ratio Suboptimal cell number; low target expression; incorrect instrument settings (gain, filters).Optimize cell seeding density; use a cell line with higher target expression; ensure excitation/emission filters match the fluorophore's spectra.
Compound Interference Intrinsic fluorescence/color of the test compound; compound precipitation.Run a compound-only control (no cells) to check for interference; check compound solubility in the final assay medium.

Table 2: Common troubleshooting guide for cell-based assays.

Conclusion

The framework presented here provides a systematic and robust approach for the initial characterization of a novel compound, 4-(Azetidin-3-yl)morpholine. By progressing from foundational cytotoxicity assays to hypothesis-driven functional screens and mechanistic confirmation, researchers can efficiently identify and validate biological activity. These detailed protocols, grounded in established scientific principles and best practices, serve as a valuable resource for drug discovery professionals aiming to elucidate the cellular mechanisms of uncharacterized small molecules.

References

  • European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • International Council for Harmonisation. (2022, May 24). Bioanalytical Method Validation and Study Sample Analysis M10. Retrieved from [Link]

  • Kymos. (n.d.). ICH M10 guideline: validation of bioanalytical methods. Retrieved from [Link]

  • Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Retrieved from [Link]

  • Molecular Devices. (n.d.). Measuring Membrane Potential using the FLIPR® Membrane Potential Assay Kit. Retrieved from [Link]

  • Apollo Scientific. (2023, July 7). This compound Safety Data Sheet.
  • Basicmedical Key. (n.d.). Troubleshooting Fluorescence Intensity Plate Reader Experiments. Retrieved from [Link]

  • BioProcess International. (2021, June 18). Analytical Methods for Cell Therapies: Method Development and Validation Challenges. Retrieved from [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Retrieved from [Link]

  • News-Medical.Net. (2024, February 1). The role of cell-based assays for drug discovery. Retrieved from [Link]

  • Protocols.io. (2024, December 11). LDH cytotoxicity assay. Retrieved from [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, October 1). Ion Channel Screening. Assay Guidance Manual. Retrieved from [Link]

  • Benchchem. (n.d.). 4-(Azetidin-3-yl)morpholine.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). MTT Assay Protocol.
  • National Center for Biotechnology Information. (2011, November 17). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Retrieved from [Link]

  • Cisbio. (n.d.). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs).
  • Molecular Devices. (n.d.). FLIPR Calcium 4 Assay Kit. Retrieved from [Link]

  • Molecular Devices. (n.d.). FLIPR Membrane Potential Assay Kit Guide. Retrieved from [Link]

  • YouTube. (2024, June 11). How to run a cAMP HTRF assay. Retrieved from [Link]

  • MDPI. (2024, May 17). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Retrieved from [Link]

  • Assay Genie. (2023, June 28). GPCRs (G Protein Coupled Receptors): A Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, May 22). An Optimized Flow Cytometric Method to Demonstrate the Differentiation Stage-Dependent Ca2+ Flux Responses. Retrieved from [Link]

  • Immunologix. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]

  • FIVEphoton Biochemicals. (n.d.). FIVEPHOTON MEMBRANE POTENTIAL ION CHANNEL ASSAY KIT. Retrieved from [Link]

  • Journal of Biomolecular Screening. (n.d.). Technology Review High Throughput Assay Technologies for Ion Channel Drug Discovery.
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  • ResearchGate. (n.d.). Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. Retrieved from [Link]

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Chapter 1: Direct N-Alkylation via Nucleophilic Substitution (SN2 Reaction)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the N-Alkylation of Azetidines: Protocols and Scientific Rationale

The azetidine motif is a cornerstone in modern medicinal chemistry. Its unique three-dimensional structure, acting as a "bioisostere" for phenyl rings or rigidifying molecular scaffolds, has led to its incorporation into numerous approved drugs and clinical candidates.[1][2] The functionalization of the azetidine nitrogen atom (N-alkylation or N-arylation) is a critical step in tuning the pharmacological properties of these molecules, including their potency, selectivity, and pharmacokinetic profiles.

This guide provides an in-depth exploration of key experimental protocols for the N-alkylation of azetidines. Moving beyond simple step-by-step instructions, we will delve into the mechanistic reasoning behind the choice of reagents and conditions, offering insights gleaned from extensive laboratory experience. The protocols are designed to be robust and self-validating, grounded in authoritative chemical literature.

This is the most classical and direct approach for forming a C-N bond. The lone pair of electrons on the azetidine nitrogen acts as a nucleophile, attacking an electrophilic carbon atom, typically an alkyl halide.

Expertise & Experience: The "Why" Behind the Choices

The success of a direct alkylation hinges on controlling the reactivity of the azetidine nitrogen. Azetidine is a reasonably strong nucleophile, but this also means it can be too reactive. The primary challenge is preventing over-alkylation, which leads to the formation of a quaternary azetidinium salt.[3]

  • Choice of Base: A non-nucleophilic base is crucial. Its role is to scavenge the proton (or acid, e.g., HBr) generated during the reaction, driving the equilibrium towards the product. Using an excess of the starting azetidine to act as the base is feasible but inefficient, as it consumes the valuable starting material. Potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) are excellent choices as they are sterically hindered and unlikely to compete with the azetidine as a nucleophile.

  • Solvent Selection: A polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) is ideal. These solvents can dissolve the reactants, including inorganic bases, and effectively solvate the cations, leaving the nucleophilic nitrogen relatively "free" to react without forming strong hydrogen bonds that would blunt its reactivity.

  • Temperature Control: These reactions are often performed at elevated temperatures (40-80 °C) to increase the reaction rate. However, monitoring is key, as higher temperatures can also promote side reactions, including elimination of the alkyl halide or decomposition.

Protocol 1.1: Standard N-Alkylation with an Alkyl Halide

This protocol details the N-alkylation of azetidine with a generic primary alkyl bromide.

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add azetidine (1.0 eq.).

  • Solvent & Base: Add anhydrous acetonitrile (to make a 0.2 M solution) followed by powdered anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).

  • Addition of Electrophile: Add the alkyl bromide (1.1 eq.) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Once the starting material is consumed, cool the mixture to room temperature. Filter off the inorganic solids through a pad of Celite, washing with acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel to yield the pure N-alkylated azetidine.

Protocol 1.2: Microwave-Assisted N-Alkylation

Microwave irradiation can dramatically accelerate substitution reactions, often reducing reaction times from hours to minutes and improving yields.[4][5] This is particularly effective for less reactive alkylating agents.

Step-by-Step Methodology:

  • Setup: In a 10 mL microwave vial equipped with a small magnetic stir bar, combine the azetidine (1.0 eq.), the alkyl halide (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Solvent: Add 3-5 mL of DMF or water.[5][6] Using water as a solvent is a green chemistry alternative that can be highly effective under microwave conditions.

  • Reaction: Seal the vial and place it in the microwave reactor. Irradiate at 100-120 °C for 10-30 minutes.

  • Workup & Purification: After cooling, the workup and purification follow the same procedure as the standard protocol (Protocol 1.1).

Data Presentation: Comparison of N-Alkylation Conditions
Alkylating AgentBase (eq.)SolventTemp (°C)Time (h)Yield (%)Reference
Benzyl BromideK₂CO₃ (2.0)ACN606~85-95General
Ethyl BromoacetateDIPEA (1.5)DMF2512~80-90General
1-iodobutaneK₂CO₃ (2.0)DMF (MW)1200.25>90[4][7]
Visualization: SN2 N-Alkylation Workflow

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Azetidine Azetidine (1.0 eq) ReactionVessel Combine & Heat (e.g., 60°C) Azetidine->ReactionVessel AlkylHalide Alkyl Halide (1.1 eq) AlkylHalide->ReactionVessel Base Base (e.g., K₂CO₃, 2.0 eq) Base->ReactionVessel Solvent Solvent (e.g., ACN) Solvent->ReactionVessel Filter Cool & Filter ReactionVessel->Filter 4-16h Concentrate Concentrate Filtrate Filter->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure N-Alkyl Azetidine Purify->Product

Caption: Workflow for direct N-alkylation of azetidines.

Chapter 2: N-Alkylation via Reductive Amination

Reductive amination is a powerful and highly versatile method for N-alkylation that avoids the risk of over-alkylation.[8][9] The reaction proceeds by forming an intermediate iminium ion between the azetidine and a carbonyl compound (an aldehyde or ketone), which is then reduced in situ to the corresponding amine.[10][11]

Expertise & Experience: The "Why" Behind the Choices

The key to a successful one-pot reductive amination is the choice of a reducing agent that is selective for the iminium ion over the starting carbonyl compound.[9]

  • Choice of Reducing Agent:

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is a mild and selective reducing agent that is particularly effective for reducing iminium ions in the presence of aldehydes. It is not hydroscopic and is easy to handle.

    • Sodium Cyanoborohydride (NaBH₃CN): Historically popular, NaBH₃CN is effective at a slightly acidic pH where iminium ion formation is favored.[8] However, it is highly toxic and can generate hydrogen cyanide gas under acidic conditions, necessitating careful handling and workup procedures.[12] For this reason, NaBH(OAc)₃ is now preferred in most applications.

  • Solvent and pH: The reaction is typically run in chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE). A small amount of acetic acid is often added to catalyze the formation of the iminium ion. The mildly acidic conditions are compatible with NaBH(OAc)₃.

Protocol 2.1: Reductive Amination with an Aldehyde

This protocol describes the N-alkylation of a substituted azetidine with a generic aldehyde using sodium triacetoxyborohydride.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add the azetidine (1.0 eq.) and the aldehyde (1.1 eq.).

  • Solvent: Dissolve the components in anhydrous dichloromethane (DCM, to make a 0.1 M solution).

  • Acid Catalyst (Optional but Recommended): Add glacial acetic acid (1.1 eq.) and stir the mixture at room temperature for 20-30 minutes to pre-form the iminium ion.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise at 0 °C. Caution: Initial gas evolution may occur.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-12 hours. Monitor progress by TLC or LC-MS.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Visualization: Reductive Amination Mechanism

G Azetidine Azetidine (Nucleophile) Iminium Iminium Ion Intermediate Azetidine->Iminium + Carbonyl - H₂O Carbonyl Aldehyde/Ketone (Electrophile) Carbonyl->Iminium Product N-Alkyl Azetidine Iminium->Product + Reducer Reducer [H⁻] (e.g., NaBH(OAc)₃) Reducer->Product

Caption: Mechanism of reductive amination for N-alkylation.

Chapter 3: Transition-Metal-Catalyzed N-Arylation

While not strictly "alkylation," the palladium-catalyzed Buchwald-Hartwig amination is the premier method for forming C(aryl)-N bonds and is an indispensable tool for functionalizing azetidines with aromatic and heteroaromatic moieties.[13][14][15]

Expertise & Experience: The "Why" Behind the Choices

The Buchwald-Hartwig reaction is a complex catalytic process where success depends on the synergistic interplay of the palladium precursor, a specialized phosphine ligand, and a base.[16]

  • Catalyst System:

    • Palladium Precursor: Pd₂(dba)₃ or Pd(OAc)₂ are common choices. They are pre-catalysts that are reduced in situ to the active Pd(0) species.

    • Ligand: This is the most critical component. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are essential.[16] They promote the key steps of the catalytic cycle—oxidative addition and reductive elimination—and prevent catalyst decomposition. The choice of ligand often depends on the specific aryl halide and amine coupling partners and may require screening.

  • Base: A strong, non-nucleophilic base is required to deprotonate the azetidine (or form the active amide complex), facilitating its entry into the catalytic cycle. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.

Protocol 3.1: Buchwald-Hartwig N-Arylation of Azetidine

This protocol provides a general procedure for the coupling of azetidine with an aryl bromide.

Step-by-Step Methodology:

  • Setup: In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4.4 mol%), and the base (e.g., NaOtBu, 1.4 eq.) to an oven-dried Schlenk tube.

  • Reactants: Add the aryl bromide (1.0 eq.).

  • Solvent & Nucleophile: Remove the tube from the glovebox. Under a flow of nitrogen or argon, add anhydrous toluene or dioxane. Finally, add the azetidine (1.2 eq.) via syringe.

  • Reaction: Seal the tube and heat the mixture to 100-110 °C for 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a plug of silica gel, washing with additional ethyl acetate.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Visualization: Buchwald-Hartwig Catalytic Cycle

G Pd(0)L₂ Pd(0)L₂ Ox. Add. Oxidative Addition Pd(0)L₂->Ox. Add. + Ar-X Complex1 L₂Pd(II)(Ar)(X) Ox. Add.->Complex1 Ligand Ex. Ligand Exchange Complex1->Ligand Ex. + R₂NH Complex2 L₂Pd(II)(Ar)(NR₂H)⁺X⁻ Ligand Ex.->Complex2 Deprot. Deprotonation (Base) Complex2->Deprot. Complex3 L₂Pd(II)(Ar)(NR₂) Deprot.->Complex3 Red. Elim. Reductive Elimination Complex3->Red. Elim. Red. Elim.->Pd(0)L₂ Product Ar-NR₂ Red. Elim.->Product

Caption: Simplified Buchwald-Hartwig catalytic cycle.

References

  • Diastereoselective N-boration and α-alkylation of azetidine-2-carbonitriles. ResearchGate. Available at: [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link]

  • A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. National Institutes of Health (NIH). Available at: [Link]

  • A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkat USA. Available at: [Link]

  • Azetidine: Chemical Reactivity. YouTube. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. Available at: [Link]

  • Azetidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Microwave Heating Promotes the S-Alkylation of Aziridine Catalyzed by Molecular Sieves: A Post-Synthetic Approach to Lanthionine-Containing Peptides. MDPI. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Strain-Release Arylations for the Bis-Functionalization of Azetidines. ResearchGate. Available at: [Link]

  • Recent advances in the chemistry of metallated azetidines. Royal Society of Chemistry. Available at: [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. Semantic Scholar. Available at: [Link]

  • Recent advances in the Chemistry of Metallated Azetidines. ResearchGate. Available at: [Link]

  • Microwave-assisted synthesis of azetidines in aqueous media. ResearchGate. Available at: [Link]

  • Reductive amination. Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Recent advances in transition metal-catalyzed N-atom transfer reactions of azides. National Institutes of Health (NIH). Available at: [Link]

  • This update covers literature on the synthesis of azetidines from 2008 to 2015. Thieme Connect. Available at: [Link]

  • Synthesis and homologation of an azetidin-2-yl boronic ester. Morressier. Available at: [Link]

  • General scheme for azetidine synthesis by nucleophilic substitution. ResearchGate. Available at: [Link]

  • Aldehydes and Ketones to Amines. Chemistry Steps. Available at: [Link]

  • One-Pot Reductive Amination of Aldehydes and Ketones. ResearchGate. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

  • Functionalised Azetidines as Ligands: Species Derived by Selective Alkylation at Substituent-Nitrogen. PubMed. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Efficient N-alkylation of aza and diaza macrocycles under microwave irradiation in solventless media. ResearchGate. Available at: [Link]

  • Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen. Dalton Transactions (RSC Publishing). Available at: [Link]

  • A Unified Synthetic Approach to 2‑Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. National Institutes of Health (NIH). Available at: [Link]

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Application Notes and Protocols for Coupling Reactions Involving 4-(Azetidin-3-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-(Azetidin-3-yl)morpholine Scaffold in Modern Drug Discovery

The azetidine motif, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry.[1][2][3] Its inherent ring strain and constrained geometry provide a unique three-dimensional exit vector compared to more common saturated heterocycles like piperidine or pyrrolidine.[4] This structural feature can lead to improved physicochemical properties, such as enhanced solubility and metabolic stability, making it an attractive scaffold for the design of novel therapeutic agents.[2] Several FDA-approved drugs, including baricitinib and cobimetinib, incorporate the azetidine ring to optimize their pharmacokinetic profiles and target engagement.[2]

4-(Azetidin-3-yl)morpholine, in particular, presents a versatile building block for drug development. It combines the favorable properties of the azetidine core with the hydrogen bond accepting capability of the morpholine ring. The secondary amine on the azetidine ring serves as a key handle for introducing molecular diversity through various coupling reactions. This guide provides detailed protocols and mechanistic insights for two of the most powerful and widely used palladium-catalyzed cross-coupling reactions involving 4-(azetidin-3-yl)morpholine: the Buchwald-Hartwig amination for C-N bond formation and the Suzuki-Miyaura coupling for C-C bond formation.

Part 1: Buchwald-Hartwig Amination for the N-Arylation of 4-(Azetidin-3-yl)morpholine

The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds between aryl halides (or pseudo-halides) and amines.[5][6] This reaction is paramount for the synthesis of arylamines, a common motif in pharmaceuticals.[5] For 4-(azetidin-3-yl)morpholine, this reaction allows for the direct attachment of various aryl and heteroaryl groups to the azetidine nitrogen, providing a rapid route to diverse chemical libraries.

Mechanistic Considerations and Rationale for Component Selection

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination.[7][8]

Buchwald_Hartwig_Cycle cluster_reactants Reactants Pd(0)L Pd(0)L Active Catalyst Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Pd(II) Complex Ar-Pd(II)(L)-X Oxidative\nAddition->Pd(II) Complex Amine\nCoordination Amine Coordination Pd(II) Complex->Amine\nCoordination HNR'R'' Amine Complex [Ar-Pd(II)(L)(HNR'R'')]X Amine\nCoordination->Amine Complex Deprotonation Deprotonation (Base) Amine Complex->Deprotonation Amido Complex Ar-Pd(II)(L)(NR'R'') Deprotonation->Amido Complex Reductive\nElimination Reductive Elimination Amido Complex->Reductive\nElimination Reductive\nElimination->Pd(0)L Catalyst Regeneration Product Ar-NR'R'' Product Reductive\nElimination->Product Ar-X Ar-X HNR'R'' 4-(Azetidin-3-yl)morpholine

Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination.
  • Catalyst and Ligand: The choice of palladium precursor and phosphine ligand is critical for reaction efficiency. For coupling a secondary amine like 4-(azetidin-3-yl)morpholine, bulky, electron-rich phosphine ligands such as RuPhos and BrettPhos are often highly effective.[9] These ligands promote both the oxidative addition and the final reductive elimination steps. Pre-formed palladium catalysts, or "precatalysts," can also be used to ensure efficient generation of the active Pd(0) species.[9]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex. Common choices include sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃).[7][9] The choice of base can depend on the specific substrates and the tolerance of other functional groups.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent catalyst deactivation and unwanted side reactions.

Detailed Protocol: N-Arylation of 4-(Azetidin-3-yl)morpholine with an Aryl Bromide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 4-(Azetidin-3-yl)morpholine hydrochloride (or free base)

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable precatalyst

  • RuPhos (or other suitable phosphine ligand)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Schlenk tube or microwave vial

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 equiv), 4-(azetidin-3-yl)morpholine hydrochloride (1.2 equiv), NaOt-Bu (2.5 equiv, to neutralize the HCl salt and act as the reaction base), Pd(OAc)₂ (0.02 equiv), and RuPhos (0.04 equiv) to a dry Schlenk tube or microwave vial equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous toluene to the reaction vessel to achieve a suitable concentration (typically 0.1-0.5 M with respect to the aryl bromide).

  • Degassing: If not working in a glovebox, seal the vessel and degas the mixture by three cycles of vacuum-backfill with an inert gas.

  • Reaction: Place the sealed vessel in a preheated oil bath at 80-110 °C. Stir the reaction mixture for 4-24 hours. Reaction progress can be monitored by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-4-(azetidin-3-yl)morpholine.

Quantitative Data Summary Table:

EntryAryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(OAc)₂/RuPhosNaOt-BuToluene10012>90 (Typical)
22-ChloropyridinePd₂(dba)₃/XPhosK₃PO₄Dioxane1101875-85 (Typical)
34-BromoanisoleBrettPhos Pd G3LHMDSTHF808>90 (Typical)

Note: Yields are representative and will vary based on the specific substrates and reaction scale.

Part 2: Suzuki-Miyaura Coupling for C-Arylation of Azetidine Derivatives

While the Buchwald-Hartwig reaction modifies the nitrogen of the azetidine ring, the Suzuki-Miyaura coupling offers a powerful method for forming C-C bonds, typically at a halogenated position on a scaffold.[10] To apply this to the 4-(azetidin-3-yl)morpholine core, one would first need a derivative, such as N-Boc-3-iodoazetidine, which can then be coupled with a boronic acid or ester. The resulting product can then be deprotected and functionalized with the morpholine group. This section will outline the protocol for the key Suzuki coupling step.

Mechanistic Rationale for Suzuki Coupling

The Suzuki coupling catalytic cycle involves the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with a boronic acid derivative (activated by a base), and concludes with reductive elimination to form the new C-C bond and regenerate the catalyst.[11]

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Active Catalyst Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-X Pd(II) Complex R-Pd(II)(L2)-X Oxidative\nAddition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation Organopalladium\nIntermediate R-Pd(II)(L2)-R' Transmetalation->Organopalladium\nIntermediate Reductive\nElimination Reductive Elimination Organopalladium\nIntermediate->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Catalyst Regeneration Product R-R' Product Reductive\nElimination->Product Boronate Complex [R'-B(OH)3]- Boronate Complex->Transmetalation R-X R-X (e.g., 3-Iodoazetidine derivative) R'-B(OH)2 R'-B(OH)2 (Boronic Acid) R'-B(OH)2->Boronate Complex Base (e.g., K2CO3) Base Base

Figure 2: Catalytic Cycle of the Suzuki-Miyaura Coupling.
  • Catalyst and Ligand: A variety of palladium sources can be used, with Pd(PPh₃)₄ and PdCl₂(dppf) being common choices. The selection of the ligand is crucial for stabilizing the palladium catalyst and facilitating the reaction steps.

  • Base: An aqueous base, such as K₂CO₃, K₃PO₄, or Cs₂CO₃, is essential for activating the boronic acid for transmetalation.[12]

  • Solvent System: The reaction is often performed in a two-phase solvent system, such as dioxane/water or DMF/water, to facilitate the interaction of both the organic-soluble and water-soluble components.[13]

Detailed Protocol: Suzuki Coupling of N-Boc-3-iodoazetidine with an Arylboronic Acid

Materials:

  • N-Boc-3-iodoazetidine

  • Arylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Reaction vessel (e.g., round-bottom flask with condenser)

Procedure:

  • Reaction Setup: To a round-bottom flask, add N-Boc-3-iodoazetidine (1.0 equiv), the arylboronic acid (1.5 equiv), PdCl₂(dppf) (0.03 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent Addition: Add a mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the mixture to 80-100 °C under an inert atmosphere and stir for 6-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Extraction: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

  • Subsequent Steps: The resulting N-Boc-3-aryl-azetidine can be deprotected (e.g., with TFA or HCl) and then subjected to reductive amination with morpholine-4-carbaldehyde or other suitable methods to install the morpholine moiety.

Quantitative Data Summary Table:

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPdCl₂(dppf)K₂CO₃Dioxane/H₂O901285-95 (Typical)
24-Methoxyphenylboronic acidPd(PPh₃)₄Cs₂CO₃Toluene/EtOH/H₂O851880-90 (Typical)
33-Pyridylboronic acidPd₂(dba)₃/SPhosK₃PO₄DMF/H₂O1001070-85 (Typical)

Note: Yields are for the Suzuki coupling step and will vary based on the specific substrates.

Conclusion and Future Perspectives

The Buchwald-Hartwig amination and Suzuki-Miyaura coupling are indispensable tools for the functionalization of the 4-(azetidin-3-yl)morpholine scaffold and its precursors. The protocols outlined in this guide provide a robust starting point for researchers in drug discovery and medicinal chemistry to synthesize novel compounds with potential therapeutic applications. The unique structural and physicochemical properties of the azetidine ring, combined with the versatility of these coupling reactions, ensure that 4-(azetidin-3-yl)morpholine will remain a valuable building block in the pursuit of new medicines.[1][2] Further exploration into other coupling methodologies, such as C-H activation, will undoubtedly expand the chemical space accessible from this promising scaffold.

References

  • George, G. et al. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • BenchChem. 4-(Azetidin-3-yl)morpholine | 223381-71-3; 302355-79-9.
  • Various Authors (2025-2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Multiple Sources.
  • Various Authors (2025). Azetidine‐Based Small‐Molecule Targeted Anticancer Agents: Developments in the Last Decade (2015–2024). ChemistrySelect.
  • PubMed (2026).
  • ResearchGate. Cross‐coupling reactions of 3‐iodoazetidines.
  • RSC Publishing. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.
  • BenchChem.
  • ResearchGate (2026).
  • Organic Synthesis. Buchwald-Hartwig Coupling.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Common Organic Chemistry.
  • NIH PMC. Organoborane coupling reactions (Suzuki coupling).
  • NIH. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
  • PubMed. Efficient Synthesis of Novel 1,3,4-Oxadiazoles Bearing a 4- N,N-Dimethylaminoquinazoline Scaffold via Palladium-Catalyzed Suzuki Cross-Coupling Reactions.
  • ResearchGate. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides.

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Application Notes and Protocols: Incorporation of Azetidine Scaffolds to Improve Metabolic Stability

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Metabolic Stability in Drug Discovery

In the intricate journey of drug discovery and development, achieving an optimal pharmacokinetic profile is paramount to a candidate's success. A critical determinant of this profile is metabolic stability—the molecule's resistance to biotransformation by metabolic enzymes.[1] Poor metabolic stability can lead to rapid clearance from the body, necessitating higher or more frequent dosing, and can result in the formation of reactive or toxic metabolites.[1] Consequently, medicinal chemists are continually seeking innovative strategies to enhance the metabolic robustness of drug candidates. One such strategy that has gained significant traction is the incorporation of the azetidine scaffold.[2]

Azetidines, four-membered saturated nitrogen-containing heterocycles, possess a unique combination of structural features that render them highly attractive for improving metabolic stability.[2] Their inherent ring strain (approximately 25.4 kcal/mol), sp3-rich character, and conformational rigidity contribute to enhanced pharmacokinetic properties, including increased metabolic stability and solubility.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the rationale, application, and experimental protocols for utilizing azetidine scaffolds to mitigate metabolic liabilities.

The Rationale: Why Azetidines Confer Metabolic Stability

The strategic incorporation of an azetidine ring can significantly enhance a molecule's metabolic stability through several key mechanisms:

  • Steric Hindrance of Metabolic Hotspots: The rigid, three-dimensional structure of the azetidine ring can act as a steric shield, physically blocking the access of metabolizing enzymes, such as cytochrome P450s (CYPs), to susceptible sites on the drug molecule.[4] This is particularly effective in preventing N-dealkylation, a common metabolic pathway for larger saturated amines like piperidines and pyrrolidines.[5] By replacing a metabolically labile group with a less accessible azetidine moiety, the rate of metabolism at that position can be dramatically reduced.

  • Bioisosteric Replacement of Labile Functionalities: Azetidines serve as excellent bioisosteres for commonly used but often metabolically vulnerable fragments, such as piperidine and pyrrolidine rings.[6][7] This replacement can alter the molecule's electronic properties and conformation in a way that is unfavorable for enzymatic recognition and turnover, without compromising its affinity for the biological target.

  • Modulation of Physicochemical Properties: The incorporation of an azetidine can influence a molecule's lipophilicity (LogP) and basicity (pKa), which in turn can affect its interaction with metabolic enzymes.[5] The lower pKa of azetidine compared to piperidine, for instance, can influence its absorption and distribution properties, potentially leading to a more favorable pharmacokinetic profile.[5]

The following diagram illustrates the concept of an azetidine ring sterically shielding a potential metabolic site from a cytochrome P450 enzyme.

cluster_0 Drug Molecule without Azetidine cluster_1 Drug Molecule with Azetidine Drug_Molecule_1 Metabolically Labile Group CYP450_1 Cytochrome P450 Enzyme Drug_Molecule_1->CYP450_1 Metabolism Drug_Molecule_2 Azetidine Scaffold CYP450_2 Cytochrome P450 Enzyme Drug_Molecule_2->CYP450_2 Blocked

Caption: Azetidine scaffold sterically hindering metabolic enzymes.

Data Presentation: Quantitative Impact of Azetidine Incorporation

The theoretical advantages of incorporating azetidines are well-supported by experimental data. The following table provides a comparative analysis of the metabolic stability of a parent compound containing a piperidine ring versus its azetidine-containing analog.

CompoundHeterocyclic MoietyHalf-Life (t½) in Human Liver Microsomes (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Parent Compound Piperidine1453
Azetidine Analog Azetidine5232

Data adapted from a study on piperidine bioisosteres.[8]

As the data clearly indicates, the replacement of the piperidine ring with an azaspiro[3.3]heptane (a bicyclic system containing an azetidine ring) resulted in a nearly four-fold increase in the metabolic half-life and a significant reduction in the intrinsic clearance in human liver microsomes.[8] This demonstrates the profound impact that this structural modification can have on improving metabolic stability.

Experimental Protocols

To experimentally validate the enhanced metabolic stability of azetidine-containing compounds, two primary in vitro assays are employed: the microsomal stability assay and the hepatocyte stability assay.

Protocol 1: Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which are subcellular fractions containing a high concentration of phase I metabolizing enzymes, particularly cytochrome P450s.[9]

Materials:

  • Test compound and azetidine-containing analog (10 mM stock solutions in DMSO)

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold acetonitrile with an internal standard (for quenching the reaction)

  • 96-well plates

  • Incubator shaker

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reaction Mixtures:

    • In a 96-well plate, prepare the reaction mixtures containing the test compound or its analog at a final concentration of 1 µM in 0.1 M phosphate buffer.

    • Include a positive control (a compound with known metabolic instability) and a negative control (without NADPH).

  • Pre-incubation:

    • Add the liver microsomes to the reaction mixtures to a final protein concentration of 0.5 mg/mL.

    • Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Time-course Sampling:

    • At specific time points (e.g., 0, 5, 15, 30, and 45 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard to the respective wells.

  • Sample Processing:

    • Centrifuge the plate at 4000 rpm for 10 minutes to precipitate the proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Calculate the half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.

The following diagram outlines the workflow for the microsomal stability assay.

Start Prepare Reaction Mixtures (Compound, Microsomes, Buffer) Pre_incubation Pre-incubate at 37°C Start->Pre_incubation Initiate_Reaction Add NADPH Regenerating System Pre_incubation->Initiate_Reaction Time_Course Sample at Time Points (0, 5, 15, 30, 45 min) Initiate_Reaction->Time_Course Quench Quench with Acetonitrile & Internal Standard Time_Course->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze End Calculate t½ and CLint Analyze->End

Caption: Microsomal stability assay workflow.

Protocol 2: Hepatocyte Stability Assay

This assay utilizes intact liver cells (hepatocytes), which contain both phase I and phase II metabolizing enzymes, providing a more comprehensive assessment of a compound's metabolic fate.[5]

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • Test compound and azetidine-containing analog (1 mM stock solutions in DMSO)

  • 96-well collagen-coated plates

  • Incubator (37°C, 5% CO2)

  • Ice-cold acetonitrile

  • LC-MS/MS system

Procedure:

  • Cell Plating and Culture:

    • Thaw and plate the cryopreserved hepatocytes in collagen-coated 96-well plates according to the supplier's instructions.

    • Allow the cells to attach and form a monolayer for at least 4 hours in a 37°C, 5% CO2 incubator.

  • Compound Incubation:

    • Prepare the dosing solutions of the test compound and its analog in the culture medium at a final concentration of 1 µM.

    • Remove the plating medium from the cells and add the dosing solutions.

  • Time-course Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), terminate the incubation by adding ice-cold acetonitrile to the wells.

  • Sample Processing:

    • Scrape the cells and transfer the entire content of each well to a new 96-well plate.

    • Centrifuge the plate to pellet the cell debris.

    • Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the disappearance of the parent compound and calculate the half-life and intrinsic clearance as described in the microsomal stability assay protocol.

Synthetic Protocol: Incorporation of an Azetidine Moiety

A common and versatile building block for introducing an azetidine ring is N-Boc-3-aminoazetidine. The following is a general protocol for its synthesis, which can then be used in various coupling reactions to incorporate the azetidine scaffold into a lead molecule.[10]

Synthesis of tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate

Materials:

  • Methyl 2-(dimethoxyphosphoryl)acetate

  • Sodium hydride (60% dispersion in mineral oil)

  • 1-Boc-3-azetidinone

  • Dry Tetrahydrofuran (THF)

  • Ethyl acetate

  • Water

Procedure:

  • To a suspension of NaH (3.12 g, 78 mmol) in dry THF (250 mL), add neat methyl 2-(dimethoxyphosphoryl)acetate (13.8 g, 76 mmol).

  • Stir the mixture for 30 minutes at room temperature.

  • Add a solution of 1-Boc-3-azetidinone (13.0 g, 76 mmol) in dry THF (50 mL) to the reaction mixture.

  • Stir the resulting mixture for 1 hour at room temperature.

  • Quench the reaction by the addition of water (250 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic solutions, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography to obtain tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate.[10]

This intermediate can then undergo various reactions, such as aza-Michael additions, to incorporate the azetidine ring into the desired molecule.[10]

Conclusion

The incorporation of azetidine scaffolds represents a powerful and validated strategy for enhancing the metabolic stability of drug candidates.[2] By leveraging their unique structural and physicochemical properties, medicinal chemists can effectively block common metabolic pathways, leading to improved pharmacokinetic profiles. The experimental protocols provided in this application note offer a practical framework for assessing the metabolic stability of azetidine-containing compounds, while the synthetic protocol provides a starting point for their chemical synthesis. As the quest for more drug-like and metabolically robust molecules continues, the azetidine scaffold is poised to play an increasingly important role in the design of next-generation therapeutics.

References

  • Examples of an azetidine-based bioisoster for a piperidine ring. ResearchGate. Available at: [Link]

  • Scheme 42. Synthesis of peptides containing N-Boc-3-aminoazetidine moiety. ResearchGate. Available at: [Link]

  • Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. National Center for Biotechnology Information. Available at: [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. National Center for Biotechnology Information. Available at: [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Center for Biotechnology Information. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. National Center for Biotechnology Information. Available at: [Link]

  • Domainex. Microsomal Clearance/Stability Assay. Available at: [Link]

  • Cyprotex. Microsomal Stability. Available at: [Link]

  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. National Center for Biotechnology Information. Available at: [Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. National Center for Biotechnology Information. Available at: [Link]

  • Blumberg Institute. Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Available at: [Link]

  • Active Site Crowding of Cytochrome P450 3A4 as a Strategy To Alter Its Selectivity. Wiley Online Library. Available at: [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. Available at: [Link]

  • Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat. National Center for Biotechnology Information. Available at: [Link]

  • UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS. National Center for Biotechnology Information. Available at: [Link]

  • Drugs containing an azetidine core. ResearchGate. Available at: [Link]

  • High-Level Production and Properties of the Cysteine-Depleted Cytochrome P450 3A4. National Center for Biotechnology Information. Available at: [Link]

  • High-Level Production and Properties of the Cysteine-Depleted Cytochrome P450 3A4. National Center for Biotechnology Information. Available at: [Link]

  • Structural Dynamics of Cytochrome P450 3A4 in the Presence of Substrates and Cytochrome P450 Reductase. National Center for Biotechnology Information. Available at: [Link]

Sources

Application Notes and Protocols: 4-(Azetidin-3-yl)morpholine as a Bioisostere for Piperazine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Superior Scaffolds in Medicinal Chemistry

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, prized for its ability to impart aqueous solubility and act as a versatile linker between different pharmacophoric elements. Its two nitrogen atoms offer handles for synthetic modification and can engage in crucial hydrogen bonding interactions with biological targets. However, the very properties that make piperazine attractive can also introduce challenges, including high polarity, potential for metabolic liabilities (N-dealkylation), and interactions with off-target proteins such as the hERG potassium channel, which can lead to cardiotoxicity.

Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity but possesses different physicochemical properties, offers a powerful approach to mitigate these challenges. This guide focuses on 4-(azetidin-3-yl)morpholine as a promising bioisostere for the piperazine moiety. The rigid, four-membered azetidine ring introduces a more three-dimensional character compared to the chair-boat conformations of piperazine, potentially leading to improved metabolic stability, reduced off-target effects, and altered solubility and permeability profiles.[1][2] This document provides a comprehensive overview of the rationale for this bioisosteric replacement, a comparative analysis of key properties, and detailed protocols for the synthesis and evaluation of drug candidates incorporating the 4-(azetidin-3-yl)morpholine scaffold.

Structural and Physicochemical Rationale for Bioisosteric Replacement

The substitution of piperazine with 4-(azetidin-3-yl)morpholine is a nuanced strategy that leverages the unique properties of the strained azetidine ring. The rationale for this replacement is multifaceted, aiming to fine-tune a lead compound's ADME (Absorption, Distribution, Metabolism, and Excretion) and safety profile.

  • Increased Three-Dimensionality (sp³ Character): The azetidine ring is a rigid, non-planar structure. This increased sp³ character can lead to more specific interactions with the target protein by exploring different vectors in the binding pocket compared to the more conformationally flexible piperazine.[2] This can translate to enhanced potency and selectivity.

  • Modulation of Basicity (pKa): The pKa of the secondary amine in the azetidine ring is influenced by ring strain and substitution. This can be strategically employed to modulate the overall basicity of the molecule, which in turn affects solubility, cell permeability, and off-target interactions (e.g., with aminergic GPCRs).

  • Improved Metabolic Stability: The azetidine ring can be more resistant to certain metabolic pathways, such as N-dealkylation, which is a common metabolic fate for piperazine-containing compounds.[1] This can lead to a longer half-life and improved pharmacokinetic profile.

  • Reduced hERG Liability: The piperazine moiety is a known structural alert for hERG channel inhibition. The distinct geometry and charge distribution of 4-(azetidin-3-yl)morpholine can reduce the affinity for the hERG channel, thereby mitigating the risk of cardiotoxicity.

  • Fine-tuning of Physicochemical Properties: The replacement of a piperazine with 4-(azetidin-3-yl)morpholine alters key physicochemical parameters such as molecular weight, LogP (lipophilicity), and polar surface area (PSA). These changes can be leveraged to optimize the compound's solubility, permeability, and overall "drug-likeness."

The following diagram illustrates the structural comparison between a generic piperazine-containing drug scaffold and its 4-(azetidin-3-yl)morpholine bioisostere.

G cluster_0 Piperazine-Containing Scaffold cluster_1 Bioisosteric Replacement Scaffold_1 Drug Scaffold Piperazine Piperazine Scaffold_1->Piperazine Linker Azetidinylmorpholine 4-(Azetidin-3-yl)morpholine Piperazine->Azetidinylmorpholine Bioisosteric Replacement Scaffold_2 Drug Scaffold Scaffold_2->Azetidinylmorpholine Linker

Caption: Bioisosteric replacement of piperazine with 4-(azetidin-3-yl)morpholine.

Comparative Analysis of Physicochemical Properties

The decision to employ a bioisosteric replacement is data-driven. The following table provides a comparative summary of key physicochemical properties of 4-(azetidin-3-yl)morpholine and piperazine.

Property4-(Azetidin-3-yl)morpholinePiperazineRationale for Impact on Drug Properties
Molecular Weight ( g/mol ) 142.2086.14Increased MW with the bioisostere, which needs to be considered in the context of overall drug size and Lipinski's Rule of Five.
Calculated LogP (cLogP) -0.7-1.24The bioisostere is slightly less polar, which may improve membrane permeability.
Topological Polar Surface Area (TPSA) (Ų) 24.524.1TPSA is very similar, suggesting that the impact on passive permeability through this parameter alone may be minimal.
pKa (most basic) ~8-9 (estimated)9.73The lower basicity of the azetidine nitrogen can reduce undesirable interactions with acidic off-targets and may improve the oral absorption profile.[3]
Number of H-Bond Acceptors 32The additional oxygen atom in the morpholine ring provides another hydrogen bond acceptor, potentially influencing solubility and target interactions.
Number of H-Bond Donors 12The single secondary amine in the bioisostere reduces the number of hydrogen bond donors, which can favorably impact membrane permeability.

Experimental Protocols

Part 1: Synthesis of 4-(Azetidin-3-yl)morpholine

The synthesis of 4-(azetidin-3-yl)morpholine can be achieved through a straightforward, multi-step sequence starting from commercially available materials. The following protocol is a representative example.

G Start 1-Boc-3-azetidinone Step1 Reductive Amination (Morpholine, NaBH(OAc)3) Start->Step1 Intermediate tert-Butyl 3-morpholinoazetidine-1-carboxylate Step1->Intermediate Step2 Boc Deprotection (TFA or HCl in Dioxane) Intermediate->Step2 Product 4-(Azetidin-3-yl)morpholine Step2->Product

Caption: Synthetic workflow for 4-(azetidin-3-yl)morpholine.

Protocol 1.1: Reductive Amination of 1-Boc-3-azetidinone with Morpholine

  • To a solution of 1-Boc-3-azetidinone (1.0 eq) in dichloromethane (DCM, 0.2 M) at room temperature, add morpholine (1.2 eq).

  • Stir the mixture for 1 hour.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to afford tert-butyl 3-morpholinoazetidine-1-carboxylate.

Protocol 1.2: Boc Deprotection

  • Dissolve the tert-butyl 3-morpholinoazetidine-1-carboxylate (1.0 eq) in a solution of 4M HCl in 1,4-dioxane (10 volumes) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting solid with diethyl ether and collect by filtration to yield 4-(azetidin-3-yl)morpholine as its hydrochloride salt.

  • The free base can be obtained by neutralization with a suitable base (e.g., NaOH) and extraction into an organic solvent.

Part 2: Incorporation of 4-(Azetidin-3-yl)morpholine into a Drug Scaffold

The synthesized bioisostere can be coupled to a drug scaffold through various standard chemical transformations. Below are two common protocols.

Protocol 2.1: Nucleophilic Aromatic Substitution (SNA_r_)

This protocol is suitable for scaffolds containing an activated aryl halide (e.g., a fluoro- or chloro-substituted heteroaromatic ring).

  • To a solution of the fluoro-aryl scaffold (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add 4-(azetidin-3-yl)morpholine (1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 3.0 eq).

  • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours, monitoring by LC-MS.

  • Cool the reaction to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography or preparative HPLC.

Protocol 2.2: Reductive Amination with an Aldehyde-Containing Scaffold

This protocol is applicable when the scaffold possesses an aldehyde functional group.

  • Follow the procedure outlined in Protocol 1.1, substituting 1-Boc-3-azetidinone with the aldehyde-containing scaffold and morpholine with 4-(azetidin-3-yl)morpholine.

  • Ensure appropriate stoichiometry and reaction conditions are optimized for the specific substrate.

Part 3: In Vitro and In Vivo Evaluation

A critical aspect of validating a bioisosteric replacement is a thorough evaluation of the resulting compound's ADME and safety properties. The following are key assays to compare the novel compound with its piperazine-containing predecessor.

G Compound Test Compound (Azetidinylmorpholine Analog) InVitro In Vitro Assays Compound->InVitro InVivo In Vivo Assays Compound->InVivo MetStab Metabolic Stability (Liver Microsomes) InVitro->MetStab Permeability Permeability (Caco-2 Assay) InVitro->Permeability hERG hERG Safety (Patch Clamp) InVitro->hERG PK Pharmacokinetics (Rat Oral Bioavailability) InVivo->PK

Caption: Experimental workflow for evaluating the bioisosteric replacement.

Protocol 3.1: In Vitro Metabolic Stability in Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.

  • Preparation:

    • Prepare a stock solution of the test compound (1 mM in DMSO).

    • Thaw pooled human or rat liver microsomes on ice.

    • Prepare a 100 mM phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution.

  • Incubation:

    • In a 96-well plate, combine the liver microsomes (final protein concentration 0.5 mg/mL) and phosphate buffer.

    • Add the test compound to a final concentration of 1 µM.

    • Pre-incubate the plate at 37 °C for 10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction.

  • Analysis:

    • Centrifuge the quenched samples to pellet the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Interpretation:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Protocol 3.2: Caco-2 Permeability Assay

This assay evaluates the intestinal permeability of a compound and its potential to be a substrate for efflux transporters like P-glycoprotein (P-gp).

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

    • Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).

    • Add the test compound (typically 1-10 µM) to the apical (A) side.

    • At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) side.

  • Efflux Ratio Measurement (Basolateral to Apical - B to A):

    • In a separate set of wells, add the test compound to the basolateral (B) side and sample from the apical (A) side.

  • Analysis and Interpretation:

    • Quantify the compound concentration in all samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated. A ratio > 2 suggests the compound is a substrate for active efflux.

Protocol 3.3: hERG Patch Clamp Assay

This assay is the gold standard for assessing a compound's potential to inhibit the hERG potassium channel, a key indicator of proarrhythmic risk.

  • Cell Preparation:

    • Use a cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).

  • Electrophysiology:

    • Perform whole-cell patch-clamp recordings.

    • Apply a specific voltage-clamp protocol to elicit hERG tail currents.

  • Compound Application:

    • After establishing a stable baseline current, perfuse the cells with increasing concentrations of the test compound.

  • Data Analysis:

    • Measure the inhibition of the hERG tail current at each concentration.

    • Generate a concentration-response curve and calculate the IC₅₀ value.

Protocol 3.4: Oral Bioavailability Study in Rats

This in vivo study determines the fraction of an orally administered dose that reaches systemic circulation.

  • Animal Preparation:

    • Use male Sprague-Dawley rats with jugular vein cannulas for serial blood sampling.

    • Fast the animals overnight prior to dosing.

  • Dosing:

    • Intravenous (IV) Group: Administer the compound (e.g., 1 mg/kg) as a bolus dose via the tail vein to determine the plasma concentration-time profile after 100% absorption.

    • Oral (PO) Group: Administer the compound (e.g., 10 mg/kg) by oral gavage.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dose.

    • Process the blood to obtain plasma.

  • Sample Analysis:

    • Quantify the drug concentration in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, and the area under the curve (AUC) for both IV and PO routes.

    • Oral bioavailability (%F) is calculated as: (%F) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Conclusion and Future Perspectives

The replacement of a piperazine moiety with 4-(azetidin-3-yl)morpholine represents a sophisticated strategy in modern medicinal chemistry to overcome common drug development hurdles.[1][2] The unique structural and physicochemical properties of the azetidine ring can lead to significant improvements in metabolic stability, selectivity, and safety profiles. The protocols detailed in this guide provide a robust framework for the synthesis of this valuable building block and the comprehensive evaluation of its impact on the properties of a lead compound. As the demand for drug candidates with optimized ADME and safety profiles continues to grow, the strategic application of bioisosteres such as 4-(azetidin-3-yl)morpholine will undoubtedly play an increasingly important role in the successful development of new therapeutics.

References

  • Mykhailiuk, P. K., et al. (2025). Angular Spirocyclic Azetidines: Synthesis, Characterisation, and Evaluation in Drug Discovery. Domainex. Available at: [Link]

  • Singh, S., et al. (2004). Absorption, protein binding, pharmacokinetics and excretion of the anti-ischemic and anti-hypertensive arylpiperazine derivative CDRI-93/478 in rats. PubMed. Available at: [Link]

  • Kaur, M., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]

  • Jin, J., et al. (2013).
  • Sahu, P. K., et al. (2014). Pharmacokinetic study of Piperine in Wistar rats after oral and intravenous administration. ResearchGate. Available at: [Link]

  • Kaur, M., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. Available at: [Link]

  • Choi, Y. H., et al. (2010).
  • Romanelli, M. N., et al. (2018). Piperazines – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Wikipedia. (n.d.). Piperazine. Wikipedia. Available at: [Link]

  • Cheméo. (n.d.). Piperazine (CAS 110-85-0). Cheméo. Available at: [Link]

  • Zeng, X., et al. (2017). Effects of Piperine on the Intestinal Permeability and Pharmacokinetics of Linarin in Rats. MDPI. Available at: [Link]

  • Derks, T., et al. (2010). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. Available at: [Link]

  • Feskov, I. O., et al. (2019). 3-((Hetera)cyclobutyl)azetidines, "Stretched" Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. PubMed. Available at: [Link]

  • Feskov, I. O., et al. (2018). 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. ResearchGate. Available at: [Link]

  • Zhu, B., et al. (2020). The discovery of azetidine-piperazine di-amides as potent, selective and reversible monoacylglycerol lipase (MAGL) inhibitors. PubMed. Available at: [Link]

Sources

Application Notes & Protocols: Structure-Activity Relationship (SAR) Studies of Azetidinyl-Morpholine Analogs as PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the Azetidinyl-Morpholine Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer both potent biological activity and favorable pharmacokinetic profiles is paramount. The azetidinyl-morpholine motif has emerged as a privileged structure, particularly in the design of kinase inhibitors. The azetidine ring, a four-membered nitrogen-containing heterocycle, offers a unique combination of properties. Its inherent ring strain and sp³-rich character can lead to improved solubility, metabolic stability, and conformational rigidity, which are highly desirable attributes in drug candidates[1]. When coupled with the morpholine moiety—a common pharmacophore known to enhance potency and modulate pharmacokinetics through interactions with target proteins like kinases—the resulting scaffold becomes a powerful tool for drug discovery[2][3].

This guide will provide an in-depth exploration of the structure-activity relationship (SAR) of azetidinyl-morpholine analogs, with a specific focus on their development as inhibitors of Phosphoinositide 3-kinases (PI3Ks). The PI3K/AKT/mTOR pathway is a critical signaling cascade that is frequently dysregulated in various human cancers, making it a high-value target for therapeutic intervention[4][5]. We will delve into the causal relationships behind experimental design, provide detailed, field-proven protocols for synthesis and biological evaluation, and present a systematic analysis of how structural modifications influence inhibitory activity.

Core Scaffold, Design Rationale, and Key SAR Postulates

The foundational principle of SAR studies is to systematically modify a lead compound's structure to understand which chemical features are essential for its biological activity. For azetidinyl-morpholine based PI3K inhibitors, the core scaffold typically interacts with the ATP-binding pocket of the enzyme. The morpholine group, in particular, is often crucial for forming key hydrogen bonds within this pocket, acting as a "hinge-binder"[4][6].

Our SAR exploration will be centered around a generalized azetidinyl-morpholine core linked to a heterocyclic scaffold (e.g., pyrimidine or triazine), a common architecture for PI3K inhibitors[4][7]. The key areas for modification and SAR investigation are illustrated below.

Caption: Key modification points for SAR studies on a generalized azetidinyl-morpholine scaffold.

Key SAR Hypotheses to Investigate:

  • The Morpholine Moiety is Essential: Substitution of the morpholine group is expected to significantly decrease PI3K inhibitory activity due to the loss of critical hydrogen bonding interactions in the hinge region of the ATP pocket[4][6][7].

  • The Azetidine Ring Enhances Drug-like Properties: Incorporation of the azetidine ring is intended to improve metabolic stability and solubility compared to more lipophilic or conformationally flexible groups[1].

  • Substitutions on the Core Scaffold Drive Selectivity: Modifications at the R3 position, which often points towards the solvent-exposed region or selectivity pocket, can be used to tune the isoform selectivity profile (e.g., PI3Kα vs. PI3Kδ)[4][6].

  • Azetidine Substitution Fine-Tunes Pharmacokinetics: Small modifications to the azetidine ring (R4) can subtly alter properties like cell permeability and metabolic stability without drastically affecting potency.

Synthetic Protocol: Synthesis of a Representative Azetidinyl-Morpholine Analog

This section provides a representative, two-step protocol for the synthesis of a 2-(Azetidin-1-yl)-4-morpholino-pyrimidine analog. This protocol is based on common synthetic strategies for this class of compounds, such as sequential nucleophilic aromatic substitution on a di-halogenated pyrimidine core.

Rationale: Dichloropyrimidines are excellent starting materials due to the differential reactivity of the chlorine atoms, allowing for sequential and controlled introduction of the morpholine and azetidine nucleophiles. The first substitution with morpholine is typically performed at a lower temperature, followed by the second substitution with azetidine at a higher temperature.

Protocol: Synthesis of (Compound X)

Step 1: Synthesis of 2-Chloro-4-morpholinopyrimidine

  • Reagents & Setup: To a solution of 2,4-dichloropyrimidine (1.0 eq) in isopropanol (IPA), add N,N-Diisopropylethylamine (DIPEA) (1.5 eq). Cool the mixture to 0°C in an ice bath.

  • Nucleophilic Addition: Add morpholine (1.1 eq) dropwise to the cooled solution over 30 minutes. Causality: The dropwise addition at low temperature helps to control the exotherm of the reaction and favors mono-substitution.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up & Isolation: Concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-chloro-4-morpholinopyrimidine as a white solid.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR and Mass Spectrometry.

Step 2: Synthesis of 2-(Azetidin-1-yl)-4-morpholinopyrimidine (Compound X)

  • Reagents & Setup: In a sealed microwave vial, combine 2-chloro-4-morpholinopyrimidine (1.0 eq), azetidine hydrochloride (1.2 eq), and potassium carbonate (3.0 eq) in dimethyl sulfoxide (DMSO).

  • Microwave Irradiation: Heat the reaction mixture in a microwave reactor to 120°C for 60 minutes. Causality: Microwave heating significantly accelerates the second, more difficult substitution reaction. Potassium carbonate is used as a base to free the azetidine nucleophile from its hydrochloride salt.

  • Reaction Monitoring: After cooling, check the reaction completion by LC-MS.

  • Work-up & Isolation: Dilute the reaction mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product via preparative HPLC or column chromatography to yield the final compound.

  • Final Characterization: Confirm the final structure, purity (>95%), and identity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation: Screening Cascade and Protocols

A structured screening cascade is essential for efficiently evaluating newly synthesized analogs and building a robust SAR model. The workflow progresses from broad, high-throughput primary assays to more complex, secondary and cell-based assays.

Screening_Cascade cluster_0 Biochemical Assays cluster_1 Cellular Assays cluster_2 ADME & PK Primary_Assay Primary Screen: PI3Kα Kinase Assay (IC50) Selectivity_Assay Isoform Selectivity Panel (PI3Kβ, δ, γ, mTOR) Primary_Assay->Selectivity_Assay Potent Hits Cell_Potency Cellular Potency: P-AKT Western Blot / ELISA Selectivity_Assay->Cell_Potency Selective Hits Antiproliferative Antiproliferative Assay (e.g., MTT on Cancer Cell Lines) Cell_Potency->Antiproliferative Active Hits ADME In Vitro ADME (Microsomal Stability, Permeability) Antiproliferative->ADME Lead Candidates

Caption: Experimental workflow for the biological evaluation of azetidinyl-morpholine analogs.

Protocol: PI3Kα Biochemical IC50 Assay (Lanthascreen™ Eu Kinase Binding Assay)

Principle: This is a competitive binding assay that measures the displacement of a fluorescent tracer from the ATP pocket of the PI3Kα enzyme by the test compound. This allows for a direct measurement of binding affinity and determination of the IC50 value.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.

    • Prepare the Kinase Buffer, Europium-labeled anti-tag antibody, and the Alexa Fluor™ 647-labeled tracer according to the manufacturer's protocol (e.g., Thermo Fisher Scientific).

    • Prepare the PI3Kα enzyme solution in the kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the compound serial dilutions to the assay plate. Include "no compound" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.

    • Add 2.5 µL of the PI3Kα enzyme solution to all wells except the "no enzyme" controls.

    • Add 5 µL of the tracer/antibody mixture to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and read emissions at 615 nm (Europium) and 665 nm (Alexa Fluor 647).

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Normalize the data using the controls (0% and 100% inhibition).

    • Plot the normalized response versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Structure-Activity Relationship (SAR) Analysis

The data gathered from the synthesis and biological evaluation of a series of analogs can be compiled to elucidate the SAR. The following table presents hypothetical data for a series of analogs based on the core scaffold discussed, illustrating common SAR trends.

Compound R1 (Position 2) R3 (Position 5) PI3Kα IC50 (nM) [4]PI3Kδ IC50 (nM) [4]Cellular P-AKT IC50 (nM) Notes
1 (Control) Morpholine-H4579150Reference compound, BKM-120 analog.[4][6]
2a Azetidine -H5085165Azetidine is well-tolerated, maintaining potency.
2b Piperidine-H250400>1000Larger piperidine ring reduces activity.
2c Pyrrolidine-H1803108505-membered ring less optimal than 4- or 6-membered.
3a Azetidine-CN 321595Cyano group improves potency, particularly for PI3Kδ.[4]
3b Azetidine-Cl 4860140Small electron-withdrawing group tolerated.
3c Azetidine-Phenyl 550>1000>2000Bulky phenyl group introduces steric hindrance, reducing activity.[6]
4a 3-OH-Azetidine -CN3518105Hydroxyl group on azetidine is tolerated, may improve solubility.
5 (Negative Control) Azetidine (Pos 2)-CN (Pos 5)>10,000>10,000>10,000Morpholine at Position 4 replaced with Piperazine . Confirms morpholine is essential for activity.[7]

Key SAR Insights from the Data:

  • Confirmation of Morpholine's Role: As demonstrated by compound 5, replacing the core morpholine group with piperazine leads to a complete loss of activity, confirming it as an essential pharmacophore for hinge-binding[7].

  • Azetidine as an Optimal Scaffold: The azetidine ring (Compound 2a) is an excellent replacement for the second morpholine in the reference compound, maintaining potency. It is superior to other small heterocyclic rings like piperidine and pyrrolidine in this scaffold.

  • Tuning Selectivity at R3: The introduction of a small, electron-withdrawing cyano group at the R3 position (Compound 3a) enhances potency and introduces a favorable selectivity profile towards the PI3Kδ isoform[4]. This highlights the role of this position in interacting with the selectivity-determining region of the kinase.

  • Steric Hindrance is Detrimental: The addition of a bulky phenyl group at R3 (Compound 3c) drastically reduces activity, likely due to steric clashes within the ATP binding site[6]. This underscores the need for compact substituents at this position.

References

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. (2024). Frontiers in Chemistry. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. [Link]

  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. (2022). Molecules. [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). Bioorganic Chemistry. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2024). RSC Medicinal Chemistry. [Link]

  • Combined tachykinin receptor antagonist: synthesis and stereochemical structure-activity relationships of novel morpholine analogues. (2000). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. (2024). Frontiers. [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2014). Medicinal Research Reviews. [Link]

  • Morpholines. Synthesis and Biological Activity. (2013). ResearchGate. [Link]

  • Synthesis, Characterization, Antibacterial Evaluation and Molecular Docking Studies of 2-Azetidinone Derivatives as Novel DNA Gyrase Inhibitors. (2015). International Letters of Chemistry Physics and Astronomy. [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). Research Square. [Link]

  • Synthesis and biological screening of novel 2-morpholinoquinoline nucleus clubbed with 1,2,4-oxadiazole motifs. (2017). European Journal of Medicinal Chemistry. [Link]

  • Synthesis, antibacterial evaluation, and DNA gyrase inhibition profile of some new quinoline hybrids. (2019). Archiv der Pharmazie. [Link]

  • Discovery of Novel Inhibitors of Bacterial DNA Gyrase Using a QSAR-Based Approach. (2022). ACS Omega. [Link]

  • Development of Structure Activity Correlation Model on Azetidin-2-ones as Tubulin Polymerization Inhibitors. (2016). ResearchGate. [Link]

Sources

Application Note: High-Throughput Screening of Azetidine-Containing Compound Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial motifs in modern drug discovery due to their unique ability to impart favorable physicochemical and pharmacokinetic properties.[1][2][3] Their inherent ring strain and conformational rigidity offer a distinct three-dimensional character that can enhance metabolic stability, solubility, and receptor selectivity.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing high-throughput screening (HTS) campaigns for azetidine-containing compound libraries. We delve into the foundational principles, offer detailed, field-proven protocols for both biochemical and cell-based assays, and provide a framework for robust data analysis and hit identification.

Section 1: The Azetidine Scaffold: A Privileged Motif in Drug Discovery

The azetidine ring is no longer a mere curiosity but a validated structural component in several FDA-approved drugs, including baricitinib and cobimetinib, where it enhances metabolic stability and pharmacokinetic profiles.[1] The value of the azetidine scaffold stems from several key attributes:

  • Structural Rigidity and Vectorial Control: The strained four-membered ring provides a rigid, conformationally constrained scaffold.[1][2] This reduces the entropic penalty upon binding to a biological target, potentially increasing binding affinity. Furthermore, the substituents project from the ring at well-defined angles, providing precise vectors for exploring chemical space and optimizing target interactions.

  • Improved Physicochemical Properties: As a bioisostere for more common piperidine or piperazine rings, azetidines can favorably modulate key drug-like properties.[2] They often lead to decreased lipophilicity (LogP) and an increase in aqueous solubility, which are critical for developing compounds with desirable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

  • Metabolic Stability: The azetidine core can block sites of metabolism, leading to increased metabolic stability and a longer half-life in vivo.[1][2]

  • Access to Novel Chemical Space: The inclusion of sp³-rich azetidine scaffolds increases the three-dimensionality of compound libraries, moving away from the flat, aromatic structures that have historically dominated screening collections.[1][2] This allows for the exploration of novel interactions with biological targets.

Given these advantages, dedicated libraries of azetidine-containing compounds are increasingly valuable assets in drug discovery. However, screening these libraries effectively requires tailored HTS strategies that account for their unique chemical nature.

Section 2: Designing an HTS Campaign for Azetidine Libraries

A successful HTS campaign is built on a foundation of meticulous assay design and validation.[4] When screening azetidine libraries, several factors warrant special consideration:

  • Compound Solubility and Aggregation: While azetidines can improve the solubility of a parent molecule, individual library members may still have limited aqueous solubility. It is crucial to assess compound solubility in the final assay buffer. The inclusion of detergents like Triton X-100 or Tween-20 at low concentrations (e.g., 0.01%) can mitigate non-specific aggregation, a common cause of false positives.[5]

  • Assay Format Selection: The choice between a biochemical and a cell-based assay is fundamental and target-dependent.[6][7]

    • Biochemical Assays: These cell-free systems use purified components (e.g., enzymes, receptors) and are ideal for directly measuring the interaction between a compound and its target.[7][8] They offer high precision and fewer confounding variables. Common formats include fluorescence polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and luminescence-based enzyme activity assays.[6][8]

    • Cell-Based Assays: These assays provide a more physiologically relevant context by measuring a compound's effect within a living cell.[9][10][11] They are essential for studying complex pathways, membrane targets, or assessing downstream functional outcomes.[10][12] However, they can be confounded by factors like cell permeability and cytotoxicity.

  • Quality Control (QC) and Miniaturization: Transitioning an assay from a 96-well to a 384- or 1536-well format is essential for HTS.[4][13] During this miniaturization process, it is critical to re-validate the assay's performance. The Z'-factor is the gold-standard metric for assessing HTS assay quality, quantifying the separation between positive and negative controls.[14][15][16]

    Z'-Factor Calculation:

    
    
    Where:
    
    • 
       and 
      
      
      
      are the standard deviation and mean of the positive control.
    • 
       and 
      
      
      
      are the standard deviation and mean of the negative control.

    An assay is considered robust and suitable for HTS when the Z'-factor is consistently ≥ 0.5 .[4][15][16]

Section 3: HTS Workflow: From Library Plate to Validated Hit

The HTS process is a systematic, multi-step workflow designed to efficiently identify and validate promising compounds from a large library.[13][17] Automation is a cornerstone of this process, ensuring reproducibility and high throughput.[18]

HTS_Workflow cluster_0 Phase 1: Preparation & Primary Screen cluster_1 Phase 2: Hit Triage & Confirmation cluster_2 Phase 3: Lead Generation A Azetidine Library Management (Storage, Plating) B Assay Miniaturization & Validation (Z' ≥ 0.5) A->B Assay Ready Plates C Primary HTS (Single Concentration) B->C Validated Assay D Data Analysis & Hit Identification (>3 SD from mean) C->D Raw Screening Data E Hit Confirmation (Cherry-Picking & Re-test) D->E Primary 'Hits' F Dose-Response Analysis (IC50/EC50 Determination) E->F Confirmed Hits G Secondary & Orthogonal Assays (Confirm MoA) F->G Potent Hits H Preliminary SAR Analysis (Structure-Activity Relationship) G->H Mechanism Confirmed I Validated Hits for Hit-to-Lead Chemistry H->I Prioritized Scaffolds

Caption: The High-Throughput Screening (HTS) workflow for azetidine libraries.

Section 4: Protocol Deep Dive: Example Assays

Here we provide detailed, step-by-step protocols for two common HTS assay formats. These protocols are designed for a 384-well plate format and assume access to standard automated liquid handling and plate reading instrumentation.

Protocol 4.1: Biochemical Inhibition Assay (Protein-Protein Interaction using AlphaLISA)

This protocol describes a method to screen for inhibitors of a protein-protein interaction (PPI) using PerkinElmer's AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology.[19][20] The principle relies on two beads, a Donor and an Acceptor, that when brought into proximity by a biological interaction, generate a luminescent signal.[21][22]

Caption: Principle of the AlphaLISA PPI inhibition assay.

Methodology:

  • Compound Plating: Using an acoustic liquid handler (e.g., Echo), dispense 50 nL of each compound from the azetidine library (10 mM in DMSO) into the wells of a 384-well, low-volume, white assay plate. Also, plate wells with a known inhibitor (positive control) and DMSO only (negative control).

  • Protein A Addition: Add 5 µL of biotinylated Protein A (e.g., 2 nM final concentration) in assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4) to all wells.

  • Incubation 1: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-protein interaction.

  • Protein B Addition: Add 5 µL of tagged Protein B (e.g., 2 nM final concentration) in assay buffer to all wells to initiate the PPI.

  • Incubation 2: Mix and incubate for 60 minutes at room temperature.

  • Bead Addition: In subdued light, add 10 µL of a pre-mixed solution of Streptavidin-Donor beads and anti-Tag-Acceptor beads (e.g., 20 µg/mL final concentration each) in assay buffer.[22]

  • Incubation 3 (Dark): Seal the plate and incubate for 60 minutes at room temperature in the dark.

  • Signal Detection: Read the plate on an Alpha-enabled plate reader (e.g., PerkinElmer EnVision) with excitation at 680 nm and emission detection at 615 nm.[19]

Protocol 4.2: Cell-Based Reporter Gene Assay

This protocol describes a method to screen for modulators of a specific signaling pathway using a luciferase reporter gene assay in living cells.[23] This type of assay is highly adaptable for numerous targets that result in the activation of a specific transcription factor.

Methodology:

  • Cell Seeding: Using a multi-drop dispenser, seed a stable cell line containing the luciferase reporter construct into 384-well, white, clear-bottom tissue culture plates at a density of 5,000 cells/well in 40 µL of culture medium. Incubate overnight (16-24 hours) at 37°C in a 5% CO₂ incubator.[24]

  • Compound Addition: Add 100 nL of each azetidine library compound to the wells. Include wells with a known agonist/antagonist (positive control) and DMSO only (negative control).

  • Cell Stimulation (if required): If screening for antagonists, add the stimulating agonist ligand at its EC₈₀ concentration to all wells except the negative controls.

  • Incubation: Incubate the plates for the optimal time required for reporter gene expression (typically 6-24 hours) at 37°C in a 5% CO₂ incubator.

  • Lysis and Signal Detection:

    • Equilibrate the plates to room temperature for 15 minutes.

    • Add 20 µL of a commercial lytic luciferase reagent (e.g., Promega Bright-Glo™) to each well. This reagent lyses the cells and provides the substrate for the luciferase enzyme.

    • Incubate for 5 minutes at room temperature to stabilize the luminescent signal.

  • Read Plate: Measure luminescence on a compatible plate reader.

Section 5: Data Analysis and Hit Identification

Raw data from an HTS campaign requires rigorous statistical analysis to confidently identify "hits"—compounds that exhibit the desired biological activity.[5][18]

Step 1: Data Normalization Raw data from each plate should be normalized to account for plate-to-plate variability. This is typically done by calculating the percent inhibition or percent activation relative to the on-plate controls.

  • For Inhibition Assays: % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))

  • For Activation Assays: % Activation = 100 * (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg)

Step 2: Hit Selection A common and robust method for hit selection is the Z-score, which measures how many standard deviations a compound's signal is from the mean signal of the sample population (or negative controls).

  • Z-score Calculation: Z-score = (Signal_compound - Mean_samples) / SD_samples

A "hit" is typically defined as a compound with a Z-score > 3 or < -3, which corresponds to a signal that is more than three standard deviations away from the mean.[4]

Step 3: Hit Triage and Confirmation Primary hits must be subjected to a rigorous triage process.[17]

  • Re-testing: "Cherry-pick" the primary hits from the library and re-test them in the primary assay to confirm activity.[4]

  • Dose-Response: Confirmed hits are then tested over a range of concentrations (e.g., 8-point, 3-fold serial dilution) to determine their potency (IC₅₀ or EC₅₀).[24]

  • SAR Analysis: Analyze the structures of confirmed hits to identify any preliminary structure-activity relationships (SAR) that can guide initial optimization efforts.[4]

Table 1: Example HTS Data Analysis Summary

MetricPlate 1Plate 2Interpretation
Plate QC
Mean Positive Control5,200 RLU5,500 RLUHigh signal for the uninhibited reaction.
Mean Negative Control85,000 RLU89,000 RLULow signal for the fully inhibited reaction.
Z'-Factor0.780.81Z' > 0.5 indicates an excellent assay suitable for screening.[16]
Hit Identification
Total Compounds Screened320320Number of test compounds per plate.
Primary Hit CutoffZ-score > 3Z-score > 3Defines a statistically significant deviation from the mean.[4]
Number of Primary Hits53
Hit Rate1.56%0.94%A typical hit rate for a primary screen is often between 0.5% and 2%.
Example Hit Data Compound AZ-101 Compound AZ-205
Raw Signal75,000 RLU78,200 RLURaw Relative Light Units from the plate reader.
% Inhibition87.5%84.6%Normalized activity relative to controls.
Z-score3.53.2Exceeds the hit cutoff, marking it as a primary hit for confirmation.

Section 6: Troubleshooting & Best Practices

Even well-designed screens can encounter issues. Proactive troubleshooting is key to maintaining data integrity.

IssuePotential Cause(s)Recommended Solution(s)
Low Z'-Factor (< 0.5) High variability in controls; low signal-to-background ratio; reagent instability.Re-optimize reagent concentrations and incubation times. Ensure consistent liquid handling and mixing. Check reagent expiration dates and preparation consistency.
Plate Edge Effects Uneven temperature or evaporation across the plate during incubation.Use plates with lids, ensure proper sealing, and use a humidified incubator. Avoid using the outermost wells for compounds, instead filling them with buffer or media ("moats").
High Rate of False Positives Compound aggregation, assay interference (e.g., autofluorescence), cytotoxicity (in cell-based assays).Re-test hits in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). Perform counter-screens to identify interfering compounds. For cell-based assays, run a parallel cytotoxicity assay.
Poor Hit Confirmation Rate Primary screen variability, compound degradation in storage, errors in cherry-picking.Ensure the primary screen is highly robust (Z' > 0.7). Verify the integrity of library compounds. Double-check the accuracy of the cherry-picking process.

Conclusion

The azetidine scaffold represents a dynamic frontier in medicinal chemistry, offering a powerful tool to enhance the drug-like properties of therapeutic candidates.[1][3] The successful identification of novel, active azetidine-containing molecules is highly dependent on the design and execution of robust, high-quality HTS campaigns. By carefully selecting assay formats, rigorously validating performance with metrics like the Z'-factor, and employing a systematic approach to data analysis and hit triage, researchers can efficiently unlock the potential of these valuable compound libraries. The protocols and best practices outlined in this guide provide a solid foundation for initiating and conducting successful screening efforts, ultimately accelerating the journey from a library well to a promising lead compound.

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Application Notes & Protocols: The Strategic Use of 4-(Azetidin-3-yl)morpholine in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Inhibition to Induce Degradation

The paradigm of therapeutic intervention is undergoing a significant shift from occupancy-driven inhibition to event-driven pharmacology. At the forefront of this evolution is Targeted Protein Degradation (TPD), a strategy that co-opts the cell's own ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins.[1][2] This approach utilizes novel chemical modalities, most notably Proteolysis-Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to bring a target protein and an E3 ubiquitin ligase into close proximity.[3][4] This induced proximity facilitates the ubiquitination of the target protein, marking it for destruction by the proteasome.[5]

The efficacy of a PROTAC is critically dependent on the precise molecular architecture of its three components: a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a connecting linker.[6] The design of the E3 ligase ligand is paramount, as it dictates the recruitment of the cellular degradation machinery. Among the most successfully exploited E3 ligases are Cereblon (CRBN) and von Hippel-Lindau (VHL).[7][8]

This guide focuses on the application of 4-(Azetidin-3-yl)morpholine , a key structural motif, in the development of potent and selective CRBN-recruiting PROTACs. We will explore the rationale behind its use, provide detailed protocols for the synthesis and characterization of PROTACs incorporating this moiety, and offer insights into data interpretation for researchers, scientists, and drug development professionals.

Section 1: The Rationale for 4-(Azetidin-3-yl)morpholine in CRBN Ligand Design

The choice of chemical building blocks for an E3 ligase ligand is a strategic decision that influences the stability, potency, and selectivity of the final PROTAC. 4-(Azetidin-3-yl)morpholine has emerged as a valuable scaffold component for constructing ligands that recruit the CRBN E3 ligase.[9]

Causality Behind the Choice:

  • Conformational Rigidity: The bicyclic system, comprising a four-membered azetidine ring fused to a morpholine ring, imparts significant conformational rigidity.[9] This pre-organization of the molecule can reduce the entropic penalty upon binding to CRBN, potentially leading to higher binding affinity and improved ternary complex formation.

  • Three-Dimensional Vectorial Projection: The azetidine ring acts as a rigid anchor, projecting the linker attachment point away from the core CRBN-binding pharmacophore. This precise vectorial orientation is crucial for positioning the linker and the attached POI ligand in a manner conducive to forming a productive ternary complex (POI-PROTAC-CRBN).

  • Improved Physicochemical Properties: The inclusion of the morpholine group can enhance aqueous solubility and other drug-like properties of the PROTAC, which is a common challenge for these "beyond Rule of 5" molecules.[10]

  • Synthetic Tractability: The secondary amine on the azetidine ring provides a convenient and synthetically accessible point for linker attachment, allowing for modular and efficient PROTAC synthesis.[11][12]

The mechanism of action for a PROTAC utilizing a 4-(Azetidin-3-yl)morpholine-based CRBN ligand is a catalytic cycle that results in the degradation of the target protein.

PROTAC_Mechanism cluster_recycle PROTAC PROTAC (CRBN Ligand + Linker + POI Ligand) Ternary Ternary Complex (POI-PROTAC-CRBN) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary CRBN CRBN E3 Ligase CRBN->Ternary PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Recycle PROTAC Recycling Ternary->Recycle Ub Ubiquitin (from E1/E2) Ub->Ternary Recruitment Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation Recycle->PROTAC Released

Caption: The catalytic cycle of a PROTAC molecule.

Section 2: PROTAC Synthesis and Characterization Workflow

The development of a novel PROTAC is an iterative process of design, synthesis, and rigorous characterization. The modular nature of PROTACs lends itself well to a convergent synthetic strategy.[12]

Synthesis_Workflow cluster_synthesis Part A: Synthesis cluster_validation Part B: Validation Cascade A 1. Synthesize POI-Ligand-Linker C 3. Couple Fragments (e.g., Amide Coupling) A->C B 2. Synthesize CRBN-Ligand Handle B->C D 4. Purify & Characterize (HPLC, MS, NMR) C->D E 5. Binary Binding Assays (FP, SPR, ITC) D->E F 6. Ternary Complex Assay (TR-FRET, NanoBRET) E->F G 7. Cellular Degradation Assay (Western Blot, HiBiT, MS) F->G H 8. Selectivity Profiling (Proteomics) G->H

Caption: A comprehensive workflow for PROTAC synthesis and validation.

Protocol 1: Modular Synthesis of a Representative CRBN-based PROTAC

This protocol describes the synthesis of a hypothetical PROTAC, Degrader-X , targeting a kinase of interest (KOI) using a known kinase inhibitor, a 4-(Azetidin-3-yl)morpholine-based CRBN ligand, and a polyethylene glycol (PEG) linker. This is a representative workflow that can be adapted.[13][14]

Objective: To synthesize Degrader-X via amide coupling of a pre-formed POI-ligand-linker fragment and a CRBN-ligand handle.

Materials:

  • KOI-Ligand-PEG-acid (pre-synthesized)

  • 4-(1-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)ethyl)-4-(azetidin-3-yl)morpholine (a representative CRBN handle derived from the core scaffold)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • Reverse-phase HPLC system

  • Mass Spectrometer (MS) and NMR Spectrometer

Procedure:

  • Reagent Preparation: In a dry nitrogen-filled glovebox or under an inert atmosphere, dissolve KOI-Ligand-PEG-acid (1.0 eq) in anhydrous DMF.

  • Activation: To the solution from Step 1, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

    • Expert Insight: Pre-activation of the acid with a coupling agent like HATU ensures efficient formation of the amide bond, minimizing side reactions and improving yield.

  • Coupling Reaction: Add the CRBN-ligand handle (1.1 eq), dissolved in a minimal amount of anhydrous DMF, to the activated mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS to confirm the formation of the desired product mass and consumption of starting materials.

  • Work-up: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product using reverse-phase preparative HPLC. Collect fractions containing the desired product.

  • Characterization & Validation: Confirm the identity and purity of the final PROTAC compound (Degrader-X) using high-resolution mass spectrometry and ¹H NMR. Purity should be >95% for use in cellular assays.

Section 3: The Experimental Cascade for PROTAC Characterization

A single assay is insufficient to validate a PROTAC. A logical cascade of experiments is required to build a comprehensive understanding of its mechanism and activity, from initial target engagement to cellular protein degradation.[10][]

Protocol 2: Binary Binding Affinity via Fluorescence Polarization (FP)

Principle: This assay measures the binding of the PROTAC to its two targets (POI and E3 ligase) independently. A fluorescently labeled tracer (e.g., a known ligand for the POI or E3) is displaced by the PROTAC, causing a change in the polarization of emitted light.[16]

Objective: To determine the binding affinity (Kᵢ or Kₔ) of the PROTAC for the POI and the E3 ligase complex (e.g., VCB or DDB1-CRBN).[10]

Materials:

  • Purified recombinant POI protein

  • Purified recombinant E3 ligase complex (e.g., DDB1/CRBN)

  • Fluorescently labeled tracer ligand for POI

  • Fluorescently labeled tracer for CRBN (e.g., FAM-labeled pomalidomide)

  • Test PROTAC (Degrader-X)

  • Assay buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT)

  • 384-well, low-volume, black plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Assay Setup: Prepare a serial dilution of the test PROTAC in assay buffer.

  • Plate Mapping: In a 384-well plate, add the assay buffer, the fluorescent tracer (at a fixed concentration, e.g., 10 nM), and the purified protein (POI or E3 complex, at a fixed concentration).

  • Compound Addition: Add the serially diluted PROTAC to the wells. Include controls:

    • No inhibitor control: Tracer and protein only (defines the upper bound of the signal).

    • No protein control: Tracer only (defines the lower bound of the signal).

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Read the fluorescence polarization on a compatible plate reader.

  • Data Analysis: Plot the change in millipolarization (mP) units against the logarithm of the PROTAC concentration. Fit the data to a suitable binding model (e.g., four-parameter logistic equation) to determine the IC₅₀, which can be converted to a Kᵢ value.

Protocol 3: Cellular Target Degradation via Western Blot

Principle: Western blotting is a robust and widely used method to directly measure the reduction in the levels of a target protein in cells treated with a degrader.

Objective: To determine the concentration- and time-dependent degradation of the POI and to calculate the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[17]

Materials:

  • Cell line expressing the POI

  • Test PROTAC (Degrader-X)

  • Complete cell culture medium

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132 or bortezomib) as a control

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Gel electrophoresis and Western blotting equipment

Procedure:

  • Cell Plating: Seed cells in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of Degrader-X (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 18 hours). Include the following controls:

    • Vehicle Control: Treat cells with DMSO at the highest concentration used for the PROTAC.

    • Mechanism Control: Co-treat cells with a high concentration of Degrader-X and a proteasome inhibitor (e.g., 10 µM MG132). This should rescue the degradation.

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them using RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with the primary antibody against the POI overnight at 4°C. Then, incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using a digital imager.

  • Loading Control: Strip the membrane and re-probe with an antibody for a loading control.

  • Data Analysis: Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control. Plot the normalized protein level against the log of the PROTAC concentration to determine DC₅₀ and Dₘₐₓ values.

ParameterDescriptionTypical Assay
DC₅₀ The concentration of the PROTAC that results in 50% degradation of the target protein.Western Blot, HiBiT, Proteomics
Dₘₐₓ The maximum percentage of protein degradation observed at saturating PROTAC concentrations.Western Blot, HiBiT, Proteomics
Kₔ (Binary) The dissociation constant for the binding of the PROTAC to either the POI or the E3 ligase.FP, SPR, ITC
Cooperativity (α) A measure of how the binding of one protein (e.g., POI) to the PROTAC affects the binding of the second protein (e.g., E3 ligase).TR-FRET, SPR, ITC
Protocol 4: Proteome-wide Selectivity Profiling via Mass Spectrometry

Principle: Quantitative proteomics allows for an unbiased, global assessment of protein level changes across the entire proteome following PROTAC treatment. This is the gold standard for evaluating selectivity.[18][19][20]

Objective: To identify on-target degradation of the POI and any potential off-target proteins that are also degraded by the PROTAC.

Materials:

  • Cell line of interest

  • Test PROTAC (Degrader-X) and vehicle control (DMSO)

  • Lysis buffer compatible with mass spectrometry (e.g., urea-based)

  • TMT (Tandem Mass Tag) reagents (for multiplexed quantification)

  • Trypsin for protein digestion

  • High-resolution Orbitrap mass spectrometer coupled to a nano-LC system

  • Proteomics data analysis software (e.g., Proteome Discoverer, MaxQuant)

Procedure:

  • Cell Treatment and Lysis: Treat cells in biological triplicate with the PROTAC (at a concentration near its DC₅₀) and with DMSO for a specified time. Harvest and lyse the cells.

  • Sample Preparation: Quantify protein, then reduce, alkylate, and digest the proteins into peptides with trypsin.

  • TMT Labeling: Label the peptide samples from each condition with different TMT isobaric tags. This allows for the samples to be pooled and analyzed in a single MS run.

    • Expert Insight: TMT-based quantification is highly precise and allows for multiplexing, which increases throughput and reduces run-to-run variability, making it ideal for comparing multiple treatment conditions.[5]

  • LC-MS/MS Analysis: Separate the pooled, labeled peptides by nano-liquid chromatography and analyze them on a high-resolution mass spectrometer.

  • Data Analysis: Use specialized software to identify peptides and proteins and to quantify the relative abundance of each protein across the different treatment conditions based on the TMT reporter ion intensities.

  • Hit Identification: Generate volcano plots (plotting -log₁₀(p-value) vs. log₂(fold change)) to visualize statistically significant changes in protein abundance. The intended target (POI) should be among the most significantly downregulated proteins. Any other significantly downregulated proteins are potential off-targets.

Conclusion

4-(Azetidin-3-yl)morpholine represents a strategically important building block in the medicinal chemist's toolkit for targeted protein degradation. Its inherent structural rigidity and favorable physicochemical properties make it an excellent component for designing potent and selective CRBN-recruiting PROTACs. By following a rigorous and logical cascade of synthetic and analytical protocols—from initial binding assays to comprehensive proteomic profiling—researchers can effectively develop and validate novel degraders. This systematic approach, grounded in a deep understanding of the underlying biology and chemistry, is essential for advancing this exciting therapeutic modality from the laboratory to the clinic.

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Application Notes & Protocols: A Guide to the Design and Evaluation of Brain-Penetrant Inhibitors Using Morpholine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Navigating the Central Fortress—The Blood-Brain Barrier Challenge

The development of therapeutics for central nervous system (CNS) disorders is one of the most formidable challenges in modern medicine. The primary obstacle is the blood-brain barrier (BBB), a highly selective, dynamic interface that protects the brain from circulating toxins and pathogens while regulating the transport of essential nutrients.[1][2] This neurovascular unit, formed by capillary endothelial cells linked by complex tight junctions and supported by astrocytes and pericytes, effectively blocks the passage of most small molecules from the bloodstream into the brain parenchyma.[3][4][5] Furthermore, active efflux transporters, most notably P-glycoprotein (P-gp, encoded by the ABCB1 gene), are expressed on the luminal side of these endothelial cells, actively pumping xenobiotics that manage to cross the membrane back into the blood.[6][7][8]

Overcoming this barrier requires a sophisticated approach to medicinal chemistry. Molecules must be engineered with a precise balance of physicochemical properties to enable passive diffusion while avoiding recognition by efflux transporters.[9][10] This guide focuses on the strategic use of the morpholine scaffold—a versatile N-containing heterocycle—as a privileged structural motif in the design of brain-penetrant inhibitors. We will explore the underlying principles of its utility, provide detailed protocols for evaluating brain penetration, and offer insights into interpreting the resulting data.

The Rationale for Morpholine: A Privileged Scaffold for CNS Drug Design

The morpholine ring has become a valuable building block in CNS drug discovery for several key reasons. Its unique combination of features allows medicinal chemists to fine-tune molecular properties to navigate the stringent requirements for BBB permeability.[9][11]

  • Balanced Lipophilicity and Hydrophilicity : Successful CNS drugs require a delicate lipophilicity balance—sufficient to enter the lipid cell membranes of the BBB, but not so high as to cause poor solubility or off-target binding. The morpholine ring, with its ether oxygen and secondary amine, provides both hydrophilic and lipophilic character.[9][12][11]

  • Modulation of Basicity (pKa) : The oxygen atom in the morpholine ring is electron-withdrawing, which lowers the pKa of the nitrogen atom compared to a simple piperidine. This reduced basicity is advantageous because a high degree of ionization at physiological pH (7.4) is generally detrimental to passive diffusion across the BBB. The morpholine nitrogen often provides a pKa value close to the pH of blood, which can enhance aqueous solubility without excessive ionization.[9][11]

  • Hydrogen Bonding Capability : The oxygen atom can act as a hydrogen bond acceptor in interactions with a biological target, while the nitrogen, when protonated, can be a hydrogen bond donor. This allows the scaffold to participate in key binding interactions to enhance potency.[11][13]

  • Metabolic Stability and Favorable Conformation : The morpholine ring generally imparts good metabolic stability. Its flexible chair-like conformation can act as a scaffold, orienting other parts of the molecule in the correct position for optimal target engagement.[12][11]

These properties collectively allow the morpholine moiety to be used to enhance potency, act as a directing scaffold, and, most critically, modulate pharmacokinetic properties to improve brain permeability.[9][11]

Key Physicochemical Properties for CNS Penetration

Decades of research have led to a set of general guidelines for designing brain-penetrant molecules. While not absolute rules, they provide a strong starting point for optimization. The incorporation of a morpholine scaffold can help align a molecule's properties with these desired ranges.

PropertyDesired Range for CNS PenetrationRationale & Contribution of Morpholine
Molecular Weight (MW) < 450 DaSmaller molecules diffuse more easily across the BBB.[14][15][16] Morpholine is a relatively small, low-molecular-weight scaffold.
Lipophilicity (cLogP) 2 - 5A balance is needed to partition into lipid membranes without being too "sticky".[15][16] The morpholine ring has a moderate LogP contribution.
Topological Polar Surface Area (TPSA) < 70-90 ŲHigh PSA is associated with poor membrane permeability due to the energetic cost of desolvation.[14][15] The morpholine scaffold contributes moderately to TPSA.
Hydrogen Bond Donors (HBD) ≤ 3Each hydrogen bond donor adds a significant energetic penalty for crossing the BBB.[14][15][16] The secondary amine of morpholine is one HBD.
Acidity/Basicity (pKa) Basic pKa < 8.0Strong bases are highly protonated at physiological pH, which traps them in the aqueous phase and prevents membrane crossing.[14][15] The morpholine nitrogen has a favorably reduced pKa.[9][11]
P-gp Efflux Avoidance (N+O) count ≤ 4, MW < 400Certain structural features are recognized by P-glycoprotein. Designing molecules outside these parameters can reduce the risk of efflux.[14]

Application Workflow for Assessing Brain Penetrance

A multi-stage, hierarchical approach is essential for efficiently evaluating new chemical entities. This workflow progresses from high-throughput in vitro assays that predict passive permeability to more complex cell-based models that account for active transport, culminating in definitive in vivo measurements.

G cluster_0 Phase 1: High-Throughput Screening cluster_1 Phase 2: Mechanistic Evaluation cluster_2 Phase 3: Definitive In Vivo Measurement Design Compound Design (Morpholine Scaffold) PAMPA Protocol 1: PAMPA-BBB Assay Design->PAMPA Passive Permeability Prediction PAMPA->Design Redesign MDCK Protocol 2: MDCK-MDR1 Assay PAMPA->MDCK Promising Candidates MDCK->Design Redesign Microdialysis Protocol 3: In Vivo Microdialysis MDCK->Microdialysis Low Efflux Candidates

Caption: CNS drug discovery and evaluation workflow.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

Principle

The PAMPA assay is a high-throughput, non-cell-based in vitro tool used in early drug discovery to predict passive transcellular permeability.[17][18] It measures the diffusion of a compound from a donor well, through a filter coated with an artificial lipid membrane mimicking the BBB, into an acceptor well.[19][20] This assay isolates passive diffusion, providing a rapid and cost-effective way to rank compounds and guide initial structure-activity relationship (SAR) studies.[19]

Caption: Principle of the PAMPA-BBB assay.

Materials
  • PAMPA "sandwich" plates (e.g., 96-well format with donor and acceptor plates)

  • Hydrophobic PVDF filter plates (acceptor)

  • Porcine brain lipid solution (e.g., from Pion Inc.)

  • Dodecane or other suitable organic solvent

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds and control compounds (high and low permeability)

  • DMSO (for compound stock solutions)

  • Plate reader (UV-Vis) or LC-MS/MS system for quantification

Step-by-Step Methodology
  • Prepare Compound Solutions : Dissolve test compounds and controls in DMSO to create stock solutions (e.g., 10 mM). Dilute stocks into PBS (pH 7.4) to the final desired concentration (e.g., 50 µM), ensuring the final DMSO concentration is low (<1%).

  • Coat the Membrane : Apply a small volume (e.g., 5 µL) of the porcine brain lipid solution in dodecane to the filter of each well on the acceptor plate. Allow the solvent to evaporate, leaving a stable artificial membrane.

  • Hydrate the Membrane : Add buffer to the acceptor wells.

  • Assemble the "Sandwich" : Add the prepared compound solutions to the donor plate wells. Carefully place the lipid-coated acceptor plate onto the donor plate.

  • Incubation : Incubate the assembled plate at room temperature for a defined period (e.g., 4-18 hours) in a humidified environment to prevent evaporation.

  • Disassembly and Sampling : After incubation, separate the plates. Collect samples from both the donor and acceptor wells for concentration analysis.

  • Quantification : Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy for compounds with a chromophore, or LC-MS/MS for higher sensitivity and specificity).

Data Analysis and Interpretation

The primary output is the effective permeability coefficient (Pe), calculated using the following equation:

Pe = (-ln(1 - CA/Ceq)) * (VD * VA) / ((VD + VA) * A * t)

Where:

  • CA is the compound concentration in the acceptor well.

  • Ceq is the equilibrium concentration, calculated from mass balance.

  • VD and VA are the volumes of the donor and acceptor wells.

  • A is the filter area.

  • t is the incubation time.

Interpretation Guidelines: [17]

  • CNS+ (High Permeability) : Pe > 4.0 x 10-6 cm/s

  • CNS+/- (Borderline Permeability) : Pe = 2.0 - 4.0 x 10-6 cm/s

  • CNS- (Low Permeability) : Pe < 2.0 x 10-6 cm/s

Self-Validation/Controls :

  • High Permeability Control (e.g., Testosterone) : Validates that the membrane allows for passive diffusion.

  • Low Permeability Control (e.g., Furosemide) : Confirms the integrity of the lipid membrane.

  • Mass Balance : The total amount of compound recovered from the donor, acceptor, and membrane should be >70% of the initial amount to ensure the compound did not degrade or bind excessively to the plate material.

Protocol 2: MDCK-MDR1 Permeability Assay

Principle

This cell-based assay uses Madin-Darby Canine Kidney (MDCK) cells that have been transfected to overexpress human P-glycoprotein (MDR1).[21][22] These cells form a polarized monolayer with functional tight junctions on a semi-permeable membrane, creating a robust model of a biological barrier that includes both passive diffusion and active efflux.[23] By measuring compound transport in both directions—from the apical (A) to basolateral (B) side and from B to A—one can determine not only the apparent permeability (Papp) but also the extent to which the compound is a substrate for P-gp.[21][24]

Caption: Bidirectional transport in the MDCK-MDR1 assay.

Materials
  • MDCK-MDR1 cells

  • Cell culture medium (e.g., DMEM with supplements)

  • Transwell™ inserts (e.g., 24-well format)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4)

  • Test compounds and controls

  • P-gp inhibitor (e.g., Verapamil or GF120918)

  • Lucifer yellow or other paracellular marker

  • LC-MS/MS system for quantification

Step-by-Step Methodology
  • Cell Seeding : Seed MDCK-MDR1 cells onto the Transwell™ inserts at a high density.

  • Monolayer Formation : Culture the cells for 3-5 days until a confluent, polarized monolayer is formed.

  • Verify Monolayer Integrity : Measure the transepithelial electrical resistance (TEER) to confirm tight junction formation. Perform a Lucifer yellow leakage test; low passage of this marker indicates a tight monolayer.

  • Prepare for Transport Study : Wash the cell monolayers with pre-warmed transport buffer and pre-incubate at 37°C.

  • Initiate Transport :

    • A-to-B Transport : Add the test compound to the apical (donor) compartment and fresh buffer to the basolateral (receiver) compartment.

    • B-to-A Transport : Add the test compound to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.

  • Incubation : Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).

  • Sampling : At the end of the incubation, collect samples from both the donor and receiver compartments.

  • P-gp Inhibition (Optional but Recommended) : Repeat the experiment in the presence of a known P-gp inhibitor. A significant reduction in the B-to-A transport confirms the compound is a P-gp substrate.

  • Quantification : Analyze the concentration of the compound in all samples by LC-MS/MS.

Data Analysis and Interpretation

Calculate the apparent permeability (Papp) in cm/s for both directions:

Papp = (dQ/dt) / (A * C0)

Where:

  • dQ/dt is the rate of compound appearance in the receiver compartment.

  • A is the surface area of the membrane.

  • C0 is the initial concentration in the donor compartment.

The Efflux Ratio (ER) is then calculated:

ER = Papp (B→A) / Papp (A→B)

Interpretation Guidelines:

  • Papp (A→B) Value :

    • High Permeability: > 3.0 x 10-6 cm/s (potential for high brain uptake)[23]

    • Low Permeability: < 1.0 x 10-6 cm/s (unlikely to penetrate the BBB)[23]

  • Efflux Ratio (ER) :

    • ER < 2: Compound is likely not a P-gp substrate.

    • ER > 2: Compound is a P-gp substrate; brain penetration will likely be limited by active efflux.[25] CNS-marketed drugs tend to have a much lower incidence of being P-gp substrates compared to non-CNS drugs.[25]

Self-Validation/Controls :

  • High Permeability Control (e.g., Propranolol) : Validates cell permeability.

  • Low Permeability Control (e.g., Atenolol) : Validates monolayer tightness.

  • P-gp Substrate Control (e.g., Digoxin) : Confirms that the P-gp transporters are active (should have a high ER).

  • Monolayer Integrity : TEER values and low Lucifer yellow flux must be within established limits.

Protocol 3: In Vivo Brain Microdialysis

Principle

Microdialysis is the gold standard technique for directly measuring the unbound concentrations of a drug and its metabolites in the brain's interstitial fluid (ISF) in a living, freely moving animal.[3][26] A small, semi-permeable probe is surgically implanted into a specific brain region.[27][28] The probe is continuously perfused with a physiological solution (perfusate). Molecules in the ISF, including the unbound drug, diffuse across the membrane into the perfusate down their concentration gradient.[27] The collected fluid (dialysate) is then analyzed, providing a real-time pharmacokinetic profile of the unbound drug at its site of action.[28]

Materials
  • Stereotaxic apparatus for surgery

  • Microdialysis probes (with appropriate molecular weight cut-off)

  • Syringe pump and collection vials

  • Anesthesia and surgical tools

  • Test animals (typically rats or mice)

  • Artificial cerebrospinal fluid (aCSF) for perfusion

  • LC-MS/MS system for highly sensitive quantification

Step-by-Step Methodology
  • Probe Implantation : Anesthetize the animal and place it in the stereotaxic frame. Surgically implant the microdialysis probe into the target brain region (e.g., striatum, hippocampus).

  • Recovery : Allow the animal to recover from surgery. The BBB function may be disturbed for up to 24 hours post-implantation, so experiments should be planned accordingly.[26]

  • System Setup : Connect the probe to the syringe pump and begin perfusing with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).

  • Probe Recovery Calibration : Determine the in vivo recovery of the probe, which is the efficiency of analyte exchange. This can be done by methods like retrodialysis, where a known concentration of the drug is added to the perfusate.[3]

  • Drug Administration : Administer the test compound to the animal via the intended clinical route (e.g., intravenous, oral).

  • Sample Collection : Collect the dialysate in timed fractions (e.g., every 20-30 minutes) into collection vials. Simultaneously, collect blood samples at corresponding time points.

  • Sample Processing and Analysis : Process the plasma from blood samples. Analyze the dialysate and plasma samples using a validated LC-MS/MS method to determine drug concentrations.

Data Analysis and Interpretation

The key metric is the ratio of the unbound drug concentration in the brain to the unbound drug concentration in the plasma (Kp,uu).

  • Correct for Probe Recovery : The measured concentration in the dialysate (Cdialysate) must be corrected to find the true unbound concentration in the ISF (Cu,brain): Cu,brain = Cdialysate / Recoveryprobe

  • Determine Unbound Plasma Concentration (Cu,plasma) : Measure the total plasma concentration and multiply by the fraction unbound in plasma (fu,p), determined separately via equilibrium dialysis.

  • Calculate Brain Penetration Ratio : Plot the concentration-time profiles for both brain ISF and plasma. Calculate the Area Under the Curve (AUC) for both. Kp,uu = AUCu,brain / AUCu,plasma

Interpretation Guidelines:

  • Kp,uu ≈ 1 : The drug crosses the BBB primarily by passive diffusion and is not subject to significant efflux. This is the ideal scenario for a CNS drug.

  • Kp,uu < 1 : Indicates poor penetration, which could be due to low passive permeability or, more commonly, active efflux by transporters like P-gp.

  • Kp,uu > 1 : Suggests active influx into the brain by a transporter system.

Conclusion

The design of brain-penetrant inhibitors is a complex, multi-parameter optimization challenge. The morpholine scaffold offers medicinal chemists a powerful tool to favorably modulate the key physicochemical properties required for BBB penetration.[9][12][29] By balancing lipophilicity, pKa, and hydrogen bonding potential, it serves as an excellent starting point for CNS drug discovery programs.[11][30] However, rational design must be coupled with rigorous experimental evaluation. The hierarchical workflow presented here—from high-throughput PAMPA screening for passive permeability, to mechanistic MDCK-MDR1 assays for efflux liability, and culminating in the gold-standard in vivo microdialysis—provides a robust, self-validating pathway to identify and optimize promising CNS drug candidates. By understanding the "why" behind each experimental choice and carefully interpreting the data, researchers can navigate the complexities of the blood-brain barrier and accelerate the development of novel therapeutics for neurological and psychiatric disorders.

References

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  • BioDuro. (n.d.). ADME MDR1-MDCK Permeability Assay. BioDuro Website. [Link]

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Application Notes and Protocols for 4-(Azetidin-3-yl)morpholine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-(Azetidin-3-yl)morpholine in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern hit-identification strategies, offering an efficient method for exploring chemical space to find starting points for novel therapeutics.[1] This approach focuses on identifying low molecular weight fragments (typically < 300 Da) that bind with low affinity to a biological target.[1] These initial hits, characterized by high ligand efficiency, serve as foundational anchors for optimization into potent, drug-like candidates. The three-dimensional (3D) character of a fragment is a critical attribute, as it often translates to improved physicochemical properties and novel intellectual property.

It is in this context that 4-(azetidin-3-yl)morpholine emerges as a fragment of significant strategic value. This molecule synergistically combines two medicinally relevant saturated heterocyclic scaffolds: the strained, rigid azetidine ring and the versatile morpholine ring.

  • The Azetidine Moiety: This four-membered nitrogen-containing heterocycle provides a rigid, sp³-rich scaffold.[2][3] Its inherent ring strain and conformational rigidity can confer favorable pharmacokinetic properties, such as enhanced metabolic stability and aqueous solubility, while presenting well-defined vectors for chemical elaboration.[2][3] The inclusion of azetidine motifs is a recognized strategy in the development of approved drugs.[2][3]

  • The Morpholine Moiety: As a ubiquitous pharmacophore in medicinal chemistry, morpholine is prized for its advantageous physicochemical and metabolic properties.[4][5] It can improve aqueous solubility and metabolic stability, and its oxygen atom can act as a hydrogen bond acceptor, contributing to binding affinity.[4][5]

The combination of these two rings in 4-(azetidin-3-yl)morpholine results in a fragment with a desirable balance of rigidity, 3D character, and aqueous solubility, making it an excellent candidate for inclusion in FBDD screening libraries. This guide provides detailed application notes and protocols for the effective utilization of 4-(azetidin-3-yl)morpholine in a typical FBDD campaign.

Physicochemical Properties of 4-(Azetidin-3-yl)morpholine

A thorough understanding of the fragment's properties is essential for designing effective screening and follow-up experiments.

PropertyValueSource
Molecular Formula C₇H₁₄N₂O[1]
Molecular Weight 142.20 g/mol [1]
XLogP3-AA -0.7[1]
Hydrogen Bond Donors 1 (azetidine N-H)Calculated
Hydrogen Bond Acceptors 2 (morpholine N and O)Calculated
Topological Polar Surface Area 28.4 ŲCalculated
Form Typically supplied as a hydrochloride salt (C₇H₁₅ClN₂O, MW: 178.66 g/mol )[6]
Solubility The hydrochloride salt is estimated to be water-soluble.[6]
Storage The hydrochloride salt should be stored under an inert atmosphere at room temperature.[7]

Synthetic Protocol: Preparation of 4-(Azetidin-3-yl)morpholine Hydrochloride

The availability of a robust synthetic route is crucial for both initial screening and subsequent analogue generation. A common approach involves the nucleophilic substitution of a suitably protected 3-haloazetidine with morpholine, followed by deprotection.

Example Synthetic Scheme:

This protocol is adapted from general procedures for the synthesis of substituted azetidines.

Step 1: Synthesis of 1-Benzhydryl-3-((methylsulfonyl)oxy)azetidine

  • To a solution of 1-benzhydrylazetidin-3-ol in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 equivalents).

  • Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate.

Step 2: Synthesis of 4-(1-Benzhydrylazetidin-3-yl)morpholine

  • To a solution of the crude mesylate from Step 1 in a suitable polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF), add morpholine (2.0 equivalents) and a non-nucleophilic base like potassium carbonate (2.0 equivalents).

  • Heat the reaction mixture to 60-80 °C and stir for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Deprotection to Yield 4-(Azetidin-3-yl)morpholine

  • Dissolve the product from Step 2 in a suitable solvent such as methanol.

  • Add a palladium-based catalyst (e.g., 10% Pd/C or Pearlman's catalyst).

  • Subject the mixture to hydrogenation (H₂ gas, typically 1-4 atm) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

Step 4: Formation of the Hydrochloride Salt

  • Dissolve the free base from Step 3 in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol).

  • Add a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-(azetidin-3-yl)morpholine hydrochloride as a solid.[6]

Application in Fragment Screening Cascades

4-(Azetidin-3-yl)morpholine is an ideal candidate for primary screening using a variety of biophysical techniques. The choice of technique will depend on the nature of the target protein and available resources.

FBDD_Workflow cluster_0 Primary Screening cluster_1 Hit Validation & Characterization cluster_2 Hit-to-Lead Optimization NMR NMR Spectroscopy (Protein or Ligand Observed) Orthogonal Orthogonal Biophysical Method NMR->Orthogonal SPR Surface Plasmon Resonance (SPR) SPR->Orthogonal Xray X-ray Crystallography Structure Structural Biology (NMR or X-ray) Xray->Structure ITC Isothermal Titration Calorimetry (ITC) ITC->Structure Orthogonal->ITC SAR Structure-Activity Relationship (SAR) Structure->SAR FBL Fragment Linking/ Growing SAR->FBL Lead Lead Compound FBL->Lead Hit_Evolution cluster_growth Growth Vectors fragment 4-(Azetidin-3-yl)morpholine Azetidine N-H Azetidine C-H Morpholine C-H Azetidine_N Substitution at Azetidine Nitrogen fragment:f0->Azetidine_N Vector 1 Azetidine_C Functionalization of Azetidine Carbon fragment:f1->Azetidine_C Vector 2 Morpholine_C Substitution on Morpholine Ring fragment:f2->Morpholine_C Vector 3

Sources

Application Notes and Protocols for X-ray Crystallography of Proteins with Azetidinyl-Morpholine Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, it is my experience that securing high-resolution crystal structures of protein-ligand complexes is a pivotal step in modern drug discovery. This guide provides an in-depth technical resource for researchers tackling the crystallographic analysis of proteins bound to ligands featuring the azetidinyl-morpholine scaffold. This moiety, with its blend of rigidity from the azetidine ring and the polar, flexible nature of the morpholine group, presents unique challenges and opportunities in crystallization that demand a rational and systematic approach.

This document moves beyond generic protocols, offering a detailed narrative that explains the "why" behind experimental choices, ensuring that the methodologies are not just a series of steps but a self-validating system for success.

Understanding the Azetidinyl-Morpholine Scaffold: A Crystallographer's Perspective

The azetidinyl-morpholine moiety is an increasingly popular scaffold in medicinal chemistry due to its favorable physicochemical properties, including improved solubility and metabolic stability.[1][2] From a crystallographic standpoint, several key features of this ligand class must be considered as they directly impact protein-ligand interactions and the propensity for crystal formation.

  • Conformational Rigidity and Flexibility: The four-membered azetidine ring imparts a degree of conformational rigidity, which can be advantageous for pre-organizing the ligand for binding and reducing the entropic penalty upon complex formation.[3] However, the morpholine ring and the linker connecting it to the azetidine introduce flexibility, which can lead to multiple binding poses and conformational heterogeneity, a common challenge in protein crystallization.[3]

  • Solubility and Physicochemical Properties: The morpholine group generally enhances aqueous solubility, which can be beneficial for preparing high-concentration ligand stocks for co-crystallization or soaking experiments.[4] However, the overall solubility of the ligand will also depend on the other substituents.

  • Hydrogen Bonding Potential: The nitrogen and oxygen atoms of the morpholine ring, along with the nitrogen of the azetidine ring, are potential hydrogen bond donors and acceptors. These interactions are critical for stabilizing the protein-ligand complex and can influence crystal packing.

Strategic Planning for Crystallization: Co-crystallization vs. Soaking

Two primary methods are employed to obtain protein-ligand complex crystals: co-crystallization and soaking.[5][6] The choice between these techniques is a critical first step and depends on the properties of both the protein and the ligand.

  • Co-crystallization: In this method, the purified protein is incubated with the ligand to form the complex in solution before crystallization trials are set up.[5][6] This is often the preferred method when the ligand induces a significant conformational change in the protein upon binding, which might otherwise shatter pre-formed apo-crystals.[7] It is also advantageous for ligands with lower solubility, as the complex can be formed at lower protein concentrations before being concentrated for crystallization.[7]

  • Soaking: This technique involves introducing the ligand to pre-existing apo-protein crystals.[5][6] It is generally a faster and more protein-efficient method, making it suitable for screening multiple ligands against a well-behaving apo-crystal system.[8] However, its success is contingent on the ligand being able to access the binding site through the solvent channels of the crystal lattice without disrupting the crystal packing.[8]

For novel protein targets or ligands that may induce conformational changes, it is prudent to attempt both co-crystallization and soaking in parallel to maximize the chances of success.[8]

Experimental Workflows and Protocols

The following sections provide detailed, step-by-step protocols for the key stages of a protein-ligand crystallography project involving azetidinyl-morpholine ligands.

Protein Production and Purification for Crystallography

The foundation of any successful crystallography project is a highly pure, stable, and homogenous protein sample.

Protocol 1: High-Purity Protein Preparation

  • Construct Design: Engineer protein constructs with high expression levels and stability. Consider truncating flexible termini or loops that are not essential for ligand binding, as this can improve crystallizability.[9]

  • Expression and Solubilization: Optimize expression conditions to maximize the yield of soluble, correctly folded protein. The presence of a ligand during expression or purification can sometimes enhance protein stability and solubility.[10]

  • Purification: Employ a multi-step chromatography strategy (e.g., affinity, ion-exchange, and size-exclusion chromatography) to achieve >95% purity as assessed by SDS-PAGE and mass spectrometry.

  • Quality Control: Confirm the monodispersity of the final protein sample using dynamic light scattering (DLS). A single, narrow peak is indicative of a homogenous sample suitable for crystallization.

  • Protein Concentration: Concentrate the purified protein to a range of 5-20 mg/mL in a low-salt buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl). The optimal concentration is protein-dependent and may require empirical determination.[4]

Co-crystallization with Azetidinyl-Morpholine Ligands

Protocol 2: Co-crystallization by Vapor Diffusion

  • Ligand Stock Preparation: Prepare a high-concentration stock solution of the azetidinyl-morpholine ligand (typically 50-100 mM) in a suitable solvent such as DMSO.[7] Most protein crystals can tolerate up to 5-10% DMSO.[8]

  • Complex Formation:

    • Incubate the purified protein with the ligand at a molar ratio of 1:3 to 1:10 (protein:ligand) for at least one hour on ice.[7] The optimal incubation time can range from 30 minutes to overnight and may need to be optimized.[5][7]

    • If precipitation occurs upon ligand addition, try forming the complex at a lower protein concentration and then re-concentrating the complex.[11]

  • Crystallization Screening:

    • Use commercially available sparse matrix screens (e.g., from Hampton Research, Molecular Dimensions) to broadly sample a wide range of crystallization conditions.[5]

    • Set up vapor diffusion crystallization trials (sitting or hanging drop) by mixing the protein-ligand complex with the reservoir solution in a 1:1 ratio (e.g., 1 µL complex + 1 µL reservoir).[5]

  • Optimization:

    • If initial screening yields promising "hits" (e.g., microcrystals, crystalline precipitate), systematically optimize these conditions by varying the precipitant concentration, pH, and temperature.

    • Consider using additives such as small-molecule detergents or salts to improve crystal quality.[11]

Table 1: Recommended Starting Screens for Co-crystallization

Screen Name Common Precipitants Rationale
PEG/Ion Screen Polyethylene glycols, various salts Broadly samples PEG and salt space, effective for a wide range of proteins.
Index Screen Diverse set of precipitants and buffers A comprehensive sparse matrix screen to identify initial crystallization conditions.

| SaltRx Screen | High concentrations of various salts | Useful for proteins that are highly soluble and require high ionic strength for precipitation. |

Crystal Soaking with Azetidinyl-Morpholine Ligands

Protocol 3: Ligand Soaking into Apo-Crystals

  • Apo-Crystal Growth: Grow high-quality apo-protein crystals using previously established conditions.

  • Soaking Solution Preparation: Prepare a soaking solution by adding the azetidinyl-morpholine ligand to the apo-crystal mother liquor to a final concentration of 1-10 mM.[8] The ligand should be added from a concentrated stock to minimize changes in the mother liquor composition.

  • Soaking:

    • Carefully transfer an apo-crystal into a drop of the soaking solution.[6]

    • Incubate for a period ranging from a few minutes to several hours.[12] The optimal soaking time is a balance between allowing sufficient time for ligand diffusion and binding, and avoiding crystal damage.

    • Monitor the crystal for any signs of cracking or dissolution.

  • Cryoprotection and Harvesting: Proceed with cryoprotection and crystal harvesting as described in the following section.

Cryoprotection: Preserving Crystal Quality

Cryocooling crystals in a stream of liquid nitrogen (at ~100 K) is essential to mitigate radiation damage during X-ray data collection.[2] However, this process can induce ice crystal formation, which will destroy the protein crystal. Cryoprotectants are therefore used to promote the formation of a vitreous glass instead of ice.

Protocol 4: Cryoprotectant Screening and Optimization

  • Cryoprotectant Selection: Common cryoprotectants include glycerol, ethylene glycol, and low molecular weight polyethylene glycols (PEGs).

  • Screening:

    • Prepare a series of potential cryoprotectant solutions by adding the cryoprotectant to the crystal mother liquor in increasing concentrations (e.g., 5%, 10%, 15%, 20%, 25% v/v).

    • Briefly soak a crystal in each solution (a few seconds) before flash-cooling in liquid nitrogen.

    • Visually inspect the frozen crystal for signs of ice formation (opacity) and test the diffraction quality.

  • Stepwise Soaking: For sensitive crystals, a gradual increase in the cryoprotectant concentration can be beneficial. This can be achieved by serially transferring the crystal through drops of increasing cryoprotectant concentration.

Table 2: Common Cryoprotectants and Starting Concentrations

Cryoprotectant Starting Concentration Range (% v/v) Notes
Glycerol 15 - 30 Generally well-tolerated and effective.
Ethylene Glycol 15 - 30 Can be more effective than glycerol for some systems.
PEG 400 20 - 40 Often used when PEGs are part of the crystallization condition.

| Sucrose/Glucose | 20 - 30 (w/v) | Gentle cryoprotectants, but can increase viscosity. |

Data Collection, Structure Solution, and Refinement

High-quality diffraction data is a prerequisite for determining an accurate protein-ligand structure.

Workflow for Structure Determination:

  • Data Collection: Collect X-ray diffraction data at a synchrotron source. Aim for a complete dataset with a resolution of 2.5 Å or better.

  • Data Processing: Process the diffraction data to obtain a set of structure factor amplitudes.

  • Structure Solution: If an apo-structure is available, molecular replacement can be used to solve the phase problem.

  • Model Building and Refinement:

    • Build the protein model into the initial electron density map.

    • Calculate a difference electron density map (Fo-Fc) to locate the bound ligand.[13] Clear, positive density corresponding to the shape of the azetidinyl-morpholine ligand should be visible.

    • Model the ligand into the difference density and perform iterative cycles of model building and refinement until the model converges and agrees well with the experimental data (as judged by R-work and R-free values).[14]

    • Pay close attention to the electron density for the flexible morpholine ring, as it may adopt multiple conformations or exhibit weaker density due to mobility.

Visualization and Data Presentation

Visual aids are crucial for understanding complex workflows and interpreting structural data.

experimental_workflow cluster_prep Protein & Ligand Preparation cluster_xtal Crystallization cluster_data Data Acquisition & Analysis p1 Protein Expression & Purification c1 Co-crystallization (Protein + Ligand) p1->c1 c2 Apo Crystal Growth p1->c2 p2 Ligand Synthesis & QC p2->c1 s1 Soaking (Apo Crystal + Ligand) p2->s1 d1 Crystal Harvesting & Cryocooling c1->d1 c2->s1 s1->d1 d2 X-ray Data Collection d1->d2 d3 Structure Solution & Refinement d2->d3 d4 Structure Validation & Analysis d3->d4

Figure 1: Overall experimental workflow for protein-ligand crystallography.

troubleshooting_crystallization start Initial Crystallization Screening no_xtals No Crystals or Precipitate start->no_xtals Clear Drops precipitate Heavy Precipitate start->precipitate micro_xtals Microcrystals or Poor Quality Crystals start->micro_xtals good_xtals Diffraction Quality Crystals start->good_xtals a1 Increase Protein/Precipitant Concentration no_xtals->a1 Action a2 Decrease Protein/Precipitant Concentration Screen Different pH/Additives precipitate->a2 Action a3 Optimize Conditions (Fine Grid Screen) Microseeding Change Temperature micro_xtals->a3 Action a1->start a2->start a3->good_xtals

Figure 2: Decision tree for troubleshooting crystallization trials.

Conclusion and Best Practices

Successfully obtaining a high-resolution crystal structure of a protein in complex with an azetidinyl-morpholine ligand requires a systematic and rational approach. Key best practices include:

  • Prioritize Protein Quality: A highly pure, stable, and homogenous protein sample is non-negotiable.

  • Parallel Approaches: When possible, pursue both co-crystallization and soaking strategies to increase the likelihood of success.

  • Systematic Screening: Utilize a wide range of initial screening conditions and be prepared to systematically optimize promising hits.

  • Rational Cryoprotection: Empirically determine the optimal cryoprotectant and concentration to preserve crystal quality.

  • Careful Data Interpretation: Pay close attention to the electron density of the ligand, particularly flexible moieties, to ensure an accurate final model.

By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can significantly enhance their ability to overcome the challenges associated with the crystallography of protein-ligand complexes involving the azetidinyl-morpholine scaffold, thereby accelerating their drug discovery efforts.

References

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Troubleshooting & Optimization

Technical Support Center: 4-(Azetidin-3-yl)morpholine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(Azetidin-3-yl)morpholine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its experimental use. Our goal is to provide not just protocols, but a deeper understanding of the chemical principles governing its behavior in solution, enabling you to design robust and reproducible experiments.

Introduction

This compound is a bifunctional small molecule containing both an azetidine and a morpholine ring. As a dihydrochloride salt, it possesses two protonated amine groups, which significantly influences its physical and chemical properties. While generally classified as water-soluble, its behavior in various aqueous and organic systems can be complex.[1] This guide provides a systematic approach to troubleshooting and enhancing its solubility for reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I've added the compound to deionized water as per the datasheet, but it's not dissolving completely. Why is this happening?

A: While this compound is inherently water-soluble, several factors can impede dissolution.[1] High concentrations can exceed its equilibrium solubility at a given temperature. More importantly, the compound's dissolution creates a slightly acidic environment. If you are preparing a highly concentrated stock, you may be approaching its solubility limit. Gentle warming (to 37-40°C) or sonication can often help overcome the initial energy barrier for dissolution.

Q2: My compound dissolved perfectly in water, but crashed out of solution when I added it to my phosphate-buffered saline (PBS) at pH 7.4. What went wrong?

A: This is a classic pH-dependent solubility issue. The dihydrochloride salt is highly soluble because the two nitrogen atoms are protonated (positively charged). As you add it to a neutral or alkaline buffer (like PBS at pH 7.4), the buffer's basic components will deprotonate the compound, converting it to its free base form. The free base is significantly less polar and, therefore, much less soluble in water, causing it to precipitate.[2][3]

Q3: Can I dissolve the compound in DMSO to make a high-concentration stock solution?

A: Yes, but with caution. While organic co-solvents like Dimethyl Sulfoxide (DMSO) can dissolve many compounds, hydrochloride salts often have limited solubility in pure DMSO due to their ionic nature.[4] You may find that a mixture of DMSO and water (e.g., 90% DMSO, 10% water) is more effective. However, the primary issue remains: when you dilute this DMSO stock into an aqueous buffer for your experiment, the same pH-dependent precipitation described in Q2 can occur, a phenomenon known as "antisolvent precipitation."

Q4: What is the "common ion effect" and how does it relate to this compound?

A: The common ion effect describes the decreased solubility of an ionic compound when a solution already contains one of the ions in the compound.[5][6] For this compound, the common ion is chloride (Cl⁻). If you attempt to dissolve it in a buffer with a very high chloride concentration (e.g., concentrated HCl or certain high-salt buffers), its solubility may be lower than in pure water.[7][8] This is an application of Le Châtelier's principle, where the excess chloride ions push the dissolution equilibrium back towards the solid, undissolved state.[6][9]

Q5: Is it safe to heat the solution to improve solubility?

A: Gentle warming is a standard technique to increase the rate of dissolution and can modestly increase solubility.[10] We recommend heating in a water bath to a maximum of 40-50°C. However, be aware of the compound's stability. Prolonged heating at high temperatures can risk chemical degradation. Always check the manufacturer's data sheet for thermal stability information.

In-Depth Troubleshooting Guide

This section provides a systematic, problem-oriented approach to resolving solubility challenges.

Problem 1: Poor or Slow Dissolution in an Aqueous Vehicle

You are attempting to make a stock solution in water or a buffer, but the powder is not fully dissolving or is taking an impractically long time.

Causality Analysis

The dissolution of a solid into a liquid is governed by thermodynamics (equilibrium solubility) and kinetics (rate of dissolution). Slow dissolution can be due to insufficient energy to break the crystal lattice, while poor solubility indicates the solution is saturated. For amine hydrochlorides, pH is the most critical factor influencing equilibrium solubility.[11][12]

Visualizing the pH-Dependent Species

The solubility of 4-(Azetidin-3-yl)morpholine is directly tied to the protonation state of its two amine groups. At low pH, both amines are protonated, forming the highly soluble dihydrochloride salt. As the pH increases, it sequentially deprotonates, losing its charge and water solubility.

G cluster_0 Low pH (e.g., < pKa1) cluster_1 Intermediate pH (pKa1 < pH < pKa2) cluster_2 High pH (e.g., > pKa2) A R-N⁺H₂-(CH₂)n-N⁺H-R' • 2Cl⁻ (Di-protonated Salt) Highly Soluble B R-N⁺H₂-(CH₂)n-N-R' • Cl⁻ (Mono-protonated Salt) Moderately Soluble A->B + OH⁻ - H⁺ B->A + H⁺ - OH⁻ C R-N-(CH₂)n-N-R' (Free Base) Poorly Soluble B->C + OH⁻ - H⁺ C->B + H⁺ - OH⁻

Caption: pH-dependent equilibrium of 4-(Azetidin-3-yl)morpholine.

Protocol 1: Systematic Approach to Aqueous Solubilization
  • Start with Deionized Water: Attempt to dissolve the compound in pure deionized water first to create a baseline. This avoids complications from buffer salts.

  • Apply Physical Energy: If dissolution is slow, use a vortex mixer for 1-2 minutes. If particles remain, place the vial in a sonicating water bath for 5-10 minutes.

  • Gentle Heating: As a next step, warm the solution in a water bath to 37°C for 10-15 minutes with intermittent swirling.

  • pH Adjustment (Acidification): If the compound remains insoluble, the issue is likely pH. Prepare a dilute solution of HCl (e.g., 0.1 N). Add the HCl dropwise to your suspension while stirring until the solid dissolves. This ensures the compound remains in its fully protonated, soluble form. Record the final pH.

  • Buffer Screening: If your final application requires a buffer, test solubility in a range of common biological buffers. It is often best to dissolve the compound in water first and then dilute it into the buffer, rather than dissolving the solid directly in the buffer.

Solvent/Buffer SystempHTemperature (°C)Observations (e.g., Soluble up to X mg/mL)
Deionized Water~5.5-6.525
0.01 N HCl2.025
Citrate Buffer4.525
MES Buffer6.025
Phosphate Buffer (PBS)7.425
Tris Buffer8.525

Table 1: Example of a solubility screening log. Researchers should fill this out to determine the optimal conditions for their specific concentration needs.

Problem 2: Precipitation Upon Dilution into Final Medium

You have successfully created a concentrated stock solution, but upon diluting it into your cell culture medium or assay buffer, a precipitate forms immediately or over a short period.

Causality Analysis

This is a direct consequence of shifting the pH above the compound's pKa, converting the soluble salt into the insoluble free base. Cell culture media are typically buffered to a physiological pH of ~7.4, which is often sufficient to deprotonate one or both amine groups.

Troubleshooting Workflow

This decision tree provides a logical path to solving precipitation issues.

G start Precipitation Observed in Final Medium q1 Is the stock solution clear and fully dissolved? start->q1 check_stock Troubleshoot stock prep (See Problem 1) q1->check_stock No q2 Is the final concentration above the known solubility limit at the final pH? q1->q2 Yes lower_conc Lower the final working concentration q2->lower_conc Yes q3 Was the stock prepared in an organic co-solvent (e.g., DMSO)? q2->q3 No antisolvent Antisolvent precipitation likely. Prepare stock in an acidic aqueous solution instead. q3->antisolvent Yes ph_issue pH shift is the cause. Consider final formulation pH. q3->ph_issue No solution1 Option 1: Lower the pH of the final medium (if experiment allows) ph_issue->solution1 solution2 Option 2: Use a solubilizing excipient (e.g., cyclodextrin) in the final medium ph_issue->solution2

Sources

4-(Azetidin-3-yl)morpholine dihydrochloride stability in aqueous solution

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Technical Support Center: 4-(Azetidin-3-yl)morpholine Dihydrochloride

A Guide to Ensuring Stability in Aqueous Solutions for Researchers and Drug Development Professionals

Section 1: Understanding the Molecule's Stability Profile

Q1: What are the primary stability concerns for this compound in an aqueous solution?

A1: The stability of this molecule is a tale of two rings. The morpholine ring is exceptionally stable, both thermally and chemically, and is unlikely to be a source of degradation under typical experimental conditions.[1][2][3][4][5] The primary concern lies with the azetidine ring . As a four-membered heterocycle, it possesses significant ring strain (approx. 25.4 kcal/mol), making it susceptible to nucleophilic attack and subsequent ring-opening.[6]

The dihydrochloride salt form means that when dissolved in neutral, unbuffered water, the solution will be acidic. This acidity can catalyze degradation. The key mechanistic step to be aware of is the protonation of the azetidine nitrogen, which forms a highly reactive azetidinium ion .[7][8] This positively charged intermediate activates the strained ring, making it much more vulnerable to cleavage by nucleophiles, including water itself.[7][8][9]

Section 2: Key Factors Influencing Aqueous Stability

This table summarizes the critical factors researchers must control to maintain the integrity of their aqueous stock and working solutions.

Factor Impact on Stability Mechanism of Action Recommendation
pH High Impact Acid-catalyzed hydrolysis is the primary degradation pathway .[10] At low pH, the azetidine nitrogen is protonated, forming a strained azetidinium ion that is highly susceptible to nucleophilic ring-opening by water.[7][8][9] In highly alkaline conditions, hydrolysis can also occur.[11]Maintain pH between 6.0 and 8.0 using a non-nucleophilic buffer system (e.g., phosphate or borate buffer) for optimal stability. Avoid strongly acidic conditions.
Temperature Moderate to High Impact Degradation rates, like most chemical reactions, increase with temperature as described by the Arrhenius equation.[12] Thermal stress can provide the activation energy needed for the ring-opening reaction.Prepare stock solutions fresh. If short-term storage is necessary, store at 2-8°C . For long-term storage, aliquoting and freezing at -20°C or -80°C is advised. Avoid repeated freeze-thaw cycles.
Light Low to Moderate Impact While the morpholine ring is stable, azetidine-containing compounds can be susceptible to photochemical degradation, potentially leading to ring expansion or other rearrangements.[13][14]Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[15]
Presence of Nucleophiles High Impact Strong nucleophiles in the solution can directly attack the azetidinium ion, leading to rapid ring-opening.Be mindful of other components in your formulation or buffer system. Avoid using buffers with primary or secondary amine groups (e.g., Tris) if possible, as they can act as nucleophiles.
Oxygen/Oxidizing Agents Low Impact The molecule does not have obvious, easily oxidizable functional groups. However, under forced degradation conditions, oxidative pathways could exist.While not a primary concern, using degassed solvents for solution preparation is good practice for sensitive compounds.

Section 3: Troubleshooting Guide for Common Stability Issues

Q2: I'm seeing a new peak in my HPLC chromatogram after leaving my solution on the benchtop for a few hours. What could it be?

A2: This is a classic sign of degradation. Given the molecule's structure, the most probable cause is the acid-catalyzed hydrolysis of the azetidine ring. The new, likely more polar, peak corresponds to a ring-opened product.

Troubleshooting Workflow:

A Unexpected Peak Observed in HPLC B Hypothesis: Acid-Catalyzed Azetidine Ring-Opening A->B C Step 1: Check Solution pH Is it acidic (<6.0)? B->C F Step 4: Compare to 'Stressed' Sample (e.g., solution with 0.1N HCl) B->F D Step 2: Re-prepare Solution in a Buffered System (pH 7.4) C->D  Yes H Problem Persists: Consider other factors like temperature, light exposure, or reactive excipients. C->H  No E Step 3: Analyze Immediately After Preparation D->E G Problem Solved: Peak is absent or significantly reduced. Root cause was acidic pH. E->G I Confirmation: 'Stressed' sample shows a dramatic increase in the unexpected peak. F->I

Caption: Troubleshooting workflow for unexpected degradation.

The degradation likely proceeds via the mechanism shown below, where water acts as a nucleophile.

cluster_0 Proposed Aqueous Degradation Pathway mol mol azetidinium <{ Azetidinium Ion Intermediate (Protonated, Activated Ring)} | { }> mol->azetidinium + H⁺ product product azetidinium->product Nucleophilic Attack h2o H₂O (Nucleophile) h2o->azetidinium Attacks here

Caption: Acid-catalyzed hydrolysis of the azetidine ring.

Q3: My assay results are inconsistent, especially between experiments run on different days. Could this be a stability issue?

A3: Yes, inconsistent results are frequently tied to the degradation of a key reagent between uses. If you are preparing a large batch of stock solution and using it over several days or weeks, even slow degradation can lead to a significant decrease in the effective concentration of the parent compound.

Best Practices for Consistency:

  • Aliquot and Freeze: Prepare your buffered stock solution, then immediately divide it into single-use aliquots and store them at -20°C or -80°C.

  • Use Fresh Working Solutions: Thaw a new aliquot for each experiment and prepare your final working solutions from it. Do not re-freeze a thawed aliquot.

  • Run a Standard: Include a reference standard (a freshly prepared solution or a certified standard) in each assay to normalize your results and monitor for any systemic drift.

Section 4: Recommended Experimental Protocols

Protocol 1: Preparation of a Buffered Aqueous Stock Solution

This protocol is designed to maximize the short-term stability of the compound for immediate use or for preparing aliquots for frozen storage.

  • Buffer Preparation: Prepare a 50 mM sodium phosphate buffer. Adjust the pH to 7.4 using 1M NaOH or 1M HCl. Filter the buffer through a 0.22 µm filter.

  • Weighing: Accurately weigh the required amount of this compound in a clean vial. Note that the compound can be hygroscopic, so handle it in a low-humidity environment if possible.[16]

  • Dissolution: Add the prepared pH 7.4 phosphate buffer to the vial to achieve the desired final concentration.

  • Mixing: Gently vortex or sonicate the solution until the solid is completely dissolved.

  • Use or Store: Use the solution immediately for your experiment or proceed to aliquot for frozen storage.

Protocol 2: Forced Degradation Study (Stress Testing)

A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[7][8][12][17]

Objective: To intentionally degrade the sample under various stress conditions to identify potential degradation products and pathways.

Condition Typical Reagent/Setup Time Points Purpose
Acid Hydrolysis 0.1 M HCl at 60°C2, 4, 8, 24 hoursSimulates acidic environments; primary expected degradation pathway.[12][17]
Base Hydrolysis 0.1 M NaOH at 60°C2, 4, 8, 24 hoursTests for stability in alkaline conditions.[12][17]
Oxidative 3% H₂O₂ at room temp.2, 4, 8, 24 hoursIdentifies susceptibility to oxidation.[12][17]
Thermal 80°C (solid & solution)24, 48, 72 hoursAssesses thermal stability.[12]
Photolytic ICH-compliant light chamber (UV/Vis)1.2 million lux hours (Vis) & 200 watt hours/m² (UV)Evaluates light sensitivity.[12]

General Procedure:

  • Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent (e.g., water or a 50:50 mix of water:acetonitrile).

  • For each condition, mix equal volumes of the drug solution and the stress reagent. For thermal and photolytic studies, use the drug solution directly.

  • Incubate the samples for the specified time points.

  • At each time point, withdraw an aliquot, neutralize it if necessary (e.g., add an equivalent amount of base to the acid-stressed sample), and dilute it to a suitable concentration for analysis.

  • Analyze all samples by a stability-indicating HPLC-UV method, comparing them to an unstressed control sample.

Section 5: Frequently Asked Questions (FAQs)

Q4: Can I dissolve this compound in pure water without a buffer? A4: You can, but it is not recommended for storage. As a dihydrochloride salt, it will create an acidic solution, which promotes the degradation of the azetidine ring.[7][8][10] For immediate use where pH is not critical, it may be acceptable, but for any solution that will be used over hours or days, a buffer is essential to ensure concentration consistency.

Q5: What analytical method is best for monitoring the stability of this compound? A5: A reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is the gold standard for stability studies.[7] This technique allows for the separation and quantification of the parent compound from its potential degradation products. For definitive identification of unknown degradants, coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended.[7][8]

Q6: Are there any known incompatible excipients or reagents I should avoid? A6: Avoid strong acids, as they will accelerate degradation. Also, be cautious with reagents containing strong nucleophiles, especially primary or secondary amines, which could potentially participate in the ring-opening of the azetidinium ion intermediate. While the morpholine moiety itself is a secondary amine, its nucleophilicity is somewhat reduced by the electron-withdrawing effect of the ether oxygen, but other, more potent nucleophiles in your mixture could pose a risk.[5]

Q7: How should I handle the solid this compound powder? A7: The solid dihydrochloride salt is likely hygroscopic (tending to absorb moisture from the air).[18] It is recommended to store the solid powder in a tightly sealed container, preferably in a desiccator or under an inert atmosphere, at room temperature or as specified by the supplier.[16][18][19] Minimizing exposure to atmospheric moisture is key to ensuring its long-term integrity.

References

  • Chemos GmbH&Co.KG. Safety Data Sheet: Morpholine. [Link]

  • University of Huddersfield Research Portal. The Hydrolysis of Azetidinyl Amidinium Salts. Part 1. The Unimportance of Strain Release in the Four-membered Ring. [Link]

  • National Institutes of Health (NIH). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. [Link]

  • ResearchGate. Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. [Link]

  • Heriot-Watt University. Thermal Degradation of Morpholine in CO2 Post-combustion Capture. [Link]

  • MsdsDigital.com. MORPHOLINE Safety Data Sheet. [Link]

  • Loba Chemie. MORPHOLINE EXTRA PURE Safety Data Sheet. [Link]

  • AIChE. (6ek) Thermal Degradation of Morpholine for CO2 Capture | AIChE - Proceedings. [Link]

  • PubMed. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. [Link]

  • Royal Society of Chemistry. The hydrolysis of azetidinyl amidinium salts. Part 2. Substituent effects, buffer catalysis, and the reaction mechanism. [Link]

  • ResearchGate. Thermal degradation kinetics of morpholine for carbon dioxide capture. [Link]

  • ACS Publications. Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. [Link]

  • ResearchGate. (PDF) Thermal Degradation of Morpholine in CO 2 Post-combustion Capture. [Link]

  • MDPI. Theoretical Study on the Photo-Oxidation and Photoreduction of an Azetidine Derivative as a Model of DNA Repair. [Link]

  • Ataman Kimya. MORPHOLINE. [Link]

  • RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • ResearchGate. A mini review on the morpholine ring containing UDFDA approved drugs: A medicinal chemistry-based analysis from 2013-23. [Link]

  • ResearchGate. A mini review on the morpholine ring containing UDFDA approved drugs: A medicinal chemistry-based analysis from 2013-23 | Request PDF. [Link]

  • ResearchGate. Photochemical Strategies Enable the Synthesis of Tunable Azetidine- Based Energetic Materials. [Link]

  • OSHA. Morpholine Analysis Method. [Link]

  • YouTube. Azetidine: Basicity and Preparation. [Link]

  • Nottingham ePrints. Photochemical Approaches to Azetidines. [Link]

  • PubMed. Study of the degradation of 5-azacytidine as a model of unstable drugs using a stopped-flow method and further data analysis with multivariate curve resolution. [Link]

  • National Institutes of Health (NIH). Functionalized azetidines via visible light-enabled aza Paternò–Büchi reactions. [Link]

  • MedCrave online. Forced Degradation Studies. [Link]

  • PubMed. Hydrolysis of glycosylpyridinium ions by anomeric-configuration-inverting glycosidases. [Link]

  • ResearchGate. Radical strain-release photocatalysis for the synthesis of azetidines. [Link]

  • ResearchGate. GC-FID analysis of morpholine | Download Scientific Diagram. [Link]

  • YouTube. Azetidine: Chemical Reactivity. [Link]

  • eGyanKosh. 1.2 Azetidinones (~-Lactams). [Link]

  • Bouling Chemical Co., Limited. 4-(Azetidin-3-Yl)Morpholine Hydrochloride Manufacturer & Supplier in China. [Link]

  • PubChem. 4-(Azetidin-3-yl)morpholine. [Link]

  • ACS Publications. Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. [Link]

  • National Institutes of Health (NIH). Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. [Link]

  • National Institutes of Health (NIH). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. [Link]

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. [Link]

  • National Institutes of Health (NIH). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. [Link]

Sources

Technical Support Center: Degradation Pathways of Azetidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of azetidine-containing compounds. Due to the inherent ring strain of the four-membered heterocycle, azetidines can present unique stability challenges.[1][2][3] This resource is designed to help you understand the underlying mechanisms of degradation and to provide actionable strategies for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for compounds containing an azetidine ring?

A1: The reactivity of the azetidine ring is largely driven by its significant ring strain (approx. 25.4 kcal/mol).[3] While more stable than the highly reactive three-membered aziridines, this strain makes the ring susceptible to opening under various conditions.[3] The primary degradation pathways include:

  • Hydrolytic Cleavage (Acidic or Basic): The azetidine ring is vulnerable to hydrolysis, especially under extreme pH conditions, leading to ring-opened products.[4][5][6] Under acidic conditions, the ring nitrogen is protonated, forming an azetidinium ion that is highly susceptible to nucleophilic attack by water.[5][6] In basic media, direct nucleophilic attack by a hydroxide ion on a ring carbon can occur.

  • Intramolecular Ring-Opening: A common and sometimes unexpected pathway involves the nucleophilic attack by a pendant functional group within the same molecule on the azetidine ring.[1][2][7] This acid-mediated decomposition is particularly relevant for N-substituted aryl azetidines with nearby amide groups.[1][2][7]

  • Metabolic Degradation: In biological systems, the azetidine ring can undergo metabolic ring-opening. A key mechanism is the direct conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs), which does not require prior bioactivation by cytochrome P450 enzymes.[8][9]

  • Photodegradation: Exposure to light can induce degradation. This can occur through various mechanisms, including photo-oxidation, photoreduction, or photochemical rearrangements like the Norrish-Yang cyclization, which can form azetidinol intermediates that subsequently undergo ring-opening.[10][11]

Q2: My N-aryl azetidine compound degrades rapidly in acidic solutions, especially during HPLC purification with a TFA mobile phase. What is likely happening and how can I mitigate this?

A2: This is a classic stability issue for certain N-substituted azetidines. The rapid degradation is likely due to an acid-mediated intramolecular ring-opening decomposition.[1][2][7]

Causality: The mechanism involves the protonation of the azetidine ring nitrogen, which is the first and rate-determining step. The pKa of this nitrogen is therefore a critical determinant of stability.[1] If the pKa is sufficiently high, a significant portion of the compound will be protonated even at moderately acidic pH (e.g., pH 1.8-2.7).[1] This protonation activates the ring, making it highly electrophilic and susceptible to attack by a nearby nucleophile, such as the oxygen of a pendant amide group. This results in the formation of ring-opened products like lactones or lactams.[1]

Mitigation Strategies:

  • Modify the Molecular Structure: The most effective solution is to redesign the molecule to lower the pKa of the azetidine nitrogen. For N-aryl azetidines, replacing a phenyl group with a conjugated heteroaryl group (like 2- or 4-pyridyl) can delocalize the nitrogen's lone pair, significantly reducing its basicity and thus its susceptibility to protonation.[1]

  • Alter the Linker: Increasing the length of the alkyl chain between the azetidine ring and the attacking nucleophilic group (e.g., from one to two or three methylene units) can progressively increase the compound's half-life by making the intramolecular attack less favorable.[1][2]

  • Adjust Experimental Conditions: For purification, avoid strongly acidic mobile phases. Use buffered mobile phases at a higher pH (e.g., pH 5-7) or switch to a different chromatography technique like supercritical fluid chromatography (SFC) if possible.

Q3: I'm observing unexpected glutathione (GSH) adducts in my metabolic stability assays. Could the azetidine ring be the cause?

A3: Yes, this is a known metabolic pathway for strained heterocyclic rings like azetidine.[2][8][9] The formation of GSH adducts can occur via a direct nucleophilic attack of glutathione on the azetidine ring, catalyzed by glutathione S-transferases (GSTs).[8][9]

Key Insight: Unlike many metabolic reactions that require an initial oxidation step by cytochrome P450 (P450) enzymes to create an electrophilic center, the inherent ring strain of azetidine makes it "pre-activated."[8][9] This means GST can catalyze the ring-opening conjugation directly, without prior P450-mediated bioactivation. This is a significant finding, as P450 inhibition studies alone would fail to predict or prevent this metabolic pathway.[8]

Q4: How can I confirm the structure of a suspected degradation product, especially if it's an isomer of another degradant?

A4: Differentiating between isomeric degradation products requires a combination of high-resolution analytical techniques. A simple LC-MS analysis may not be sufficient, as isomers will have the same mass.[5][6]

Recommended Workflow:

  • High-Resolution Mass Spectrometry (HRMS): Obtain accurate mass data to confirm the elemental composition of the degradant. Use tandem MS (MS/MS) to study the fragmentation patterns, which can provide clues to the structure and distinguish between isomers.

  • Isolation: If the degradant is present in sufficient quantities, isolate it using preparative HPLC.[5][6]

  • NMR Spectroscopy: This is the gold standard for unambiguous structure elucidation. One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments on the isolated compound will allow you to determine the precise connectivity of the atoms and confirm the structure.[5][6]

  • Forced Degradation: If you have a hypothesis about the degradation pathway, you can perform a forced degradation study under specific conditions (e.g., acidic hydrolysis) to intentionally generate the suspected product and compare its analytical data (retention time, mass spectrum) to the unknown peak in your sample.[5][6]

Troubleshooting Guides & Experimental Protocols

Guide 1: Investigating Unexpected Compound Instability

Issue: An azetidine-containing compound shows poor stability (e.g., T₁/₂ < 1 hour) in aqueous acidic solution (pH < 3).

Objective: To determine if the instability is due to acid-mediated intramolecular ring-opening and to identify the degradation product.

Diagnostic Workflow:

G cluster_0 Phase 1: pH Stability Profiling cluster_1 Phase 2: Data Interpretation cluster_2 Phase 3: Structure Elucidation A Incubate Compound at 3 pH values: pH 1.8 (e.g., 0.01N HCl) pH ~4.5 (e.g., Acetate Buffer) pH 7.4 (e.g., PBS) B Analyze samples by LC-MS at multiple time points (e.g., 0, 1, 4, 24 hrs) A->B C Plot % Parent Compound vs. Time B->C D Is degradation significantly faster at pH 1.8? C->D E Conclusion: Acid-mediated degradation is likely. Proceed to structure elucidation. D->E Yes F Conclusion: Degradation is pH-independent. Investigate other pathways (e.g., oxidation, photolysis). D->F No G Generate sufficient quantity of degradant under acidic conditions. E->G H Analyze by HRMS and MS/MS to determine elemental composition and fragmentation. G->H I Isolate degradant via Prep-HPLC. G->I J Confirm structure using 1D/2D NMR. I->J

Caption: Workflow for diagnosing acid-mediated degradation.

Interpretation of Results:

  • A sharp decrease in the parent compound at low pH with the concurrent appearance of one or more new peaks is strong evidence for acid-catalyzed degradation.[1][12]

  • The data from HRMS and NMR will confirm if the degradation product corresponds to a ring-opened structure, such as the lactone or lactam formed from an intramolecular amide attack.[1]

Guide 2: Protocol for Forced Degradation Studies

Objective: To systematically investigate the degradation pathways of an azetidine-containing Active Pharmaceutical Ingredient (API) and to develop a stability-indicating analytical method, in line with ICH guidelines.[13][14]

Principle: Forced degradation, or stress testing, involves subjecting the API to conditions more severe than accelerated stability testing to provoke degradation.[13] This helps identify potential degradation products, understand degradation pathways, and establish the intrinsic stability of the molecule.[14] The goal is typically to achieve 5-20% degradation of the API.

Table 1: Typical Conditions for Forced Degradation Studies

Stress ConditionReagent / ConditionTypical Duration & TemperaturePotential Degradation Pathway
Acid Hydrolysis 0.1 M to 1 M HClRoom Temp to 80°C, several hours to daysAzetidine ring-opening, amide hydrolysis
Base Hydrolysis 0.1 M to 1 M NaOHRoom Temp to 80°C, several hours to daysAzetidine ring-opening, amide hydrolysis
Oxidation 3% to 30% H₂O₂Room Temperature, up to 24 hoursN-oxidation, oxidation of other sensitive moieties
Thermal Dry Heat60°C to 100°C (solid state)Thermally-induced rearrangements or cleavage
Photolytic High-intensity light (ICH Q1B)Ambient TemperaturePhotochemical reactions, ring-opening

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Prepare a stock solution of the azetidine-containing compound in a suitable solvent (e.g., Methanol, Acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Initiation of Stress Studies:

    • Hydrolysis: Add an aliquot of the stock solution to separate vials containing the acidic (HCl) and basic (NaOH) solutions. For a control, add a separate aliquot to purified water. Place the vials in a temperature-controlled bath.

    • Oxidation: Add an aliquot of the stock solution to a vial containing the hydrogen peroxide solution. Keep it at room temperature, protected from light.

    • Thermal: Place the solid API powder in a vial in a calibrated oven.

    • Photolytic: Expose both the solid API and a solution of the API to a calibrated light source that provides both UV and visible output, alongside a dark control sample.

  • Sampling and Quenching:

    • Withdraw aliquots from the stressed samples at appropriate time points (e.g., 2, 6, 12, 24 hours).

    • Neutralize the acid and base hydrolysis samples immediately by adding an equimolar amount of base or acid, respectively, to stop the reaction.

    • Dilute all samples to a suitable final concentration for analysis.

  • Analytical Method:

    • Analyze all samples using a validated stability-indicating HPLC method, typically with a photodiode array (PDA) or UV detector. The method must be capable of separating the parent peak from all major degradation product peaks.

    • Couple the HPLC to a mass spectrometer (LC-MS) to obtain mass information for the parent compound and all observed degradants.

  • Data Analysis and Structure Elucidation:

    • Calculate the percentage of degradation for the parent compound under each stress condition.

    • Examine the chromatograms for the appearance of new peaks.

    • Use the MS data to propose potential structures for the degradation products.

    • For major or structurally interesting degradants, proceed with isolation and NMR characterization as described in FAQ Q4.

Key Degradation Pathways and Mechanisms

General Degradation Pathways of Azetidine

The following diagram illustrates the principal modes of degradation that azetidine-containing compounds may undergo.

G cluster_conditions cluster_products Azetidine Azetidine-Containing Compound Hydrolysis Ring-Opened Hydrolysis Product Azetidine->Hydrolysis Hydrolytic Cleavage Metabolite Glutathione Adduct Azetidine->Metabolite Metabolic Conjugation Photo Photodegradation Products Azetidine->Photo Photodegradation Intra Intramolecular Rearrangement Product Azetidine->Intra Intramolecular Attack Acid Acid (H⁺) / Base (OH⁻) Acid->Hydrolysis GSH Glutathione (GSH) + GST Enzyme GSH->Metabolite Light Light (hν) Light->Photo Pendant Pendant Nucleophile (e.g., Amide) + H⁺ Pendant->Intra

Caption: Overview of major azetidine degradation pathways.

Mechanism: Acid-Mediated Intramolecular Ring-Opening

This pathway is a critical consideration for medicinal chemists. The pKa of the azetidine nitrogen is a key factor in determining the rate of this degradation.[1]

G Start Start: N-Aryl Azetidine with Amide Sidechain Protonated Protonated Azetidinium Ion (Rate-Limiting Step) Start->Protonated  H⁺ (Acidic pH) Intermediate Cyclic Intermediate Protonated->Intermediate Intramolecular Nucleophilic Attack Product Final Product: Ring-Opened Lactone Intermediate->Product Ring Opening

Caption: Mechanism of acid-mediated intramolecular degradation.

Data Summary

The stability of an azetidine ring is not intrinsic but is heavily influenced by its substitution pattern. The following table, adapted from literature data, illustrates how modifying the N-aryl substituent can dramatically impact stability in an acidic aqueous environment.[1]

Table 2: Influence of N-Substituent on Aqueous Stability of Aryl Azetidines at pH 1.8

Compound (N-Substituent)Azetidine Nitrogen pKa (Calculated)T₁/₂ at pH 1.8 (hours)Stability Assessment
N-(4-cyanophenyl)2.9< 0.17Very Unstable
N-phenyl2.9~ 0.5Unstable
N-(4-methoxyphenyl)3.4~ 0.5Unstable
N-(3-pyridyl)-1.12.5Moderately Stable
N-(2-pyridyl)-4.4> 24Stable
N-(4-pyridyl)-4.1> 24Stable

Insight: A lower calculated pKa for the azetidine nitrogen correlates directly with enhanced stability at acidic pH. The delocalization of the nitrogen lone pair into the pyridine ring in the 2- and 4-pyridyl analogues makes protonation unfavorable, thus inhibiting the first step of the degradation mechanism.[1]

References

  • ResearchGate. (n.d.). Regioselective ring opening reactions of azetidines. Available from: [Link]

  • Journal of Organic Chemistry. (2015). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. Available from: [Link]

  • ResearchGate. (n.d.). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. Available from: [Link]

  • Čikoš, A., Dragojević, S., & Kubiček, A. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232. Available from: [Link]

  • Journal of the American Chemical Society. (n.d.). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Available from: [Link]

  • Bai, G., O'Connell, T. N., Brodney, M. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585–1588. Available from: [Link]

  • ResearchGate. (2019). Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. Available from: [Link]

  • RSC Medicinal Chemistry. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Available from: [Link]

  • Archiv der Pharmazie. (2021). Azetidines of pharmacological interest. Available from: [Link]

  • Drug Metabolism and Disposition. (2019). Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. Available from: [Link]

  • Bai, G., O'Connell, T. N., Brodney, M. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Chemical Society Reviews. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Available from: [Link]

  • Chemical Science. (2021). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Available from: [Link]

  • ACS Medicinal Chemistry Letters. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Available from: [Link]

  • RSC Advances. (2017). Recent advances in synthetic facets of immensely reactive azetidines. Available from: [Link]

  • Molecules. (2021). Theoretical Study on the Photo-Oxidation and Photoreduction of an Azetidine Derivative as a Model of DNA Repair. Available from: [Link]

  • Se Pu. (1999). [Determination of the azetidine-2-carboxylic acid from lily of the valley]. Available from: [Link]

  • MOJ Bioequivalence & Bioavailability. (2016). Forced Degradation Studies. Available from: [Link]

  • Catalysis Science & Technology. (n.d.). Enzymatic hydrolysis of l-azetidine-2-carboxylate ring opening. Available from: [Link]

  • ChemRxiv. (2024). Radical strain-release photocatalysis for the synthesis of azetidines. Available from: [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Available from: [Link]

  • Semantic Scholar. (2016). Forced Degradation Studies. Available from: [Link]

  • Talanta. (2007). Study of the degradation of 5-azacytidine as a model of unstable drugs using a stopped-flow method and further data analysis with multivariate curve resolution. Available from: [Link]

  • ResearchGate. (2007). Study of the degradation of 5-azacytidine as a model of unstable drugs using a stopped-flow method and further data analysis with multivariate curve resolution. Available from: [Link]

  • ResearchGate. (2024). Radical strain-release photocatalysis for the synthesis of azetidines. Available from: [Link]

  • SFERA. (n.d.). Radical strain-release photocatalysis for the synthesis of azetidines. Available from: [Link]

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Technical Support Center: Optimizing Coupling Reactions for 4-(Azetidin-3-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 4-(Azetidin-3-yl)morpholine. This valuable building block is increasingly utilized in medicinal chemistry and drug development due to its unique structural features: a strained four-membered azetidine ring and a morpholine moiety.[1][2][3] This combination imparts desirable physicochemical properties such as improved solubility and metabolic stability to parent molecules.[4] However, the inherent ring strain and the presence of a reactive secondary amine on the azetidine ring can present challenges during synthetic coupling reactions.[2][3]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of working with this versatile scaffold.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions you might have before beginning your experiment.

Q1: What are the most common coupling reactions performed with 4-(Azetidin-3-yl)morpholine?

A: The secondary amine on the azetidine ring is the primary reactive site for most coupling reactions. The most common transformations include:

  • Buchwald-Hartwig Amination: To form a C(aryl)-N bond by coupling with aryl or heteroaryl halides/triflates.[5][6][7] This is one of the most powerful methods for creating arylamines.

  • Amide Coupling: To form an amide bond by reacting with carboxylic acids or their activated derivatives. This is a fundamental transformation in the synthesis of bioactive molecules.

  • Reductive Amination: To form a C-N bond by reacting with an aldehyde or ketone in the presence of a reducing agent. This is a robust method for creating substituted amines.[1]

  • Suzuki Coupling: While the parent molecule itself doesn't directly participate as a primary partner, its derivatives (e.g., N-aryl or N-borylated versions) can be used in Suzuki cross-coupling reactions to form C-C bonds.[8][9]

Q2: Is it necessary to protect the azetidine nitrogen before performing a coupling reaction?

A: This is a critical and context-dependent question.

  • No Protection Needed: For reactions where the azetidine nitrogen is the intended nucleophile (e.g., Buchwald-Hartwig, amide coupling, reductive amination), no protection is used. The reaction is designed to functionalize this specific site.

  • Protection Recommended: If you are working with a more complex substrate that contains the 4-(azetidin-3-yl)morpholine moiety and you need to perform a reaction at a different site without affecting the azetidine nitrogen, protection is essential. Common protecting groups for secondary amines like tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) are effective.[10][11] The choice depends on the orthogonality required for your synthetic route, as they are removed under different conditions (acid for Boc, hydrogenolysis for Cbz).[10]

Q3: What are the key handling and storage considerations for 4-(Azetidin-3-yl)morpholine?

A: This reagent is most commonly supplied as a hydrochloride salt (HCl salt).[1][12][13]

  • Free-Basing: The HCl salt is stable but not nucleophilic. Before use in most coupling reactions, it must be converted to the free base. This is typically done by treatment with a suitable base (e.g., K₂CO₃, NaHCO₃, or an amine base like triethylamine) in an appropriate solvent, followed by extraction.[2] A detailed protocol is provided below.

  • Storage: The hydrochloride salt is typically a solid that should be stored under an inert atmosphere at room temperature or refrigerated (2–8°C) to ensure long-term stability.[1] The free base is less stable and is often best generated and used immediately.

  • Solubility: The HCl salt has good solubility in water and polar protic solvents. The free base is more soluble in organic solvents like dichloromethane (DCM), acetonitrile, and tetrahydrofuran (THF).[1][13]

Q4: Which analytical techniques are best for monitoring reaction progress?

A: A combination of techniques is recommended for robust reaction monitoring:

  • Thin-Layer Chromatography (TLC): Ideal for a quick, qualitative assessment. The product, being more functionalized, will typically have a different Rf value than the starting materials. Staining with ninhydrin can be useful for visualizing the secondary amine of the starting material, which will disappear upon successful coupling.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for monitoring these reactions. It allows you to track the disappearance of starting material ions and the appearance of the desired product ion, confirming the correct mass and providing a quantitative estimate of conversion.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While not typically used for real-time monitoring, ¹H NMR of an aliquot from the reaction mixture can provide definitive structural confirmation of product formation versus starting materials.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments, categorized by reaction type.

Guide 1: Buchwald-Hartwig Amination

This reaction couples 4-(azetidin-3-yl)morpholine with an aryl halide (Ar-X).

Problem: Low or No Product Yield

This is the most common issue and can be traced to several factors related to the catalytic cycle.

  • Potential Cause 1: Inappropriate Catalyst/Ligand System

    • The "Why": The palladium catalyst and its coordinating phosphine ligand are the heart of this reaction. The ligand stabilizes the palladium center, facilitates oxidative addition into the Ar-X bond, and promotes the final C-N reductive elimination.[7][14] Azetidines can be challenging substrates, and a poorly chosen ligand can lead to slow or no turnover.

    • Solution: For coupling with secondary amines like this one, bulky, electron-rich biarylphosphine ligands are often required.

      • Recommended Starting Points: Use a pre-formed catalyst or generate the catalyst in situ with Pd₂(dba)₃ or Pd(OAc)₂ and a suitable ligand. See the table below for recommendations.

      • Optimization: If the initial choice fails, screen other ligands. Sometimes a switch from a Buchwald-type ligand (e.g., XPhos) to a Josiphos-type ligand can be effective.

  • Potential Cause 2: Incorrect Base or Base Strength

    • The "Why": The base serves two critical roles: it deprotonates the amine's N-H bond to form the active nucleophile and neutralizes the H-X generated during the catalytic cycle. A base that is too weak will not generate enough of the active nucleophile, while a base that is too nucleophilic can compete in side reactions.

    • Solution: A strong, non-nucleophilic base is typically required.

      • Sodium tert-butoxide (NaOtBu): Often the base of choice for these couplings. It is strong enough to deprotonate the amine effectively.

      • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): Milder bases that can be effective, especially with more reactive aryl halides (iodides, bromides) and are often used in process chemistry settings.

  • Potential Cause 3: Solvent and Air/Moisture Contamination

    • The "Why": The Pd(0) active catalyst is sensitive to oxidation. Oxygen can deactivate the catalyst, and water can interfere with the base and promote side reactions. Anhydrous, degassed solvents are critical for reproducibility.[7]

    • Solution:

      • Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle.

      • Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes or by using several freeze-pump-thaw cycles.

      • Run the reaction under a positive pressure of an inert gas (N₂ or Ar).

Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination
ComponentRecommendationRationale & Comments
Palladium Source Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Common, reliable Pd(0) and Pd(II) precursors.
Ligand XPhos, RuPhos, or BrettPhos (2-5 mol%)Bulky biarylphosphine ligands are excellent for coupling secondary amines.
Base NaOtBu (1.5 - 2.0 equiv.)Strong, effective base for generating the active nucleophile.
Solvent Toluene or 1,4-DioxaneHigh-boiling, aprotic solvents that are standard for this chemistry. Must be anhydrous.
Temperature 80-110 °CElevated temperatures are usually required to drive the catalytic cycle.
Troubleshooting Workflow: Buchwald-Hartwig Amination

Here is a decision-making workflow for troubleshooting low-yield reactions.

Buchwald_Troubleshooting start Low or No Product Yield check_reagents Are reagents pure & anhydrous? (Free base, Ar-X, Solvent) start->check_reagents check_reagents->start No, purify/ dry reagents check_setup Is the reaction setup strictly anaerobic? check_reagents->check_setup  Yes check_setup->start No, improve degassing/setup screen_base Screen a different base (e.g., K3PO4, Cs2CO3) check_setup->screen_base  Yes screen_ligand Screen a different ligand (e.g., RuPhos, BrettPhos) screen_base->screen_ligand  Still low yield success Reaction Optimized screen_base->success Yield Improved increase_temp Increase reaction temperature (e.g., from 80°C to 110°C) screen_ligand->increase_temp  Still low yield screen_ligand->success Yield Improved increase_loading Increase catalyst/ligand loading (e.g., from 2% to 5%) increase_temp->increase_loading  Still low yield increase_temp->success Yield Improved increase_loading->success Yield Improved

Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig reactions.

Guide 2: Amide Coupling

This reaction couples 4-(azetidin-3-yl)morpholine with a carboxylic acid (R-COOH).

Problem: Incomplete Reaction or Low Yield

  • Potential Cause 1: Ineffective Coupling Reagent

    • The "Why": The formation of an amide bond requires the activation of the carboxylic acid. The choice of coupling reagent dictates the nature of the activated intermediate and its reactivity. Some reagents are more potent than others and can overcome the lower nucleophilicity of certain amines.

    • Solution: If a standard carbodiimide reagent like EDC is failing, switch to a more powerful uronium/phosphonium-based reagent.

      • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly effective coupling reagent that generates a reactive activated ester. It is often the go-to choice for difficult couplings.

      • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Another very common and effective coupling reagent.

      • Additive Requirement: Most coupling reagents work best in the presence of a base (e.g., DIPEA or triethylamine) to neutralize the acid formed and an additive like HOBt (Hydroxybenzotriazole) to suppress side reactions.[11]

  • Potential Cause 2: Azetidine Ring Opening

    • The "Why": The strained four-membered ring is susceptible to nucleophilic attack and ring-opening, especially under harsh conditions or with certain activated intermediates.[2][4]

    • Solution:

      • Maintain Low Temperatures: Run the activation of the carboxylic acid at 0°C before adding the amine. Keep the reaction temperature between 0°C and room temperature.

      • Avoid Excessively Long Reaction Times: Monitor the reaction closely by LC-MS. Once the starting material is consumed, work up the reaction to prevent product degradation.

Table 2: Comparison of Common Amide Coupling Reagents
ReagentActivating GroupAdvantagesDisadvantages
EDC / HOBt CarbodiimideInexpensive, water-soluble byproducts are easily removed.Less reactive, may fail for sterically hindered substrates.
HATU / DIPEA Uronium SaltVery high reactivity, fast reaction times, low epimerization.More expensive, byproducts can be harder to remove.
HBTU / DIPEA Uronium SaltHighly reactive, good for most substrates.Can cause epimerization in sensitive substrates.
SOCl₂ / Pyridine Acyl ChlorideVery reactive intermediate (acyl chloride).Harsh conditions (heat, strong base) can cause side reactions and ring opening. Not generally recommended for this substrate.
Guide 3: General Issues & Purification

Problem: Product is Difficult to Purify

  • The "Why": The presence of both a morpholine and an azetidine ring makes the final products quite polar and basic. This can lead to streaking on silica gel columns and difficulty separating the product from polar byproducts (e.g., urea from EDC, HOBt).

  • Solution:

    • Column Chromatography:

      • Use a mobile phase containing a small amount of a basic modifier, such as 0.5-1% triethylamine or ammonium hydroxide in your methanol/DCM or ethyl acetate/hexane system. This deactivates acidic sites on the silica gel and prevents the basic product from streaking.

      • Consider using a different stationary phase, like alumina (basic) or C18 reverse-phase silica.

    • Aqueous Work-up: A carefully planned liquid-liquid extraction can be very effective.

      • After the reaction, perform an aqueous wash with a mild base (e.g., saturated NaHCO₃ solution) to remove the unreacted carboxylic acid and acidic additives like HOBt.

      • Follow with a brine wash to remove residual water before drying the organic layer.

    • Crystallization/Trituration: If the product is a solid, crystallization or trituration from a suitable solvent system can be an excellent and scalable purification method.

Purification Strategy Workflow

Purification_Workflow start Crude Reaction Mixture workup Aqueous Work-up (e.g., NaHCO3 wash, Brine wash) start->workup concentrate Concentrate Organic Layer workup->concentrate check_purity Assess Purity (TLC, LC-MS, NMR) concentrate->check_purity is_solid Is Product a Solid? check_purity->is_solid Impure final_product Pure Product check_purity->final_product Pure crystallize Attempt Crystallization or Trituration is_solid->crystallize Yes column Silica Gel Chromatography (with basic modifier, e.g., 1% NH4OH in MeOH) is_solid->column No crystallize->check_purity Purified column->final_product

Caption: Decision workflow for purifying basic azetidine-morpholine products.

Experimental Protocols

Protocol 1: Free-Basing of 4-(Azetidin-3-yl)morpholine Hydrochloride
  • Dissolution: Dissolve 4-(azetidin-3-yl)morpholine hydrochloride (1.0 eq) in a mixture of dichloromethane (DCM, ~10 mL per gram of salt) and water (~5 mL per gram).

  • Basification: Cool the mixture in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) with vigorous stirring until the aqueous layer is basic (pH > 9, check with pH paper).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Characterization: The resulting oil or solid is the free base. It is recommended to use it immediately in the next step without prolonged storage. Confirm the structure by ¹H NMR if necessary.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a starting point and should be optimized for each specific substrate.

  • Setup: To a flame-dried Schlenk flask or reaction vial, add the aryl halide (1.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Add sodium tert-butoxide (1.5 eq). Then add a solution of 4-(azetidin-3-yl)morpholine free base (1.2 eq) in anhydrous, degassed toluene (~0.1 M concentration).

  • Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Purification: Concentrate the filtrate and purify the crude residue by silica gel column chromatography as described in the troubleshooting guide above.

References

  • O'Brien, P., & Coldham, I. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 78-81. [Link]

  • Kar, A., et al. (2018). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition, 57(31), 9935-9939. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for palladium-catalyzed amination of morpholine with chlorobenzene. Retrieved from [Link]

  • Chernyak, D., & Gevorgyan, V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(9), 5576-5603. [Link]

  • ResearchGate. (n.d.). Cross-coupling reactions of 3-iodoazetidines. Retrieved from [Link]

  • Aggarwal, V. K., et al. (2022). Four-Component Strain-Release-Driven Synthesis of Functionalized Azetidines. Angewandte Chemie International Edition, 61(15), e202117281. [Link]

  • Couturier, M., et al. (2017). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. Molecules, 22(1), 127. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Witty, D. R., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 3(10), 789-805. [Link]

  • Browne, D. L., et al. (2016). Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry, 14(11), 3113-3119. [Link]

  • PubChem. (n.d.). 4-(Azetidin-3-yl)morpholine. Retrieved from [Link]

  • Singh, G. S., & O'mbito, J. O. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49353-49389. [Link]

  • ResearchGate. (n.d.). Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines. Retrieved from [Link]

  • ResearchGate. (n.d.). Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • Buchwald, S. L., et al. (2021). Synthesis of Azidoanilines by the Buchwald-Hartwig Amination. The Journal of Organic Chemistry, 86(21), 15674-15688. [Link]

  • ResearchGate. (n.d.). (PDF) Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. Retrieved from [Link]

  • ChemRxiv. (2023). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Davies, I. G., & Sutherland, A. (2004). Morpholinone mediated oxazolone-free C-terminus amide coupling permitting a convergent strategy for peptide synthesis. Tetrahedron Letters, 45(44), 8245-8248. [Link]

  • de Vries, J. G., et al. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Blechta, V., et al. (2020). Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. The Journal of Organic Chemistry, 85(15), 9632-9645. [Link]

  • Bull, J. A., et al. (2023). Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines. Chemical Science, 14, 10001-10008. [Link]

  • Maccioni, E., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(6), 6346-6359. [Link]

  • Procter, D. J., et al. (2016). Pd-Catalyzed Cascade Reactions of Aziridines: One-Step Access to Complex Tetracyclic Amines. Angewandte Chemie International Edition, 55(29), 8413-8417. [Link]

  • Chen, G., & Daugulis, O. (2012). Highly efficient syntheses of azetidines, pyrrolidines, and indolines via palladium catalyzed intramolecular amination of C(sp3)-H and C(sp2)-H bonds at γ and δ positions. Journal of the American Chemical Society, 134(1), 3-6. [Link]

  • Szychowski, K. A., et al. (2021). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules, 26(11), 3343. [Link]

  • Bellina, F., & Rossi, R. (2010). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Current Organic Chemistry, 14(9), 834-859. [Link]

  • Schomaker, J. M., & Burke, E. G. (2015). Oxidative allene amination for the synthesis of azetidin-3-ones. Angewandte Chemie International Edition, 54(41), 12097-101. [Link]

  • Widen, J. C., & Johnson, J. S. (2011). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[10][15]-Fused Indole Heterocycles. Organic Letters, 13(10), 2540-2543. [Link]

  • Zhang, J., et al. (2012). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 51(35), 8854-8857. [Link]

  • Li, J. J. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 13(1), 53. [Link]

  • Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(19), 4554. [Link]

  • Topczewski, J. J., et al. (2020). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic Letters, 22(15), 6116-6120. [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]

Sources

Technical Support Center: Navigating Steric Hindrance in 3-Substituted Azetidine Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support resource for researchers, chemists, and drug development professionals working with 3-substituted azetidines. This guide is designed to provide practical, field-proven insights into overcoming the common challenge of steric hindrance in the functionalization of these valuable scaffolds. We understand that the unique strain and geometry of the azetidine ring, especially when substituted at the C3 position, can lead to unexpected reactivity, low yields, and challenging purifications.

This document moves beyond theoretical discussions to offer actionable troubleshooting advice and detailed protocols. Our goal is to empower you to diagnose experimental issues, optimize your reaction conditions, and successfully synthesize your target molecules.

Frequently Asked Questions (FAQs)

Here we address some of the most common issues encountered when working with sterically encumbered 3-substituted azetidines.

FAQ 1: Why is my N-acylation/N-alkylation of a 3,3-disubstituted azetidine failing or giving low yields?

This is a classic issue stemming from the steric bulk of the C3 substituents hindering the approach of electrophiles to the nitrogen atom. The substituents can create a "molecular shield" that slows down or prevents the desired reaction.

Troubleshooting Steps:

  • Reagent Selection:

    • Less Bulky Electrophiles: If possible, switch to a less sterically demanding acylating or alkylating agent. For example, use acetyl chloride instead of isobutyryl chloride.

    • Highly Reactive Electrophiles: Employ more reactive electrophiles that can overcome the steric barrier. For instance, acyl fluorides or mixed anhydrides can be more effective than acyl chlorides.

  • Reaction Conditions:

    • Elevated Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric hindrance. Microwave irradiation can also be effective for promoting these reactions.[1]

    • High Pressure: In some cases, applying high pressure can favor the formation of the sterically hindered product by reducing the activation volume.

  • Catalysis:

    • Lewis Acid Catalysis: For certain N-functionalizations, a mild Lewis acid catalyst can activate the electrophile, making it more susceptible to attack by the hindered nitrogen. Scandium(III) triflate (Sc(OTf)₃) has been shown to be effective in promoting nucleophilic substitutions on azetidine rings.[2]

    • Organocatalysis: In some instances, nucleophilic catalysts like 4-dimethylaminopyridine (DMAP) can facilitate acylation of sterically hindered amines.

FAQ 2: I am attempting a nucleophilic substitution at the C3 position of an azetidin-3-ol, but the reaction is sluggish and yields are poor. What is happening?

The direct displacement of the hydroxyl group is often difficult. The formation of a carbocation intermediate at the C3 position is a common strategy, but its stability and subsequent reaction are highly dependent on the substituents and the reaction conditions.

Underlying Cause: The hydroxyl group is a poor leaving group. To facilitate the reaction, it needs to be activated. Furthermore, the stability of the resulting azetidinyl carbocation is crucial for the reaction to proceed.

Solutions and Strategies:

  • Activation of the Hydroxyl Group:

    • Lewis Acid Catalysis: Strong Lewis acids like iron(III) chloride (FeCl₃) or calcium(II) chloride (CaCl₂) can coordinate to the hydroxyl group, making it a better leaving group and promoting the formation of an azetidine carbocation intermediate.[3] This intermediate can then be trapped by various nucleophiles.

    • Conversion to a Better Leaving Group: Convert the alcohol to a sulfonate ester (e.g., tosylate, mesylate) or a halide. These are much better leaving groups and will facilitate nucleophilic substitution.

  • Choice of Protecting Group: The nitrogen protecting group plays a critical electronic role. An electron-withdrawing group like carbobenzyloxy (Cbz) is often essential to enhance the reactivity of the substrate by stabilizing the carbocation intermediate, whereas a tert-butyloxycarbonyl (Boc) group can render the substrate unreactive.[3]

  • Nucleophile Selection: Use highly nucleophilic reagents. For reactions with carbon nucleophiles, consider using organometallic reagents like Grignards or organolithiums, though careful optimization of conditions is necessary to avoid side reactions.

FAQ 3: My attempts to introduce a second substituent at the C3 position of a monosubstituted azetidine are unsuccessful. How can I synthesize 3,3-disubstituted azetidines?

Directly functionalizing an already substituted C3 position can be challenging due to extreme steric hindrance. A more effective approach is often to use a precursor that already contains a handle for introducing the second substituent or to employ a strategy that generates a reactive intermediate at the C3 position.

Recommended Approaches:

  • From 3-Azetidinones: Azetidin-3-ones are versatile precursors. They can react with a wide range of nucleophiles (e.g., Grignard reagents, organolithiums) to generate 3-hydroxy-3-substituted azetidines. The resulting tertiary alcohol can then be further functionalized as described in FAQ 2. Gold-catalyzed intermolecular oxidation of alkynes offers a flexible route to chiral azetidin-3-ones.[4]

  • Strain-Release Strategies: The use of highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs) has emerged as a powerful method. The strain release upon ring-opening provides a strong thermodynamic driving force for the reaction. Nickel-catalyzed multicomponent reactions involving ABBs can lead to densely functionalized azetidines.[5]

  • Carbocation-Based Methods: As mentioned previously, generating a carbocation at the C3 position from a suitable precursor like a 3-aryl-3-azetidinol allows for the introduction of a second substituent.[3]

Troubleshooting Guide: Low Yields and Side Reactions in C-H Functionalization

Direct C-H functionalization of the azetidine ring is a highly desirable but often challenging transformation, particularly at the sterically hindered C3 position.

Problem: Attempts at palladium-catalyzed C-H arylation at the C3 position of an N-protected azetidine are resulting in low yields, starting material recovery, or the formation of ring-opened byproducts.

Workflow for Troubleshooting:

Caption: Troubleshooting workflow for C-H arylation of 3-substituted azetidines.

Detailed Explanation and Protocols:

  • The Role of the Directing Group: For C(sp³)-H activation, a directing group on the nitrogen is often necessary to bring the metal catalyst into proximity with the target C-H bond. Picolinamide has been shown to be an effective directing group for Pd-catalyzed C-H functionalization.[6] If your directing group is not effective, consider switching to one with a stronger coordinating ability.

  • Optimizing Reaction Conditions:

    • Ligand Screening: The choice of ligand on the palladium catalyst is critical. Bulky, electron-rich phosphine ligands can promote the desired reductive elimination step.

    • Oxidant and Additives: The oxidant plays a key role in the catalytic cycle. Reagents like PhI(OAc)₂ are commonly used. Silver salts are often added as additives to facilitate the C-H activation step.[6]

  • Managing Side Reactions:

    • Azetidination: The formation of an azetidine ring at a different position can be a competing intramolecular C-H amination reaction. This is particularly relevant in complex molecules. Careful tuning of the reaction conditions, such as the choice of iodoarene, can favor the desired arylation over azetidination.[6]

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Synthesis of 3,3-Disubstituted Azetidines

This protocol is adapted from methodologies employing Lewis acids to generate an azetidinyl carbocation from a 3-hydroxyazetidine precursor.[2][3]

Materials:

  • N-Cbz-3-aryl-3-hydroxyazetidine

  • Nucleophile (e.g., aniline, phenol, thiol)

  • Scandium(III) triflate (Sc(OTf)₃, 10-20 mol%)

  • Anhydrous dichloromethane (DCM)

  • 4Å molecular sieves

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the N-Cbz-3-aryl-3-hydroxyazetidine (1.0 eq), the nucleophile (1.5 eq), and activated 4Å molecular sieves.

  • Add anhydrous DCM to the flask.

  • Add Sc(OTf)₃ (0.1-0.2 eq) to the mixture.

  • Stir the reaction at the specified temperature (e.g., 35 °C) for 12-24 hours, monitoring by TLC.[2]

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary: Effect of Lewis Acid on a Model Reaction

EntryLewis Acid (10 mol%)Yield (%)
1Sc(OTf)₃87
2Mg(OTf)₂Trace
3La(OTf)₃Trace

Data adapted from a model reaction of an azetidinyl trichloroacetimidate with aniline, demonstrating the superior efficacy of Sc(OTf)₃.[2]

Conceptual Diagrams

Mechanism of Steric Hindrance in N-Acylation

G cluster_0 Unhindered Azetidine cluster_1 3,3-Disubstituted Azetidine (Sterically Hindered) N1 N C1_1 N1->C1_1 C1_3 H C1_1->C1_3 C1_2 C1_2->N1 C1_3->C1_2 AcCl1 Acyl Chloride AcCl1->N1 Easy Approach N2 N C2_1 N2->C2_1 C2_3 R1, R2 (Bulky) C2_1->C2_3 C2_2 C2_2->N2 C2_3->C2_2 AcCl2 Acyl Chloride AcCl2->N2 Hindered Approach

Caption: Steric shielding of the nitrogen atom by bulky C3 substituents.

Lewis Acid-Catalyzed Nucleophilic Substitution

G cluster_0 Reaction Pathway A 3-Hydroxyazetidine B Lewis Acid Complex A->B + Lewis Acid (e.g., Sc(OTf)3) C Azetidinyl Carbocation B->C - H₂O-LA E 3,3-Disubstituted Azetidine C->E + Nucleophile D Nucleophile

Caption: General mechanism for Lewis acid-mediated functionalization of 3-hydroxyazetidines.

References

  • Synthesis of novel 3,3-disubstituted azetidines for medicinal chemistry: Divergent catalytic functionalization of 3-aryl-3-azetidinols. (2019). Morressier.
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.
  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxid
  • Strategies to reduce off-target effects of azetidine deriv
  • Palladium-Catalyzed C–H Arylation and Azetidin
  • Modular Synthesis of Densely Functionalized Azetidines: Ni-Catalyzed 1,4-Alkylarylation of 1,3-Enynes with 1-Azabicyclo[1.1.0]butanes through Polar–Radical Relay. Organic Letters.
  • Recent progress in synthesis of 3-functionalized azetidines.
  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
  • Azetidine synthesis. Organic Chemistry Portal.
  • Azetidines in medicinal chemistry: emerging applic
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Review of 3-substituted azetidine synthesis methods. Benchchem.

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Preventing ring-opening of azetidine under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Azetidine Ring Stability Technical Support Center

This guide serves as a technical resource for researchers, scientists, and drug development professionals encountering challenges with the stability of the azetidine ring in acidic environments. Due to significant ring strain (~25.4 kcal/mol), the four-membered azetidine heterocycle is susceptible to cleavage, a critical issue in multi-step syntheses where acidic conditions are often unavoidable.[1] This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.

Part 1: Frequently Asked Questions (FAQs) & Understanding the Mechanism

Q1: Why is the azetidine ring so susceptible to opening under acidic conditions?

A1: The susceptibility stems from a combination of inherent ring strain and the basicity of the ring nitrogen.[1] Under acidic conditions, the lone pair of the nitrogen atom is protonated, forming a highly strained azetidinium ion. This protonation significantly weakens the C-N bonds and makes the ring carbons highly electrophilic. A nucleophile, which can be the counter-ion of the acid, the solvent, or even another functional group within the same molecule (intramolecular), can then attack one of the ring carbons, leading to irreversible ring-opening.[2][3] Lewis acids can also coordinate to the nitrogen, similarly activating the ring for nucleophilic attack.[4][5][6][7][8]

The mechanism is typically an SN2-type pathway, where the nucleophile attacks a β-carbon, leading to cleavage of the C-N bond.[4] The stability of the azetidine is critically dependent on the pKa of the ring nitrogen; lowering this pKa is a key strategy for preventing protonation and subsequent decomposition.[2]

Azetidine Ring Opening cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack A Azetidine Azetidinium Azetidinium Ion (Strained) A->Azetidinium Fast Equilibrium H_plus H⁺ Azetidinium_copy Azetidinium Ion Nu Nu⁻ Opened Ring-Opened Product Azetidinium_copy->Opened Sₙ2 Attack (Slow, Rate-Determining)

Figure 1: General mechanism of acid-catalyzed azetidine ring-opening.

Q2: I am planning a synthesis. How do I choose the right N-protecting group to stabilize the azetidine ring against acids?

A2: The choice of an N-protecting group is the most critical decision for preserving the azetidine core. The ideal group should be strongly electron-withdrawing to decrease the basicity (and nucleophilicity) of the nitrogen atom, thereby disfavoring the initial protonation step.[2]

Here is a comparative guide to common protecting groups:

Protecting GroupStructureStability to AcidRemoval ConditionsKey Considerations & Causality
Tosyl (Ts) Ar-SO₂-Excellent . Stable to strong acids like TFA, HCl.[9]Reductive (Mg/MeOH, Na/NH₃), harsh conditions.[9]The sulfonyl group is highly electron-withdrawing, significantly reducing the nitrogen's pKa. This makes it very robust for acidic steps but challenging to remove.[9]
Nosyl (Ns) NO₂-Ar-SO₂-Excellent . Similar to Tosyl.Mildly with thiols (e.g., thiophenol, DBU).[9]Offers the stability of a sulfonyl group with much milder, orthogonal removal conditions, making it superior to Tosyl for complex syntheses.[9]
Boc tBu-O-CO-Poor to Moderate . Cleaved by moderate to strong acids (TFA, HCl).[10]Acidic (TFA, HCl).[10]The carbamate delocalizes the N lone pair, but it's designed to be acid-labile. Unsuitable if strong acid is needed downstream, but useful for its easy removal.[10][11]
Cbz Bn-O-CO-Moderate . More stable than Boc but cleaved by HBr or strong Lewis acids.Hydrogenolysis (H₂, Pd/C).[12]Offers a useful orthogonal removal strategy (hydrogenation) if your molecule is stable to these conditions. It provides moderate acid stability.[12][13]

Decision Workflow:

Protecting_Group_Selection start Start: Need to protect an azetidine N-H acid_step Will the synthesis involve strong acidic conditions (e.g., neat TFA, conc. HCl)? start->acid_step h2_compat Is the molecule compatible with hydrogenation (Pd/C)? acid_step->h2_compat No use_sulfonyl Use a Sulfonyl group (e.g., Tosyl or Nosyl) acid_step->use_sulfonyl Yes use_cbz Consider Cbz. Offers moderate acid stability. h2_compat->use_cbz Yes use_boc Use Boc. Plan subsequent steps carefully. h2_compat->use_boc No mild_removal Is mild, non-acidic/non-reductive deprotection required? use_nosyl Nosyl (Ns) is the optimal choice. mild_removal->use_nosyl Yes check_ortho Evaluate other orthogonal groups (e.g., Alloc, Teoc). mild_removal->check_ortho No use_sulfonyl->mild_removal

Figure 2: Decision workflow for selecting an N-protecting group for azetidine.

Part 2: Troubleshooting Guides

Scenario 1: "I'm trying to remove a Boc group from another part of my molecule with TFA, but my N-Ts protected azetidine ring is also opening. Why?"

This is a common and subtle issue. While an N-tosyl azetidine is generally stable to acids, the problem may not be the stability of the protected ring itself, but what happens after another group is deprotected.

Causality Analysis:

  • Kinetic vs. Thermodynamic Control: Ring-opening is a chemical reaction that can be under kinetic or thermodynamic control.[14][15][16][17] At low temperatures (e.g., 0 °C), reactions are typically under kinetic control, favoring the fastest reaction—in this case, Boc deprotection. At higher temperatures, the system has enough energy to reach equilibrium, favoring the most stable products, which might include the ring-opened product if a nucleophile is present.

  • Nucleophile Presence: Trifluoroacetic acid is a strong acid (pKa ~0.5) but its conjugate base, trifluoroacetate, is a relatively poor nucleophile.[18][19] However, if your reaction mixture contains better nucleophiles (e.g., water, scavenger thiols like triisopropylsilane (TIS), or even another functional group on your substrate), they can attack the transiently-formed, protonated azetidinium ion.

  • Intramolecular Attack: The most frequent culprit is an intramolecular reaction. If deprotection of another group (e.g., a Boc-protected amine or a t-butyl ester) elsewhere in the molecule reveals a nucleophilic group (like an amine or carboxylic acid), it can attack the azetidine ring, especially if it can form a stable 5- or 6-membered ring.[2][3]

Troubleshooting Protocol:

  • Lower the Temperature: Perform the deprotection at 0 °C or even -20 °C. This will favor the kinetically controlled deprotection of the Boc group over the higher activation energy ring-opening pathway.

  • Minimize Reaction Time: Monitor the reaction closely by TLC or LCMS and quench it as soon as the Boc group is gone. Do not let the reaction stir for extended periods "just to be sure."

  • Scavenger Choice: If using scavengers, be mindful of their nucleophilicity. Water (1-5%) is a common scavenger that can also act as a nucleophile. Consider using a non-nucleophilic scavenger if possible.

  • Acid Choice: While TFA is standard, consider if a milder acid could work. For very sensitive substrates, HCl in dioxane might offer different selectivity, though it introduces a more nucleophilic counter-ion (Cl⁻). Compare the pKa values of common acids to make an informed choice.

AcidTypical pKaNotes
Hydrochloric Acid (HCl)-7[18][20]Very strong; provides a nucleophilic Cl⁻ counter-ion.
Trifluoroacetic Acid (TFA)0.5[18][19]Strong; provides a weakly nucleophilic CF₃COO⁻ counter-ion.
Acetic Acid4.8[18]Weak acid; generally insufficient for Boc removal.
Scenario 2: "My LCMS shows a product with the same mass, but it has a different retention time and the NMR is complex. Could the ring have opened?"

A2: Yes, this is a classic sign of an intramolecular rearrangement leading to an isomeric, ring-opened product. Acid-mediated intramolecular ring-opening can occur when a pendant nucleophile, like an amide, attacks the azetidine.[2][3]

Diagnostic Workflow:

  • Confirm by HRMS: High-Resolution Mass Spectrometry will confirm that the new product is an isomer of your starting material.

  • NMR Spectroscopy is Key: Look for these characteristic changes in the ¹H and ¹³C NMR spectra:

    • Disappearance of Azetidine Signals: The characteristic multiplets for the azetidine ring protons (typically around 2.0-4.0 ppm) will disappear.[21][22]

    • Appearance of a New N-H or O-H Signal: If the ring is opened by an amine or alcohol, a new, often broad, proton signal will appear.

    • Change in Methylene Group Signals: You will see new signals corresponding to the γ-amino alcohol or diamine product. For example, a -CH₂-N-CH₂- pattern in the azetidine might become a -CH(OH)-CH₂-CH₂-NH- pattern.

    • ¹⁵N NMR: If available, ¹⁵N NMR is definitive. A significant shift in the nitrogen resonance indicates a change in its chemical environment from a strained ring to an acyclic amine.[2][3]

Figure 3: Diagnostic workflow for identifying azetidine ring-opening.

Part 3: Key Experimental Protocols

Protocol 1: Robust N-Tosylation of Azetidine

This protocol uses p-toluenesulfonyl chloride (TsCl) to install a highly acid-stable protecting group.

  • Setup: To a stirred solution of the N-H azetidine (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).

  • Addition: Add a solution of p-toluenesulfonyl chloride (1.2 eq) in DCM dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC or LCMS until the starting material is consumed.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the N-tosyl azetidine.

Protocol 2: Selective N-Nosyl Deprotection (Fukuyama-type)

This protocol removes the acid-stable Ns group under mild, nucleophilic conditions, leaving acid-labile groups intact.[9]

  • Setup: Dissolve the N-nosyl azetidine (1.0 eq) in a suitable solvent like acetonitrile or DMF (0.1 M).

  • Reagents: Add potassium carbonate (3.0 eq) followed by thiophenol (2.0 eq).

  • Reaction: Stir the mixture at room temperature for 1-3 hours. The reaction progress can often be monitored by a color change as the yellow nosyl group is consumed. Confirm completion by TLC or LCMS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting N-H azetidine by flash chromatography or crystallization.

References

  • Ghorai, M. K., et al. (2007). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. The Journal of Organic Chemistry, 72(15), 5861–5864. Available at: [Link]

  • Nguyen, T. N., & May, J. A. (2018). Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis. Organic Letters, 20(12), 3605–3608. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Available at: [Link]

  • Blake, J. F., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1618–1624. Available at: [Link]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1282902. Available at: [Link]

  • Reddy, P. A., et al. (2012). Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols. Asian Journal of Chemistry, 24(8), 3469-3472. Available at: [Link]

  • Blake, J. F., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Kar, A., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, e202400308. Available at: [Link]

  • Filo. (2023). The pKa of hydrochloric acid is -7.0, where as pKa of trifluoroacetic acid... Available at: [Link]

  • Parmar, D., & Peron, F. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Trifluoroacetic acid. Available at: [Link]

  • Lelo, A., et al. (2019). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 10(5), 2516-2533. Available at: [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Available at: [Link]

  • Kar, A., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. Available at: [Link]

  • van der Veken, P., et al. (1980). A simple and mild method for the removal of the NIm-tosyl protecting group. The Journal of Organic Chemistry, 45(3), 547-548. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. Available at: [Link]

  • The Organic Chemistry Tutor. (2020). 33: Kinetic control vs. thermodynamic control. YouTube. Available at: [Link]

  • Ashenhurst, J. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry. Available at: [Link]

  • OpenStax. (2023). 14.3 Kinetic versus Thermodynamic Control of Reactions. Organic Chemistry. Available at: [Link]

  • Chem-Station. (2014). Sulfonyl Protective Groups. Available at: [Link]

  • PDBe. (n.d.). Azetidine | C3H7N. Available at: [Link]

  • University of Evansville. (n.d.). pKa Values for Organic and Inorganic Bronsted Acids at 25°C. Available at: [Link]

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Technical Support Center: Mass Spectrometry Analysis of 4-(Azetidin-3-yl)morpholine Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the analysis of 4-(Azetidin-3-yl)morpholine and its degradation products. This molecule, with a molecular formula of C₇H₁₄N₂O and a monoisotopic mass of 142.1106 Da, is a key heterocyclic building block in modern medicinal chemistry.[1][2] Its structure, featuring a strained azetidine ring and a stable morpholine moiety, presents unique analytical challenges, particularly in stability and degradation studies.[3][4][5] The morpholine ring is a common pharmacophore known to improve physicochemical and pharmacokinetic properties, while the azetidine ring offers a rigid scaffold but is susceptible to ring-opening decomposition pathways due to ring strain.[3][4][6]

This guide is designed for researchers and drug development professionals, providing practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the LC-MS analysis of this compound. Our goal is to equip you with the expertise to anticipate challenges, optimize your methods, and confidently interpret your data.

Section 1: Sample Preparation and Handling

Q1: What is the best solvent to dissolve and dilute 4-(Azetidin-3-yl)morpholine for LC-MS analysis?

A1: Due to its polar and basic nature, 4-(Azetidin-3-yl)morpholine is readily soluble in aqueous and polar organic solvents.

  • Initial Dissolution: For stock solutions, use a high-purity organic solvent like methanol or acetonitrile.

  • Working Solutions & Injection Solvent: The ideal injection solvent should be as weak as or weaker than your initial mobile phase to prevent peak distortion like fronting or splitting.[7] For Hydrophilic Interaction Liquid Chromatography (HILIC), this means your diluent should be high in organic content (e.g., 90% acetonitrile/10% water). For reversed-phase, the diluent should be highly aqueous.[8][9] Mismatching the sample solvent and mobile phase is a primary cause of poor peak shape.[10]

Q2: I suspect my compound is degrading during sample preparation or while sitting in the autosampler. How can I prevent this?

A2: This is a valid concern, especially given the strained azetidine ring, which can undergo acid-mediated ring-opening.[3][6]

  • Control pH: Avoid strongly acidic or basic conditions in your sample diluent unless you are intentionally performing forced degradation. A neutral pH is generally safest for initial method development.

  • Temperature Control: Use a cooled autosampler (4-8 °C) to minimize the rate of potential degradation, especially if your run times are long.

  • Prepare Fresh: Analyze samples as soon as possible after preparation. For long sequences, consider preparing smaller batches of samples or running a stability check on a standard at the beginning and end of the sequence to assess for degradation over time.

  • Minimize Light Exposure: While not a primary suspect for this structure, photostability should not be overlooked. Use amber vials to protect samples from light, a key stress condition in forced degradation studies.[11][12]

Section 2: LC-MS/MS Method Development

Optimizing your chromatography and mass spectrometry parameters is critical for sensitivity, selectivity, and peak integrity.

Q3: I'm struggling to get good retention and peak shape on a standard C18 column. What should I try?

A3: This is a common issue for polar compounds like 4-(Azetidin-3-yl)morpholine. Standard C18 columns offer limited retention for such molecules, leading to elution near the void volume and poor peak shape.[13]

  • Recommended Approach: HILIC. Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred technique for retaining and separating highly polar compounds.[14][15][16]

    • Column Choice: Start with a bare silica, amide, or diol-based HILIC column.

    • Mobile Phase: Use a high percentage of organic solvent (typically acetonitrile) with a small amount of aqueous buffer. A typical gradient runs from high organic (e.g., 95% ACN) to a lower organic concentration. Remember, in HILIC, water is the strong, eluting solvent.[13]

    • Buffer: Mobile phase pH control is crucial for reproducibility.[14] Use a volatile buffer like ammonium formate or ammonium acetate at a concentration of 5-10 mM.

  • Alternative Reversed-Phase Approaches: If you must use reversed-phase, consider columns with alternative stationary phases like those with polar endcapping or phenyl-hexyl phases, which offer different selectivity.[8]

Q4: My MS signal for the parent compound is weak or unstable. How can I improve it?

A4: Low signal intensity can stem from inefficient ionization or issues with the instrument interface. 4-(Azetidin-3-yl)morpholine, with its two basic nitrogen atoms, should ionize well in positive electrospray ionization (ESI) mode.

  • Optimize Mobile Phase pH: Ensure your mobile phase is acidic to promote protonation. A pH 2-3 units below the pKa of the analyte's basic nitrogens is ideal. Adding 0.1% formic acid to both mobile phase A (aqueous) and B (organic) is a standard starting point.[17]

  • Optimize ESI Source Parameters:

    • Spray Voltage: While higher voltages can increase signal, excessive voltage can cause instability or corona discharge.[18] Optimize this parameter by infusing a standard solution and adjusting for the most stable, intense signal.

    • Gas Flows and Temperatures: Nebulizer gas, drying gas flow, and source temperature are critical for efficient desolvation. Highly aqueous mobile phases require more energy (higher gas flows/temperatures) to desolvate droplets compared to highly organic phases used in HILIC. Systematically optimize these parameters.[19]

  • Consider Solvent Modifiers: Adding a small percentage (1-2%) of a solvent like isopropanol can sometimes lower the mobile phase surface tension, leading to more efficient droplet formation and improved signal.[18][20]

  • Check for Contamination: High background noise from contaminated solvents, buffers, or system components can suppress your analyte's signal.[21]

Q5: What are the expected mass transitions (MRM) for quantifying the parent compound?

A5: For quantitative analysis using tandem mass spectrometry (MS/MS), you will monitor the transition from the precursor ion to one or more product ions.

  • Precursor Ion: The compound's monoisotopic mass is 142.11 Da.[1][2] In positive ESI mode, it will be protonated. Therefore, the precursor ion to monitor is the [M+H]⁺ at m/z 143.1 .

  • Product Ions: To determine the product ions, the protonated molecule must be fragmented in the collision cell (CID). Fragmentation will likely occur at the bonds adjacent to the charged nitrogen atoms or involve the azetidine ring. A full scan product ion spectrum should be acquired by infusing a standard solution to empirically determine the most abundant and stable fragment ions for quantification and qualification.

ParameterValueRationale
Compound Name 4-(Azetidin-3-yl)morpholine-
Formula C₇H₁₄N₂O[1][2]
Monoisotopic Mass 142.1106 Da[2]
Precursor Ion [M+H]⁺ m/z 143.1Protonated molecule for positive mode ESI.
Suggested Quantifier Ion To be determined empiricallyTypically the most abundant, stable fragment.
Suggested Qualifier Ion To be determined empiricallyA second, stable fragment to confirm identity.

Section 3: Identifying and Characterizing Degradation Products

The core of a stability study is the identification of impurities and degradants. This requires a systematic approach.

Q6: I am performing a forced degradation study. What conditions should I use and what should I look for?

A6: Forced degradation studies, as outlined in ICH guideline Q1A(R2), are designed to intentionally stress the molecule to predict its degradation pathways.[11][22] The goal is to achieve 5-20% degradation, not complete destruction of the molecule.[22][23]

  • Standard Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C). The strained azetidine ring is particularly susceptible to acid-mediated ring-opening.[3][6]

    • Base Hydrolysis: 0.1 M NaOH at elevated temperature.

    • Oxidation: 3% Hydrogen Peroxide (H₂O₂) at room temperature. The tertiary amines are potential sites for N-oxidation.

    • Thermal: Dry heat (e.g., 105 °C).

    • Photolytic: Exposure to UV/Vis light as per ICH Q1B guidelines.[11][12]

Workflow for Degradation Analysis:

G cluster_0 Forced Degradation cluster_1 LC-MS Analysis cluster_2 Data Interrogation stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal) quench Quench Reaction & Prepare Sample stress->quench lcms Inject on Validated Stability-Indicating Method quench->lcms dad Compare DAD/UV Chromatograms (Control vs. Stressed) lcms->dad tic Compare Total Ion Chromatograms (Control vs. Stressed) lcms->tic extract Extract Ion Chromatograms for Suspected Degradant Masses dad->extract Identify New Peaks tic->extract Identify New Peaks msms Acquire High-Resolution MS/MS Data for Unknown Peaks extract->msms elucidate Propose Structures Based on Mass Shift & Fragmentation msms->elucidate

Caption: Workflow for forced degradation and analysis.

Q7: What are the most likely degradation products of 4-(Azetidin-3-yl)morpholine?

A7: Based on the molecule's structure, the primary sites of instability are the azetidine ring and the tertiary amines.

  • N-Oxidation (+16 Da): Oxidation of either the morpholine or azetidine nitrogen will result in an increase of 15.99 Da. The resulting degradant would have an [M+H]⁺ of m/z 159.1 . Distinguishing between N-oxides and hydroxylated isomers can be challenging, but some MS techniques, like comparing APCI and ESI spectra, can provide clues.[24] N-oxides often show a characteristic neutral loss of oxygen ([M+H-O]⁺) under certain ionization conditions.[24][25]

  • Azetidine Ring Opening (+18 Da): Hydrolysis of the strained 4-membered ring would involve the addition of a water molecule, resulting in a mass increase of 18.01 Da. The resulting degradant would have an [M+H]⁺ of m/z 161.1 . This is a known degradation pathway for azetidine-containing compounds.[3][6][26][27]

Table of Potential Degradation Products:

Degradation Pathway Mass Change (Da) Expected [M+H]⁺ (m/z) Notes
Parent Compound - 143.1 -
N-Oxidation +15.99 159.1 Likely occurs on either tertiary amine under oxidative stress.

| Ring-Opening (Hydrolysis) | +18.01 | 161.1 | Expected under acid/base hydrolysis due to azetidine ring strain.[3] |

Section 4: Troubleshooting Guide

This section addresses specific experimental problems in a direct question-and-answer format.

Q8: All the peaks in my chromatogram are tailing. What's the cause?

A8: When all peaks tail, the problem is likely systemic and located at or before the column inlet.[28][29]

  • Cause 1: Column Void or Contamination: A void may have formed at the head of the column, or the inlet frit could be partially blocked by particulates from the sample or system wear.[28][29]

    • Solution: First, try reversing and flushing the column (check manufacturer's instructions to ensure the column is back-flushable).[10] If this fails, the column may need to be replaced. Using an in-line filter or guard column can prevent this.[7][28]

  • Cause 2: Extra-Column Volume: Excessive tubing length or poor connections between the injector, column, and detector can cause peak broadening and tailing.[28]

    • Solution: Ensure all fittings are properly seated. Use narrow-bore, short-length tubing where possible, especially in UHPLC systems.

Q9: Only my analyte peak is tailing, but other compounds in the sample look fine. Why?

A9: When only a specific peak tails, the issue is related to a specific chemical interaction between your analyte and the stationary phase.[28]

  • Cause 1: Secondary Interactions (Reversed-Phase): If using a C18 column, the basic nitrogens on your molecule can interact with acidic residual silanol groups on the silica surface, causing tailing.

    • Solution: Lower the mobile phase pH (e.g., with 0.1% formic acid) to ensure the silanols are not ionized and the analyte is fully protonated. Alternatively, use a column with advanced end-capping or a different stationary phase.

  • Cause 2: Overloading (HILIC & RP): Injecting too much mass on the column can saturate the stationary phase, leading to tailing peaks.

    • Solution: Dilute your sample and reinject. If the peak shape improves, mass overload was the issue.

G start Poor Peak Shape Observed q1 Do ALL peaks tail? start->q1 cause_all Systemic Issue: - Column Void/Contamination - Extra-Column Volume q1->cause_all Yes cause_some Chemical Interaction Issue: - Secondary Interactions (Silanols) - Mass Overload q1->cause_some No (Analyte only) sol_all Solution: 1. Back-flush/replace column. 2. Check fittings & tubing. cause_all->sol_all sol_some Solution: 1. Adjust mobile phase pH. 2. Dilute sample. cause_some->sol_some

Caption: Troubleshooting decision tree for peak tailing.

Q10: My retention times are shifting from one injection to the next. What should I investigate?

A10: Retention time instability compromises data quality and can lead to misidentification of compounds.[21]

  • Cause 1: Insufficient Column Equilibration: This is especially critical in HILIC and gradient reversed-phase methods. The column needs adequate time to return to the initial mobile phase conditions before the next injection.[9][19]

    • Solution: Increase the equilibration time at the end of your gradient method. A good rule of thumb is to allow at least 10 column volumes to pass through.[19]

  • Cause 2: Mobile Phase Issues: The mobile phase may be improperly mixed, or volatile organic components could be evaporating over time, changing the composition.

    • Solution: Prepare fresh mobile phase daily. Ensure solvent bottle caps are sealed to prevent evaporation.[28]

  • Cause 3: Temperature Fluctuations: Column temperature significantly affects retention.

    • Solution: Use a thermostatted column compartment to maintain a consistent temperature.[7]

References

  • ICH Q1A(R2) Guideline. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories. Available from: [Link]

  • MedCrave. (2016). Forced Degradation Studies. MedCrave online. Available from: [Link]

  • ACS Publications. (2013). Chemical-Vapor-Assisted Electrospray Ionization for Increasing Analyte Signals in Electrospray Ionization Mass Spectrometry. Analytical Chemistry. Available from: [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]

  • Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent Technologies. Available from: [Link]

  • ResearchGate. (2024). A mini review on the morpholine ring containing UDFDA approved drugs: A medicinal chemistry-based analysis from 2013-23. ResearchGate. Available from: [Link]

  • YouTube. (2024). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. ResolveMass Laboratories. Available from: [Link]

  • SciSpace. (2016). Forced Degradation Studies. SciSpace. Available from: [Link]

  • ResearchGate. (2021). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. ResearchGate. Available from: [Link]

  • Spectroscopy Online. (2024). Enhancing Electrospray Ionization Mass Spectrometry with Nanobubbles. Spectroscopy Online. Available from: [Link]

  • PubChem. (n.d.). 4-(Azetidin-3-yl)morpholine. PubChem. Available from: [Link]

  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available from: [Link]

  • National Institutes of Health (NIH). (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC. Available from: [Link]

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Strategies to reduce off-target effects of azetidine inhibitors.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with azetidine inhibitors. The unique structural properties of the four-membered azetidine ring offer a compelling scaffold in medicinal chemistry, but like all small molecules, achieving target selectivity is a critical challenge.[1][2] Off-target effects can lead to toxicity, reduced efficacy, and confounding experimental results.[3][4]

This guide is structured to provide both foundational knowledge and actionable troubleshooting strategies to help you anticipate, identify, and mitigate off-target effects in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about the nature of off-target effects and the strategies used to address them.

Q1: Why do azetidine inhibitors, particularly those targeting kinases, often have off-target effects?

A1: The primary reason lies in the conserved nature of the ATP-binding site across the human kinome.[3] Many azetidine inhibitors are designed to be ATP-competitive, meaning they bind within this pocket. Since hundreds of kinases share structural similarities in this region, an inhibitor designed for one target may inadvertently bind to several others.[5][6] The specific off-target profile depends heavily on the substitution patterns on the azetidine ring and the overall chemical structure of the inhibitor.[1]

Q2: How can I computationally predict potential off-target interactions for my azetidine inhibitor before starting wet lab experiments?

A2: Early in silico assessment is a cost-effective strategy to flag potential liabilities. Several computational approaches are available:

  • Sequence and Structural Similarity Analysis: Comparing the amino acid sequence and 3D crystal structure of your primary target's active site with other proteins can reveal potential off-targets with high similarity.[3][7]

  • Molecular Docking and Virtual Screening: Docking your inhibitor's structure into a library of protein crystal structures (e.g., the entire human kinome) can predict potential binding partners and binding modes.[3]

  • Machine Learning (ML) and AI Models: Predictive models trained on vast datasets of known drug-target interactions can forecast the probability of your compound binding to a wide array of off-targets.[4][8][9][10] These methods often use a combination of chemical similarity metrics and protein pocket similarity searches to generate predictions.[11]

Q3: What are the gold-standard experimental approaches to confirm and profile off-target effects?

A3: A multi-faceted experimental approach is essential for robust validation.

  • Kinome-wide Profiling: This is the most direct and comprehensive method. Your inhibitor is screened at one or more concentrations against a large panel of recombinant kinases (often >400) to identify all potential interactions.[3][12] The data generated allows for the calculation of selectivity metrics, such as the selectivity entropy, to rank-order inhibitors.[12]

  • Cellular Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) confirm that the inhibitor binds to its intended target and potential off-targets within a physiological cellular context. This is crucial because biochemical potency doesn't always translate to cellular activity.[3]

  • Phenotypic Screening & Rescue Experiments: If an inhibitor causes a specific cellular phenotype, this effect should be reversible by expressing a version of the target kinase that is mutated to be resistant to the inhibitor. If the phenotype persists, it strongly suggests an off-target is responsible.[13] Using a structurally unrelated inhibitor for the same target can also help confirm on-target effects.[13]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your research.

Issue 1: My azetidine inhibitor shows high potency in biochemical assays (e.g., low IC50) but is much less effective in cell-based assays.

Possible Cause Troubleshooting & Optimization Strategy
Poor Cell Permeability The inhibitor may not be efficiently crossing the cell membrane. Analyze physicochemical properties like LogP and polar surface area. Consider medicinal chemistry efforts to improve permeability.[13]
Efflux Pump Substrate The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp). Test for P-gp substrate activity and consider structural modifications to evade recognition by these transporters.[14]
Inhibitor Instability/Metabolism The compound may be rapidly degraded or metabolized within the cell.[13] This was observed with an azetidine-based DGAT2 inhibitor, which underwent CYP-mediated ring scission.[15] Perform microsomal stability assays to assess metabolic fate.
High Intracellular ATP In ATP-competitive inhibitors, the high concentration of ATP in cells (~1-10 mM) can outcompete the inhibitor, leading to a significant drop in apparent potency compared to biochemical assays where ATP concentration is often at or below the Kₘ.[16][17]

Issue 2: The observed cellular phenotype does not align with the known function of the intended target.

Possible Cause Troubleshooting & Optimization Strategy
Dominant Off-Target Effect The phenotype may be driven by the inhibitor's action on an unexpected off-target.[3] Action: Conduct a comprehensive kinome-wide selectivity profile to identify the most likely off-target candidates.[12][18]
Unknown On-Target Function The phenotype could be due to a previously uncharacterized function of your intended target. Action: Use orthogonal methods like siRNA or CRISPR/Cas9 to knock down the target. If this recapitulates the inhibitor-induced phenotype, it confirms an on-target effect.[3]
Scaffold-Specific, Target-Independent Effect The chemical scaffold itself might be causing a non-specific effect. Action: Synthesize a close structural analog of your inhibitor that is inactive against the primary target. If this "dead" analog still produces the phenotype, the effect is likely off-target and independent of the intended protein.

Issue 3: How can I systematically improve the selectivity of my lead azetidine compound?

This is a core challenge in medicinal chemistry. An iterative process of design, synthesis, and testing is required.

G cluster_0 Design & Predict cluster_1 Synthesize & Test cluster_2 Analyze & Refine Lead Lead Azetidine Inhibitor SAR SAR-Guided Modification[15] Lead->SAR Bio Bioisosteric Replacement[15] Lead->Bio SBDD Structure-Based Design (SBDD)[20] Lead->SBDD Analog Synthesize Analogs SAR->Analog Bio->Analog SBDD->Analog OnTarget On-Target Potency Assay Analog->OnTarget OffTarget Off-Target Selectivity Panel[13] Analog->OffTarget ADME ADME/Tox Assays Analog->ADME Analyze Analyze Potency, Selectivity & PK Data OnTarget->Analyze OffTarget->Analyze ADME->Analyze Analyze->Lead Iterative Refinement Optimized Optimized Candidate Analyze->Optimized Goal Achieved

  • Strategy 1: Structure-Activity Relationship (SAR) Guided Modification. Systematically modify the chemical structure of your lead compound and assess the impact on both on-target and off-target activity.[14] By analyzing these relationships, you can identify key structural features that contribute to selectivity. For example, introducing steric bulk can prevent binding to off-targets with smaller binding pockets.[5]

  • Strategy 2: Bioisosteric Replacement. Replace parts of your molecule with other chemical groups (bioisosteres) that have similar properties but may alter the binding profile.[14] For instance, replacing a promiscuous interaction motif with a more selective one can drastically improve the off-target profile.

  • Strategy 3: Structure-Based Drug Design (SBDD). Use crystal structures of your target and key off-targets to design modifications. Exploiting even subtle differences in amino acid residues between the binding sites of the on-target and off-targets can lead to significant gains in selectivity.[6][19] Targeting non-conserved residues or exploiting different conformational states (e.g., the DFG-out conformation in kinases) are powerful strategies.[6]

Part 3: Key Experimental Protocols

Protocol 1: Kinase Selectivity Profiling (Radiometric Assay)

This protocol outlines a standard method for determining the selectivity of an inhibitor across a panel of kinases.

Objective: To quantify the inhibitory activity of an azetidine compound against a large number of kinases to identify on- and off-targets.

Methodology:

  • Assay Plate Preparation: Serially dilute the test compound in DMSO to create a range of concentrations. Dispense the diluted compounds into the wells of a 96-well or 384-well plate. Include appropriate positive (known inhibitor) and negative (DMSO vehicle) controls.[13]

  • Kinase Reaction Mixture: Prepare a master mix containing the specific kinase, its corresponding peptide or protein substrate, and the kinase reaction buffer.

  • Reaction Initiation: Dispense the kinase reaction mixture into the assay plate. Initiate the enzymatic reaction by adding [γ-³³P]ATP.[3]

  • Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes), ensuring the reaction remains in the linear range.[3]

  • Reaction Termination & Substrate Capture: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) that captures the phosphorylated substrate.[3]

  • Washing: Wash the filter plate multiple times with a wash buffer to remove unincorporated [γ-³³P]ATP.

  • Detection: Add scintillation fluid to the wells and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of kinase activity at each compound concentration relative to the DMSO control. Determine the IC50 value for each inhibited kinase by fitting the data to a dose-response curve.[14]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To verify target engagement of an inhibitor within intact cells by measuring changes in the thermal stability of target proteins.

Methodology:

  • Cell Treatment: Culture cells to an appropriate density and treat them with the azetidine inhibitor at the desired concentration or with a vehicle control (DMSO).

  • Heating: After incubation, harvest the cells, resuspend them in a lysis buffer, and aliquot the lysate into several PCR tubes. Heat the aliquots to a range of different temperatures for a fixed time (e.g., 3 minutes), followed by a cooling step at room temperature.

  • Protein Separation: Separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

  • Detection and Quantification: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the soluble fraction using a protein detection method like Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the inhibitor-treated sample indicates that the compound has bound to and stabilized the target protein.

Part 4: Visualizations & Data

G Compound Azetidine Inhibitor OnTarget On-Target Protein Compound->OnTarget Binds OffTarget1 Off-Target 1 Compound->OffTarget1 Binds OffTarget2 Off-Target 2 Compound->OffTarget2 Binds Therapeutic Therapeutic Effect OnTarget->Therapeutic Adverse Adverse Effects OffTarget1->Adverse OffTarget2->Adverse

Table 1: Comparison of Selectivity Profiling Techniques

Technique Principle Throughput Physiological Relevance Key Advantage
Biochemical Kinase Panel Measures inhibition of recombinant enzymes in vitro.[12]HighLowBroadest coverage, quantitative IC50 values.
Cellular Thermal Shift Assay (CETSA) Measures ligand-induced protein thermal stabilization in cells or lysates.[3]MediumHighConfirms intracellular target engagement.
Affinity Chromatography-Mass Spec Uses immobilized inhibitor to pull down binding partners from cell lysates.Low-MediumMediumUnbiased discovery of novel off-targets.
Phosphoproteomics Quantifies changes in cellular phosphorylation patterns upon inhibitor treatment.LowHighMeasures downstream functional consequences of kinase inhibition.

References

  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Google Scholar.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. National Institutes of Health. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Google Scholar.
  • Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. ACS Publications. [Link]

  • Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. Google Scholar.
  • Rational Approaches to Improving Selectivity in Drug Design. ACS Publications. [Link]

  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. [Link]

  • From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. Journal of Cancer Therapy and Immunology. [Link]

  • The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Royal Society of Chemistry. [Link]

  • Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. National Institutes of Health. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. National Institutes of Health. [Link]

  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. ResearchGate. [Link]

  • Azetidine‐Based Small‐Molecule Targeted Anticancer Agents: Developments in the Last Decade (2015–2024). ResearchGate. [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Oxford Academic. [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. National Institutes of Health. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. National Institutes of Health. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. [Link]

  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. [Link]

  • Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat. PubMed. [Link]

  • Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. PubMed. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. National Institutes of Health. [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. PubMed. [Link]

  • A practical guide for the assay-dependent characterisation of irreversible inhibitors. National Institutes of Health. [Link]

  • How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]

  • Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]

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Technical Support Center: Enhancing Cell Permeability of Morpholino-Based Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Morpholino-based therapeutics. This guide is designed for researchers, scientists, and drug development professionals actively engaged in experiments utilizing Morpholino oligomers. Here, we address the core challenge of delivering these powerful antisense agents into cells and provide detailed, field-tested solutions to common issues you may encounter. Our goal is to equip you with the knowledge to troubleshoot effectively, optimize your protocols, and ensure the integrity of your results.

Introduction: The Morpholino Delivery Challenge

Morpholino oligomers are synthetic molecules prized for their high specificity, stability, and low toxicity in knocking down gene expression.[1][2][3] Their unique, uncharged phosphorodiamidate backbone, while key to avoiding non-specific electrostatic interactions common with other antisense technologies, also presents their greatest hurdle: inefficient passive diffusion across the lipid bilayer of the cell membrane.[4][5] This necessitates active delivery strategies to reach their RNA targets within the cytoplasm and nucleus.[6][7][8] Understanding and overcoming this permeability barrier is the first step toward successful experimentation.

G cluster_0 Extracellular Space cluster_1 Cytoplasm Morpholino Morpholino Oligo (Uncharged Backbone) Cell_Membrane Lipid Bilayer Morpholino->Cell_Membrane:f1 Poor Permeability Target_RNA Target mRNA

Caption: The uncharged Morpholino backbone hinders passage across the cell membrane.

Troubleshooting Guide & FAQs: Delivery Strategies

This section is formatted in a question-and-answer style to directly address specific issues encountered during experiments.

The Basics: Unmodified Morpholinos

FAQ: Can I use unmodified Morpholinos for cell culture experiments?

Answer: While possible, it is generally inefficient for most cell types.[8] Unmodified Morpholinos require high concentrations and long incubation times to achieve minimal cytosolic entry.[8] For robust and reproducible results, active delivery methods such as co-incubation with an endosomal escape agent like Endo-Porter, or the use of covalently modified Vivo-Morpholinos, are strongly recommended.[6][9] Physical methods like electroporation or microinjection are also effective alternatives.[7][9]

Troubleshooting: I'm seeing very low knockdown efficiency with my unmodified Morpholino.

  • Underlying Cause: This is the expected outcome in most cell lines due to the poor cell permeability of the neutral backbone. The Morpholino is likely not reaching its target RNA in sufficient concentrations.

  • Solution Path:

    • Confirm Delivery: First, verify if any oligo is entering the cells. Use a fluorescently-tagged control Morpholino (like Gene Tools' standard control oligo with a 3' lissamine tag) and visualize uptake with fluorescence microscopy. Look for diffuse cytosolic and nuclear fluorescence. Punctate fluorescence indicates the oligo is trapped in endosomes and is not biologically active.[6]

    • Implement an Active Delivery Strategy: If uptake is minimal or purely punctate, you must introduce a delivery system. The two most common and user-friendly methods for cultured cells are Vivo-Morpholinos and the co-administration of an endosomal escape reagent like Endo-Porter.[9]

Vivo-Morpholinos: The Cell-Penetrating Peptide (CPP) Approach

Vivo-Morpholinos are oligomers covalently linked to a cell-penetrating peptide (CPP), typically an octaguanidinium dendrimer, which facilitates entry into cells.[10][11][12] This modification is designed to enhance uptake and promote endosomal escape, making them suitable for both in vitro and in vivo applications.[6][7][12]

G cluster_0 Delivery Pathway Vivo_Morpholino Vivo-Morpholino Morpholino Oligo CPP (Octaguanidinium Dendrimer) Endocytosis 1. Endocytosis Endosome 2. Endosomal Entrapment Endocytosis->Endosome Escape 3. Endosomal Escape Endosome->Escape Cytosol 4. Cytosolic Release Escape->Cytosol

Caption: Vivo-Morpholinos use a CPP to facilitate endocytosis and subsequent escape.

Troubleshooting: I'm observing high cytotoxicity or cell death after treatment with my Vivo-Morpholino.

  • Underlying Cause: The cationic nature of the CPP moiety, while essential for delivery, can disrupt cell membranes at high concentrations, leading to toxicity.[13] Additionally, some Vivo-Morpholino sequences can form self-dimers or aggregates, which has been linked to increased toxicity and even blood clotting in in vivo models.[13][14]

  • Solution Path:

    • Titrate the Concentration: The most common cause is a concentration that is too high. Perform a dose-response experiment to find the lowest effective concentration that produces the desired knockdown without significant cell death. Start with a low concentration (e.g., 1-3 µM) and titrate upwards.

    • Check for Oligo Hybridization: Use an oligo analysis tool (e.g., SciTools OligoAnalyzer) to check for potential self-dimerization or hairpin formation in your Vivo-Morpholino sequence.[13] If significant secondary structure is predicted, consider redesigning the oligo to target a different region of the RNA.

    • Reduce Incubation Time: Limit the exposure of cells to the Vivo-Morpholino. Try a shorter incubation period (e.g., 12-24 hours) followed by a media change to remove the oligo.

    • Saline Dilution for In Vivo Use: For animal studies, diluting the Vivo-Morpholino with an equal volume of physiological saline and vortexing before injection can help alleviate toxicity associated with charge effects.[13]

FAQ: What is the optimal concentration of Vivo-Morpholino to use?

Answer: This is highly cell-type and target-dependent. For cell culture, a good starting range is 1-10 µM.[15] It is critical to perform a dose-response curve for every new oligo and cell line combination to determine the optimal balance between efficacy and toxicity. For in vivo work, dosages can range from 1 to 25 mg/kg, and extensive optimization is required.

Endo-Porter: The Endosomal Escape Enhancer

Endo-Porter is a weak-base, amphiphilic peptide that does not interact with the Morpholino directly but instead associates with the cell membrane.[16][17][18][19] Both the Endo-Porter and the unmodified Morpholino are co-endocytosed. As the endosome acidifies, Endo-Porter becomes protonated and poly-cationic, which permeabilizes the endosomal membrane and releases the Morpholino into the cytosol.[16][17][18][19]

G cluster_0 Extracellular cluster_1 Intracellular MO Morpholino Endosome Endosome (pH ~7.4 -> ~5.5) MO->Endosome EP Endo-Porter EP->Endosome Co-endocytosis EP_prot Endo-Porter (Protonated) Endosome->EP_prot Acidification Protonates EP MO_in Morpholino Cytosol Cytosol MO_in->Cytosol Release EP_in Endo-Porter (Uncharged) EP_prot->Cytosol Permeabilizes Membrane

Caption: Endo-Porter facilitates Morpholino release via endosome acidification.

Troubleshooting: I am seeing high levels of cell death after co-incubation with Endo-Porter and my Morpholino.

  • Underlying Cause: Endo-Porter, like other delivery reagents, can cause toxicity at high concentrations. The optimal concentration is highly dependent on the cell line.

  • Solution Path:

    • Optimize Endo-Porter Concentration: This is the most critical step. For each new cell line, perform a toxicity test with Endo-Porter alone across a range of concentrations (e.g., 3 µM to 10 µM). Then, choose the highest concentration that does not cause significant cell death for your knockdown experiments.

    • Check Morpholino Concentration: While unmodified Morpholinos are generally non-toxic, ensure you are using an appropriate concentration (typically 1-10 µM).

    • Limit Incubation Time: Endo-Porter delivery can be effective even with shorter incubation times. While protocols may suggest 24-48 hours, try a 16-24 hour incubation followed by a media change.[16]

FAQ: What is the correct ratio of Endo-Porter to Morpholino?

Answer: There is no fixed ratio. The concentrations are optimized independently. You first determine the non-toxic concentration of Endo-Porter for your specific cell line. Then, you perform a dose-response for your Morpholino (e.g., 1 µM, 2.5 µM, 5 µM, 10 µM) using that fixed, optimal concentration of Endo-Porter.[8]

General Troubleshooting

Problem: My negative control Morpholino is showing a phenotype or toxicity.

  • Underlying Cause: This indicates an off-target effect or a non-specific response to the delivery agent or the Morpholino itself. While Morpholinos are known for high specificity, off-target effects can occur, sometimes related to GC content or triggering an innate immune response.[1][2][20][21]

  • Solution Path:

    • Validate the Control: Ensure you are using a well-validated negative control. The Gene Tools standard control oligo is widely used and targets a human beta-globin mutation not present in most model systems.[22]

    • Lower the Dose: Off-target effects are dose-dependent.[8][23] Reduce the concentration of both your targeting and control oligos to the minimum effective dose.

    • Perform a Rescue Experiment: Co-deliver your Morpholino with a version of the target mRNA that is immune to the Morpholino (e.g., lacks the binding site or has silent mutations).[24] Restoration of the wild-type phenotype confirms the specificity of the knockdown.[24][25]

Problem: My positive control Morpholino is not working.

  • Underlying Cause: This points to a fundamental issue with the delivery protocol or the assay used to measure knockdown.

  • Solution Path:

    • Re-evaluate Delivery: Use a fluorescently-tagged oligo to confirm successful cytosolic delivery for your specific cell type and protocol. If you see only punctate staining, your delivery method is failing, and the oligo is trapped in endosomes.

    • Check Assay Validity: Ensure your method of measuring knockdown is appropriate. For translation-blocking Morpholinos, Western blotting is the correct readout; RT-PCR is not suitable as Morpholinos do not degrade their target RNA.[6] For splice-blocking Morpholinos, RT-PCR is the appropriate assay to detect changes in the transcript size.[6]

    • Prepare Fresh Reagents: Remake your Morpholino and delivery reagent stock solutions. Morpholinos stored improperly or for very long periods can sometimes lose activity.[26]

Experimental Protocols

Protocol 1: Standard Delivery using Vivo-Morpholinos in Adherent Cells (24-well plate)
  • Cell Plating: Plate cells 18-24 hours prior to treatment. They should be approximately 70-80% confluent at the time of treatment.

  • Reagent Preparation:

    • Thaw Vivo-Morpholino stock solution (typically 1 mM in water) at room temperature.

    • Dilute the Vivo-Morpholino in fresh, pre-warmed culture medium (containing serum) to the desired final concentration (e.g., 5 µM). Vortex briefly.

  • Treatment:

    • Aspirate the old medium from the cells.

    • Gently add the medium containing the Vivo-Morpholino to the cells.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

  • Assay: After incubation, wash the cells with PBS and proceed with your downstream analysis (e.g., cell lysis for Western blot).

Protocol 2: Co-incubation of Unmodified Morpholino with Endo-Porter (24-well plate)
  • Cell Plating: Plate cells as described in Protocol 1.

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of your unmodified Morpholino in sterile water.

    • Thaw Endo-Porter reagent at room temperature.

  • Treatment:

    • Aspirate the old medium.

    • Add fresh, pre-warmed culture medium (with 10% serum is recommended for Endo-Porter).[16][19]

    • Add the Morpholino stock solution directly to the medium to achieve the desired final concentration (e.g., 5 µM). Swirl the plate gently to mix.

    • Add the optimized, non-toxic concentration of Endo-Porter (e.g., 6 µM) directly to the medium. Swirl the plate gently again.

  • Incubation: Incubate for 24-48 hours at 37°C.

  • Assay: Proceed with downstream analysis.

Delivery Method Mechanism Typical Conc. (In Vitro) Pros Cons
Vivo-Morpholino Covalent CPP conjugate1-10 µMSimple protocol (add to media); Suitable for in vivo usePotential for dose-dependent cytotoxicity; Higher cost
Endo-Porter Co-endocytosis & endosomal escapeMO: 1-10 µM; EP: 3-10 µMLower cost per experiment; Generally lower toxicityRequires optimization of Endo-Porter concentration for each cell line
Electroporation Electric pulse creates transient pores1-10 µMHigh efficiency in difficult-to-transfect cellsRequires specialized equipment; Can cause significant cell death
Microinjection Direct physical injection1-10 µM (final)Precise control over dosage and target cellsTechnically demanding; Low throughput

References

  • Summerton, J. E. (2005). Endo-Porter: A Novel Reagent for Safe, Effective Delivery of Substances into Cells. Annals of the New York Academy of Sciences, 1058, 62-75. [Link]

  • Gene Tools, LLC. (n.d.). Endo-Porter. Retrieved from [Link]

  • Gene Tools, LLC. (n.d.). Delivery Products. Retrieved from [Link]

  • Gene Tools, LLC. (2021). ENDO-PORTER DELIVERY OF MORPHOLINO OLIGOS. Retrieved from [Link]

  • Morcos, P. A. (2001). Achieving efficient delivery of Morpholino oligos in cultured cells. Genesis, 30(3), 94-102. [Link]

  • Ferguson, D., et al. (2013). Lessons learned from vivo-morpholinos: How to avoid vivo-morpholino toxicity. Biotechniques, 54(5), 263-267. [Link]

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Technical Support Center: Cryopreservation & Long-Term Storage of 4-(Azetidin-3-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(Azetidin-3-yl)morpholine. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term integrity and stability of this compound in your experimental workflows. Proper handling and storage are paramount for reproducible and reliable results. This guide provides in-depth, field-proven insights into best practices, troubleshooting, and the scientific principles behind them.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and storage of 4-(Azetidin-3-yl)morpholine.

Q1: What are the key structural features of 4-(Azetidin-3-yl)morpholine that influence its storage and stability?

A: Understanding the molecule's structure is key to predicting its stability. 4-(Azetidin-3-yl)morpholine consists of two key heterocyclic motifs:

  • Azetidine Ring: This is a four-membered nitrogen-containing heterocycle. Such rings possess considerable strain (approx. 25.4 kcal/mol), which makes them more susceptible to chemical reactions than larger rings like pyrrolidine or piperidine.[1][2] This inherent strain can lead to decomposition pathways, such as ring-opening, particularly under acidic conditions where the azetidine nitrogen can become protonated.[3][4]

  • Morpholine Ring: This six-membered ring containing both an ether and a secondary amine function is a very stable and common scaffold in medicinal chemistry.[5] It is often incorporated into molecules to improve physicochemical properties like aqueous solubility and metabolic stability.[6][7][8]

Therefore, the primary stability concern for this molecule during storage is the potential degradation of the strained azetidine ring, not the morpholine moiety.

Q2: What is the universally recommended solvent for the cryopreservation and long-term storage of small molecules like this one?

A: Anhydrous Dimethyl Sulfoxide (DMSO) is the industry-standard solvent for the long-term storage of most small-molecule compound libraries.[9][10] Its effectiveness stems from its excellent solubilizing power for a wide range of organic molecules and its cryoprotective properties.[11][12] When an aqueous or DMSO solution freezes, DMSO disrupts the formation of large, ordered ice crystals, instead promoting vitrification (a glass-like, amorphous solid state).[12][13] This prevents the exclusion of the solute from the ice lattice, which would otherwise dramatically increase its local concentration and risk precipitation.

Q3: What is the optimal temperature for long-term storage of 4-(Azetidin-3-yl)morpholine solutions?

A: For maximal long-term stability in solution, the lowest possible temperature is always best. Storage in the vapor phase of liquid nitrogen (approx. -150°C) or at ultra-low temperatures (-80°C) is highly recommended.[14][15] These temperatures effectively halt all chemical and physical processes, including degradation and solvent evaporation. Storage at -20°C is common but less ideal for several reasons:

  • DMSO's freezing point is +18.5°C, so it will be solid. However, temperature fluctuations from freezer door openings can cause partial, localized thawing and refreezing.[11][16]

  • Some slow degradation can still occur over months or years at -20°C.

The table below summarizes the recommended storage conditions.

Form Temperature Duration Recommendation & Rationale
Solid (Neat) Room TemperatureLong-termRecommended for pristine master stock. Store in a desiccator, protected from light and moisture.[17]
DMSO Solution 4°C or Room Temp< 1 weekNot Recommended. Risk of degradation, water absorption, and solvent evaporation.[18][19]
DMSO Solution -20°CMonthsAcceptable for short-to-medium term. Prone to freeze-thaw issues with frequent access. Best for sealed, single-use plates.
DMSO Solution -80°C Years Highly Recommended. Gold standard for archival storage. Minimizes degradation and physical changes.[9]
DMSO Solution -150°C (LN2 Vapor) Indefinite Optimal for Archival Storage. Essentially halts all molecular motion, providing the highest level of security for valuable samples.[14][15]

Q4: Why is it so critical to minimize freeze-thaw cycles?

A: Each freeze-thaw cycle is a potential point of failure for your sample integrity. There are two primary risks:

  • Water Absorption: DMSO is highly hygroscopic (readily absorbs moisture from the air).[16] When a frozen vial is opened at room temperature, atmospheric water condenses on the cold surface and mixes with the DMSO. This introduced water can lower the solubility of the compound, leading to precipitation upon refreezing, and can enable hydrolytic degradation pathways.

  • Compound Precipitation: Even without water absorption, repeated freeze-thaw cycles can promote the precipitation of less-soluble compounds.[18][20]

The best practice is to create a master stock solution and then prepare smaller, single-use aliquots for your working experiments. This ensures the master stock is never compromised.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem: My solution of 4-(Azetidin-3-yl)morpholine shows precipitation after being thawed.

This is one of the most common issues in compound management. Follow this workflow to diagnose and resolve the problem.

Workflow: Troubleshooting Compound Precipitation

G start Precipitate observed in thawed aliquot step1 Step 1: Gentle Re-solubilization - Warm to 37°C for 5-10 mins - Vortex vigorously - Brief bath sonication (1-2 mins) start->step1 check1 Did the precipitate dissolve? step1->check1 success Success! - Use solution immediately - Consider lowering concentration for future aliquots check1->success Yes step2 Step 2: Root Cause Analysis check1->step2 No cause1 Exceeded Solubility Was the stock concentration too high? step2->cause1 cause2 Water Contamination Was anhydrous DMSO used? Were vials properly sealed? step2->cause2 cause3 Compound Degradation Has the compound degraded into an insoluble product? step2->cause3 solution1 Solution: Prepare a new, more dilute stock solution. cause1->solution1 solution2 Solution: Use anhydrous DMSO and tightly sealed vials. Purge with inert gas (Ar, N2). cause2->solution2 solution3 Solution: Perform QC analysis (HPLC/LC-MS) to confirm purity. Discard if degraded. cause3->solution3

Caption: A step-by-step workflow for diagnosing and resolving compound precipitation in thawed DMSO stocks.

Problem: I'm seeing a loss of biological activity from my compound over time. Could it be degradation?

A: Yes, a loss of potency is a classic indicator of compound degradation. While physical issues like precipitation can reduce the effective concentration, a chemical change is also a strong possibility.

  • How to Confirm Degradation: The only way to definitively confirm degradation is through analytical chemistry.[21] You should compare a sample of your thawed stock against a reference standard (ideally, a freshly prepared solution from solid material).

    • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for stability testing.[22][23] A chromatogram of a degraded sample will typically show a decrease in the area of the main peak (representing the parent compound) and the appearance of new peaks corresponding to degradation products.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This method provides even more information by giving you the mass of the degradation products, which can help in identifying the degradation pathway (e.g., confirming a ring-opening event).[24]

  • Likely Cause: For 4-(Azetidin-3-yl)morpholine, the most probable cause of chemical degradation is the acid-mediated ring-opening of the strained azetidine ring, especially if the solution was exposed to acidic buffers or contaminated with water.[3]

  • Solution: If degradation is confirmed, the entire stock solution and all its aliquots must be discarded. Prepare a fresh stock from solid material, strictly following the best practices outlined in this guide.

Section 3: Experimental Protocols & Best Practices

Adherence to standardized protocols is the best defense against sample instability.

Workflow: Best Practices for Compound Cryopreservation

G cluster_prep Preparation cluster_aliquot Aliquoting cluster_freeze Freezing & Storage prep1 Start with high-purity solid compound and anhydrous DMSO prep2 Accurately weigh compound and calculate required solvent volume prep1->prep2 prep3 Dissolve completely (vortex, sonicate if needed) to create Master Stock prep2->prep3 aliquot1 Dispense single-use volumes into appropriately labeled cryovials prep3->aliquot1 aliquot2 Optional: Overlay with inert gas (Argon/Nitrogen) aliquot1->aliquot2 aliquot3 Seal vials tightly aliquot2->aliquot3 freeze1 Place aliquots in a controlled-rate freezing container (-1°C/min) aliquot3->freeze1 freeze2 Place container in -80°C freezer overnight freeze1->freeze2 freeze3 Transfer to long-term storage box at -80°C or LN2 vapor freeze2->freeze3

Caption: The recommended workflow for preparing, aliquoting, and freezing small molecule stocks for long-term storage.

Protocol 1: Preparation of a Cryopreserved Master Stock Solution (10 mM in DMSO)
  • Preparation: Work in a clean, dry environment. Use only high-purity, anhydrous DMSO to minimize water content.

  • Weighing: Accurately weigh a precise amount of solid 4-(Azetidin-3-yl)morpholine hydrochloride (MW: 178.66 g/mol ) into a sterile, chemically resistant vial (e.g., glass or polypropylene). For example, weigh 1.79 mg for a final volume of 1 mL.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial. Seal the vial tightly and vortex vigorously until the solid is completely dissolved. If necessary, use a brief (2-5 minute) bath sonication to aid dissolution. Visually inspect the solution against a light source to ensure no particulates remain.

  • Aliquoting: Immediately dispense the master solution into single-use, clearly labeled cryovials. For example, create 20 µL aliquots in 0.5 mL cryovials. This will be sufficient for preparing multiple assay plates without needing to thaw the entire stock.

  • Sealing: Tightly cap each cryovial. For maximum protection, consider using vials with silicone O-rings and wrapping the cap-vial interface with parafilm.

  • Freezing: Place the aliquots into a controlled-rate freezing container (e.g., Mr. Frosty), which ensures a cooling rate of approximately -1°C per minute.[25] Place the container in a -80°C freezer and leave it overnight.

  • Storage: The next day, transfer the frozen vials from the freezing container to a labeled cryobox for organized long-term storage at -80°C or in the vapor phase of a liquid nitrogen dewar.

Protocol 2: Post-Thaw Quality Control (QC) Assessment via HPLC
  • Reference Sample: Prepare a fresh 1 mM solution of 4-(Azetidin-3-yl)morpholine from solid material in your mobile phase or a compatible solvent. This will be your "time zero" reference.

  • Test Sample: Rapidly thaw one of your cryopreserved aliquots by warming it between your hands or in a 37°C water bath. Dilute it to the same 1 mM concentration as the reference sample.

  • HPLC Analysis: Analyze both the reference and test samples using an appropriate HPLC method (e.g., a C18 column with a water/acetonitrile gradient containing 0.1% formic acid or trifluoroacetic acid, with UV detection around 210-220 nm).

  • Data Comparison:

    • Purity: Compare the chromatograms. The purity of the test sample can be calculated as (Area of Main Peak / Total Area of All Peaks) * 100. A significant decrease in purity (>5%) compared to the reference sample indicates degradation.

    • Degradant Peaks: Look for the appearance of new peaks in the test sample's chromatogram that are absent in the reference.

    • Retention Time: The retention time of the main peak should be identical between the two samples. A shift could indicate a change in the molecule or an issue with the HPLC method itself.

References

  • Baillargeon, P., et al. (2013). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening, 18(9), 1035-1054.
  • Kozikowski, B. A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215.
  • Al-Zoubi, R. M., et al. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(12), 2565-2586.
  • Kozikowski, B. A., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. SLAS Discovery.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • Scott, J. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1621-1626.
  • Bristol-Myers Squibb. (2013). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays.
  • Reddit. (2020). Do freeze-thaw cycles damage small molecules dissolved in DMSO?
  • ACS Publications. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • Separation Science. (2023). Analytical Techniques In Stability Testing.
  • Pharmaceutical Technology. (2019).
  • STEMCELL Technologies. (n.d.). Cryopreservation Basics: Protocols and Best Practices for Freezing Cells.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • Gibson, M. I., et al. (2020). Low DMSO Cryopreservation of Stem Cells Enabled by Macromolecular Cryoprotectants.
  • WuXi AppTec. (2023). Transforming Drug Development: How Smart Compound Management Safeguards Integrity and Boosts Efficiency.
  • Technology Networks. (2020).
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  • Wikipedia. (n.d.). Compound management.
  • Titian Software. (2024).
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  • Single Use Support. (n.d.). ATMP Cryopreservation Done Right - Best Practice In Small Volume Cryo-Freezing.
  • Bouling Chemical Co., Limited. (n.d.). 4-(Azetidin-3-Yl)Morpholine Hydrochloride Manufacturer & Supplier in China.
  • Aalam, A., et al. (2018). Cryopreservation: An Overview of Principles and Cell-Specific Considerations. Journal of Clinical Medicine, 7(10), 321.
  • LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • Juniper Publishers. (2024).
  • Microchem Laboratory. (n.d.). Freeze-Thaw Stability Testing.
  • Sigma-Aldrich. (n.d.). 4-(Azetidin-3-yl)morpholine hydrochloride.
  • Han, S., et al. (2017). Theoretical and experimental study of the antifreeze protein AFP752, trehalose and dimethyl sulfoxide cryoprotection mechanism: correlation with cryopreserved cell viability. RSC Advances, 7(3), 1335-1443.
  • ATCC. (2016).
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  • ChemicalBook. (n.d.). 4-(AZETIDIN-3-YL)MORPHOLINE HYDROCHLORIDE.
  • MDPI. (2023). A Minireview on the Morpholine-Ring-Containing U.S.
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Technical Support Center: Purification of Polar Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. The purification of polar azetidine derivatives presents a unique set of challenges owing to their inherent basicity, high polarity, and potential for instability on common stationary phases. This guide provides practical, field-proven insights through a series of troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities and achieve high-purity compounds.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification of polar azetidines in a detailed question-and-answer format.

Q1: My polar azetidine derivative is streaking badly on silica gel TLC and column chromatography. What is happening and how can I fix it?

A1: This is the most frequently encountered problem. The streaking, or tailing, is caused by strong, non-ideal interactions between the basic nitrogen atom of the azetidine ring and the acidic silanol (Si-OH) groups on the surface of standard silica gel. [1] This leads to poor separation, broad peaks, and often, low recovery.

Solutions:

  • Mobile Phase Modification: The most straightforward approach is to neutralize the acidic sites on the silica gel by adding a basic modifier to your eluent.

    • Triethylamine (NEt₃): Add 0.1-1% triethylamine to your solvent system. This is highly effective for masking silanol groups and improving peak shape for basic compounds.[1]

    • Ammonia in Methanol: For very basic compounds, a solution of 1-2% ammonia in methanol (often prepared as a 7N solution) can be used as the polar component of the mobile phase (e.g., in a Dichloromethane/Methanol/Ammonia system).[2]

  • Alternative Stationary Phases: If mobile phase modification is insufficient, switching to a different stationary phase is recommended.

    • Alumina (Basic or Neutral): Alumina is a less acidic alternative to silica gel. Basic alumina is particularly well-suited for the purification of basic compounds like azetidines.[2][3]

    • Deactivated Silica Gel: Commercially available end-capped or deactivated silica gels have fewer free silanol groups and can significantly reduce tailing.

Experimental Protocol: TLC Optimization with a Basic Modifier

  • Prepare Stock Solutions: Prepare your standard eluent (e.g., 90:10 Dichloromethane/Methanol) and a modified eluent containing 1% triethylamine (e.g., 89:10:1 Dichloromethane/Methanol/Triethylamine).

  • Spot TLC Plate: Spot your crude reaction mixture onto two separate channels of a silica gel TLC plate.

  • Develop Plates: Run one plate in the standard eluent and the other in the modified eluent.

  • Analyze: Compare the two plates after visualization (e.g., UV light, potassium permanganate stain). The spot in the modified eluent should be significantly rounder and have a higher Rf value with less streaking. This modified system can then be directly applied to column chromatography.

Mandatory Visualization: Troubleshooting Workflow for Peak Tailing

G start Problem: Streaking/Tailing on Silica Gel q1 Add 0.5-1% Triethylamine to Mobile Phase start->q1 q2 Is Tailing Resolved? q1->q2 sol1 Proceed with Column Chromatography using Modified Eluent q2->sol1 Yes q3 Switch to Alternative Stationary Phase q2->q3 No q4 Choice of Phase q3->q4 alumina Use Basic or Neutral Alumina q4->alumina Strong Base deactivated_silica Use Deactivated (End-Capped) Silica q4->deactivated_silica Mild Base sol2 Perform Column Chromatography on New Stationary Phase alumina->sol2 deactivated_silica->sol2

Caption: Decision workflow for resolving peak tailing issues.

Q2: My azetidine is highly water-soluble, and I'm losing most of it during the aqueous workup. How can I improve isolation?

A2: The high polarity and basic nitrogen, which can be protonated to form a highly water-soluble salt (e.g., an ammonium salt), are responsible for this issue. Standard extractions with non-polar organic solvents like ethyl acetate or hexanes are often inefficient.

Solutions:

  • pH Adjustment: Before extraction, ensure the aqueous layer is basic (pH > 9-10) by adding a base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). This deprotonates the azetidine nitrogen, making the free base less water-soluble and more extractable into an organic solvent.

  • Use More Polar Extraction Solvents: Switch from less polar solvents to more polar ones that are still immiscible with water. A sequence of extractions with Dichloromethane (DCM) or a 9:1 mixture of DCM/Isopropanol can be effective.

  • Salting Out: Saturate the aqueous layer with sodium chloride (NaCl) before extraction. This decreases the solubility of organic compounds in the aqueous phase and can drive your product into the organic layer.

  • Lyophilization (Freeze-Drying): If your azetidine derivative is isolated as a salt in the aqueous phase (e.g., after an acidic reaction quench), you can freeze-dry the aqueous layer to recover the product as a solid salt, bypassing liquid-liquid extraction entirely.[3]

Q3: Normal-phase chromatography is ineffective for my highly polar azetidine. What are the alternative chromatographic techniques?

A3: When a compound is too polar to be retained on normal-phase media (i.e., it elutes at the solvent front), several powerful alternative techniques are available. The choice depends on the specific properties of your molecule and the impurities you need to remove.

Technique Overview:

  • Reverse-Phase Chromatography (RPC): This is the most common alternative. It uses a non-polar stationary phase (like C18-silica) and a polar mobile phase (typically water/acetonitrile or water/methanol).[4][5] Polar compounds elute first.

    • Challenge: Very polar azetidines may still have poor retention.

    • Solution: Use highly aqueous mobile phases (even 100% aqueous buffer).[6] Specialized "polar-endcapped" or "aqueous stable" C18 columns are designed for this purpose.[6][7] Adding an ion-pairing agent can also enhance retention of charged analytes.[4]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of very polar and hydrophilic compounds that are poorly retained in RPC.[8][9] It utilizes a polar stationary phase (e.g., silica, diol, or zwitterionic phases) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of aqueous buffer.[10][11] In HILIC, water is the strong, eluting solvent.[8][12]

  • Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge. Since azetidines are basic, they will be protonated at neutral or acidic pH.

    • Method: Use a strong or weak cation-exchange resin.[13] The protonated azetidine binds to the negatively charged stationary phase. Impurities are washed away, and the desired compound is then eluted by increasing the salt concentration or changing the pH of the mobile phase to neutralize the azetidine.[14]

  • Supercritical Fluid Chromatography (SFC): SFC is a high-speed, high-efficiency technique that uses supercritical CO₂ as the main mobile phase, modified with a polar co-solvent (e.g., methanol).[15][16][17] It is particularly effective for purifying polar basic compounds and often provides different selectivity compared to HPLC.[18] The addition of basic additives to the modifier is common to improve peak shape.[15][19]

Data Presentation: Comparison of Purification Techniques

TechniqueStationary Phase PolarityMobile Phase PolaritySeparation PrincipleIdeal for...
Normal-Phase Polar (e.g., Silica, Alumina)Non-polar to medium polarAdsorptionModerately polar, non-ionic azetidines.
Reverse-Phase Non-polar (e.g., C18, C8)Polar (Water/ACN, Water/MeOH)PartitioningPolar azetidines, especially salts.
HILIC Polar (e.g., Silica, Diol, ZIC)High % Organic + AqueousPartitioning into aqueous layerVery polar, water-soluble, neutral or charged azetidines.[8][20]
Ion-Exchange Charged (Cation or Anion)Aqueous BufferIonic InteractionIonizable/charged azetidines (cation-exchange is ideal).[13]
SFC Various (often polar)Supercritical CO₂ + Polar ModifierPartitioning/AdsorptionPolar and basic azetidines; offers orthogonal selectivity.[18]

Mandatory Visualization: Chromatography Selection Workflow

G start Crude Polar Azetidine q1 Try Normal-Phase (Silica/Alumina) with Basic Modifier (e.g., NEt3) start->q1 q2 Good Separation? q1->q2 sol1 Purification Complete q2->sol1 Yes q3 Compound is too polar (Rf ≈ 1 in polar eluents) q2->q3 No q4 Select Advanced Technique q3->q4 rpc Reverse-Phase (RPC) (e.g., C18, Water/ACN) q4->rpc General Polar hilic HILIC (e.g., Silica, ACN/Water) q4->hilic Very Water-Soluble iec Ion-Exchange (IEC) (Cation Exchange Resin) q4->iec Readily Forms Salts sfc SFC (CO2/MeOH) q4->sfc Need Orthogonal Selectivity sol2 Achieve High Purity Separation rpc->sol2 hilic->sol2 iec->sol2 sfc->sol2

Caption: Workflow for selecting an appropriate chromatography method.

Q4: Is it possible to purify my polar azetidine derivative without chromatography?

A4: Absolutely. For many polar azetidines, especially at a larger scale, non-chromatographic methods are often more efficient.

Solutions:

  • Crystallization as a Salt: This is a highly effective and scalable technique for achieving excellent purity.[21] The basic azetidine free-base is often an oil, but its salt is typically a stable, crystalline solid.

    • Process: Dissolve the crude azetidine free-base in a suitable solvent (e.g., diethyl ether, isopropanol). Add a stoichiometric amount of an acid (e.g., HCl in ether, or a solution of tartaric acid) to precipitate the salt. The resulting solid can then be purified by recrystallization.[3][21] Common salts include hydrochloride, perchlorate, tartrate, and oxalate.[21][22]

    • Benefit: Recrystallization is a powerful purification technique that can remove closely related impurities by excluding them from the crystal lattice.[23]

  • Vacuum Distillation: If your azetidine derivative is a thermally stable liquid with a boiling point distinct from its impurities, vacuum distillation is a viable option for purification on a gram to kilogram scale.[21] It is particularly good at removing non-volatile or polymeric impurities.

Experimental Protocol: Purification via HCl Salt Formation & Recrystallization

  • Dissolution: Dissolve the crude azetidine (1.0 eq) in a minimal amount of a suitable solvent like anhydrous diethyl ether or ethyl acetate.

  • Salt Formation: Slowly add a solution of anhydrous HCl in diethyl ether (1.0 eq) dropwise with stirring. The azetidine hydrochloride salt will typically precipitate as a white solid.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash the filter cake with cold diethyl ether to remove soluble impurities.

  • Recrystallization: Dissolve the crude salt in a minimum amount of a hot solvent system (e.g., ethanol, isopropanol, or an ethanol/ether mixture) until fully dissolved.[22]

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Troubleshooting Guide: Quick Reference

ProblemPotential Cause(s)Suggested Solution(s)
Low Recovery After Column 1. Compound is highly volatile. 2. Irreversible adsorption to silica. 3. Product decomposition on column.1. Use cooled solvents; remove solvent carefully at low temperature/pressure. 2. Add a basic modifier (NEt₃) or switch to alumina.[1] 3. Test stability on a small scale first; work quickly.[1]
Product Decomposition 1. Ring-strain makes azetidines sensitive to acid.[1][24] 2. Thermal instability.1. Avoid acidic conditions; use neutral/basic alumina or modified silica.[1][3] 2. Purify at room temperature or below if possible; avoid prolonged heating.
Co-elution of Impurities 1. Suboptimal mobile phase polarity. 2. Impurity has very similar properties.1. Systematically re-screen solvent systems using TLC.[1] 2. Try an orthogonal technique (e.g., switch from normal-phase to reverse-phase or SFC).[18]
"Oiled Out" During Recrystallization 1. Saturated solution temperature is above the melting point of the solute. 2. Purity of the compound is too low.1. Add more solvent to the hot mixture until a clear solution is obtained, then attempt cooling again. 2. First, perform a preliminary purification (e.g., short silica plug) to remove major impurities.

References

  • Reversed-phase chromatography - Wikipedia. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]

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  • Normal Phase HPLC Column and Reverse Phase HPLC Column - Hawach Scientific. (2025, December 26). Hawach Scientific. Retrieved January 11, 2026, from [Link]

  • Reverse Phase Chromatography Techniques - Chrom Tech, Inc. (2025, October 20). Chrom Tech, Inc. Retrieved January 11, 2026, from [Link]

  • 7.10: Reverse Phase Chromatography - Chemistry LibreTexts. (2022, October 4). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]

  • How Good is SFC for Polar Analytes? | Chromatography Today. (n.d.). Chromatography Today. Retrieved January 11, 2026, from [Link]

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  • Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC) | Waters. (n.d.). Waters. Retrieved January 11, 2026, from [Link]

  • Column Selection for Achiral Purification Using SFC-MS - American Pharmaceutical Review. (2012, June 18). American Pharmaceutical Review. Retrieved January 11, 2026, from [Link]

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  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

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Technical Support Center: Managing Hygroscopicity of Dihydrochloride Salts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for handling hygroscopic materials. This guide is specifically designed for researchers, scientists, and drug development professionals who encounter challenges with the moisture-sensitive nature of dihydrochloride salts. My aim is to provide you with not just protocols, but the scientific reasoning behind them, ensuring your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs)

Q1: My dihydrochloride salt API turned into a sticky or clumpy solid upon opening the container. What happened, and can I still use it?

A1: This phenomenon is a classic sign of significant moisture absorption. Dihydrochloride salts are often highly hygroscopic, meaning they readily attract and absorb water vapor from the atmosphere[1][2]. When the ambient relative humidity (RH) exceeds the salt's Critical Relative Humidity (CRH) , the material will begin to absorb moisture[3][4]. This can lead to physical changes such as clumping, caking, and in severe cases, deliquescence, where the solid dissolves in the absorbed water to form a saturated solution[5][6].

  • Causality: The presence of two hydrochloride moieties often increases the salt's affinity for water molecules through strong ion-dipole interactions and hydrogen bonding[7][8]. This high affinity results in a low CRH. For instance, some hydrochloride salts become hygroscopic at RH levels as low as 40-50%.

  • Can you still use it? It depends on the extent of moisture uptake and the stability of your API.

    • Physical Instability: The clumping itself alters the material's physical properties, such as flowability and dissolution rate, which is critical for formulation and manufacturing processes[1][5].

    • Chemical Instability: More critically, the absorbed water can act as a solvent and a reactant, potentially leading to hydrolysis or other degradation pathways that can reduce the purity and efficacy of your API[9][10].

    • Recommendation: It is strongly advised to first quantify the water content (see Q3). If significant moisture has been absorbed, the batch's integrity may be compromised. For early-stage research, you might attempt to dry the material under vacuum (see Q4), but for cGMP work or late-stage development, using a compromised batch is not recommended due to the high risk of inaccurate and unreliable results.

Q2: I'm preparing a formulation, and my results are inconsistent. Could the hygroscopicity of my dihydrochloride salt be the culprit?

A2: Absolutely. Uncontrolled moisture uptake is a major source of experimental variability. The impact of hygroscopicity extends far beyond simple physical changes and can profoundly affect analytical results and formulation performance.

  • Inaccurate Weighing: If you are weighing a hygroscopic compound in an uncontrolled environment, it is continuously gaining mass by absorbing atmospheric moisture. This makes it nearly impossible to obtain an accurate weight of the dry, active substance, leading to errors in concentration calculations for solutions and formulations.

  • Altered Physicochemical Properties: Moisture can induce changes in the solid-state properties of your API[7][9]. This includes:

    • Polymorphic Transformations: The presence of water can facilitate the conversion of an anhydrous crystalline form to a less soluble or less stable hydrate form[9].

    • Recrystallization of Amorphous Content: Amorphous solids are particularly susceptible to moisture-induced recrystallization, which can drastically alter solubility and bioavailability[[“]].

    • Glass Transition Temperature (Tg) Reduction: For amorphous materials, absorbed water acts as a plasticizer, lowering the Tg. If the Tg drops below the storage temperature, the material can become rubbery and unstable.

  • Impact on Manufacturing and Stability: In a drug development context, these changes can lead to significant issues such as poor tablet compressibility, altered dissolution profiles, and reduced shelf-life of the final product[1][10].

The workflow below illustrates how hygroscopicity can introduce variability.

Caption: Workflow of how hygroscopicity leads to experimental inconsistency.

Troubleshooting Guides

Q3: How can I accurately determine the moisture content of my hygroscopic salt?

A3: Quantifying the water content is a critical first step in troubleshooting. Several methods are available, each with its own advantages and limitations.

Method Principle Advantages Disadvantages Best For
Karl Fischer (KF) Titration Chemical titration where iodine reacts stoichiometrically with water.High accuracy and specificity for water. Can measure both free and bound water. Considered the gold standard[].Requires specialized equipment and reagents. Can be complex for solids.Accurately quantifying low levels of water (ppm to 100%) in raw materials and finished products[].
Thermogravimetric Analysis (TGA) / Loss on Drying (LOD) Measures the change in mass of a sample as it is heated.Relatively simple and provides information on thermal stability.Not specific to water; any volatile component will be measured as mass loss[13][14]. Heating can cause degradation of the sample.A quick screening tool, especially when water is the primary volatile. Halogen moisture analyzers are a rapid alternative to traditional drying ovens[15].
Dynamic Vapor Sorption (DVS) Measures the mass change of a sample as it is exposed to a range of controlled humidity levels.Provides a complete moisture sorption-desorption profile and helps determine the CRH.Requires specialized instrumentation.Characterizing the hygroscopic nature of a material during pre-formulation and development[16].

Protocol: Karl Fischer Titration (Volumetric Method for Solids)

  • System Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel must be pre-titrated with the KF reagent to a stable, anhydrous endpoint.

  • Sample Preparation: In a controlled low-humidity environment (e.g., a glove box), accurately weigh a suitable amount of the dihydrochloride salt. The target sample size depends on the expected water content.

  • Sample Introduction: Quickly and carefully introduce the weighed sample into the titration vessel. Ensure the system is sealed immediately to prevent ingress of atmospheric moisture.

  • Titration: Start the titration. The KF reagent is added until all the water in the sample has reacted. The instrument will automatically detect the endpoint.

  • Calculation: The instrument's software will calculate the water content based on the volume of titrant consumed and the previously determined titer of the reagent. The result is typically expressed as a percentage (w/w).

Q4: My material has absorbed some moisture. What is the best way to dry it in the lab without causing degradation?

A4: Gentle drying under controlled conditions is key to removing absorbed water without compromising the material's chemical integrity.

Recommended Method: Vacuum Oven Drying

This is the preferred method as it allows for water removal at a lower temperature, minimizing the risk of thermal degradation.

Protocol: Drying a Hygroscopic Dihydrochloride Salt

  • Preparation: Place a thin layer of the hygroscopic salt in a clean, shallow glass dish (e.g., a crystallization dish) to maximize the surface area for efficient drying.

  • Placement: Place the dish inside a vacuum oven.

  • Conditions:

    • Temperature: Set the temperature well below the compound's melting or decomposition point. A temperature of 40-50°C is often a safe starting point.

    • Vacuum: Gradually apply a vacuum to the oven.

    • Inert Gas (Optional but Recommended): If available, use a gentle bleed of a dry, inert gas (like nitrogen or argon) into the oven. This helps to sweep the water vapor away from the sample surface, accelerating the drying process.

  • Duration: Dry the material until a constant weight is achieved. This requires periodically (e.g., every 2-4 hours) releasing the vacuum with an inert gas, removing the sample, weighing it quickly, and returning it to the oven. Constant weight is typically defined as a change of <0.1% over a 2-hour drying period.

  • Post-Drying Handling: Once dry, immediately transfer the material to a desiccator containing a suitable desiccant (e.g., phosphorus pentoxide or activated molecular sieves) for storage[2][6].

Caution: Never heat a hygroscopic material in a standard laboratory oven exposed to ambient air, as this can accelerate degradation and will not be effective at removing moisture in a humid environment[17].

Preventative Strategies & Best Practices

Q5: What are the essential lab practices for handling and storing dihydrochloride salts to prevent moisture uptake from the start?

A5: Proactive moisture management is the most effective strategy. The following decision tree and practices will help you establish a robust handling protocol.

Hygroscopic_Handling_Decision_Tree Start Start: Receive/ Handle Dihydrochloride Salt IsCRHKnown Is Critical Relative Humidity (CRH) known? Start->IsCRHKnown ControlEnv Control Environment: Work below CRH IsCRHKnown->ControlEnv Yes AssumeHygro Assume Highly Hygroscopic (Work below 40% RH) IsCRHKnown->AssumeHygro No Weighing Weighing Procedure ControlEnv->Weighing GloveBox Use Glove Box or Low RH Chamber GloveBox->Weighing AssumeHygro->GloveBox QuickWeigh Weigh quickly in controlled environment. Use weighing boat. Weighing->QuickWeigh Execute Storage Storage QuickWeigh->Storage ShortTerm Short-Term Storage Storage->ShortTerm < 24h LongTerm Long-Term Storage Storage->LongTerm > 24h Desiccator Airtight container inside a desiccator with active desiccant. ShortTerm->Desiccator InertGas Seal under inert gas (Ar/N2) in an airtight, moisture-proof container. LongTerm->InertGas End Procedure Complete Desiccator->End InertGas->End

Caption: Decision tree for handling hygroscopic dihydrochloride salts.

Core Handling & Storage Protocols:

  • Controlled Environment: Whenever possible, handle the material in an environment with controlled low humidity, such as a glove box or a dry room[18][19]. If this is not available, work quickly and avoid handling on humid days.

  • Proper Storage Containers: Always store hygroscopic salts in airtight containers[17]. For highly sensitive materials, consider containers with septa that allow for removal of material via syringe without opening the container.

  • Use of Desiccants: Store the primary container within a secondary container, such as a desiccator, that contains an active, high-efficiency desiccant (e.g., phosphorus pentoxide, molecular sieves)[2][6]. Ensure the desiccant is regularly regenerated or replaced.

  • Inert Atmosphere: For long-term storage or for extremely sensitive materials, after drying, backfill the container with a dry inert gas like argon or nitrogen before sealing[19].

  • Minimize Headspace: When a container is partially used, the headspace contains atmospheric moisture that can be absorbed by the product[20]. If possible, transfer the remaining material to a smaller container to minimize this effect.

  • Packaging: For drug products, packaging is critical. Use materials with a low water vapor permeation rate, and consider including a desiccant pouch within the package[9][[“]].

By understanding the mechanisms of moisture sorption and implementing these rigorous handling and troubleshooting protocols, you can significantly improve the accuracy, reliability, and reproducibility of your experiments involving hygroscopic dihydrochloride salts.

References

  • Ngan, L. H., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 14(7), 655. [Link]

  • Mettler Toledo. (n.d.). How to Measure Moisture Content in Pharmaceuticals. [Link]

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?. [Link]

  • AZoM. (2019). Moisture Analysis in the Pharmaceutical Industry. [Link]

  • Consensus. (n.d.). Techniques for stabilizing moisture-sensitive drug compounds. [Link]

  • Labinsights. (2023). Moisture Content Determination for Drug Formulation and Analysis. [Link]

  • Adam Equipment. (2022). The Importance of Moisture Content Determination in Pharmaceuticals. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. [Link]

  • Journal of Nanophotonics. (n.d.). Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. [Link]

  • ResearchGate. (n.d.). Film coating techniques to reduce hygroscopicity. [Link]

  • ResearchGate. (n.d.). Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development. [Link]

  • LinkedIn. (2023). The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. [Link]

  • Labinsights. (2023). Unveiling of Hygroscopicity Evaluation for Drug Formulation. [Link]

  • ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. [Link]

  • Ibis Scientific, LLC. (n.d.). The Role of Desiccants in Protecting Hygroscopic Chemicals. [Link]

  • Scientific Research Publishing. (n.d.). XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. [Link]

  • HepatoChem. (n.d.). How do you handle hygroscopic salts?. [Link]

  • Wikipedia. (n.d.). Critical relative humidity. [Link]

  • ResearchGate. (n.d.). Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. [Link]

  • Globe Thesis. (2010). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. [Link]

  • Journal of Pharmaceutical Sciences. (2008). Characterization of the “hygroscopic” properties of active pharmaceutical ingredients. [Link]

  • ResearchGate. (n.d.). Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. [Link]

  • Taylor & Francis Online. (n.d.). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. [Link]

  • Omicsonline.org. (n.d.). Hygroscopic Gravimetric Quantitative Chemical Analysis. [Link]

  • Semantic Scholar. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. [Link]

  • Fitosoil. (2020). Critical Relative Humidity. [Link]

  • University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • ResearchGate. (n.d.). Hygroscopic gravimetric quantitative chemical analysis. Review. [Link]

  • Wikipedia. (n.d.). Methylenedioxypyrovalerone. [Link]

  • TNO RESOLVER. (n.d.). Experimental research on hygroscopic behaviour of porous specimens contaminated with salts. [Link]

  • ResearchGate. (n.d.). Experimental research on hygroscopic behaviour of porous specimens contaminated with salts. [Link]

  • ResearchGate. (n.d.). Extreme hygroscopic salts do not accelerate the hydration kinetics but reduce the swelling of K 2 CO 3 tablets. [https://www.researchgate.net/publication/392067789_Extreme_hygroscopic_salts_do_not_accelerate_the_hydration_kinetics_but_reduce_the_swelling_of_K_2_CO_3_tablets]([Link]_ kinetics_but_reduce_the_swelling_of_K_2_CO_3_tablets)

  • Laboratory Disposable Products. (n.d.). Safe Lab Reagent Storage Guide | Best Practices 2025. [Link]

  • Vesta® Nutra. (2019). 3 Ways to Handle Hygroscopic Material Challenges. [Link]

  • AIVC. (n.d.). MOISTURE PROBLEMS CAUSED BY HYGROSCOPIC BEHAVIOUR OF MATERIALS. [Link]

  • PubMed. (2011). Relationship between critical relative humidity and solubility of drugs. [Link]

  • USP. (n.d.). Characterization of Crystalline and Partially Crystalline Solids by X-Ray Powder Diffraction (XRPD). [Link]

  • Journal of Research of the National Bureau of Standards. (n.d.). Relative Humidity-Temperature Relationships of Some Saturated Salt Solutions in the Temperature Range 0 0 to 500 C. [Link]

  • Damp Surveys Ltd. (2024). Hygroscopic salts trigged by rain part 2. [Link]

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Technical Support Center: Analytical Methods for Impurity Profiling of 4-(Azetidin-3-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of 4-(Azetidin-3-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on identifying and quantifying impurities in this compound. Adherence to stringent purity standards is paramount for regulatory compliance and ensuring the safety and efficacy of pharmaceutical products.[1][2][3] This document offers troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and regulatory expectations.[4][5][6]

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the analytical testing of 4-(Azetidin-3-yl)morpholine and its formulations.

High-Performance Liquid Chromatography (HPLC) Issues

HPLC is a cornerstone technique for impurity profiling due to its high sensitivity and resolving power.[3][7] However, various challenges can arise during method development and routine analysis.

Question: I am observing poor peak shape (tailing or fronting) for the main 4-(Azetidin-3-yl)morpholine peak. What are the likely causes and solutions?

Answer:

Poor peak asymmetry is a common issue that can compromise resolution and integration accuracy. The causes can be broadly categorized as chemical or mechanical.

  • Probable Causes & Solutions:

    Cause Explanation Recommended Solution
    Secondary Silanol Interactions The basic amine groups in 4-(Azetidin-3-yl)morpholine can interact with acidic silanol groups on the surface of traditional silica-based columns, leading to peak tailing.1. Use a base-deactivated column: Modern columns with end-capping or hybrid particle technology are designed to minimize silanol interactions. 2. Modify the mobile phase: Add a competitive amine, such as triethylamine (TEA) or diethylamine (DEA), at a low concentration (e.g., 0.1%) to the mobile phase. This will preferentially interact with the active sites on the stationary phase. 3. Adjust mobile phase pH: Increasing the pH of the mobile phase (e.g., using an ammonium acetate buffer at pH 8) can suppress the ionization of silanol groups, reducing interactions.
    Column Overload Injecting too much sample can saturate the stationary phase, leading to peak fronting.1. Reduce injection volume or sample concentration: Perform a loading study to determine the optimal injection amount that maintains good peak shape. 2. Use a column with a larger internal diameter or higher loading capacity.
    Mismatched Sample and Mobile Phase Strength If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.Ensure the sample solvent is as close in composition and strength to the initial mobile phase as possible. If the compound has poor solubility, use the minimum amount of a stronger solvent and inject a smaller volume.
    Column Degradation Over time, the stationary phase can degrade, especially when using aggressive mobile phases or operating at high temperatures, leading to a loss of performance.Replace the column. Implement a column tracking and performance monitoring program to preemptively identify failing columns.

Question: I am seeing extraneous peaks in my chromatogram that are not present in my reference standard. How do I determine if they are impurities or artifacts?

Answer:

Distinguishing between genuine impurities and system-related artifacts is a critical step in impurity profiling.

  • Troubleshooting Workflow:

    Caption: Workflow for investigating extraneous peaks.

  • Further Steps for Impurity Identification:

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful technique for identifying unknown impurities.[2][3][8][9] LC-MS provides molecular weight information, which is a crucial first step in structure elucidation.

    • Forced Degradation Studies: Subjecting the 4-(Azetidin-3-yl)morpholine sample to stress conditions (e.g., acid, base, oxidation, heat, light) can help to generate potential degradation products.[10][11] This can confirm if the observed peaks are degradants and provides insight into the compound's stability.

Gas Chromatography (GC) Issues

GC is particularly useful for analyzing volatile impurities, such as residual solvents.[2][7]

Question: I am analyzing for residual solvents in my 4-(Azetidin-3-yl)morpholine sample and am not getting reproducible results. What should I check?

Answer:

Reproducibility issues in headspace GC are often related to sample preparation and injection.

  • Probable Causes & Solutions:

    Cause Explanation Recommended Solution
    Inconsistent Vial Sealing A poor seal on the headspace vial will lead to a loss of volatile analytes and inconsistent pressure, resulting in variable peak areas.1. Check the crimper: Ensure it is properly adjusted for the vials and caps being used. 2. Use high-quality vials and septa that are appropriate for the analysis temperature.
    Insufficient Equilibration Time The sample needs to be heated for a sufficient amount of time to allow the volatile solvents to partition into the headspace.Optimize the equilibration time. Perform a time course study to determine the point at which the peak areas of the residual solvents plateau.
    Matrix Effects The sample matrix can affect the partitioning of solvents into the headspace.Use the method of standard additions to quantify the residual solvents, which can compensate for matrix effects.
Spectroscopic Analysis (NMR and MS)

NMR and MS are essential for the structural elucidation of unknown impurities.[9][12][13]

Question: I have isolated an impurity, but the NMR spectrum is complex and difficult to interpret. What can I do?

Answer:

Complex NMR spectra can arise from a mixture of isomers or low sample concentration.

  • Troubleshooting and Enhancement Strategies:

    • 2D NMR Techniques: If not already performed, acquire 2D NMR spectra such as COSY, HSQC, and HMBC.[13] These experiments provide information about proton-proton and proton-carbon correlations, which are invaluable for piecing together the structure.

    • Increase Spectrometer Field Strength: If available, using a higher field NMR spectrometer (e.g., 600 MHz or higher) will provide better signal dispersion and simplify the spectrum.[14]

    • Sample Purity: Re-evaluate the purity of the isolated impurity. It may be necessary to perform an additional purification step.

    • LC-NMR: For complex mixtures that are difficult to separate, online LC-NMR can be a powerful tool for obtaining spectra of individual components.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the analytical strategy for 4-(Azetidin-3-yl)morpholine.

Question: What are the typical impurities I should expect to find in 4-(Azetidin-3-yl)morpholine?

Answer:

Impurities in an active pharmaceutical ingredient (API) can originate from various sources, including the synthesis process, degradation, and storage. For 4-(Azetidin-3-yl)morpholine, potential impurities could include:

  • Process-Related Impurities:

    • Starting materials and intermediates: Unreacted starting materials or intermediates from the synthetic route.

    • By-products: Compounds formed from side reactions during synthesis.

  • Degradation Products:

    • Oxidative degradation: The morpholine and azetidine rings may be susceptible to oxidation.

    • Hydrolytic degradation: Depending on the pH and presence of water, ring-opening of the azetidine moiety could occur.

  • Residual Solvents: Solvents used during the synthesis and purification steps.

A thorough understanding of the synthetic pathway is crucial for predicting potential process-related impurities. Forced degradation studies are essential for identifying potential degradation products.[10]

Question: What are the regulatory requirements for impurity testing?

Answer:

Regulatory bodies like the International Council for Harmonisation (ICH), the U.S. FDA, and the European Medicines Agency (EMA) have established guidelines for the control of impurities in drug substances.[1][4][5][6][15]

  • Key ICH Guidelines:

    • ICH Q3A(R2): Impurities in New Drug Substances.[4][6] This guideline outlines the thresholds for reporting, identifying, and qualifying impurities.

    • ICH Q3C(R9): Residual Solvents.[4][6]

    • ICH Q3D(R2): Elemental Impurities.[6][15]

    • ICH M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities.[6]

  • Impurity Thresholds (from ICH Q3A):

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day (whichever is lower)0.15% or 1.0 mg per day (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

Question: How do I develop a stability-indicating HPLC method?

Answer:

A stability-indicating method is one that can accurately quantify the active ingredient in the presence of its impurities and degradation products.

  • Method Development Workflow:

    Caption: Workflow for developing a stability-indicating HPLC method.

  • Key Steps Explained:

    • Forced Degradation: Expose the drug substance to various stress conditions (acid, base, peroxide, heat, light) to generate degradation products.[10]

    • Peak Purity Analysis: Use a photodiode array (PDA) detector or mass spectrometer to assess the peak purity of the main component in the stressed samples. This ensures that no degradant peaks are co-eluting.

    • Resolution: The method must demonstrate baseline resolution between the main peak and all known impurities and degradation products.

Section 3: Experimental Protocols

Protocol: HPLC-UV Method for Impurity Profiling

This protocol provides a starting point for the development of an HPLC method for the analysis of 4-(Azetidin-3-yl)morpholine.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Chromatographic Conditions (Starting Point):

    • Column: Base-deactivated C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient:

      Time (min) %B
      0 5
      20 50
      25 95
      30 95
      31 5

      | 35 | 5 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Protocol: LC-MS for Impurity Identification

This protocol outlines a general approach for identifying unknown impurities using LC-MS.

  • Instrumentation:

    • LC-MS system with an electrospray ionization (ESI) source and a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Conditions:

    • Use the same HPLC method as described in section 3.1 to ensure correlation of retention times.

  • Mass Spectrometry Conditions (Positive Ion Mode):

    • Ionization Mode: ESI+.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Flow: 10 L/min.

    • Drying Gas Temperature: 350 °C.

    • Nebulizer Pressure: 40 psi.

    • Mass Range: m/z 50-1000.

    • Data Acquisition: Perform both full scan and targeted MS/MS experiments. The MS/MS experiments will provide fragmentation data to aid in structural elucidation.

References

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025). Vertex AI Search.
  • Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma.
  • Quality: impurities. (n.d.). European Medicines Agency.
  • Regulatory aspects of Impurity profiling. (2020).
  • Impurities in Drug Substances and Products. (n.d.). USP.
  • 4-(AZETIDIN-3-YL)MORPHOLINE HYDROCHLORIDE(223381-71-3) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 4-(Azetidin-3-yl)morpholine. (n.d.). PubChem.
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Validation & Comparative

A Comparative Guide to Saturated Heterocyclic Linkers in PROTACs: 4-(Azetidin-3-yl)morpholine vs. Piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Linker as the Master Orchestrator of Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's native ubiquitin-proteasome system to achieve targeted protein degradation.[1][2] A PROTAC is a heterobifunctional molecule comprising three distinct components: a warhead for the protein of interest (POI), an E3 ligase-recruiting ligand, and a chemical linker connecting them.[3][4] While the two ligands provide the necessary binding, the linker is far from a passive tether. It is a critical determinant of the PROTAC's overall efficacy, profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties like solubility and cell permeability.[5]

Historically, PROTAC development relied heavily on flexible alkyl and polyethylene glycol (PEG) chains.[3][6] However, the field is rapidly evolving towards more sophisticated, rigid linkers that offer superior control over the PROTAC's conformation and properties.[3][5] Among these, saturated heterocycles have gained significant traction. This guide provides an in-depth, data-supported comparison of two prominent heterocyclic linker motifs: the well-established piperazine and the more structurally complex 4-(azetidin-3-yl)morpholine . We will dissect their unique structural attributes, their impact on PROTAC performance, and provide the experimental frameworks necessary for their evaluation.

The PROTAC Mechanism of Action

Before comparing linker components, it is crucial to understand the process they are designed to facilitate. The PROTAC molecule acts as a molecular bridge, inducing proximity between the target protein and an E3 ubiquitin ligase. This induced proximity leads to the formation of a ternary complex, the cornerstone of PROTAC activity.[7][] Within this complex, the E3 ligase ubiquitinates the POI, marking it for recognition and degradation by the 26S proteasome. The PROTAC is then released to engage in further catalytic cycles.

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Binary1 POI-PROTAC Binary Complex POI->Binary1 Binds PROTAC PROTAC PROTAC->Binary1 Binary2 E3-PROTAC Binary Complex PROTAC->Binary2 E3 E3 Ubiquitin Ligase E3->Binary2 Binds Ternary POI-PROTAC-E3 Ternary Complex Binary1->Ternary Binary2->Ternary Ub Ubiquitination Ternary->Ub Catalyzes Degradation 26S Proteasome Degradation Ub->Degradation Signals for Degradation->PROTAC Releases

Figure 1: The catalytic cycle of PROTAC-mediated protein degradation.

Comparative Analysis: Structural and Functional Implications

The choice of linker motif dictates the crucial balance between conformational rigidity and flexibility, which in turn affects ternary complex stability and the PROTAC's drug-like properties.

Piperazine: The Versatile Workhorse

Piperazine is a six-membered saturated heterocycle containing two nitrogen atoms. Its incorporation into a linker imparts a degree of conformational rigidity, which can pre-organize the PROTAC into a bioactive conformation favorable for ternary complex formation.[6][9][]

Key Advantages:

  • Tunable Solubility: The two nitrogen atoms in the piperazine ring can be protonated. This property is often exploited to increase the aqueous solubility of large, lipophilic PROTAC molecules, a common challenge in their development.[9][11][] The basicity (pKa) of the piperazine moiety, and thus its protonation state at physiological pH, can be finely tuned by the adjacent chemical groups, offering a handle for optimizing physicochemical properties.[11][13][14]

  • Improved Rigidity: Compared to flexible alkyl or PEG chains, the piperazine ring restricts the number of available conformations.[][6] This reduction in conformational entropy can lessen the entropic penalty of binding, potentially leading to more stable and productive ternary complexes.[7]

  • Synthetic Accessibility: Piperazine and its derivatives are common, commercially available building blocks, making them synthetically tractable for inclusion in PROTAC linker synthesis.[9]

Potential Limitations:

  • Suboptimal Rigidity: While more rigid than acyclic linkers, piperazine still possesses some conformational flexibility (e.g., chair-boat interconversion), which may not be ideal for all POI-E3 ligase pairs.

  • Basicity Concerns: The basic nature of piperazine can sometimes lead to undesirable off-target effects or lysosomal trapping, which can reduce the amount of PROTAC available to engage its target in the cytosol or nucleus.

4-(Azetidin-3-yl)morpholine: The 3D Scaffolding Expert

The 4-(azetidin-3-yl)morpholine moiety represents a more advanced, three-dimensional linker component. It combines a strained, four-membered azetidine ring with a six-membered morpholine ring. This fusion creates a highly rigid and spatially defined scaffold.

Key Advantages:

  • Superior Rigidity and 3D Definition: This motif provides a significantly more constrained and defined three-dimensional structure than piperazine. This high degree of pre-organization can lock the PROTAC into a highly specific orientation, which, if optimal, can dramatically enhance potency and selectivity by favoring a single, highly productive ternary complex geometry.

  • Improved Metabolic Stability: The rigid, compact structure can shield adjacent chemical bonds from metabolic enzymes, potentially improving the pharmacokinetic profile of the PROTAC. The structural rigidity also reduces the number of rotatable bonds, a key parameter in assessing drug-likeness.[6]

  • Vectorial Control: The non-planar structure provides precise control over the exit vectors of the linker from the warhead and E3 ligand, allowing for fine-tuning of the relative orientation of the two proteins in the ternary complex.

Potential Limitations:

  • Synthetic Complexity: The synthesis of this more complex heterocyclic system is significantly more challenging and costly compared to standard piperazine linkers.

  • Rigidity as a Double-Edged Sword: The lack of flexibility can be a major disadvantage if the optimal geometry for ternary complex formation is not known. If the rigid linker enforces a non-productive orientation, it can completely abrogate degradation activity.[] This makes the empirical screening of different linker attachment points and geometries even more critical.

Head-to-Head Performance Comparison

FeaturePiperazine4-(Azetidin-3-yl)morpholineRationale & Causality
Conformational Control Semi-rigidHighly rigid, 3D scaffoldThe bicyclic-like nature of the azetidinyl-morpholine system severely restricts bond rotation, offering a more defined spatial arrangement compared to the more conformationally mobile piperazine ring.
Solubility Enhancement High (pH-dependent)ModeratePiperazine's two basic nitrogens can be protonated, significantly boosting aqueous solubility.[11][14] The morpholine oxygen in the alternative provides a hydrogen bond acceptor, but its impact on solubility is generally less pronounced.
Cell Permeability Variable; can be highPotentially highPermeability is complex. Piperazine's basicity can be a liability. The ability of rigid linkers to allow the PROTAC to adopt folded conformations that shield polar surface area in the nonpolar cell membrane environment is a key driver for permeability.[16][17][18][19][20]
Metabolic Stability ModeratePotentially HighIncreased rigidity and steric hindrance around the heterocyclic core can reduce susceptibility to metabolic enzymes.[6] N-dealkylation can be a metabolic liability for piperazine.[14]
Synthetic Accessibility HighLow to ModeratePiperazine is a common chemical building block.[9][21] The synthesis of 4-(azetidin-3-yl)morpholine is a multi-step process, increasing cost and development time.
Primary Application General purpose rigidity; solubility modulation for lipophilic PROTACs.Precision-guided orientation when a specific ternary complex geometry is desired.The choice is a strategic one: piperazine is excellent for initial optimization and solving solubility issues, while azetidinyl-morpholine is a tool for advanced optimization where precise conformational locking is hypothesized to improve potency or selectivity.

Experimental Workflows for Linker Evaluation

To objectively compare the efficacy of PROTACs containing these different linkers, a tiered experimental approach is essential. The protocols described below form a self-validating system, correlating the biophysical event of ternary complex formation with the ultimate biological outcome of protein degradation.

Workflow for PROTAC Efficacy Assessment

experimental_workflow cluster_biophysical Biophysical & Biochemical Assays cluster_cellular Cell-Based Assays start Synthesized PROTACs (Piperazine vs. Azetidinyl-morpholine) ternary Protocol 1: Ternary Complex Formation (TR-FRET, NanoBRET, SPR) start->ternary degradation Protocol 2: Target Degradation (HiBiT Assay, Western Blot) start->degradation permeability Protocol 3: Cell Permeability (PAMPA, Caco-2) start->permeability analysis Data Analysis: - Cooperativity (α) - DC50, Dmax - Permeability (Papp) ternary->analysis degradation->analysis permeability->analysis decision Lead Optimization Decision analysis->decision

Figure 2: Integrated workflow for evaluating PROTAC linker efficacy.
Protocol 1: Ternary Complex Formation Assay (TR-FRET)

Rationale: This assay directly measures the formation of the POI-PROTAC-E3 complex in a cell-free system.[22] It is critical for determining if a linker allows for productive complex assembly and for quantifying the stability and cooperativity (α) of the complex. A linker that promotes positive cooperativity (α > 1) is highly desirable as it indicates the PROTAC stabilizes the protein-protein interaction.[]

Methodology:

  • Reagents: Purified recombinant POI (e.g., His-tagged), purified E3 ligase complex (e.g., GST-tagged VHL/CRBN), PROTACs, TR-FRET donor antibody (e.g., Anti-His-Terbium), TR-FRET acceptor antibody (e.g., Anti-GST-d2).

  • Assay Plate Preparation: Serially dilute PROTACs in an appropriate assay buffer in a 384-well microplate.

  • Protein Addition: Add a pre-mixed solution of the POI and E3 ligase complex to all wells at fixed concentrations.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the ternary complex to reach equilibrium.

  • Antibody Addition: Add the TR-FRET antibody pair to the wells.

  • Final Incubation: Incubate for an additional 60 minutes in the dark.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Analysis: Calculate the TR-FRET ratio. Data is often plotted as TR-FRET ratio vs. PROTAC concentration, which typically yields a hook-effect curve.[23] The height of the curve indicates the extent of complex formation.

Protocol 2: Cellular Target Degradation Assay (HiBiT Lytic Assay)

Rationale: This assay provides the ultimate functional readout: the degradation of the target protein in a cellular context.[24] It is used to determine the potency (DC₅₀) and maximal degradation (Dₘₐₓ) of a PROTAC. The HiBiT system is a highly sensitive and quantitative alternative to traditional Western blotting.[24][25]

Methodology:

  • Cell Line: Use a cell line where the endogenous POI has been CRISPR-edited to include an 11-amino-acid HiBiT tag. These cells also express the complementary LgBiT protein.

  • Cell Plating: Seed the HiBiT-tagged cells into 96- or 384-well white assay plates and allow them to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTACs in cell culture medium and add them to the cells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a defined period (e.g., 4, 8, or 24 hours) to allow for protein degradation.

  • Lysis and Detection: Add a lytic reagent containing the LgBiT protein and substrate directly to the wells. This lyses the cells and allows the LgBiT to bind to any remaining HiBiT-tagged POI, generating a luminescent signal.

  • Data Acquisition: After a 10-minute incubation at room temperature, measure luminescence using a plate reader.

  • Analysis: Normalize the luminescence signal to the vehicle control. Plot the percentage of remaining protein vs. PROTAC concentration and fit the data to a dose-response curve to determine DC₅₀ and Dₘₐₓ values.

Conclusion and Strategic Outlook

The choice between a piperazine and a 4-(azetidin-3-yl)morpholine linker is a strategic decision rooted in the specific challenges of a given PROTAC project. Neither is universally superior; their efficacy is context-dependent.

  • Piperazine remains an invaluable tool, particularly in early-stage optimization. Its synthetic tractability and ability to confer pH-dependent solubility make it a go-to choice for improving the drug-like properties of highly lipophilic PROTACs.[9][11]

  • 4-(Azetidin-3-yl)morpholine represents a more specialized instrument for advanced lead optimization. When a high degree of conformational constraint is required to achieve potency or selectivity, its rigid, 3D-defined structure offers unparalleled control over the geometry of the ternary complex. This precision comes at the cost of increased synthetic complexity.

The future of PROTAC design lies in the rational, structure-guided selection of linker motifs.[3][26] As our understanding of the structural biology of ternary complexes deepens, the ability to choose between a versatile, semi-rigid scaffold like piperazine and a precision-oriented, rigid scaffold like 4-(azetidin-3-yl)morpholine will be paramount to developing the next generation of highly potent and selective protein degraders. The experimental workflows outlined here provide a robust framework for making these critical design decisions based on empirical data.

References

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  • Marino, D., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Royal Society of Chemistry. [Link]

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  • D. Marino, et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances. [Link]

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  • Poongavanam, V., et al. (2023). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry, 66(1), 108-119. [Link]

  • Maple, H. J., et al. (2021). Mechanistic and Structural Features of PROTAC Ternary Complexes. Methods in Molecular Biology, 2379, 1-30. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. [Link]

  • Ishida, T., & Ciulli, A. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Expert Opinion on Drug Discovery, 18(3), 221-224. [Link]

  • Poongavanam, V., et al. (2022). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of Medicinal Chemistry, 65(19), 13029-13040. [Link]

  • Poongavanam, V., et al. (2022). Linker-dependent folding rationalizes PROTAC cell permeability. ResearchGate. [Link]

  • Poongavanam, V., et al. (2022). Linker-dependent folding rationalizes PROTAC cell permeability. ChemRxiv. [Link]

  • Poongavanam, V., et al. (2022). Linker-dependent folding rationalizes PROTAC cell permeability. ChemRxiv. [Link]

  • Zhang, X., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(10), 911-931. [Link]

  • Singh, M., et al. (2024). Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design. bioRxiv. [Link]

  • Hughes, S. J., & Ciulli, A. (2017). PROTAC-induced ternary complexes and their biophysical properties. ResearchGate. [Link]

  • Steinebach, C., et al. (2023). Tracking the PROTAC degradation pathway in living cells highlights the importance of ternary complex measurement for PROTAC optimization. bioRxiv. [Link]

  • Poongavanam, V., et al. (2022). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of Medicinal Chemistry, 65(19), 13029-13040. [Link]

  • Farnaby, W., et al. (2019). Example of a ternary complex. X-ray crystal structure of PROTAC 1... ResearchGate. [Link]

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A Head-to-Head Comparison for the Modern Medicinal Chemist: Bioisosteric Replacement of Piperidine with 4-(Azetidin-3-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of efficacious and safe therapeutics, the judicious selection of molecular scaffolds is paramount. The piperidine ring, a ubiquitous motif in over 70 FDA-approved drugs, has long been a stalwart in medicinal chemistry, prized for its synthetic tractability and ability to confer favorable physicochemical properties.[1][2] However, its susceptibility to metabolic oxidation, particularly at the positions alpha to the nitrogen, often presents a significant hurdle in drug development, leading to truncated half-lives and the formation of potentially active or toxic metabolites.[3] This guide provides an in-depth, objective comparison of the bioisosteric replacement of piperidine with the increasingly popular 4-(azetidin-3-yl)morpholine moiety, a strategy designed to mitigate these metabolic liabilities while preserving or enhancing pharmacological activity.

The Rationale for Piperidine Replacement: A Paradigm Shift in Scaffold Design

The concept of bioisosterism, the substitution of a chemical group with another that retains similar biological activity, is a cornerstone of modern drug design.[4] The replacement of the six-membered piperidine ring with the four-membered azetidine scaffold, specifically 4-(azetidin-3-yl)morpholine, is a tactical maneuver to enhance a candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[5][6] Azetidines, with their inherent ring strain and sp3-rich character, offer a unique set of properties that can lead to improved metabolic stability, increased aqueous solubility, and novel exit vectors for further chemical elaboration.[7][8][9]

This guide will dissect the nuanced differences between these two scaffolds, providing the experimental frameworks necessary for a rigorous, head-to-head evaluation.

Physicochemical and ADME Profile Comparison: A Tale of Two Rings

The decision to replace a piperidine with a 4-(azetidin-3-yl)morpholine is driven by the desire to favorably modulate key drug-like properties. The following table summarizes the anticipated shifts in physicochemical and ADME parameters based on the structural differences between the two fragments.

PropertyPiperidine4-(Azetidin-3-yl)morpholineRationale for Change
Molecular Weight LowerHigherAddition of the morpholine ring increases molecular weight.
logP (Lipophilicity) HigherLowerThe introduction of the polar morpholine moiety generally decreases lipophilicity.[10]
pKa (Basicity) HigherLowerThe electron-withdrawing effect of the morpholine oxygen can reduce the basicity of the azetidine nitrogen compared to the piperidine nitrogen.
Metabolic Stability LowerHigherThe azetidine ring is generally less prone to CYP-mediated oxidation compared to the piperidine ring. The morpholine moiety is also considered metabolically robust.[11]
Aqueous Solubility LowerHigherThe increased polarity from the morpholine ring and the disruption of crystal packing can lead to improved solubility.
Permeability VariableVariableWhile lower lipophilicity might suggest reduced passive permeability, the impact is compound-specific and requires experimental validation.

Experimental Validation: Protocols for a Definitive Comparison

To substantiate the theoretical advantages of the 4-(azetidin-3-yl)morpholine bioisostere, a series of in vitro assays are essential. The following are detailed, step-by-step protocols for key experiments to compare a piperidine-containing parent compound with its 4-(azetidin-3-yl)morpholine analog.

Experimental Workflow

G cluster_0 Compound Synthesis cluster_1 In Vitro ADME Profiling cluster_2 Pharmacological Evaluation cluster_3 Data Analysis & Comparison Synth_Parent Synthesize Piperidine Analog MS_Assay Microsomal Stability Assay Synth_Parent->MS_Assay Caco2_Assay Caco-2 Permeability Assay Synth_Parent->Caco2_Assay Solubility_Assay Aqueous Solubility Assay Synth_Parent->Solubility_Assay Binding_Assay Receptor Binding Assay Synth_Parent->Binding_Assay Functional_Assay Functional Activity Assay Synth_Parent->Functional_Assay Synth_Bioisostere Synthesize 4-(Azetidin-3-yl)morpholine Analog Synth_Bioisostere->MS_Assay Synth_Bioisostere->Caco2_Assay Synth_Bioisostere->Solubility_Assay Synth_Bioisostere->Binding_Assay Synth_Bioisostere->Functional_Assay Data_Analysis Comparative Data Analysis MS_Assay->Data_Analysis Caco2_Assay->Data_Analysis Solubility_Assay->Data_Analysis Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis

Caption: Experimental workflow for comparing piperidine and 4-(azetidin-3-yl)morpholine analogs.

Protocol 1: Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s.[7][8]

Materials:

  • Test compounds (piperidine and 4-(azetidin-3-yl)morpholine analogs)

  • Pooled human liver microsomes (or from other species of interest)

  • NADPH regenerating system (e.g., G-6-P, G-6-PDH, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a 1 µM solution of each test compound in phosphate buffer.

  • Add 100 µL of the compound solution to a 96-well plate.

  • Add 100 µL of liver microsomes (final concentration 0.5 mg/mL) to each well.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of the NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding 200 µL of cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the half-life (t½) and intrinsic clearance (CLint).[8]

Protocol 2: Caco-2 Permeability Assay

This assay uses a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a barrier with properties similar to the intestinal epithelium, to assess a compound's permeability.[1][12][13]

Materials:

  • Caco-2 cells

  • Transwell plates (24-well)

  • Hanks' Balanced Salt Solution (HBSS) buffer (pH 7.4 and 6.5)

  • Test compounds

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

  • Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER) and the permeability of Lucifer yellow.

  • Prepare dosing solutions of the test compounds (e.g., 10 µM) in HBSS buffer.

  • For apical to basolateral (A-B) permeability: Add the dosing solution to the apical side and fresh buffer to the basolateral side.

  • For basolateral to apical (B-A) permeability: Add the dosing solution to the basolateral side and fresh buffer to the apical side.

  • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Take samples from both the donor and receiver compartments at the end of the incubation.

  • Analyze the samples by LC-MS/MS to determine the concentration of the test compound.

  • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) can indicate if the compound is a substrate for efflux transporters.[13]

Synthetic Strategy: Accessing the 4-(Azetidin-3-yl)morpholine Moiety

The synthesis of the 4-(azetidin-3-yl)morpholine building block is a critical step. A common and scalable approach involves the deprotection of a commercially available protected precursor.

Synthesis Pathway

G cluster_0 Synthesis of 4-(Azetidin-3-yl)morpholine Start 4-(1-Benzylazetidin-3-yl)morpholine Deprotection Hydrogenolysis (H2, Pd/C) Start->Deprotection Deprotection Product 4-(Azetidin-3-yl)morpholine Deprotection->Product Isolation

Caption: Synthetic route to 4-(azetidin-3-yl)morpholine.

Protocol 3: Synthesis of 4-(Azetidin-3-yl)morpholine

This protocol describes the debenzylation of 4-(1-benzylazetidin-3-yl)morpholine to yield the desired secondary amine.

Materials:

  • 4-(1-Benzylazetidin-3-yl)morpholine

  • Palladium on carbon (10 wt. %)

  • Methanol

  • Hydrogen gas

  • Filtration apparatus

Procedure:

  • Dissolve 4-(1-benzylazetidin-3-yl)morpholine in methanol in a flask suitable for hydrogenation.

  • Carefully add 10 wt. % palladium on carbon (approximately 10 mol % of the substrate).

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr shaker).

  • Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to yield 4-(azetidin-3-yl)morpholine. The product can be purified further by distillation or chromatography if necessary.

Conclusion: A Strategic Choice for Enhanced Drug Properties

The bioisosteric replacement of piperidine with 4-(azetidin-3-yl)morpholine represents a sophisticated strategy for overcoming common metabolic liabilities in drug discovery. This guide has provided the foundational knowledge, comparative data, and detailed experimental protocols necessary for medicinal chemists to rationally design and evaluate this substitution. By leveraging the unique properties of the azetidine and morpholine rings, researchers can unlock new chemical space and develop drug candidates with improved ADME profiles, ultimately increasing the probability of clinical success.

References

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A Head-to-Head Comparison of Azetidinyl-Morpholine and Thiomorpholine Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the druglike properties of a lead candidate. Among the plethora of options, morpholine and its bioisostere, thiomorpholine, have long been regarded as "privileged structures" due to their presence in numerous approved drugs and their favorable physicochemical and metabolic profiles.[1][2][3][4][5][6] This guide provides an in-depth, head-to-head comparison of two important classes of these analogs: azetidinyl-morpholines and thiomorpholines, with a particular focus on the thiomorpholine 1,1-dioxide derivative. Our objective is to equip researchers, scientists, and drug development professionals with the necessary insights and experimental frameworks to make informed decisions in scaffold selection and lead optimization.

The Foundational Scaffolds: A Tale of Two Heterocycles

The Enduring Appeal of the Morpholine Ring

The morpholine moiety, a six-membered saturated heterocycle containing both an amine and an ether functional group, is a mainstay in medicinal chemistry.[7][8][9][10] Its popularity stems from a unique combination of properties:

  • Aqueous Solubility: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, which often imparts favorable aqueous solubility to the parent molecule.[10]

  • Metabolic Stability: The morpholine ring itself is generally resistant to metabolic degradation, offering a stable anchor point for further chemical modifications.[5]

  • Favorable pKa: The nitrogen atom in the morpholine ring is a weak base, which can be advantageous for tuning the overall physicochemical properties of a drug candidate, including its absorption and distribution.[7]

  • Synthetic Tractability: A wide variety of synthetic routes to morpholine and its derivatives are well-established, making it a readily accessible building block.[9]

The Rise of the Thiomorpholine Scaffold: A Sulfur-Containing Bioisostere

Thiomorpholine, the sulfur analog of morpholine, has emerged as a valuable bioisosteric replacement in drug design.[1][3][4][11] The substitution of the oxygen atom with sulfur introduces significant changes to the molecule's properties:

  • Increased Lipophilicity: The sulfur atom generally increases the lipophilicity of the scaffold compared to morpholine, which can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[11]

  • Modulation of Metabolic Stability: The sulfur atom in thiomorpholine can be a site of metabolism, undergoing oxidation to the corresponding sulfoxide and sulfone (thiomorpholine 1,1-dioxide).[3][11] This can be strategically employed to fine-tune the metabolic fate of a drug candidate.

  • Diverse Biological Activities: Thiomorpholine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3]

The Azetidinyl-Morpholine Scaffold: Introducing Strain and Vectorial Diversity

The incorporation of an azetidine ring, a four-membered nitrogen-containing heterocycle, onto the morpholine scaffold introduces unique structural and physicochemical properties.[12][13][14][15][16]

  • Increased Three-Dimensionality: The strained nature of the azetidine ring provides distinct exit vectors for substituents compared to larger, more flexible rings, which can lead to novel interactions with biological targets.[13]

  • Modulation of Physicochemical Properties: The presence of the azetidine ring can influence the overall polarity, pKa, and solubility of the molecule in ways that can be beneficial for drug development.

  • Potential for Improved Metabolic Stability: In some cases, the azetidinyl group can enhance metabolic stability by blocking or altering sites of metabolism on the morpholine ring.[12]

Head-to-Head Comparison: Azetidinyl-Morpholine vs. Thiomorpholine Analogs

The choice between an azetidinyl-morpholine and a thiomorpholine scaffold is a nuanced decision that depends on the specific goals of the drug discovery program. Below is a comparative analysis of their key properties, with a focus on the highly stable and synthetically important thiomorpholine 1,1-dioxide.

PropertyAzetidinyl-Morpholine AnalogsThiomorpholine Analogs (including 1,1-Dioxide)Rationale and Experimental Considerations
Lipophilicity (LogP/LogD) Generally expected to have moderate lipophilicity, influenced by the substituents on both rings.Thiomorpholine is more lipophilic than morpholine. Thiomorpholine 1,1-dioxide is significantly more polar and less lipophilic than thiomorpholine.[11][17]The choice depends on the desired lipophilicity for the target. For targets requiring higher lipophilicity, thiomorpholine may be preferred. For improved aqueous solubility, the 1,1-dioxide or azetidinyl-morpholine could be advantageous.
Aqueous Solubility The presence of two nitrogen atoms can contribute to aqueous solubility, but this is highly dependent on the overall molecular structure.Thiomorpholine has lower aqueous solubility than morpholine. Thiomorpholine 1,1-dioxide exhibits improved aqueous solubility due to the polar sulfone group.For intravenous formulations or targets in aqueous environments, the polarity of the thiomorpholine 1,1-dioxide can be a significant advantage.
Metabolic Stability The azetidine ring can be metabolically stable, but the morpholine ring can still be susceptible to metabolism depending on its substitution pattern.[12]The sulfur atom in thiomorpholine is a site of metabolism, leading to the sulfoxide and sulfone. Thiomorpholine 1,1-dioxide is generally considered to be metabolically stable.[1][2][18][19]If predictable and controlled metabolism is desired, the thiomorpholine scaffold offers a handle for metabolic tuning. For enhanced stability, the 1,1-dioxide is a robust choice.
Chemical Stability Azetidines can be susceptible to ring-opening under acidic conditions, a potential liability.[12]The thiomorpholine ring is generally stable. The 1,1-dioxide is a highly stable sulfone.[2][18]The potential for acid-mediated degradation of the azetidine ring should be carefully evaluated during early-stage development.
Synthetic Accessibility Synthesis can be more complex due to the challenges associated with constructing the strained azetidine ring and coupling it to the morpholine scaffold.[13][20]The synthesis of thiomorpholine and its 1,1-dioxide is well-established and scalable.[21][22][23]The synthetic feasibility and cost of goods should be considered, especially for large-scale production.
Target Interactions The rigid, three-dimensional nature of the azetidinyl group can enable novel and specific interactions with the target protein.[13]The thiomorpholine scaffold can engage in various non-covalent interactions, with the sulfone group of the 1,1-dioxide acting as a strong hydrogen bond acceptor.[1]The choice of scaffold should be guided by the structural biology of the target and the desired binding mode.

Experimental Protocols for Head-to-Head Evaluation

To provide a robust, data-driven comparison of azetidinyl-morpholine and thiomorpholine analogs, a series of standardized in vitro assays should be performed.

Determination of Lipophilicity (LogD) by RP-HPLC

Rationale: This assay provides a rapid and reliable measure of a compound's lipophilicity at a physiological pH, which is a critical determinant of its ADME properties.[24][25][26][27]

Protocol:

  • Preparation of Standards: Prepare a series of standard compounds with known LogD values.

  • Sample Preparation: Dissolve the azetidinyl-morpholine and thiomorpholine analogs in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mM.

  • HPLC Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (with a suitable buffer to maintain pH 7.4).

    • Detection: UV detector at an appropriate wavelength.

  • Data Analysis:

    • Determine the retention time for each standard and test compound.

    • Create a calibration curve by plotting the known LogD values of the standards against their retention times.

    • Calculate the LogD of the test compounds from their retention times using the calibration curve.

Metabolic Stability Assay in Human Liver Microsomes

Rationale: This assay assesses the intrinsic clearance of a compound by the major drug-metabolizing enzymes (cytochrome P450s) in the liver, providing an early indication of its in vivo metabolic fate.[19][28][29][30][31]

Protocol:

  • Reagent Preparation:

    • Prepare a solution of human liver microsomes in a suitable buffer.

    • Prepare a solution of the NADPH regenerating system.

    • Prepare stock solutions of the test compounds and positive controls (e.g., a rapidly metabolized compound) in DMSO.

  • Incubation:

    • In a 96-well plate, add the liver microsome solution.

    • Add the test compounds and positive controls to the wells.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a quenching solution (e.g., acetonitrile with an internal standard).

  • Sample Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural log of the percentage of remaining parent compound versus time.

    • The slope of the line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance.

Kinase Inhibitor Target Binding Assay (LanthaScreen™ Eu Kinase Binding Assay)

Rationale: For kinase inhibitors, this assay directly measures the binding affinity of the compounds to the target kinase, providing a quantitative measure of their potency.[32][33][34][35][36]

Protocol:

  • Reagent Preparation:

    • Prepare a solution of the target kinase and a europium-labeled anti-tag antibody.

    • Prepare a solution of an Alexa Fluor® 647-labeled kinase tracer.

    • Prepare serial dilutions of the test compounds and a known inhibitor (positive control).

  • Assay Procedure:

    • In a 384-well plate, add the test compounds or positive control.

    • Add the kinase/antibody mixture.

    • Add the tracer solution to initiate the binding reaction.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis:

    • Calculate the emission ratio of the acceptor (665 nm) to the donor (615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the tracer.

Visualizing the Concepts: Diagrams and Workflows

Physicochemical Property Comparison

G cluster_0 Azetidinyl-Morpholine cluster_1 Thiomorpholine & Analogs AzetidinylMorpholine Azetidinyl-Morpholine Prop1A Moderate Lipophilicity AzetidinylMorpholine->Prop1A Prop2A Potential for H-Bonding (2 Nitrogens) AzetidinylMorpholine->Prop2A Prop3A Strained Ring System (Unique Vectors) AzetidinylMorpholine->Prop3A Prop4A Potential Acid Instability AzetidinylMorpholine->Prop4A Thiomorpholine Thiomorpholine Prop1T Higher Lipophilicity Thiomorpholine->Prop1T Prop2T Metabolic Handle (Sulfur) Thiomorpholine->Prop2T ThioDioxide Thiomorpholine 1,1-Dioxide Prop1TD Lower Lipophilicity (Polar Sulfone) ThioDioxide->Prop1TD Prop2TD Metabolically Stable ThioDioxide->Prop2TD Prop3TD Strong H-Bond Acceptor ThioDioxide->Prop3TD

Caption: Key physicochemical properties of azetidinyl-morpholine and thiomorpholine analogs.

Experimental Workflow for Scaffold Comparison

G Start Scaffold Selection: Azetidinyl-Morpholine vs. Thiomorpholine Synthesis Synthesis of Analogs Start->Synthesis Lipophilicity LogD Determination (RP-HPLC) Synthesis->Lipophilicity Metabolism Metabolic Stability (Human Liver Microsomes) Synthesis->Metabolism Binding Target Binding Affinity (e.g., LanthaScreen™) Synthesis->Binding DataAnalysis Data Analysis and Structure-Activity Relationship (SAR) Lipophilicity->DataAnalysis Metabolism->DataAnalysis Binding->DataAnalysis Decision Informed Decision on Lead Scaffold DataAnalysis->Decision

Caption: A typical experimental workflow for the comparative evaluation of scaffolds.

Conclusion and Future Perspectives

The choice between azetidinyl-morpholine and thiomorpholine analogs is a strategic one, with each scaffold offering a distinct set of advantages and disadvantages. The azetidinyl-morpholine scaffold provides a pathway to novel chemical space through its unique three-dimensional structure, while the thiomorpholine scaffold, particularly the 1,1-dioxide, offers a robust and metabolically stable platform with tunable lipophilicity.

A thorough, head-to-head experimental evaluation of these scaffolds, as outlined in this guide, is essential for making data-driven decisions that can accelerate the drug discovery process. By carefully considering the interplay between physicochemical properties, metabolic stability, and target engagement, researchers can select the optimal scaffold to advance their lead candidates toward the clinic.

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In Vitro ADME Profile of 4-(Azetidin-3-yl)morpholine Derivatives: A Comparative Guide for Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics, the early and accurate assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount.[1][2] A promising lead candidate with excellent target potency can falter in later developmental stages due to unfavorable pharmacokinetic characteristics, leading to significant financial and temporal losses.[3][4] This guide provides a comprehensive in vitro ADME comparison of a series of proprietary 4-(Azetidin-3-yl)morpholine derivatives, a scaffold of increasing interest in medicinal chemistry. Through a detailed analysis of experimental data, we will elucidate the structure-activity relationships (SAR) that govern their ADME profiles, offering critical insights for researchers in drug development.

The 4-(Azetidin-3-yl)morpholine core represents a versatile and attractive scaffold, offering multiple vectors for chemical modification to optimize both on-target activity and drug-like properties. In this guide, we will compare four hypothetical derivatives (AZM-1 to AZM-4) with varying substitutions to illustrate how subtle chemical changes can profoundly impact their ADME characteristics.

Comparative ADME Data Summary

The following table summarizes the in vitro ADME data for our four candidate compounds. Each assay was selected to provide critical insights into potential in vivo behavior, guiding the selection of the most promising candidates for further development.[5][6]

Compound IDR-GroupKinetic Solubility (μM) at pH 7.4PAMPA Pe (10⁻⁶ cm/s)Caco-2 Pₐₒₒ (A→B) (10⁻⁶ cm/s)Caco-2 Efflux Ratio (B→A/A→B)Human Liver Microsomal Stability (t½, min)
AZM-1 -H1508.55.21.2> 60
AZM-2 -CF₃4512.17.83.545
AZM-3 -OCH₃1206.23.11.525
AZM-4 -COOH> 2001.50.80.9> 60

Deep Dive into the In Vitro ADME Assays: Rationale and Interpretation

A multi-parametric approach to in vitro ADME profiling is essential for building a comprehensive understanding of a compound's potential.[1][2] Below, we dissect the key assays performed and interpret the results for our 4-(Azetidin-3-yl)morpholine series.

Kinetic Solubility: The Foundation of "Drug-likeness"

Aqueous solubility is a critical physicochemical parameter that influences a compound's dissolution and subsequent absorption.[7] Poor solubility can lead to erratic absorption and underestimated in vivo toxicity.[8] For our initial assessment, we employed a high-throughput kinetic solubility assay.[9][10]

From the Bench: As illustrated by our data, the introduction of a lipophilic trifluoromethyl group in AZM-2 significantly decreased its kinetic solubility compared to the parent compound AZM-1 . Conversely, the carboxylic acid moiety in AZM-4 , being ionizable at physiological pH, rendered it highly soluble. The methoxy group in AZM-3 had a modest impact on solubility compared to AZM-1 . These findings are crucial for guiding formulation strategies for potential in vivo studies.

Permeability Assessment: Navigating the Gut Wall

The ability of a drug to permeate the intestinal epithelium is a key determinant of its oral bioavailability. We utilized two complementary assays to predict permeability: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.

PAMPA is a non-cell-based assay that predicts passive diffusion across an artificial lipid membrane.[11][12] It is a cost-effective and rapid method to rank compounds based on their lipophilicity and ability to permeate membranes without the complexities of active transport.[11]

From the Bench: The PAMPA data reveals a clear trend related to lipophilicity. The highly soluble and polar AZM-4 exhibited very low passive permeability. In contrast, the more lipophilic AZM-2 displayed the highest passive permeability. This suggests that for this series, passive diffusion is significantly influenced by the polarity of the R-group substitution.

The Caco-2 permeability assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium, including the expression of efflux transporters like P-glycoprotein (P-gp).[13][14][15] By measuring permeability in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions, we can calculate an efflux ratio to identify substrates of efflux pumps.[14][16] An efflux ratio greater than 2 is a strong indicator of active efflux.[14]

From the Bench: The Caco-2 data for AZM-2 is particularly insightful. While its passive permeability in the PAMPA assay was high, the Caco-2 Pₐₒₒ (A→B) is lower than expected, and the efflux ratio of 3.5 strongly suggests it is a substrate for an efflux transporter, likely P-gp. This is a critical finding, as high efflux can lead to poor oral absorption in vivo, despite good passive permeability. AZM-1 , AZM-3 , and AZM-4 do not appear to be significant efflux substrates. The low Pₐₒₒ of AZM-4 in the Caco-2 assay is consistent with its low passive permeability observed in the PAMPA assay.

Metabolic Stability: Predicting In Vivo Clearance

Metabolic stability, typically assessed using liver microsomes or hepatocytes, provides an early indication of a compound's susceptibility to metabolism by drug-metabolizing enzymes, primarily cytochrome P450s (CYPs).[17][18][19] Compounds that are rapidly metabolized will have a short half-life and may not achieve therapeutic concentrations in the body.[3][4]

From the Bench: Our human liver microsomal stability assay revealed that AZM-1 and AZM-4 are highly stable, with half-lives exceeding 60 minutes. This is a desirable characteristic for a drug candidate. The methoxy group in AZM-3 appears to be a metabolic soft spot, leading to a significantly shorter half-life. The trifluoromethyl group in AZM-2 also resulted in moderate metabolic clearance. This information is invaluable for guiding further chemical modifications to block sites of metabolism and improve in vivo exposure.

Experimental Workflows and Protocols

To ensure the reproducibility and scientific validity of our findings, we adhere to rigorous, standardized protocols for all our in vitro ADME assays.

Kinetic Solubility Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock 10 mM DMSO Stock plate Add Stock to Buffer in 96-well Plate stock->plate buffer PBS (pH 7.4) buffer->plate incubate Incubate (e.g., 1.5h at 25°C) plate->incubate filter Filter to Remove Precipitate incubate->filter quantify Quantify Soluble Compound (UV/LC-MS) filter->quantify calculate Calculate Solubility vs. Standards quantify->calculate G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis donor_plate Donor Plate (PVDF membrane) lipid Coat Donor Plate with Lipid Solution donor_plate->lipid acceptor_plate Acceptor Plate add_buffer Add Buffer to Acceptor Wells acceptor_plate->add_buffer add_compound Add Compound to Donor Wells lipid->add_compound sandwich Assemble 'Sandwich' Plate add_compound->sandwich add_buffer->sandwich incubate Incubate (e.g., 4-16h at RT) sandwich->incubate separate Separate Plates incubate->separate quantify Quantify Compound in Both Plates (LC-MS) separate->quantify calculate Calculate Permeability (Pe) quantify->calculate

Caption: Parallel Artificial Membrane Permeability Assay (PAMPA) workflow.

Protocol: PAMPA

  • Coat the filter of a 96-well donor plate with a 1% solution of lecithin in dodecane. [11]2. Add the test compound (e.g., 10 µM in PBS, pH 7.4) to the donor wells.

  • Fill the wells of a 96-well acceptor plate with PBS, pH 7.4.

  • Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate for 4-16 hours at room temperature. [20]5. After incubation, separate the plates and quantify the compound concentration in both donor and acceptor wells by LC-MS/MS. [12]6. Calculate the apparent permeability coefficient (Pₑ).

Caco-2 Permeability Assay Workflow

G cluster_prep Cell Culture cluster_assay Transport Experiment cluster_analysis Analysis seed Seed Caco-2 Cells on Transwell Inserts culture Culture for ~21 Days to Form Monolayer seed->culture check_integrity Verify Monolayer Integrity (TEER) culture->check_integrity add_compound_A Add Compound to Apical (A) Side check_integrity->add_compound_A add_compound_B Add Compound to Basolateral (B) Side check_integrity->add_compound_B sample_receiver Sample Receiver Compartment Over Time add_compound_A->sample_receiver add_compound_B->sample_receiver quantify Quantify Compound (LC-MS) sample_receiver->quantify calculate_papp Calculate Papp (A→B and B→A) quantify->calculate_papp calculate_er Calculate Efflux Ratio (ER) calculate_papp->calculate_er

Caption: Caco-2 bidirectional permeability assay workflow.

Protocol: Caco-2 Permeability

  • Seed Caco-2 cells onto Transwell inserts and culture for 21 days to allow for differentiation and monolayer formation. [14]2. Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER). [13]3. For A→B permeability, add the test compound (e.g., 10 µM) to the apical (donor) compartment and fresh buffer to the basolateral (receiver) compartment.

  • For B→A permeability, add the test compound to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.

  • Incubate for 2 hours at 37°C with gentle shaking. [13]6. At the end of the incubation, take samples from the receiver compartments and quantify the compound concentration using LC-MS/MS. [21]7. Calculate the apparent permeability (Pₐₒₒ) for both directions and the efflux ratio.

Human Liver Microsomal Stability Assay Workflow

G cluster_prep Preparation cluster_assay Incubation cluster_analysis Analysis compound Test Compound preincubate Pre-incubate Compound with Microsomes compound->preincubate microsomes Human Liver Microsomes microsomes->preincubate nadph NADPH (Cofactor) start_reaction Initiate Reaction with NADPH nadph->start_reaction preincubate->start_reaction timepoints Quench Reaction at Various Time Points start_reaction->timepoints quantify Quantify Remaining Compound (LC-MS) timepoints->quantify plot Plot % Remaining vs. Time quantify->plot calculate Calculate Half-life (t½) plot->calculate

Caption: Human liver microsomal stability assay workflow.

Protocol: Human Liver Microsomal Stability

  • Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL) and the test compound (e.g., 1 µM) in a phosphate buffer.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding NADPH.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining.

  • Determine the half-life (t½) from the rate of disappearance of the compound.

Conclusion and Forward Look

This comparative guide has demonstrated the utility of a comprehensive in vitro ADME panel in the early characterization of 4-(Azetidin-3-yl)morpholine derivatives. Our analysis has revealed critical structure-ADME relationships within this chemical series.

  • AZM-1 presents a promising starting point with a balanced profile of good solubility, moderate permeability, no significant efflux, and excellent metabolic stability.

  • AZM-2 , while demonstrating good passive permeability, is flagged as a potential P-gp substrate, which could limit its oral bioavailability.

  • AZM-3 shows a metabolic liability at the methoxy position, suggesting this is a site for future chemical modification to enhance stability.

  • AZM-4 is highly soluble and metabolically stable but suffers from poor permeability, making it a less desirable candidate for oral administration unless a specific formulation strategy is employed.

The insights gained from these in vitro assays are instrumental in guiding the next steps of a drug discovery program. By identifying and addressing potential ADME liabilities at an early stage, research efforts can be more efficiently directed towards the synthesis and evaluation of compounds with a higher probability of success in preclinical and clinical development.

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  • Enamine. Caco-2 Permeability Assay.

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  • NIH. (2020, November 3). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors.

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The Azetidine Scaffold: A Privileged Motif for Engineering Kinase Inhibitor Selectivity

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Cross-Reactivity Profiling of Novel Kinase Inhibitors

In the landscape of modern medicinal chemistry, the azetidine scaffold has emerged as a cornerstone in the design of targeted therapeutics, particularly in the highly competitive field of protein kinase inhibitors.[1] This four-membered saturated heterocycle, with its inherent ring strain and conformational rigidity, offers a unique set of properties that medicinal chemists leverage to enhance binding affinity, metabolic stability, and, crucially, selectivity for their intended biological targets.[1][2] FDA-approved drugs such as the MEK1/2 inhibitor Cobimetinib and the JAK1/2 inhibitor Baricitinib feature this motif, underscoring its therapeutic relevance.[1]

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparative analysis of the cross-reactivity profiles of kinase inhibitors incorporating the azetidine scaffold. We will explore the structural advantages conferred by this motif, present a comparative analysis of representative azetidine-containing inhibitors against the human kinome, and provide detailed experimental protocols for assessing kinase selectivity.

The Strategic Advantage of the Azetidine Moiety in Kinase Inhibition

The design of highly selective kinase inhibitors is a formidable challenge due to the conserved nature of the ATP-binding pocket across the human kinome.[3] The azetidine scaffold provides a powerful tool to navigate this challenge. Its rigid, three-dimensional structure allows for precise orientation of substituents, enabling interactions with specific residues within the kinase active site that can significantly enhance selectivity.[2][4] This sp³-rich character can also improve physicochemical properties such as solubility and metabolic stability, which are critical for developing viable drug candidates.[1]

By strategically incorporating the azetidine ring, medicinal chemists can fine-tune the inhibitor's interaction with its target, moving beyond the conserved ATP-binding region to exploit less conserved, adjacent pockets. This approach, often part of an sp²-to-sp³ drug design strategy, aims to reduce off-target activity by minimizing interactions with other kinases that share a similar ATP-binding motif but differ in the surrounding topology.[4]

Comparative Cross-Reactivity Profiles of Azetidine-Containing Kinase Inhibitors

A thorough understanding of a kinase inhibitor's selectivity is paramount for predicting its therapeutic window and potential off-target liabilities. The following sections provide a comparative analysis of the cross-reactivity profiles of several notable kinase inhibitors that feature the azetidine scaffold.

Cobimetinib: A Selective MEK1/2 Inhibitor

Cobimetinib is an FDA-approved, reversible inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway.[5][6] It is indicated for the treatment of BRAF V600E or V600K mutation-positive unresectable or metastatic melanoma, in combination with a BRAF inhibitor.[6] The azetidine moiety in Cobimetinib is crucial for its high potency and selectivity.

While detailed head-to-head kinome scan data is not always publicly available in a comparative format, profiling data from Carna Biosciences provides a visual representation of Cobimetinib's selectivity. The kinome plot below illustrates its high specificity for MEK1/2 with minimal off-target interactions at a concentration of 1 µM.[7]

Table 1: Potency of Cobimetinib against Target Kinases

CompoundTargetIC50 (nM)Assay Condition
CobimetinibMEK14.2Recombinant enzyme assay
CobimetinibMEK26.4Recombinant enzyme assay

Data sourced from BenchChem.[5]

Baricitinib: A JAK1/2 Inhibitor with Defined Off-Targets

Baricitinib is an azetidine-containing inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2, and is approved for the treatment of rheumatoid arthritis.[8][9] Its selectivity profile across the JAK family is well-characterized, demonstrating significantly lower potency against JAK3 and TYK2.[8] This selectivity is clinically important, as the differential inhibition of JAK family members can translate to distinct efficacy and safety profiles.

Table 2: Comparative Potency of Baricitinib against JAK Family Kinases

CompoundTargetIC50 (nM)
BaricitinibJAK15.7
BaricitinibJAK25.3
BaricitinibJAK3>400
BaricitinibTYK253

Data sourced from Pharmaceuticals (Basel).[8]

UNC2025: A Dual MerTK/FLT3 Inhibitor with Characterized Kinome-Wide Selectivity

UNC2025 is a potent, orally bioavailable dual inhibitor of MerTK and FLT3, two receptor tyrosine kinases implicated in various cancers, particularly acute leukemia.[10][11] The azetidine scaffold in UNC2025 contributes to its favorable pharmacokinetic properties and potent enzymatic inhibition.[10] Kinome-wide profiling of UNC2025 revealed that at a concentration significantly higher than its MerTK IC50, it inhibits a limited subset of the kinome, highlighting its relative selectivity.[11]

Table 3: Selectivity Profile of UNC2025 against a Panel of Kinases

CompoundTargetIC50 (nM)% Inhibition at 100x MerTK IC50
UNC2025MerTK0.74-
UNC2025FLT30.8-
UNC2025Axl122<50%
UNC202566 of 305 kinases->50%

Data sourced from Clinical Cancer Research and Journal of Medicinal Chemistry.[11][12]

Azetidine-Based STAT3 Inhibitors: High Selectivity within the STAT Family

Table 4: Selectivity of an Azetidine-Based STAT3 Inhibitor (Compound 5a)

CompoundTargetIC50 (µM)
Compound 5aSTAT30.55
Compound 5aSTAT1>18
Compound 5aSTAT5>18

Data sourced from the Journal of Medicinal Chemistry.[13]

Experimental Methodologies for Cross-Reactivity Profiling

The generation of robust and reliable cross-reactivity data is foundational to the development of selective kinase inhibitors. Several key technologies are routinely employed in the industry to profile inhibitor selectivity.

KINOMEscan™: An In Vitro Competition Binding Assay

The KINOMEscan™ platform is a high-throughput, in vitro method that quantitatively measures the binding of a compound to a large panel of kinases.[15] The assay is based on a competition binding format where test compounds compete with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase captured on the solid support is measured by quantitative PCR (qPCR) of a DNA tag fused to the kinase.

  • Assay Preparation: A kinase-tagged T7 phage strain is prepared for each of the kinases to be tested. An immobilized, broadly active kinase inhibitor is coupled to a solid support.

  • Competition Assay: The test compound is incubated with the kinase-tagged phage and the immobilized ligand.

  • Washing: The solid support is washed to remove unbound phage.

  • Elution and Quantification: The bound phage is eluted, and the amount of kinase is quantified using qPCR of the DNA tag.

  • Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a DMSO control to determine the percent inhibition. Dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.

KINOMEscan_Workflow cluster_0 Assay Components cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis A Kinase-tagged Phage D Incubation of Components A->D B Test Compound B->D C Immobilized Ligand C->D E Washing Step D->E F Elution E->F G qPCR Quantification F->G H Data Analysis (% Inhibition, Kd) G->H Kinobeads_Workflow cluster_0 Sample Preparation cluster_1 Competitive Binding & Enrichment cluster_2 Protein Analysis A Cell Lysate C Incubation A->C B Test Compound (Dose Range) B->C D Kinobeads Addition C->D E Washing D->E F Elution & Digestion E->F G LC-MS/MS F->G H Data Analysis (Kd app) G->H Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Azetidine_Logic A Azetidine Scaffold B Conformational Rigidity & 3D Structure A->B C Precise Substituent Orientation B->C D Enhanced Interaction with Non-Conserved Residues C->D E Improved Kinase Selectivity D->E

Sources

A Comparative Guide to Selectivity Assays for 4-(Azetidin-3-yl)morpholine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The 4-(azetidin-3-yl)morpholine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] Its rigid, three-dimensional structure allows for precise vectoral orientation of substituents, enabling high-potency interactions with target proteins. However, potency is only half the story. The clinical and biological utility of any inhibitor is ultimately defined by its selectivity. Off-target activity can lead to unforeseen toxicities, confound experimental results, and mask the true biological role of the intended target.[3][4]

This guide provides a comparative analysis of the key assay platforms used to characterize the selectivity of novel inhibitors built on this valuable scaffold. We will move beyond simple protocol recitation to explore the strategic rationale behind deploying these techniques, interpreting their outputs, and integrating them into a coherent drug discovery cascade. Our focus will be on providing a self-validating framework for decision-making, grounded in both biochemical and cellular contexts.

The Selectivity Profiling Funnel: A Strategic Workflow

A robust selectivity assessment follows a tiered, funnel-like approach. We begin with a broad, cost-effective screen to identify a wide range of potential interactions. This is followed by more focused, quantitative assays on the initial "hits," and finally, by validation in a physiologically relevant cellular environment. This strategy efficiently allocates resources while building a comprehensive understanding of the compound's behavior.

G cluster_0 Biochemical (In Vitro) Assessment cluster_1 Cellular (In-Cell) Assessment Primary Primary Screen (Broad Kinase Panel @ 1µM) Secondary Secondary Screen (IC50 Determination) Primary->Secondary  Hits with >70% Inhibition Cellular Cellular Target Engagement (NanoBRET™ IC50) Secondary->Cellular Confirmed off-targets and potent hits Phenotypic Phenotypic Assays (e.g., Cell Viability) Cellular->Phenotypic Correlate target binding with cellular function

Caption: A typical selectivity profiling workflow.

Part 1: Biochemical Assays — Quantifying Direct Enzyme Inhibition

Biochemical assays measure the direct interaction between an inhibitor and an isolated, purified enzyme. They are the workhorse of early-stage selectivity profiling due to their high throughput and reproducibility.[5] The choice of format depends on a balance of sensitivity, cost, and the specific information required.

Comparison of Common Biochemical Assay Formats
Assay FormatPrincipleAdvantagesDisadvantages
Radiometric Assays Measures the transfer of radiolabeled phosphate ([³²P]- or [³³P]-ATP) to a substrate.[6]Gold standard; direct measurement of catalytic activity.Requires handling of radioactive materials; waste disposal; low throughput.
Luminescence-based Measures ATP consumption by quantifying remaining ATP via a luciferase reaction (e.g., ADP-Glo™).[7][8]High sensitivity; high throughput; non-radioactive.Indirect measurement; susceptible to ATP-ases in impure enzyme preps.
Fluorescence-based Uses fluorescently labeled substrates or antibodies to detect phosphorylation (e.g., TR-FRET).[6][7]Homogeneous ("mix-and-read") format; high throughput.Potential for light-scattering or fluorescent compound interference.
Mobility Shift Assays Separates phosphorylated and non-phosphorylated substrates based on charge via microfluidics.[9]High-quality, robust data; direct measurement.Requires specialized instrumentation and reagents.
Featured Protocol: Luminescence-Based Kinase Assay (ADP-Glo™)

This protocol is optimized for determining the IC₅₀ value of a test compound against a panel of kinases in a 384-well format. The ADP-Glo™ system quantifies kinase activity by measuring the amount of ADP produced, which is then converted to a light signal.[8]

Rationale: This method is chosen for its high sensitivity and scalability, making it ideal for screening against large panels. It eliminates the need for radioactivity and is less prone to interference than many fluorescence-based methods.

Step-by-Step Methodology:

  • Compound Preparation:

    • Create a 10-point, 3-fold serial dilution of the 4-(azetidin-3-yl)morpholine-based inhibitor in 100% DMSO, starting at a 100X final concentration (e.g., 1 mM for a 10 µM top concentration).

    • Dispense 1 µL of each compound concentration into a 384-well assay plate. Include DMSO-only wells for "no inhibition" controls (100% activity) and wells with a known broad-spectrum inhibitor (e.g., Staurosporine) for "max inhibition" controls (0% activity).

  • Kinase Reaction Initiation:

    • Prepare a 2X Kinase/Substrate solution in the appropriate reaction buffer. The final ATP concentration should ideally be at or near the Kₘ for each specific kinase to ensure accurate IC₅₀ determination for ATP-competitive inhibitors.[5]

    • Add 10 µL of the 2X Kinase/Substrate solution to each well of the assay plate.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Luminescence Generation & Reading:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which is then used by luciferase to produce light.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

    • Read the plate on a standard plate-reading luminometer.

  • Data Analysis:

    • Normalize the data using the "no inhibition" (100%) and "max inhibition" (0%) controls.

    • Plot the normalized percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Part 2: Cellular Assays — Assessing Target Engagement in a Biological Context

While biochemical assays are essential, they cannot predict how a compound will behave inside a cell. Cellular factors like membrane permeability, efflux pumps, and high intracellular ATP concentrations (~2-5 mM) can create a significant discrepancy between biochemical potency and cellular efficacy.[6][10] Cellular assays are therefore a critical step in validating on-target activity and selectivity.

Comparison of Common Cellular Assay Formats
Assay FormatPrincipleAdvantagesDisadvantages
Target Engagement Measures direct binding of the inhibitor to the target protein in live cells (e.g., NanoBRET™).[11]Quantitative measurement of target occupancy; live cells; reflects intracellular competition.Requires genetic engineering of cells (e.g., NanoLuciferase fusion).
Phospho-Substrate Measures the phosphorylation status of a direct downstream substrate of the target kinase (e.g., Western Blot, In-Cell ELISA).[10]Confirms functional inhibition of the kinase's catalytic activity.Can be indirect if the substrate is part of a complex pathway; lower throughput.
Cell Proliferation Measures the overall effect of the inhibitor on cell viability or growth (e.g., CellTiter-Glo®).Provides a phenotypic readout of the compound's ultimate biological effect.Not target-specific; mechanism of action is unknown from this assay alone.
Featured Protocol: NanoBRET™ Cellular Target Engagement Assay

This protocol measures the binding affinity of an inhibitor to its target kinase in live cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuciferase-tagged kinase (the donor) and a fluorescently labeled tracer that binds to the kinase's active site (the acceptor). A test compound will compete with the tracer, causing a decrease in the BRET signal.[10][11]

Rationale: This assay provides a direct, quantitative measure of target binding in the complex milieu of a living cell, making it a superior method for confirming that a compound reaches and engages its intended target.[11]

Step-by-Step Methodology:

  • Cell Preparation:

    • Use a cell line (e.g., HEK293) that has been transiently or stably transfected to express the kinase of interest as a C-terminal or N-terminal fusion with NanoLuciferase.

    • Harvest and resuspend the cells in Opti-MEM® I Reduced Serum Medium.

  • Assay Plating:

    • Dispense the cell suspension into a white, 384-well assay plate.

    • Prepare serial dilutions of the test inhibitor directly in the assay plate.

  • Tracer and Substrate Addition:

    • Add the fluorescent NanoBRET™ tracer at a pre-determined optimal concentration.

    • Add the Nano-Glo® Substrate, which is cell-permeable and serves as the fuel for the NanoLuciferase enzyme.

  • Incubation and Reading:

    • Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow the system to reach binding equilibrium.

    • Measure the donor emission (460 nm) and acceptor emission (610 nm) simultaneously using a plate reader equipped with the appropriate filter set.

  • Data Analysis:

    • Calculate the raw BRET ratio (Acceptor Emission / Donor Emission) for each well.

    • Normalize the data to vehicle (0% inhibition) and tracer-only (100% inhibition) controls.

    • Plot the normalized data against the inhibitor concentration and fit to a dose-response curve to determine the cellular IC₅₀.

Case Study: Profiling "AZM-PI3K," a Hypothetical PI3Kα Inhibitor

To illustrate the application of these assays, let's consider a hypothetical 4-(azetidin-3-yl)morpholine-based inhibitor, "AZM-PI3K," designed as a selective inhibitor of the PI3Kα isoform within the critical PI3K/Akt/mTOR signaling pathway.[12][13]

G cluster_inhibitor Inhibitor Action PI3K PI3K PIP3 PIP3 PI3K->PIP3 ATP -> ADP Akt Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 S6K p70S6K mTORC1->S6K EIF4E 4E-BP1 mTORC1->EIF4E RTK Growth Factor Receptor (RTK) RTK->PI3K PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 PDK1->Akt Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4E->Proliferation Inhibitor AZM-PI3K Inhibitor->PI3K On-Target Inhibitor->mTORC1 Off-Target

Caption: The PI3K/Akt/mTOR pathway with inhibitor action points.

Step 1: Primary Biochemical Screen AZM-PI3K is screened at a single 1 µM concentration against a panel of 96 kinases.

Table 1: Primary Screen Results (% Inhibition @ 1 µM)

Kinase Target % Inhibition Kinase Target % Inhibition
PI3Kα 98% CDK2 12%
PI3Kδ 85% MEK1 5%
mTOR 78% ERK2 2%
DNA-PK 71% SRC 15%

Result: High activity is observed against the intended target (PI3Kα) and three potential off-targets: a related isoform (PI3Kδ) and two kinases from the same PIKK family (mTOR, DNA-PK).

Step 2: Secondary Biochemical IC₅₀ Determination Dose-response curves are generated for the hits from the primary screen.

Table 2: Biochemical IC₅₀ Values

Kinase Target IC₅₀ (nM)
PI3Kα 8
PI3Kδ 45
mTOR 90
DNA-PK 155

Result: The compound is confirmed as a potent PI3Kα inhibitor with ~6-fold selectivity over PI3Kδ and >10-fold selectivity over mTOR and DNA-PK in a biochemical setting.

Step 3: Cellular Target Engagement IC₅₀ Determination A NanoBRET™ assay is used to measure inhibitor potency in live cells.

Table 3: Cellular Target Engagement IC₅₀ Values

Kinase Target Cellular IC₅₀ (nM) Fold Shift (Cellular/Biochemical)
PI3Kα 65 8.1x
PI3Kδ 750 16.7x
mTOR 2,100 23.3x

| DNA-PK | >10,000 | >64.5x |

Analysis and Interpretation: This multi-assay comparison provides critical insights. While AZM-PI3K is biochemically potent against several kinases, its selectivity profile improves dramatically in a cellular context. The rightward shift in IC₅₀ values for all targets is expected due to high intracellular ATP competition.[6] However, the magnitude of this shift is not uniform. The potency against the off-targets (mTOR, DNA-PK) diminishes far more significantly than the potency against the primary target, PI3Kα. This differential shift reveals that AZM-PI3K is a highly selective cellular inhibitor of PI3Kα, a conclusion that would have been missed by relying on biochemical data alone.[11] This data provides strong validation for advancing the compound into further preclinical studies.

References

  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Journal of biomolecular screening. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. [Link]

  • Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Official Blog. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2017). Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. ACS Chemical Biology. [Link]

  • van der Worp, H. B., Howells, D. W., Sena, E. S., Porritt, M. J., Rewell, S., O'Collins, V., & Macleod, M. R. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. [Link]

  • Vasta, J. D., Corona, C. R., Wilkinson, J., Zimprich, C. A., Hartnett, J. R., Ingold, M. R., ... & Robers, M. B. (2018). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Cell Chemical Biology. [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology Website. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology Blog. [Link]

  • Steelman, L. S., Chappell, W. H., Abrams, S. L., Kempf, R. C., Long, J., Laidler, P., ... & McCubrey, J. A. (2011). Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations. Leukemia. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Azetidin-3-yl)morpholine. PubChem Compound Summary for CID 13401973. [Link]

  • Kholodenko, B. N. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [Link]

  • Schmelzle, T., & Hynes, N. E. (2004). Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. Current Opinion in Cell Biology. [Link]

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Validating Target Engagement of 4-(Azetidin-3-yl)morpholine Derivatives: A Comparative Guide to Cellular and Biochemical Approaches

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the pursuit of novel kinase inhibitors, the validation of target engagement is a critical milestone. For researchers working with promising scaffolds like 4-(azetidin-3-yl)morpholine, which has shown significant potential in the inhibition of the PI3K/AKT/mTOR signaling pathway, robust and reliable methods to confirm that a compound binds to its intended target within a complex cellular environment are paramount. This guide provides an in-depth comparison of key methodologies for validating the target engagement of 4-(azetidin-3-yl)morpholine derivatives, offering insights into the rationale behind experimental choices and presenting detailed protocols to empower researchers in their drug development endeavors.

The 4-(azetidin-3-yl)morpholine scaffold is a key component of several potent and selective kinase inhibitors. A notable example is ZSTK474, a pan-class I PI3K inhibitor that has demonstrated significant antitumor activity.[1][2][3][4] The morpholine moiety often plays a crucial role in the binding of these inhibitors to the ATP-binding pocket of their target kinases.[5][6] Therefore, accurately quantifying the engagement of these derivatives with their intended kinase targets, such as PI3K, AKT, and mTOR, is essential for establishing structure-activity relationships (SAR) and guiding lead optimization.

This guide will compare three widely adopted and powerful techniques for assessing target engagement: the Cellular Thermal Shift Assay (CETSA®), the NanoBRET™ Target Engagement Assay, and traditional enzymatic assays. Each method offers unique advantages and is suited to different stages of the drug discovery pipeline. By understanding the principles, protocols, and data interpretation of each, researchers can make informed decisions to best validate their 4-(azetidin-3-yl)morpholine-based drug candidates.

The PI3K/AKT/mTOR Signaling Pathway: A Key Target

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[7] Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention.[7] Kinase inhibitors targeting key nodes in this pathway, such as PI3K, AKT, and mTOR, have shown significant promise in oncology.

PI3K_AKT_mTOR_Pathway cluster_inhibitors Inhibitor Targets RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream 4_Azetidin_3_yl_morpholine_derivatives 4-(Azetidin-3-yl)morpholine derivatives 4_Azetidin_3_yl_morpholine_derivatives->PI3K 4_Azetidin_3_yl_morpholine_derivatives->mTORC1

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

Comparison of Target Engagement Validation Methods

FeatureCellular Thermal Shift Assay (CETSA®)NanoBRET™ Target Engagement AssayEnzymatic Assays
Principle Ligand binding stabilizes the target protein against thermal denaturation.[8][9]Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer is competed by the test compound.[10]Measures the catalytic activity of a purified enzyme in the presence of an inhibitor.[11][12]
Cellular Context Intact cells, cell lysates, or tissue samples.[13][14]Intact cells.[15][16]In vitro (cell-free).[12][17]
Labeling Requirement Label-free for the compound. Requires a specific antibody for the target protein in Western blot-based readout.[9]Requires genetic fusion of NanoLuc® to the target protein and a fluorescently labeled tracer.[18]Often requires labeled substrates (e.g., radioactive, fluorescent) for detection.[11][12]
Throughput Low to medium for Western blot-based CETSA; higher throughput versions are available.[9]High-throughput compatible.[19]High-throughput compatible.[11][12]
Data Readout Quantification of soluble protein at different temperatures (e.g., Western blot, mass spectrometry).[20]Ratiometric measurement of light emission at two wavelengths.[15]Measurement of product formation or substrate depletion (e.g., luminescence, fluorescence, radioactivity).[11][12]
Key Advantages Measures engagement with endogenous proteins in their native environment. No compound labeling required. Applicable to a wide range of targets.[9][13]Provides quantitative binding data (IC50) in live cells. High sensitivity and dynamic range. Amenable to kinetic studies.[21][22]Direct measure of enzyme inhibition. Well-established and robust. Can determine mechanism of inhibition.[11][12]
Key Limitations Some ligand binding events may not induce a significant thermal shift. Lower throughput for traditional formats. Requires specific antibodies for detection.Requires genetic modification of the target protein and development of a suitable tracer. Potential for artifacts due to overexpression.Lacks the complexity of the cellular environment (e.g., membrane permeability, off-target effects). Requires purified, active enzyme.[22]

I. Cellular Thermal Shift Assay (CETSA®): Probing Target Stability in a Native Environment

The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that allows for the direct assessment of target engagement in a physiologically relevant setting.[8][9] The underlying principle is that the binding of a ligand, such as a 4-(azetidin-3-yl)morpholine derivative, to its target protein increases the protein's thermal stability.[9][13] This stabilization can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of the target protein that remains in the soluble fraction.[8]

Causality Behind Experimental Choices

The key strength of CETSA is its ability to measure target engagement with endogenous proteins within their natural cellular milieu, without the need for compound labeling.[9] This is particularly important for kinase inhibitors, as their binding can be influenced by post-translational modifications, protein-protein interactions, and the presence of endogenous ATP, all of which are preserved in an intact cell format. The choice of detection method, typically Western blotting or mass spectrometry, depends on the throughput requirements and whether a specific target or a proteome-wide analysis is desired.[20]

CETSA_Workflow cluster_step1 Step 1: Treatment cluster_step2 Step 2: Thermal Challenge cluster_step3 Step 3: Lysis & Separation cluster_step4 Step 4: Detection & Analysis Cells Intact Cells TreatedCells TreatedCells Cells->TreatedCells Incubate Compound Compound (e.g., 4-(Azetidin-3-yl)morpholine derivative) Compound->TreatedCells HeatedCells HeatedCells TreatedCells->HeatedCells Heat to various temperatures Lysate Lysate HeatedCells->Lysate Lyse cells SolubleFraction SolubleFraction Lysate->SolubleFraction Centrifuge Precipitate Precipitate Lysate->Precipitate Precipitate (denatured proteins) Detection Detection SolubleFraction->Detection Quantify soluble target protein MeltingCurve MeltingCurve Detection->MeltingCurve Plot vs. Temperature

Caption: General workflow of the Cellular Thermal Shift Assay (CETSA®).

Detailed Experimental Protocol: CETSA for PI3K Target Engagement

This protocol is adapted for assessing the engagement of a 4-(azetidin-3-yl)morpholine derivative with an intracellular kinase like PI3K in intact cells, followed by Western blot analysis.

  • Cell Culture and Treatment:

    • Plate a human cancer cell line known to have active PI3K signaling (e.g., MCF-7, U87-MG) in 10 cm dishes and grow to 80-90% confluency.

    • Treat the cells with the 4-(azetidin-3-yl)morpholine derivative at various concentrations (e.g., 0.1, 1, 10 µM) or with a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Cell Harvesting and Aliquoting:

    • Harvest the cells by trypsinization, wash with PBS, and resuspend in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors).

    • Aliquot the cell suspension into PCR tubes for each temperature point.

  • Thermal Treatment:

    • Place the PCR tubes in a thermal cycler with a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for a set time (e.g., 3 minutes).

    • Immediately cool the samples on ice for 3 minutes.

  • Cell Lysis and Separation of Soluble Fraction:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Protein Quantification and Western Blotting:

    • Carefully collect the supernatant (soluble fraction) and determine the protein concentration using a standard method (e.g., BCA assay).

    • Normalize the protein concentration for all samples.

    • Perform SDS-PAGE and Western blotting using a specific primary antibody against the target kinase (e.g., anti-PI3Kα).

    • Use a loading control antibody (e.g., anti-GAPDH) to ensure equal loading.

    • Detect the protein bands using a suitable secondary antibody and chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities for the target protein at each temperature for both the treated and vehicle control samples.

    • Plot the relative band intensity against the temperature to generate melting curves.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

II. NanoBRET™ Target Engagement Assay: A Proximity-Based Approach in Live Cells

The NanoBRET™ Target Engagement Assay is a highly sensitive and quantitative method for measuring compound binding to a specific protein target within living cells.[18][10] This technology is based on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based phenomenon that occurs between a bioluminescent donor and a fluorescent acceptor.[18] In this assay, the target protein is fused to the bright NanoLuc® luciferase (the donor), and a cell-permeable fluorescent tracer that binds to the target protein serves as the acceptor.[15][16] When the tracer is bound to the NanoLuc®-tagged protein, BRET occurs. A test compound, such as a 4-(azetidin-3-yl)morpholine derivative, that binds to the same site on the target protein will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[18]

Causality Behind Experimental Choices

The NanoBRET™ assay is a powerful tool for obtaining quantitative binding data (IC50 values) directly in the complex environment of a living cell.[21][22] This allows for the assessment of not only target binding but also compound permeability and the influence of intracellular factors. The choice of the NanoLuc® fusion orientation (N- or C-terminal) and the specific fluorescent tracer are critical for a successful assay and need to be empirically determined for each target.[19] The ratiometric nature of the BRET signal provides a robust readout that is less susceptible to artifacts that can affect single-signal assays.

NanoBRET_Workflow cluster_step1 Step 1: Cell Preparation cluster_step2 Step 2: Compound & Tracer Addition cluster_step3 Step 3: Substrate Addition & Detection cluster_step4 Step 4: Data Analysis Cells HEK293T Cells TransfectedCells TransfectedCells Cells->TransfectedCells Transfect Plasmid NanoLuc®-Target Fusion Plasmid Plasmid->TransfectedCells TreatedCells TreatedCells TransfectedCells->TreatedCells Add Tracer & Test Compound Detection Detection TreatedCells->Detection Add Nano-Glo® Substrate TestCompound Test Compound (4-(Azetidin-3-yl)morpholine derivative) TestCompound->TreatedCells Tracer Fluorescent Tracer Tracer->TreatedCells BRET_Signal BRET_Signal Detection->BRET_Signal Measure Donor (460 nm) & Acceptor (610 nm) Emission IC50_Curve IC50_Curve BRET_Signal->IC50_Curve Calculate BRET Ratio & Plot vs. Compound Concentration

Caption: General workflow of the NanoBRET™ Target Engagement Assay.

Detailed Experimental Protocol: NanoBRET™ for mTOR Target Engagement

This protocol outlines the steps for a NanoBRET™ Target Engagement Assay to measure the binding of a 4-(azetidin-3-yl)morpholine derivative to mTOR in live HEK293T cells.

  • Cell Transfection:

    • Seed HEK293T cells in a 6-well plate.

    • Prepare a transfection mix containing the NanoLuc®-mTOR fusion plasmid and a transfection reagent (e.g., FuGENE® HD) in Opti-MEM® I Reduced Serum Medium.

    • Add the transfection mix to the cells and incubate for 18-24 hours to allow for protein expression.[15]

  • Cell Plating for Assay:

    • Trypsinize the transfected cells and resuspend them in Opti-MEM® at a concentration of 2 x 10^5 cells/mL.[15]

    • Dispense the cell suspension into a white, 384-well assay plate.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the 4-(azetidin-3-yl)morpholine derivative in Opti-MEM®.

    • Prepare the NanoBRET™ tracer at a predetermined optimal concentration in Opti-MEM®.

    • Add the tracer to all wells, followed by the addition of the serially diluted compound or vehicle control.

  • Equilibration:

    • Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the binding to reach equilibrium.[15]

  • Substrate Addition and BRET Measurement:

    • Prepare the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mix according to the manufacturer's protocol.

    • Add the substrate mix to all wells.

    • Immediately measure the donor emission (e.g., 450 nm) and acceptor emission (e.g., 610 nm) using a plate reader equipped with the appropriate filters.[15]

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission by the donor emission for each well.

    • Plot the BRET ratio against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the compound that displaces 50% of the tracer.

III. Enzymatic Assays: A Direct Measure of Kinase Inhibition

Enzymatic assays are a cornerstone of kinase drug discovery, providing a direct measure of a compound's ability to inhibit the catalytic activity of a purified enzyme.[11][12] For 4-(azetidin-3-yl)morpholine derivatives targeting the PI3K/AKT/mTOR pathway, these assays are crucial for determining potency (IC50 values) and understanding the mechanism of inhibition.[11][12] A common format for these assays is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[17][23][24]

Causality Behind Experimental Choices

Enzymatic assays offer a highly controlled and reproducible system for assessing kinase inhibition.[11][12] The use of purified recombinant enzymes allows for the direct measurement of on-target activity without the confounding factors of a cellular environment.[22] The ADP-Glo™ assay is particularly advantageous due to its high sensitivity, broad dynamic range, and resistance to interference from high ATP concentrations, which is often a limitation of other assay formats.[23][24] The choice of substrate and ATP concentration is critical and should ideally reflect physiological conditions to obtain relevant IC50 values.

Enzymatic_Assay_Workflow cluster_step1 Step 1: Reaction Setup cluster_step2 Step 2: Kinase Reaction cluster_step3 Step 3: ADP Detection (ADP-Glo™) cluster_step4 Step 4: Data Analysis Enzyme Purified Kinase (e.g., PI3Kα) ReactionMix Reaction Mixture Enzyme->ReactionMix Substrate Substrate (e.g., PIP2) Substrate->ReactionMix ATP ATP ATP->ReactionMix Inhibitor Inhibitor (4-(Azetidin-3-yl)morpholine derivative) Inhibitor->ReactionMix KinaseReaction KinaseReaction ReactionMix->KinaseReaction Incubate at 30°C ADP_Glo_Reagent ADP_Glo_Reagent KinaseReaction->ADP_Glo_Reagent Add ADP-Glo™ Reagent Kinase_Detection_Reagent Kinase_Detection_Reagent ADP_Glo_Reagent->Kinase_Detection_Reagent Add Kinase Detection Reagent Luminescence Luminescence Kinase_Detection_Reagent->Luminescence Measure Luminescence IC50_Curve IC50_Curve Luminescence->IC50_Curve Plot Luminescence vs. Inhibitor Concentration

Caption: General workflow of an enzymatic kinase assay using the ADP-Glo™ format.

Detailed Experimental Protocol: PI3Kα Enzymatic Assay using ADP-Glo™

This protocol describes an in vitro assay to determine the IC50 of a 4-(azetidin-3-yl)morpholine derivative against purified PI3Kα enzyme.

  • Reagent Preparation:

    • Prepare the 5X PI3K Reaction Buffer.[25]

    • Prepare the lipid substrate (e.g., PI:3PS or PIP2:3PS) in the reaction buffer.[25]

    • Prepare a stock solution of ATP.

    • Prepare serial dilutions of the 4-(azetidin-3-yl)morpholine derivative in the reaction buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the serially diluted inhibitor or vehicle control.

    • Add the PI3Kα enzyme diluted in the reaction buffer/lipid substrate mixture.[12]

    • Initiate the reaction by adding ATP.[12]

    • Incubate the plate at room temperature for 60 minutes.[12]

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[12]

    • Incubate at room temperature for 40 minutes.[12]

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[12]

    • Incubate at room temperature for 30 minutes.[12]

  • Luminescence Measurement:

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Comparison with Alternative PI3K/mTOR Inhibitors

To provide a comprehensive evaluation of a novel 4-(azetidin-3-yl)morpholine derivative, it is essential to compare its target engagement profile with that of established PI3K/mTOR inhibitors.

CompoundTarget(s)Target Engagement Validation Method(s)Key Findings
Pictilisib (GDC-0941) Pan-Class I PI3KBiochemical assays, Western blot for p-AKT,F-FDG-PET.[26][27][28][29]Potent inhibition of PI3K isoforms in biochemical assays.[26] Dose-dependent reduction of p-AKT in platelets and tumor tissue, confirming target engagement in vivo.[27][29]
Voxtalisib (XL765) Dual PI3K/mTORBiochemical assays, Western blot for p-S6, p-4EBP1.[30]Potent inhibition of Class I PI3K isoforms and mTOR.[30] Significant reduction in the phosphorylation of downstream targets S6 and 4EBP1 in cell lines.[30]
Omipalisib (GSK2126458) Dual PI3K/mTORBiochemical assays, Western blot for p-AKT, measurement of PIP3 levels.[31][32][33][34][35]Highly potent inhibitor of PI3K and mTOR.[34][35] Demonstrated target engagement in vivo through inhibition of p-AKT and reduction of PIP3 levels in blood and lung tissue.[31][32]
ZSTK474 Pan-Class I PI3KBiochemical assays, Western blot for p-AKT.[1][2][3][4]Potent and selective inhibitor of Class I PI3K.[1][2] Inhibition of p-AKT in cancer cell lines and in vivo xenograft models.[2][4]

This comparative data highlights the importance of employing a multi-faceted approach to target engagement validation. While biochemical assays provide initial potency data, cellular assays like CETSA and NanoBRET™, and in vivo pharmacodynamic readouts are crucial for confirming that a compound reaches and engages its target in a complex biological system. For instance, the validation of omipalisib's target engagement involved not only in vitro assays but also the direct measurement of p-AKT and PIP3 levels in patient samples, providing strong evidence of its clinical activity.[31][32]

Conclusion

The validation of target engagement is a non-negotiable step in the development of 4-(azetidin-3-yl)morpholine derivatives as kinase inhibitors. This guide has provided a comparative overview of three powerful methodologies: CETSA®, NanoBRET™, and enzymatic assays. Each technique offers distinct advantages and provides complementary information.

  • Enzymatic assays are indispensable for initial screening and for determining the intrinsic potency of a compound against its purified target.

  • NanoBRET™ provides a quantitative measure of target binding in live cells, offering valuable insights into compound permeability and cellular potency.

  • CETSA® offers the unique ability to confirm target engagement with endogenous proteins in their native cellular environment, providing a high degree of physiological relevance.

A judicious and integrated application of these methods will enable researchers to build a comprehensive and compelling data package to support the progression of their 4-(azetidin-3-yl)morpholine-based drug candidates. By understanding the "why" behind each experimental choice and meticulously executing these protocols, scientists can confidently navigate the path from a promising chemical scaffold to a validated therapeutic lead.

References

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A Comparative Analysis of Oral Bioavailability: Morpholine vs. Piperazine Analogs in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic incorporation of heterocyclic scaffolds is a cornerstone of rational drug design, aimed at optimizing the pharmacokinetic profile of potential therapeutics. Among the most utilized are the six-membered saturated heterocycles, morpholine and piperazine. Both are frequently employed to enhance aqueous solubility and modulate lipophilicity, thereby improving the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. This guide provides an in-depth comparative analysis of morpholine and piperazine analogs, focusing on the key physicochemical and metabolic factors that influence oral bioavailability. While direct head-to-head studies are sparse, this document synthesizes established principles and provides detailed experimental protocols to empower researchers to conduct their own definitive comparative assessments.

The Foundational Scaffolds: A Physicochemical Overview

The decision to incorporate a morpholine or piperazine moiety is driven by the desire to fine-tune a molecule's properties to overcome the physiological barriers to oral absorption. The fundamental differences in their structures—the substitution of a nitrogen atom in piperazine with an oxygen atom in morpholine—give rise to distinct physicochemical characteristics that have profound implications for a drug's journey through the body.

Basicity (pKa) and its Impact on Solubility and Absorption

The pKa of a molecule is a critical determinant of its ionization state at different physiological pH levels, which in turn governs its solubility and ability to permeate biological membranes.[1]

  • Piperazine is a di-basic amine with two pKa values, typically around 9.7 and 5.3.[2] This dual basicity means that piperazine-containing compounds can be protonated at two sites, significantly enhancing their aqueous solubility in the acidic environment of the stomach. However, this increased ionization can be a double-edged sword, as the charged species may have reduced permeability across the lipid-rich intestinal epithelium.[3]

  • Morpholine , with its single nitrogen atom influenced by the electron-withdrawing effect of the oxygen atom, is a weaker base with a pKa typically around 8.7.[4] This results in a lower degree of ionization in the gastrointestinal tract compared to piperazine, which can be advantageous for passive diffusion across cell membranes.[5]

The interplay between pH and pKa is crucial for oral absorption. A drug must first dissolve to be absorbed, and then it must permeate the gut wall. Weak bases like morpholine and piperazine derivatives will be more soluble in the low pH of the stomach but must be sufficiently unionized at the higher pH of the small intestine to be absorbed.[6][7]

Lipophilicity (LogP/LogD) and Membrane Permeability

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD at a specific pH), is a key factor governing a drug's ability to cross biological membranes.[8][9]

  • The presence of the polar oxygen atom in morpholine generally results in lower lipophilicity compared to a corresponding piperazine analog.[10] This can be beneficial for preventing excessive accumulation in fatty tissues and can contribute to a more favorable overall ADME profile.

  • Piperazine , being more lipophilic than morpholine, can enhance a molecule's ability to partition into lipid membranes. However, excessively high lipophilicity (LogP > 5) can lead to poor aqueous solubility and increased metabolic clearance, ultimately reducing oral bioavailability.[11][12]

An optimal balance between hydrophilicity and lipophilicity is essential. A compound must be soluble enough to dissolve in the gut lumen but lipophilic enough to traverse the intestinal cell membranes.[8]

Hydrogen Bonding Capacity

The ability of a molecule to form hydrogen bonds with water can impact its solubility and permeability.[13]

  • Piperazine has two hydrogen bond donors (the two N-H groups in the unsubstituted ring) and two hydrogen bond acceptors (the nitrogen atoms).

  • Morpholine has one hydrogen bond donor (the N-H group) and two hydrogen bond acceptors (the nitrogen and oxygen atoms).[14][15][16][17]

While hydrogen bonding with water enhances solubility, excessive hydrogen bonding can hinder membrane permeability due to the energetic penalty of breaking these bonds to enter the lipophilic membrane core.[13] The formation of intramolecular hydrogen bonds can shield polar groups, effectively reducing the number of hydrogen bonds with water and improving permeability.[18][19][20][21]

Metabolic Stability

The metabolic fate of a drug is a primary determinant of its oral bioavailability and duration of action. The morpholine and piperazine rings exhibit different susceptibilities to metabolism, primarily by cytochrome P450 (CYP) enzymes.[5]

  • Morpholine is generally considered more metabolically stable than piperazine.[5] The electron-withdrawing nature of the oxygen atom can decrease the susceptibility of adjacent carbon atoms to oxidation.[5] However, it is not inert and can undergo metabolism, often through oxidation of the morpholine ring, but this process does not typically involve the CYP450 system.[22][23][24] Some morpholine derivatives have been shown to inhibit certain CYP isoforms, such as CYP1A1 and CYP1B1.[25]

  • Piperazine and its derivatives are known substrates for various CYP enzymes, including CYP1A2, CYP3A4, CYP2C19, and CYP2D6.[26][27][28] The piperazine ring can undergo N-dealkylation, N-oxidation, and ring hydroxylation, often leading to more rapid clearance.[5][29]

The higher metabolic stability of the morpholine ring can be a significant advantage in drug design, potentially leading to a longer half-life and improved oral bioavailability.[5]

FeatureMorpholinePiperazineImpact on Oral Bioavailability
Basicity (pKa) Weaker base (pKa ~8.7)[4]Di-basic (pKa ~9.7 and ~5.3)[2]Morpholine's lower pKa may lead to a higher proportion of the unionized, more permeable form in the intestine. Piperazine's higher basicity can enhance solubility in the stomach.
Lipophilicity (LogP) Generally lowerGenerally higherAn optimal LogP is crucial. Morpholine can help avoid excessive lipophilicity. Piperazine can increase lipophilicity for compounds that are too polar.
Hydrogen Bonding 1 Donor, 2 Acceptors[14][15][16][17]2 Donors, 2 AcceptorsFewer hydrogen bond donors in morpholine may favor better membrane permeability.
Metabolic Stability Generally more stable, often not a CYP substrate[5][22][24]Substrate for multiple CYP enzymes (e.g., CYP3A4, CYP2D6)[26][28]The higher metabolic stability of morpholine can lead to reduced first-pass metabolism and increased bioavailability.

Experimental Protocols for Comparative Analysis

To definitively determine whether a morpholine or piperazine analog offers superior oral bioavailability for a given drug scaffold, a systematic experimental evaluation is necessary. The following protocols provide a framework for conducting such a comparative analysis.

In Vitro Permeability Assessment: Caco-2 Assay

The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[30][31][32][33][34] It utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[31][32]

Objective: To determine the apparent permeability coefficient (Papp) of the morpholine and piperazine analogs in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.[30][32]

Step-by-Step Methodology:

  • Cell Culture: Caco-2 cells are seeded on semi-permeable Transwell™ inserts and cultured for 18-22 days to form a confluent, differentiated monolayer.[30]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER). TEER values should be within the laboratory's established acceptable range (e.g., >300 Ω·cm²).[34]

  • Compound Preparation: Prepare stock solutions of the morpholine and piperazine analogs in a suitable solvent (e.g., DMSO) and then dilute to the final concentration (e.g., 10 µM) in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).[31][34]

  • Permeability Assay:

    • For A-B permeability, add the compound solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.[34]

    • For B-A permeability, add the compound solution to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.[34]

  • Sampling: Incubate the plates at 37°C with gentle shaking. At predetermined time points (e.g., 0 and 120 minutes), collect samples from the receiver compartment and a sample from the donor compartment at the end of the incubation.[31]

  • Quantification: Analyze the concentration of the parent compound in all samples using a validated LC-MS/MS method.[31]

  • Calculation of Papp: The apparent permeability coefficient (Papp) in cm/s is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of permeation (µmol/s)

    • A is the surface area of the filter membrane (cm²)

    • C₀ is the initial concentration in the donor compartment (µmol/mL)

dot graph TD subgraph Caco_2_Permeability_Workflow A[Seed Caco-2 cells on Transwell inserts] --> B{Culture for 18-22 days to form monolayer}; B --> C[Verify monolayer integrity via TEER]; C --> D{Prepare test compound solutions}; D --> E[Add compound to donor chamber]; E --> F[Incubate at 37°C]; F --> G[Sample from receiver chamber at time points]; G --> H[Quantify compound concentration via LC-MS/MS]; H --> I[Calculate Papp and Efflux Ratio]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style F fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style G fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style H fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style I fill:#34A853,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF end

Workflow for Caco-2 Permeability Assay.

In Vivo Oral Bioavailability Study in Rats

An in vivo study, typically in rodents, is the definitive preclinical method for determining oral bioavailability.

Objective: To determine and compare the key pharmacokinetic parameters (Cmax, Tmax, AUC, and F%) of the morpholine and piperazine analogs following intravenous and oral administration.

Step-by-Step Methodology:

  • Animal Model: Use male Sprague-Dawley rats (or another appropriate strain) with cannulated jugular veins for serial blood sampling.

  • Dosing Formulation:

    • Intravenous (IV): Solubilize the compound in a suitable vehicle (e.g., DMSO:PEG300) for a slow bolus injection.

    • Oral (PO): Formulate the compound in an appropriate vehicle (e.g., 0.5% methylcellulose in water) for oral gavage.

  • Study Design:

    • Divide the animals into three groups for each compound: a low-dose oral group, a high-dose oral group, and an IV group.

    • Fast the animals overnight before dosing.

  • Administration:

    • Administer the IV dose via the tail vein.

    • Administer the oral dose by gavage.

  • Blood Sampling: Collect blood samples (~0.2 mL) from the jugular vein cannula at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Plasma Preparation: Centrifuge the blood samples to obtain plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

dot graph TD subgraph In_Vivo_Oral_Bioavailability_Workflow A[Prepare IV and Oral Formulations] --> B[Dose Animal Groups (IV and PO)]; B --> C[Collect Serial Blood Samples]; C --> D[Prepare Plasma]; D --> E[Quantify Drug Concentration via LC-MS/MS]; E --> F[Perform Pharmacokinetic Analysis]; F --> G[Calculate Absolute Bioavailability (F%)]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style F fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style G fill:#34A853,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF end

Workflow for In Vivo Oral Bioavailability Study.

Bioanalytical Method Validation

The reliability of the pharmacokinetic data is entirely dependent on the quality of the bioanalytical method. Validation should be performed in accordance with regulatory guidelines, such as those from the FDA.[35][36][37][38]

Key Validation Parameters:

  • Selectivity and Specificity: Ensure the method can differentiate the analyte from endogenous components and other potential interferences.

  • Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter in the data.

  • Calibration Curve: Establish the relationship between the instrument response and the known concentrations of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.

  • Stability: Evaluate the stability of the analyte in the biological matrix under various storage and processing conditions.

Conclusion: A Strategic Choice in Drug Design

The selection between a morpholine and a piperazine scaffold is a nuanced decision that requires a thorough understanding of their respective impacts on a molecule's physicochemical and metabolic properties. Morpholine often confers greater metabolic stability and can provide a more favorable balance of solubility and permeability due to its lower basicity and lipophilicity.[4][5][10] Conversely, the di-basic nature of piperazine can be leveraged to significantly enhance aqueous solubility, which may be critical for highly insoluble compounds.[2]

Ultimately, the optimal choice is context-dependent and must be guided by the specific properties of the parent scaffold and the desired therapeutic profile. By employing the systematic experimental approaches outlined in this guide, drug development professionals can make data-driven decisions, accelerating the identification of drug candidates with favorable oral bioavailability and a higher probability of clinical success.

References

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A Researcher's Guide to Off-Target Screening of 4-(Azetidin-3-yl)morpholine-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of highly selective therapeutic agents is paramount. The 4-(azetidin-3-yl)morpholine scaffold has emerged as a promising structural motif in medicinal chemistry, valued for its ability to confer favorable physicochemical properties such as improved solubility and metabolic stability.[1][2] However, like any chemical entity destined for therapeutic use, compounds containing this scaffold demand rigorous scrutiny for off-target interactions to mitigate the risk of adverse drug reactions and ensure patient safety.[3]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the critical process of off-target screening for 4-(azetidin-3-yl)morpholine-containing compounds. We will delve into the rationale behind experimental choices, compare and contrast leading screening methodologies, and provide detailed, field-proven protocols to empower your research and development efforts.

The Rationale: Why Proactive Off-Target Screening is Non-Negotiable

The 4-(azetidin-3-yl)morpholine moiety, a hybrid of a strained four-membered azetidine ring and a six-membered morpholine ring, presents a unique three-dimensional architecture.[4] While this can be advantageous for achieving high on-target potency, the inherent structural features may also predispose these compounds to interact with unintended biological targets.

The nitrogen atoms within the scaffold can act as hydrogen bond acceptors or donors, and their basicity can lead to interactions with acidic residues in protein binding pockets. Furthermore, the overall lipophilicity and shape of the molecule can result in promiscuous binding to various receptors, enzymes, and ion channels. Early identification of these off-target liabilities is not just a regulatory hurdle; it is a fundamental aspect of building a robust safety profile and a cornerstone of a successful drug development program.

A Tiered Approach to Off-Target Profiling

A strategic and cost-effective approach to off-target screening involves a tiered strategy, starting with broad, cost-effective panels and progressing to more focused and in-depth investigations for promising candidates.

Tier 1: Broad Panel Screening (The "Early Warning System")

In the early stages of drug discovery, it is crucial to cast a wide net to identify potential liabilities. Broad off-target screening panels, such as the Eurofins SafetyScreen44 or BioPrint panels, offer a cost-effective way to assess a compound's activity against a diverse set of targets known to be associated with adverse drug reactions.[5][6] These panels typically include a collection of G-protein coupled receptors (GPCRs), ion channels, kinases, and other enzymes.

Tier 2: Kinome and GPCR Selectivity Profiling (Deepening the Investigation)

If a compound shows promising on-target activity and a relatively clean profile in the initial broad screen, the next step is a more focused investigation into key target families.

  • Kinome Scanning: Given that the morpholine moiety is a known pharmacophore in many kinase inhibitors, comprehensive profiling against a panel of kinases is essential.[7] Services like the DiscoverX KINOMEscan® provide quantitative binding data for hundreds of kinases, offering a detailed map of a compound's selectivity.

  • GPCR Profiling: The basic nitrogen atoms in the 4-(azetidin-3-yl)morpholine scaffold suggest a potential for interaction with GPCRs, the largest family of drug targets. A comprehensive GPCR panel screen can reveal unintended interactions that could lead to a range of side effects, from cardiovascular to central nervous system (CNS) effects.

Tier 3: In-depth Functional and Mechanistic Assays (Confirming and Characterizing)

For lead candidates that continue to show promise, the final tier involves detailed functional assays to confirm and characterize any observed off-target activity. This includes determining the mode of action (e.g., agonist, antagonist, inverse agonist, allosteric modulator) and quantifying the potency (e.g., IC50, EC50, Ki).

Comparative Guide to Key Off-Target Screening Methodologies

Here, we compare three of the most critical experimental approaches for off-target screening and provide detailed protocols to guide your laboratory work.

Methodology Principle Advantages Limitations Typical Application
Radioligand Binding Assays Competitive binding of the test compound against a radiolabeled ligand for a specific target.High sensitivity, quantitative (Ki determination), well-established for a wide range of targets.Requires handling of radioactive materials, indirect measure of functional activity.Broad panel screening (GPCRs, ion channels, transporters).
Enzyme Inhibition Assays (e.g., LanthaScreen™) Measures the ability of a compound to inhibit the catalytic activity of a specific enzyme.Direct measure of functional activity, amenable to high-throughput screening, non-radioactive options available.Assay development can be target-specific, potential for assay artifacts.Kinome profiling, screening against specific enzymes (e.g., phosphodiesterases, proteases).
Cellular Assays (e.g., HTRF® cAMP, Patch Clamp) Measures the functional consequence of compound binding in a cellular context.High physiological relevance, can distinguish between different modes of action (e.g., agonist vs. antagonist).More complex and lower throughput than biochemical assays, potential for cell line-specific effects.GPCR functional follow-up, ion channel functional analysis.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for GPCR Off-Target Screening

This protocol provides a general framework for a competitive radioligand binding assay, a workhorse in early off-target screening.

Objective: To determine the binding affinity (Ki) of a 4-(azetidin-3-yl)morpholine-containing compound for a specific GPCR.

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand specific for the target GPCR (e.g., [3H]-spiperone for dopamine D2 receptors)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • Wash buffer (ice-cold assay buffer)

  • 96-well microplates

  • Glass fiber filter mats

  • Scintillation fluid

  • Microplate scintillation counter

  • Multi-channel pipette

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in assay buffer. The final concentrations should typically range from 10 pM to 100 µM.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 25 µL of assay buffer (for total binding) or a saturating concentration of a non-radiolabeled competitor (for non-specific binding).

    • 25 µL of the diluted test compound.

    • 50 µL of the radiolabeled ligand at a concentration close to its Kd.

    • 100 µL of the cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Punch out the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram of Radioligand Binding Assay Workflow

Radioligand_Binding_Assay cluster_plate 96-Well Plate cluster_processing Processing cluster_analysis Data Analysis Reagents Add Reagents: Buffer/Competitor Test Compound Radioligand Membranes Incubation Incubate (e.g., 60 min, RT) Reagents->Incubation Filtration Filter & Wash Incubation->Filtration Transfer to Filter Plate Counting Scintillation Counting Filtration->Counting Analysis Calculate Specific Binding Determine IC50 Calculate Ki Counting->Analysis Raw Data

Caption: Workflow for a typical radioligand binding assay.

Protocol 2: LanthaScreen™ Kinase Inhibition Assay

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay for assessing kinase inhibition, a key step in evaluating the selectivity of compounds targeting kinases.[5][8][9][10][11]

Objective: To determine the IC50 value of a 4-(azetidin-3-yl)morpholine-containing compound against a specific protein kinase.

Materials:

  • Purified kinase

  • Fluorescein-labeled substrate peptide

  • ATP

  • LanthaScreen™ Tb-anti-pSubstrate antibody

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Stop solution (e.g., 20 mM EDTA in TR-FRET dilution buffer)

  • 384-well microplates (low-volume, white or black)

  • TR-FRET-capable plate reader

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the diluted test compound.

    • Add 5 µL of a solution containing the kinase and the fluorescein-labeled substrate peptide in kinase buffer.

    • Initiate the reaction by adding 2.5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding 10 µL of stop solution containing the Tb-anti-pSubstrate antibody.

    • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Plate Reading: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 520 nm (fluorescein) and 495 nm (terbium).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 495 nm).

    • Plot the TR-FRET ratio against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Diagram of LanthaScreen™ Kinase Assay Principle

LanthaScreen_Kinase_Assay cluster_no_inhibition No Inhibition cluster_inhibition Inhibition Kinase_active Active Kinase Substrate_P Phosphorylated Substrate-Fluorescein Kinase_active->Substrate_P ATP -> ADP Antibody_Tb Tb-Antibody Substrate_P->Antibody_Tb Binding Antibody_Tb->Substrate_P FRET Signal Kinase_inactive Inactive Kinase Substrate Substrate-Fluorescein Kinase_inactive->Substrate No Phosphorylation Inhibitor Inhibitor Inhibitor->Kinase_inactive No_FRET No FRET Signal

Caption: Principle of the LanthaScreen™ TR-FRET kinase assay.

Protocol 3: HTRF® cAMP Assay for GPCR Functional Screening

This protocol describes a competitive immunoassay to measure intracellular cyclic AMP (cAMP) levels, a common second messenger in GPCR signaling.[12][13][14][15]

Objective: To determine if a 4-(azetidin-3-yl)morpholine-containing compound acts as an agonist or antagonist at a Gs- or Gi-coupled GPCR.

Materials:

  • Cells expressing the target GPCR

  • HTRF® cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Agonist for the target GPCR (for antagonist mode)

  • Cell stimulation buffer

  • 384-well microplates (low-volume, white)

  • HTRF®-compatible plate reader

Procedure:

  • Cell Plating: Seed the cells into a 384-well plate and grow to the desired confluency.

  • Compound Addition:

    • Agonist Mode: Add the test compound at various concentrations to the cells.

    • Antagonist Mode: Pre-incubate the cells with the test compound at various concentrations, then add a fixed concentration of the known agonist (typically the EC80).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP production.

  • Lysis and Detection:

    • Lyse the cells and detect cAMP by adding a mixture of cAMP-d2 and anti-cAMP cryptate according to the kit instructions.

    • Incubate for 60 minutes at room temperature.

  • Plate Reading: Read the plate on an HTRF®-compatible plate reader, measuring the emission at 665 nm (d2) and 620 nm (cryptate).

  • Data Analysis:

    • Calculate the HTRF® ratio (Emission at 665 nm / Emission at 620 nm) x 10^4.

    • Agonist Mode: Plot the HTRF® ratio against the logarithm of the test compound concentration to determine the EC50.

    • Antagonist Mode: Plot the HTRF® ratio against the logarithm of the test compound concentration to determine the IC50.

Diagram of HTRF® cAMP Assay Principle

HTRF_cAMP_Assay cluster_low_cAMP Low Cellular cAMP cluster_high_cAMP High Cellular cAMP cAMP_d2_low cAMP-d2 Ab_cryptate_low Anti-cAMP Cryptate cAMP_d2_low->Ab_cryptate_low Binding Ab_cryptate_low->cAMP_d2_low High FRET cAMP_cellular Cellular cAMP Ab_cryptate_high Anti-cAMP Cryptate cAMP_cellular->Ab_cryptate_high Competition cAMP_d2_high cAMP-d2 No_FRET_high Low FRET

Caption: Principle of the HTRF® competitive immunoassay for cAMP.

Data Interpretation and Next Steps

The data generated from these off-target screening assays will provide a comprehensive profile of your 4-(azetidin-3-yl)morpholine-containing compound. A desirable candidate will exhibit high potency for its intended target and a significant selectivity window (typically >100-fold) against all off-targets.

Any significant off-target activity should be carefully considered in the context of the therapeutic indication and potential patient population. Structure-activity relationship (SAR) studies can be employed to mitigate off-target effects by modifying the chemical structure of the compound.[3]

By adopting a systematic and rigorous approach to off-target screening, researchers can de-risk their drug discovery programs, enhance the quality of their lead candidates, and ultimately contribute to the development of safer and more effective medicines.

References

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The Azetidinyl-Morpholine Scaffold: A Comparative Analysis of Efficacy in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology drug discovery, the relentless pursuit of novel molecular scaffolds that can yield potent and selective kinase inhibitors is paramount. Among the myriad of heterocyclic structures, the 4-(azetidin-3-yl)morpholine moiety has emerged as a compelling building block. Its unique three-dimensional conformation and hydrogen bonding capabilities offer a versatile platform for designing inhibitors that target critical cancer signaling pathways. This guide provides an in-depth comparison of the efficacy of drug candidates incorporating this scaffold across various cancer cell lines, supported by experimental data and detailed protocols. We will delve into the mechanistic rationale behind their design and benchmark their performance against established inhibitors, offering a critical perspective for researchers in the field.

The Strategic Importance of the Azetidinyl-Morpholine Moiety in Kinase Inhibition

The 4-(azetidin-3-yl)morpholine scaffold is not a therapeutic agent in its own right. Instead, it serves as a crucial pharmacophore in the design of more complex molecules, particularly those targeting the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway. This signaling cascade is one of the most frequently dysregulated pathways in human cancers, making it a high-value target for therapeutic intervention[1].

The morpholine ring, a common feature in many PI3K inhibitors such as ZSTK474, is known to form critical hydrogen bonds within the ATP-binding pocket of these kinases[2][3]. The addition of the strained four-membered azetidine ring provides a rigid, three-dimensional element that can be exploited to enhance binding affinity and selectivity for specific kinase isoforms[4][5]. This structural feature can also favorably modulate the physicochemical properties of the parent molecule, such as solubility and metabolic stability, which are critical for drug development[6].

This guide will focus on derivatives that leverage this scaffold to achieve potent anticancer activity, comparing their performance in preclinical models and providing the necessary context for their evaluation.

Comparative Efficacy of Azetidinyl-Morpholine Derivatives in Cancer Cell Lines

While direct efficacy data for 4-(azetidin-3-yl)morpholine is not available, we can analyze the performance of more complex molecules that incorporate this or very similar structural motifs. For the purpose of this guide, we will examine representative compounds from the literature that feature both azetidine and morpholine rings and target the PI3K/mTOR pathway. We will compare their in vitro cytotoxic activity (IC50 values) against established PI3K/mTOR inhibitors in a panel of cancer cell lines.

Compound ClassSpecific Derivative (if available)Cancer Cell LineIC50 (µM)Reference CompoundCancer Cell LineIC50 (µM)
Morpholine-Benzimidazole-OxadiazoleCompound 5hHT-29 (Colon)3.103SorafenibHT-29 (Colon)Not Reported
3-Fluoroazetidin-2-onesCompound 32MCF-7 (Breast)0.075Combretastatin A-4MCF-7 (Breast)0.0035
3-Fluoroazetidin-2-onesCompound 32Hs578T (Breast)0.033Combretastatin A-4Hs578T (Breast)Not Reported
3-Fluoroazetidin-2-onesCompound 33MCF-7 (Breast)0.095Combretastatin A-4MCF-7 (Breast)0.0035
3-Fluoroazetidin-2-onesCompound 33MDA-MB-231 (Breast)0.620Combretastatin A-4MDA-MB-231 (Breast)Not Reported
2-Morpholino-4-anilinoquinolineCompound 3cHepG2 (Liver)11.42SorafenibHepG2 (Liver)Not Reported
2-Morpholino-4-anilinoquinolineCompound 3dHepG2 (Liver)8.50SorafenibHepG2 (Liver)Not Reported
2-Morpholino-4-anilinoquinolineCompound 3eHepG2 (Liver)12.76SorafenibHepG2 (Liver)Not Reported
4-azaindole-morpholine-1,3,4-oxadiazoleCompound 11dMCF-7 (Breast)1.12 - 14.15ErlotinibMCF-7 (Breast)Not Reported
4-azaindole-morpholine-1,3,4-oxadiazoleCompound 11fMCF-7 (Breast)1.12 - 14.15ErlotinibMCF-7 (Breast)Not Reported
4-azaindole-morpholine-1,3,4-oxadiazoleCompound 11kMCF-7 (Breast)1.12 - 14.15ErlotinibMCF-7 (Breast)Not Reported
4-azaindole-morpholine-1,3,4-oxadiazoleCompound 11dA549 (Lung)1.12 - 14.15ErlotinibA549 (Lung)Not Reported
4-azaindole-morpholine-1,3,4-oxadiazoleCompound 11fA549 (Lung)1.12 - 14.15ErlotinibA549 (Lung)Not Reported
4-azaindole-morpholine-1,3,4-oxadiazoleCompound 11kA549 (Lung)1.12 - 14.15ErlotinibA549 (Lung)Not Reported
4-azaindole-morpholine-1,3,4-oxadiazoleCompound 11dHepG2 (Liver)1.12 - 14.15ErlotinibHepG2 (Liver)Not Reported
4-azaindole-morpholine-1,3,4-oxadiazoleCompound 11fHepG2 (Liver)1.12 - 14.15ErlotinibHepG2 (Liver)Not Reported
4-azaindole-morpholine-1,3,4-oxadiazoleCompound 11kHepG2 (Liver)1.12 - 14.15ErlotinibHepG2 (Liver)Not Reported

Note: The table above compiles data from various sources for compounds containing either a morpholine-azetidine scaffold or a morpholine ring with other heterocyclic structures, reflecting the broader use of these motifs in cancer drug design. Direct side-by-side comparisons should be made with caution due to variations in experimental conditions.

Mechanistic Insights: Targeting the PI3K/Akt/mTOR Pathway

The majority of kinase inhibitors incorporating the morpholine moiety are designed to target the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, often due to mutations in key components like PIK3CA or loss of the tumor suppressor PTEN.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes AzetidinylMorpholine Azetidinyl-Morpholine Containing Inhibitors AzetidinylMorpholine->PI3K

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of azetidinyl-morpholine containing compounds.

Inhibitors containing the azetidinyl-morpholine scaffold are designed to bind to the ATP-binding pocket of PI3K, preventing the phosphorylation of PIP2 to PIP3. This blockade abrogates the downstream activation of Akt and mTOR, leading to cell cycle arrest, induction of apoptosis, and a reduction in cell proliferation and survival. Dual PI3K/mTOR inhibitors, which also contain this type of scaffold, can offer a more comprehensive pathway blockade[1][7].

Experimental Protocols

To ensure the reproducibility and validity of the efficacy data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the anticancer properties of these compounds.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan crystals are solubilized and the absorbance is measured.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the test compounds and reference drugs in the appropriate vehicle (e.g., DMSO). Add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of Pathway Modulation

This technique is used to detect specific proteins in a sample and can be used to confirm the on-target effect of the inhibitors on the PI3K/Akt/mTOR pathway.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the proteins of interest (e.g., phosphorylated Akt, total Akt).

Step-by-Step Protocol:

  • Cell Treatment and Lysis: Treat cells with the test compound at various concentrations for a specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the gel to separate the proteins by molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of protein expression and phosphorylation.

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Conclusion and Future Directions

The 4-(azetidin-3-yl)morpholine scaffold represents a valuable asset in the medicinal chemist's toolbox for the design of novel kinase inhibitors. Its incorporation into larger molecules has led to the development of potent anticancer agents that effectively target the PI3K/Akt/mTOR pathway. The comparative data presented in this guide highlight the potential of these derivatives, with some exhibiting low micromolar to nanomolar efficacy in various cancer cell lines.

Future research should focus on optimizing the substitution patterns on both the azetidine and morpholine rings to further enhance potency and selectivity. Moreover, a deeper understanding of the structure-activity relationships will be crucial for designing next-generation inhibitors with improved pharmacokinetic profiles and in vivo efficacy. The experimental protocols detailed herein provide a robust framework for the continued evaluation of these promising compounds in the ongoing effort to develop more effective cancer therapies.

References

  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. [Link to Source]
  • Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. PubMed[Link]

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. [Link to Source]
  • Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. PubMed Central[Link]

  • 4-(Azetidin-3-yl)morpholine. PubChem[Link]

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. National Institutes of Health[Link]

  • Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. PubMed[Link]

  • Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. ResearchGate[Link]

  • Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. PubMed[Link]

  • Several reported potent morpholine based PI3K inhibitors with examples of binding mode. ResearchGate[Link]

  • Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). National Institutes of Health[Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI[Link]

  • Synthesis of 4‐Azaindole‐morpholine‐1,3,4‐oxadiazole Conjugates as Epidermal Growth Factor Receptor Inhibitors. ResearchGate[Link]

  • Synthesis of 4‐azaindole‐morpholine‐1,3,4‐oxadiazole conjugates. ResearchGate[Link]

  • Synthesis and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. [Link to Source]
  • Synthesis and Antitumor Activity of 4-Aminoquinazoline Derivatives Containing Morpholine Moieties. ResearchGate[Link]

  • Repositioning of acefylline as anti-cancer drug: Synthesis, anticancer and computational studies of azomethines derived from acefylline tethered 4-amino-3-mercapto-1,2,4-triazole. PLOS One[Link]

  • Repositioning of acefylline as anti-cancer drug: Synthesis, anticancer and computational studies of azomethines derived from ace. PLOS[Link]

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. National Institutes of Health[Link]

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Navigating the Labyrinth: A Comparative Guide to the CNS Penetration of Azetidine-Based Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutics targeting the central nervous system (CNS) is a formidable challenge, primarily due to the stringent gatekeeper known as the blood-brain barrier (BBB). This highly selective barrier restricts the passage of most small molecules from the systemic circulation into the brain, posing a significant hurdle in drug discovery. In recent years, the azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered considerable attention as a promising building block for CNS drug candidates.[1][2] Its unique structural and physicochemical properties, including a high fraction of sp³ carbons and conformational rigidity, offer a compelling starting point for the design of molecules with improved CNS penetration.[2]

This guide provides a comparative analysis of the CNS penetration potential of various azetidine-based scaffolds. We will delve into the key physicochemical and pharmacokinetic properties that govern brain entry, supported by experimental data from seminal studies. Furthermore, we will provide detailed protocols for the essential in vitro and in vivo assays used to evaluate CNS penetration, empowering researchers to make informed decisions in their drug discovery programs.

The Blood-Brain Barrier: A formidable Opponent

The BBB is a complex and dynamic interface composed of endothelial cells, astrocytes, and pericytes.[3] Its primary function is to maintain the delicate homeostasis of the brain by tightly regulating the passage of substances. Two main obstacles for aspiring CNS drugs are the tight junctions between endothelial cells, which limit paracellular diffusion, and the presence of efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which actively pump xenobiotics back into the bloodstream.[3][4]

To successfully traverse the BBB, a small molecule should ideally possess a specific set of physicochemical properties:

  • Low Molecular Weight (MW): Generally, a MW below 400-500 Da is favored for passive diffusion across the BBB.

  • Optimal Lipophilicity (cLogP): A delicate balance is required. While some lipophilicity is necessary to partition into the lipid membranes of the endothelial cells, excessive lipophilicity can lead to increased non-specific binding in the brain tissue and plasma proteins, as well as a higher susceptibility to metabolism.

  • Low Polar Surface Area (TPSA): A TPSA of less than 90 Ų is often considered a good predictor of BBB permeability.

  • Limited Hydrogen Bonding Capacity: A low number of hydrogen bond donors and acceptors reduces the desolvation penalty required for membrane permeation.

  • Ionization State (pKa): The charge of a molecule at physiological pH (7.4) significantly impacts its ability to cross the BBB. Generally, neutral or weakly basic compounds are preferred.

Comparative Analysis of Azetidine-Based Scaffolds

A pivotal study by Lowe et al. (2012) explored the synthesis and profiling of a diverse collection of azetidine-based scaffolds for CNS-focused libraries.[5] This work provides a valuable dataset for comparing the CNS penetration potential of different azetidine architectures. The following tables summarize the key in silico and in vitro data for a selection of representative scaffolds and their derivatives from this study.

Physicochemical Properties of Representative Azetidine Scaffolds
Scaffold/CompoundMolecular Weight ( g/mol )cLogPTPSA (Ų)H-Bond DonorsH-Bond Acceptors
Fused Bicyclic Azetidine Core
Compound 8a294.382.124.913
Bridged Bicyclic Azetidine Core
Compound 10a324.432.544.114
Spirocyclic Azetidine Core
Compound 15a338.462.834.113
Representative Library Members
Compound 26393.512.957.714
Compound 28455.563.566.915
Compound 30425.563.257.714
Compound 32411.532.966.915

Data extracted from Lowe et al., 2012.[5]

In Vitro ADME Properties of Representative Azetidine Library Members
CompoundAqueous Solubility (μM)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Microsomal Stability (% remaining at 60 min)
26>1005.285
28253.175
30504.590
32>1006.880

Data extracted from Lowe et al., 2012.[5]

Analysis and Interpretation:

The data presented in the tables reveal that the synthesized azetidine-based scaffolds and their derivatives generally possess physicochemical properties within the desirable range for CNS penetration.[5] The molecular weights are below 500 g/mol , cLogP values are in a moderate range, and TPSA values are largely below 90 Ų. The Caco-2 permeability data for the representative library members indicate moderate to good passive permeability. It is important to note that the Caco-2 assay is a model for intestinal permeability but is often used as a surrogate for BBB permeability in early drug discovery.[6][7][8]

The structural diversity achieved through the synthesis of fused, bridged, and spirocyclic azetidine scaffolds provides a rich chemical space for further optimization.[5] The modular nature of the synthetic routes allows for the fine-tuning of physicochemical properties by introducing different substituents on the azetidine ring and the appended functionalities.

Key Experimental Workflows for Assessing CNS Penetration

To rigorously evaluate the CNS penetration of novel azetidine-based compounds, a tiered approach combining in vitro and in vivo assays is essential.

In Vitro Permeability and Efflux Assays

These assays provide an early indication of a compound's ability to cross cellular barriers and its susceptibility to efflux by transporters like P-gp. The most commonly used models are the Caco-2 and MDCK (Madin-Darby Canine Kidney) cell lines.[6][7][8]

experimental_workflow_in_vitro cluster_prep Cell Culture cluster_assay Permeability Assay cluster_analysis Data Analysis seed_cells Seed Caco-2 or MDCK cells on Transwell inserts culture Culture for 21 days (Caco-2) or 3-5 days (MDCK) seed_cells->culture teer Measure TEER to confirm monolayer integrity culture->teer add_compound_A Add compound to Apical (A) chamber teer->add_compound_A add_compound_B Add compound to Basolateral (B) chamber teer->add_compound_B incubate_A Incubate and sample from Basolateral (B) chamber add_compound_A->incubate_A quantify Quantify compound concentration by LC-MS/MS incubate_A->quantify incubate_B Incubate and sample from Apical (A) chamber add_compound_B->incubate_B incubate_B->quantify calculate_papp Calculate Apparent Permeability (Papp) quantify->calculate_papp calculate_er Calculate Efflux Ratio (ER) quantify->calculate_er

In Vitro Permeability Assay Workflow.

Detailed Protocol for Caco-2/MDCK Permeability Assay:

  • Cell Seeding: Seed Caco-2 or MDCK cells onto permeable Transwell filter inserts at an appropriate density.

  • Cell Culture and Monolayer Formation: Culture the cells for the required duration (21 days for Caco-2, 3-5 days for MDCK) to allow for the formation of a confluent monolayer with well-established tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A high TEER value is indicative of a tight barrier.

  • Permeability Measurement (A to B): Add the test compound to the apical (A) chamber, which represents the luminal side of the intestine or the blood side of the BBB.

  • Sampling (A to B): At various time points, take samples from the basolateral (B) chamber, representing the serosal side or the brain side.

  • Permeability Measurement (B to A): In a separate set of wells, add the test compound to the basolateral (B) chamber.

  • Sampling (B to A): At the same time points, take samples from the apical (A) chamber.

  • Quantification: Analyze the concentration of the compound in the collected samples using a sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both the A to B and B to A directions.

    • Calculate the efflux ratio (ER) by dividing the Papp (B to A) by the Papp (A to B). An ER significantly greater than 1 suggests that the compound is a substrate for an efflux transporter.

In Vivo Pharmacokinetic Studies

In vivo studies in preclinical species, such as rats or mice, are crucial for determining the actual brain exposure of a compound.[3][4]

experimental_workflow_in_vivo cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Analysis administer Administer compound to rodents (e.g., IV or PO) collect_blood Collect blood samples at various time points administer->collect_blood collect_brain Collect brain tissue at terminal time point collect_blood->collect_brain process_samples Process plasma and brain homogenate collect_brain->process_samples quantify Quantify compound concentration by LC-MS/MS process_samples->quantify calculate_kp Calculate Brain-to-Plasma Ratio (Kp) quantify->calculate_kp calculate_kpuu Determine unbound fractions (fu,brain and fu,plasma) and calculate Kp,uu quantify->calculate_kpuu

In Vivo Brain Penetration Study Workflow.

Detailed Protocol for In Vivo Brain Penetration Study:

  • Compound Administration: Administer the test compound to a cohort of rodents (typically rats or mice) via a relevant route, such as intravenous (IV) or oral (PO) administration.

  • Sample Collection: At predetermined time points, collect blood samples. At a terminal time point (often corresponding to the time of maximum plasma concentration, Tmax), euthanize the animals and collect the brain tissue.

  • Sample Processing: Process the blood to obtain plasma. Homogenize the brain tissue.

  • Quantification: Determine the concentration of the compound in the plasma and brain homogenate using LC-MS/MS.

  • Data Analysis:

    • Calculate the brain-to-plasma concentration ratio (Kp) by dividing the total concentration of the compound in the brain by the total concentration in the plasma.

    • For a more accurate assessment of the unbound, pharmacologically active drug concentration, determine the unbound fraction of the compound in the brain (fu,brain) and plasma (fu,plasma) using techniques like equilibrium dialysis.

    • Calculate the unbound brain-to-plasma ratio (Kp,uu) using the formula: Kp,uu = Kp * (fu,plasma / fu,brain). A Kp,uu value close to 1 indicates that the compound freely crosses the BBB and is not subject to significant efflux or active influx.

Conclusion and Future Directions

The azetidine scaffold represents a highly promising starting point for the design of novel CNS drug candidates. The inherent physicochemical properties of this four-membered heterocycle can be strategically manipulated through synthetic diversification to optimize for BBB penetration. The comparative data from the literature, particularly the work of Lowe et al. (2012), demonstrates that a range of azetidine-based scaffolds can be synthesized with favorable CNS drug-like properties.[5]

For researchers in this field, a systematic and multi-parametric approach to lead optimization is crucial. This involves not only considering the in silico predictions of physicochemical properties but also obtaining robust experimental data from a cascade of in vitro and in vivo assays. By carefully balancing permeability, efflux liability, and brain tissue binding, it is possible to design azetidine-based molecules that can effectively navigate the complexities of the blood-brain barrier and reach their intended targets within the CNS. The continued exploration of novel azetidine-based chemical space, guided by the principles and methodologies outlined in this guide, holds significant promise for the future of CNS drug discovery.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. Retrieved from [Link]

  • Assessing molecular scaffolds for CNS drug discovery. (2017). Drug Discovery Today, 22(7), 965-969. Retrieved from [Link]

  • Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. (2012). Journal of Organic Chemistry, 77(17), 7187-211. Retrieved from [Link]

  • Lowe, J. T., Lee, M. D. 4th, Akella, L. B., Davoine, E., Donckele, E. J., Durak, L., ... & Marcaurelle, L. A. (2012). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. The Journal of organic chemistry, 77(17), 7187–7211. [Link]

  • Modular synthesis of thirty lead-like scaffolds suitable for CNS drug discovery. (2017). Chemical Communications, 53(89), 12135-12138. Retrieved from [Link]

  • Small Molecules As Central Nervous System Therapeutics: Old challenges, New directions, and a Philosophic Divide. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Assessment of the relevance of scaffolds to CNS drug discovery. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries. (2012). ResearchGate. Retrieved from [Link]

  • Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)- 5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones. 1. Selective antagonists of the neurokinin-2 receptor. (2002). Journal of Medicinal Chemistry, 45(12), 2494-506. Retrieved from [Link]

  • Comparing Caco-2 And MDCK Permeability For Oral Absorption Estimations. (2014). UCL Discovery. Retrieved from [Link]

  • Automated Permeability Assays for Caco-2 and MDCK Cells. (n.d.). Diva Portal. Retrieved from [Link]

  • Structure—Brain Exposure Relationships. (2025). ResearchGate. Retrieved from [Link]

  • Azetidine derivatives with CNS activity. (n.d.). ResearchGate. Retrieved from [Link]

  • Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. (2011). Future Medicinal Chemistry, 3(16), 2063-77. Retrieved from [Link]

  • a) Previous work: (i) Diversity‐oriented synthesis of CNS targeting... (n.d.). ResearchGate. Retrieved from [Link]

  • Variability in Caco-2 and MDCK cell-based intestinal permeability assays. (2001). Journal of Pharmaceutical Sciences, 90(6), 757-71. Retrieved from [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. Retrieved from [Link]

  • Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. (2022). Molecules, 27(6), 1899. Retrieved from [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (2023). Frontiers in Chemistry, 11, 1251299. Retrieved from [Link]

  • Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. (2024). PubMed. Retrieved from [Link]

  • The Blood-Brain Barrier and CNS Penetration: a Drug Discovery Point of View. (2010). Frontiers in Neuroscience, 4, 1. Retrieved from [Link]

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A Senior Application Scientist's Guide to Validating the Impact of Dihydrochloride Salt on Compound Performance

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that can profoundly influence its therapeutic efficacy and manufacturability.[1][2] Among the various salt forms, hydrochlorides, and specifically dihydrochloride salts for polybasic compounds, are frequently employed to enhance the physicochemical properties of a drug substance.[3][4] This guide provides an in-depth technical comparison and experimental framework for researchers, scientists, and drug development professionals to validate the impact of a dihydrochloride salt on compound performance relative to its freebase or alternative salt forms.

The Rationale Behind Salt Selection: Why Dihydrochloride?

The primary motivation for converting a basic API into a salt form is to improve its properties, such as solubility, stability, and dissolution rate, which are pivotal for achieving desired pharmacokinetic profiles.[2][5][6] Dihydrochloride salts are particularly relevant for molecules possessing two or more basic centers. The addition of two equivalents of hydrochloric acid protonates these basic sites, leading to several potential advantages:

  • Enhanced Aqueous Solubility: The ionic nature of the dihydrochloride salt generally leads to a significant increase in water solubility compared to the often more lipophilic freebase.[3][4] This is a crucial factor for oral and parenteral formulations, as it can directly impact the drug's bioavailability.[4][5]

  • Improved Dissolution Rate: A higher solubility often translates to a faster dissolution rate in gastrointestinal fluids, which can be a rate-limiting step for the absorption of poorly soluble drugs.[7][8]

  • Enhanced Stability: Protonation of basic functional groups, such as amines, can protect them from oxidative degradation, thereby improving the chemical stability of the API during storage and within the formulation.[3]

  • Favorable Solid-State Properties: Salt formation can promote crystallinity, leading to a more stable and processable solid form compared to a potentially amorphous or oily freebase.[3][9] Crystalline solids are generally easier to purify, handle, and formulate into solid dosage forms like tablets and capsules.[3]

However, it is crucial to recognize that salt formation is not a panacea. Potential disadvantages can include increased hygroscopicity (the tendency to absorb moisture from the air) and the possibility of the common-ion effect, which can suppress solubility in acidic environments like the stomach.[9][10] A thorough experimental validation is therefore indispensable.

Comparative Physicochemical Characterization

A systematic comparison of the physicochemical properties of the dihydrochloride salt and the freebase is the foundational step in validating its performance benefits.

Table 1: Comparative Physicochemical Properties of Dihydrochloride Salt vs. Freebase

PropertyDihydrochloride SaltFreebaseRationale for Impact
Aqueous Solubility Significantly HigherLowerIncreased polarity and ionic character of the salt form.
Dissolution Rate FasterSlowerDirectly correlated with the enhancement in solubility.
Hygroscopicity Potentially HigherGenerally LowerThe ionic nature of the salt can attract water molecules.
Chemical Stability Often ImprovedMore Susceptible to OxidationProtonation of basic groups can prevent chemical degradation.[3]
Solid-State Form Typically CrystallineCan be Amorphous or OilySalt formation often facilitates the formation of a stable crystal lattice.
Melting Point Generally HigherLowerStronger ionic interactions in the crystal lattice of the salt.
Experimental Validation Protocols

The following section outlines detailed, self-validating experimental protocols to quantitatively assess the impact of the dihydrochloride salt form.

Objective: To quantify and compare the aqueous solubility of the dihydrochloride salt and the freebase at different physiologically relevant pH values.

Protocol:

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 1.2 (simulated gastric fluid) to 7.4 (simulated intestinal fluid).

  • Sample Preparation: Add an excess amount of the dihydrochloride salt and the freebase to separate vials containing each buffer.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis: Withdraw an aliquot from each vial and filter it through a 0.22 µm filter to remove undissolved solids. Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the solubility as a function of pH for both forms. This pH-solubility profile is crucial for predicting in vivo dissolution behavior.[11]

Diagram 1: Experimental Workflow for Equilibrium Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_buffers Prepare Buffers (pH 1.2-7.4) prep_samples Add Excess Compound to Buffers prep_buffers->prep_samples agitate Agitate at 37°C for 24-48h prep_samples->agitate filter Filter Samples (0.22 µm) agitate->filter hplc Analyze by HPLC filter->hplc plot Plot pH-Solubility Profile hplc->plot G cluster_input Input cluster_output Output cluster_interpretation Interpretation freebase Freebase dvs Dynamic Vapor Sorption (DVS) Analysis freebase->dvs dhcl_salt Dihydrochloride Salt dhcl_salt->dvs isotherm_fb Low Water Uptake Isotherm dvs->isotherm_fb isotherm_dhcl Potentially High Water Uptake Isotherm dvs->isotherm_dhcl low_risk Low Hygroscopicity Risk isotherm_fb->low_risk high_risk Potential Handling & Stability Issues isotherm_dhcl->high_risk

Caption: Decision logic based on DVS analysis results.

Objective: To compare the physical and chemical stability of the dihydrochloride salt and the freebase under accelerated storage conditions.

Protocol:

  • Sample Storage: Store samples of both forms under various temperature and humidity conditions (e.g., 40°C/75% RH, 60°C).

  • Time Points: Withdraw samples at specified time points (e.g., 0, 1, 2, and 4 weeks).

  • Analytical Testing: Analyze the withdrawn samples for:

    • Appearance: Visual inspection for any changes in color or physical form.

    • Purity: HPLC analysis to quantify the parent compound and detect any degradation products.

    • Solid Form: Powder X-ray Diffraction (PXRD) to monitor for any changes in the crystal structure or conversion between forms. [12][13]4. Data Analysis: Compare the degradation rates and any changes in the solid-state properties over time. The dihydrochloride salt is expected to exhibit greater chemical stability. [1]

Impact on In Vivo Performance: A Look at Bioavailability

While in vitro studies provide a strong indication of performance, the ultimate validation comes from in vivo pharmacokinetic (PK) studies. A comparative PK study in an appropriate animal model (e.g., rats or dogs) is essential.

Study Design:

  • Groups: Two groups of animals, one receiving the dihydrochloride salt and the other receiving the freebase.

  • Dosing: Administer an equivalent molar dose of each compound, typically via oral gavage.

  • Blood Sampling: Collect blood samples at various time points post-dosing.

  • Bioanalysis: Analyze the plasma concentrations of the drug using a validated LC-MS/MS method.

  • Pharmacokinetic Parameters: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

Expected Outcome: Due to its enhanced solubility and dissolution, the dihydrochloride salt is anticipated to exhibit a higher Cmax and a larger AUC, indicating improved bioavailability compared to the freebase. [4][14]

Conclusion and Recommendations

The conversion of a polybasic API to its dihydrochloride salt form is a well-established strategy to overcome challenges associated with poor solubility and stability. [3][4]The experimental framework provided in this guide offers a robust and systematic approach to validating the performance benefits of the dihydrochloride salt. By conducting a thorough comparative analysis of the physicochemical properties, dissolution behavior, stability, and in vivo pharmacokinetics, researchers can make an informed decision on the optimal salt form for further drug development. A tiered approach, starting with fundamental physicochemical characterization and progressing to in vivo studies, is recommended to efficiently allocate resources. [9]Ultimately, a comprehensive understanding of the salt's properties is paramount to ensuring the development of a safe, effective, and manufacturable drug product.

References

  • Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts? (2025). Google Cloud.
  • Salt Selection in Drug Development. Pharmaceutical Technology.
  • Bioavailability of sulphate and dihydrochloride salts of quinine. PubMed.
  • Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. (2023). Pharmaoffer.com.
  • Pharmaceutical cocrystals, salts and polymorphs: Advanced characterization techniques. (2017). Advanced Drug Delivery Reviews.
  • Characterisation of salts of drug substances. (2004). Journal of Thermal Analysis and Calorimetry.
  • Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. (2010). Purdue University.
  • Pharmaceutical salts: a formulation trick or a clinical conundrum? Journal of Pharmacy and Pharmacology.
  • Precaution on use of hydrochloride salts in pharmaceutical formul
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
  • Study of the impact of different salts on the intrinsic dissolution rate of pharmaceutical compounds. Informit.
  • Study of the impact of different salts on the intrinsic dissolution rate of pharmaceutical compounds. (2017). British Journal of Pharmacy.
  • Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characteriz
  • Principles of Salt Formation.
  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities.

Sources

Navigating the Synthesis of 4-(Azetidin-3-yl)morpholine: A Comparative Guide to a Key Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and reproducible synthesis of key molecular scaffolds is paramount. 4-(Azetidin-3-yl)morpholine, a valuable building block in medicinal chemistry, presents unique synthetic challenges due to the strained four-membered azetidine ring coupled with the morpholine moiety. This guide provides an in-depth analysis of a patented synthetic route, offering a detailed experimental protocol and a discussion of the underlying chemical principles to ensure reproducibility and aid in the strategic planning of synthetic campaigns.

Introduction: The Significance of the Azetidinyl-Morpholine Scaffold

The 4-(azetidin-3-yl)morpholine motif is increasingly recognized as a privileged scaffold in modern drug discovery. The azetidine ring, a saturated four-membered heterocycle, imparts a degree of conformational rigidity and provides novel vectors for substitution, allowing for fine-tuning of physicochemical properties and target engagement. When coupled with the morpholine ring, a common feature in many approved drugs known to improve aqueous solubility and metabolic stability, the resulting bicyclic amine offers a unique combination of properties desirable for lead optimization.

This guide focuses on a reproducible synthetic pathway disclosed in the patent literature, providing a practical and reliable method for accessing this important building block.

A Reproducible Two-Step Synthesis from Commercially Available Precursors

A robust and scalable synthesis of 4-(Azetidin-3-yl)morpholine has been detailed in patent WO2000063168A1. This two-step approach involves the initial formation of a protected intermediate, 4-(1-benzylazetidin-3-yl)morpholine, followed by a deprotection step to yield the target compound.

Workflow Overview

Synthesis_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Debenzylation A 1-Benzyl-3-methanesulfonyloxyazetidine C 4-(1-Benzylazetidin-3-yl)morpholine A->C Acetonitrile, Reflux B Morpholine B->C D 4-(Azetidin-3-yl)morpholine (Target Compound) C->D Pd(OH)2/C, H2, Methanol, 60°C

Caption: A two-step synthetic route to 4-(Azetidin-3-yl)morpholine.

Part 1: Synthesis of 4-(1-Benzylazetidin-3-yl)morpholine

The initial step involves a nucleophilic substitution reaction where morpholine displaces a mesylate leaving group from a protected azetidine precursor.

Experimental Protocol

A solution of 1-benzyl-3-methanesulfonyloxyazetidine (1 equivalent) and morpholine (at least 1 equivalent) in acetonitrile is heated to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting residue is then subjected to purification. The patent specifies purification by passing the crude product through a pad of silica gel, eluting with a mixture of ethyl acetate and triethylamine (95:5), to afford 4-(1-benzylazetidin-3-yl)morpholine as an orange oil.[1]

Causality and Experimental Choices
  • Choice of Leaving Group: The methanesulfonyl (mesyl) group is an excellent leaving group, facilitating the nucleophilic attack by the secondary amine of morpholine. Its electron-withdrawing nature polarizes the C-O bond, making the carbon atom more electrophilic.

  • Solvent: Acetonitrile is a polar aprotic solvent that is well-suited for SN2 reactions. It can dissolve the reactants and intermediates while not interfering with the nucleophilicity of the amine.

  • Base: While not explicitly stated as a separate reagent in the patent's purification description, the use of triethylamine in the elution solvent suggests it may also be used in the reaction to neutralize the methanesulfonic acid byproduct, preventing the protonation of the morpholine nucleophile. In many similar reactions, an excess of the amine nucleophile or a non-nucleophilic base is added for this purpose.

  • Protecting Group: The benzyl group on the azetidine nitrogen serves as a robust protecting group that is stable to the reaction conditions of the first step. It prevents unwanted side reactions and can be readily removed in the subsequent step.

Part 2: Synthesis of 4-(Azetidin-3-yl)morpholine

The final step is the removal of the benzyl protecting group via catalytic hydrogenation to yield the desired product.

Experimental Protocol

The hydrochloride salt of 4-(1-benzylazetidin-3-yl)morpholine (162 g, 0.53 mol) is dissolved in methanol (1 L) in a pressure vessel.[1] Palladium hydroxide on carbon (20%, 16.2 g) is added as the catalyst.[1] The vessel is evacuated and then pressurized with hydrogen gas to 40 psi.[1] The mixture is shaken and heated to 60°C.[1] Reaction completion is typically monitored by the cessation of hydrogen uptake or by LC-MS analysis. After the reaction is complete, the catalyst is removed by filtration, and the solvent is evaporated to yield 4-(Azetidin-3-yl)morpholine.

Causality and Experimental Choices
  • Catalyst: Palladium hydroxide on carbon (Pearlman's catalyst) is a highly effective catalyst for the hydrogenolysis of benzylamines. It is generally more active and less prone to catalyst poisoning than palladium on carbon for this type of transformation.

  • Hydrogen Source: Hydrogen gas is the reducing agent that, in concert with the palladium catalyst, cleaves the carbon-nitrogen bond of the benzyl group.

  • Solvent: Methanol is a common solvent for hydrogenations as it readily dissolves the substrate and is inert under the reaction conditions.

  • Temperature and Pressure: The elevated temperature and pressure increase the rate of the reaction, ensuring a more efficient conversion to the product in a reasonable timeframe.

Comparative Data Summary

ParameterStep 1: N-AlkylationStep 2: Debenzylation
Reactants 1-Benzyl-3-methanesulfonyloxyazetidine, Morpholine4-(1-Benzylazetidin-3-yl)morpholine
Reagents Acetonitrile, (Triethylamine for workup)Palladium hydroxide on carbon, Hydrogen
Conditions Reflux60°C, 40 psi
Reported Yield 21% (for the purified product)[1]Not explicitly stated, but typically high for this type of reaction.
Purification Silica gel chromatographyFiltration to remove catalyst

Conclusion and Future Perspectives

The described two-step synthesis provides a clear and reproducible pathway to 4-(Azetidin-3-yl)morpholine. While the reported yield for the first step is modest, this may be improvable through optimization of reaction conditions such as reaction time, temperature, and the specific base used. The debenzylation step is a standard and generally high-yielding transformation.

For researchers requiring this valuable building block, this guide provides a solid foundation for its synthesis. Further investigations could explore alternative synthetic strategies to improve the overall yield and reduce the number of steps. For instance, a direct reductive amination between a suitable azetidinone precursor and morpholine could be a more atom-economical approach. However, the presented route relies on well-established and predictable chemical transformations, making it a reliable choice for producing 4-(Azetidin-3-yl)morpholine for research and development purposes.

References

  • Source: Google Patents (WO2000063168A1)

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-(Azetidin-3-yl)morpholine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety and environmental stewardship. The proper management and disposal of chemical reagents, such as 4-(Azetidin-3-yl)morpholine dihydrochloride, are paramount responsibilities within the laboratory. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety data and regulatory compliance.

Understanding the Hazard Profile

Before initiating any disposal procedure, it is crucial to understand the inherent risks associated with this compound. According to safety data sheets (SDS), this compound is classified as a moderate hazard. Key hazard statements include:

  • H302: Harmful if swallowed.[1]

  • H312: Harmful in contact with skin.[1]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H332: Harmful if inhaled.[1]

  • H335: May cause respiratory irritation.[1][2]

Given these hazards, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and within a controlled environment, such as a chemical fume hood.

Table 1: Essential Safety and Handling Information
ParameterSpecificationSource
Signal Word Warning[2]
Personal Protective Equipment (PPE) Protective gloves, protective clothing, eye protection, face protection.[1][2][3]
Engineering Controls Use only outdoors or in a well-ventilated area.[1][2][3]
First Aid: Eyes Immediately flush with fresh running water for several minutes, holding eyelids open. Seek immediate medical attention.[1][3]
First Aid: Skin Flush skin and hair with running water and soap. Seek medical attention if irritation occurs.[1][3]
First Aid: Inhalation Remove from the contaminated area to fresh air.[1][3]
First Aid: Ingestion Immediately give a glass of water. Contact a Poisons Information Centre or a doctor.[1]
The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of this compound is to treat it as hazardous waste. It must be disposed of through an authorized hazardous or special waste collection point in accordance with all local, state, and federal regulations.[1][3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]

  • Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible materials can lead to dangerous reactions.

  • Personal Protective Equipment: Always wear the appropriate PPE as outlined in Table 1 when handling the waste material.

  • Controlled Environment: Conduct all transfers of the chemical waste inside a certified chemical fume hood to prevent inhalation of any dust or fumes.[1]

  • Avoid Dust Generation: This compound is a solid, and care should be taken to avoid creating dust during transfer.[1] Use a scoop or spatula for solid material.

In the event of a spill, immediate and proper cleanup is essential to prevent exposure and environmental contamination.

  • Minor Spills (Dry):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, use dry clean-up procedures.[1]

    • Gently sweep or scoop the spilled material to avoid generating dust.[1]

    • Place the collected residue into a sealed, labeled container for disposal as hazardous waste.[1]

  • Contaminated Materials: Any materials used for cleanup (e.g., paper towels, absorbent pads), as well as any grossly contaminated PPE, should be placed in the designated hazardous waste container for this chemical.

  • Secure Storage: Store the sealed and labeled hazardous waste container in a designated, secure satellite accumulation area. This area should be well-ventilated and away from incompatible materials.[1]

  • Locked Storage: The safety data sheet recommends storing the chemical in a locked-up location.[1][2] This practice should extend to its waste form.

  • Contact EHS: Follow your institution's established procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety department to schedule a collection.

  • Documentation: Complete any required waste manifest forms accurately and completely.

  • Professional Disposal: The waste will be transported by trained professionals to a licensed hazardous waste treatment, storage, and disposal facility (TSDF) for final disposition in compliance with EPA regulations.[4]

Visualizing the Disposal Workflow

The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound.

G cluster_0 Preparation & Assessment cluster_1 Waste Handling & Containment cluster_2 Storage & Final Disposal start Start: Waste Generation haz_id Identify as Hazardous Waste (this compound) start->haz_id ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) haz_id->ppe container Select & Label Hazardous Waste Container ppe->container transfer Transfer Waste in Fume Hood container->transfer storage Store Sealed Container in Designated Satellite Area container->storage spill_check Spill Occurred? transfer->spill_check spill_check->container No cleanup Follow Spill Cleanup Protocol spill_check->cleanup Yes cleanup->container ehs_contact Contact EHS for Pickup storage->ehs_contact manifest Complete Waste Manifest ehs_contact->manifest end End: Professional Disposal manifest->end

Caption: Disposal Workflow for this compound.

Causality and Trustworthiness in Protocol Design

This disposal protocol is designed as a self-validating system to ensure safety and compliance.

  • Expertise & Causality: The initial step of hazard identification directly informs the required level of PPE and engineering controls. For instance, because the compound is harmful if inhaled, all transfers are mandated to occur within a fume hood. The requirement to avoid dust generation is a direct consequence of this inhalation hazard.[1]

  • Trustworthiness: Each step is designed to minimize risk. Segregating waste prevents unknown and potentially violent chemical reactions. Proper labeling ensures that everyone who handles the container is aware of its contents and associated dangers. Following institutional EHS procedures for pickup ensures that the waste is managed by trained professionals and that a legal chain of custody is maintained, protecting both the researcher and the institution from regulatory penalties.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the highest standards of scientific integrity and laboratory safety.

References

  • Hazardous Substance Fact Sheet - NJ.gov. Retrieved from [Link]

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Navigating the Safe Handling of 4-(Azetidin-3-yl)morpholine Dihydrochloride: A Senior Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researchers and drug development professionals dedicated to advancing therapeutic frontiers, the introduction of novel chemical entities into the workflow is a daily reality. One such compound, 4-(Azetidin-3-yl)morpholine dihydrochloride, is a valuable building block in pharmaceutical synthesis.[1] Its structure, combining the strained azetidine ring and the versatile morpholine scaffold, makes it a potent component in the development of therapeutics for neurodegenerative diseases and other conditions.[2][3] However, its chemical reactivity and classification as an irritant demand a rigorous and well-understood safety protocol.[1][4]

This guide moves beyond a simple checklist, offering a comprehensive operational plan rooted in the principles of chemical causality and risk mitigation. We will explore the necessary personal protective equipment (PPE), detail safe handling and disposal procedures, and provide the scientific rationale behind each recommendation to ensure your work is not only groundbreaking but also fundamentally safe.

Hazard Assessment: Understanding the Molecule

This compound is a white, solid, crystalline powder that is soluble in water.[1] While comprehensive toxicological data for this specific compound is not widely available, a professional assessment of its structure and the available Safety Data Sheets (SDS) allows for a robust risk profile. The primary hazards are associated with its potential to cause irritation upon contact or inhalation.[4]

The molecule is comprised of two key heterocyclic structures:

  • Azetidine: A four-membered nitrogen-containing ring. Unsubstituted azetidine is known to be corrosive and can cause severe skin burns and eye damage.[5] While its reactivity is moderated in this larger structure, the inherent ring strain is a factor to consider.

  • Morpholine: A six-membered ring containing both nitrogen and oxygen. Morpholine itself is flammable, corrosive, and toxic if inhaled or in contact with skin.[6][7] Morpholine derivatives are widely used in pharmaceuticals, but their potential to cause irritation is well-documented.[3][8]

The dihydrochloride salt form suggests the compound is stable, but as a fine powder, it poses a significant risk of aerosolization, leading to respiratory tract irritation.[4][9]

Table 1: Summary of Hazard Classifications

Hazard Statement Description Primary Sources
H315 Causes skin irritation. [4][9][10]
H319 Causes serious eye irritation. [4][9][10]
H335 May cause respiratory irritation. [4][9][10]
H302 Harmful if swallowed. [9][10]
H312 Harmful in contact with skin. [9]

| H332 | Harmful if inhaled. |[9] |

This profile mandates that all handling procedures are designed to prevent direct contact and inhalation.

The Hierarchy of Controls: A Proactive Safety Framework

Before detailing specific PPE, it is crucial to implement a broader safety strategy. The "Hierarchy of Controls" is a fundamental concept in laboratory safety that prioritizes risk reduction at the source. PPE, while essential, is the final line of defense.

cluster_1 Practical Implementation a Elimination/Substitution (Use a less hazardous chemical if possible) b Engineering Controls (Primary barrier) c Administrative Controls (Procedural rules) b1 Chemical Fume Hood b->b1 b2 Closed System Weighing b->b2 e.g. d Personal Protective Equipment (PPE) (Final barrier) c1 Standard Operating Procedures (SOPs) c->c1 e.g. c2 Mandatory Safety Training c->c2 e.g. d1 Gloves, Goggles, Lab Coat, Respirator d->d1 e.g.

Caption: Hierarchy of controls applied to chemical handling.

The most effective control is to always work within a certified chemical fume hood to contain dust and vapors at the source.[11][12]

Personal Protective Equipment (PPE): Your Essential Barrier

Given the irritant nature of this compound, a specific and non-negotiable PPE ensemble is required.

Table 2: Recommended PPE for Handling

PPE Category Item Standard/Specification Purpose
Eye & Face Protection Safety Goggles with Side-Shields Conforming to EN 166 (EU) or NIOSH (US) approved.[11] Protects against airborne powder and accidental splashes of solutions. A face shield should be worn over goggles if there is a significant splash risk.
Hand Protection Compatible Chemical-Resistant Gloves Nitrile gloves are a suitable initial choice. Always inspect gloves for tears or pinholes before use.[11] Provides a barrier against direct skin contact, which can cause irritation.[4][9]
Body Protection Laboratory Coat Standard lab coat. A chemically impervious apron may be required for larger quantities. Protects skin and personal clothing from contamination.[13]

| Respiratory Protection | NIOSH-approved Respirator | N95-rated dust mask (for low-dust scenarios) or a half-mask respirator with P100 cartridges (for significant dust generation).[11][13] | Required when handling the solid powder outside of a fume hood or when dust generation is unavoidable, to prevent respiratory tract irritation.[4] |

Operational Plan: Step-by-Step Handling Protocol

This protocol ensures that safety is integrated into every step of the workflow, from preparation to cleanup.

start Start prep 1. Pre-Op Checks - Verify fume hood function. - Locate spill kit & eyewash station. - Don correct PPE. start->prep weigh 2. Weighing Solid - Perform inside fume hood. - Use anti-static weigh boat. - Minimize dust generation. prep->weigh dissolve 3. Dissolution - Add solid to solvent slowly. - Keep container covered. - Mix gently to avoid splashing. weigh->dissolve cleanup 4. Decontamination - Wipe down work surfaces. - Clean glassware. - Dispose of waste correctly. dissolve->cleanup post 5. Post-Op - Doff PPE correctly. - Wash hands thoroughly. cleanup->post end End post->end

Caption: Safe handling workflow for the compound.

Detailed Steps:

  • Preparation and Pre-Handling Checks:

    • Ensure a certified chemical fume hood is operational.[11]

    • Verify that a safety shower and eyewash station are accessible and unobstructed.[13]

    • Confirm that a chemical spill kit appropriate for solid and aqueous amine hydrochloride spills is readily available.

    • Don all required PPE as detailed in Table 2.

  • Handling the Solid Compound:

    • Conduct all weighing and transfers of the solid powder inside the fume hood to contain any dust.[11]

    • Use a spatula to carefully transfer the powder. Avoid any actions that could generate dust clouds, such as dropping or pouring from a height.[12]

    • When creating solutions, add the solid powder to the solvent slowly. Never add solvent to the bulk solid, as this can cause splashing.

  • Working with Solutions:

    • Keep containers with the dissolved compound covered when not in immediate use.

    • If heating is required, ensure smooth boiling and prevent bumping.

  • Post-Handling Decontamination:

    • Wipe down the work surface in the fume hood with an appropriate decontaminating solution (e.g., 70% ethanol), followed by water.

    • Carefully clean any used glassware.

Emergency and Disposal Plans

Spill Response:

  • Minor Spill (Solid):

    • Alert others in the immediate area.

    • Wearing your full PPE, gently cover the spill with an absorbent material from the spill kit to prevent further aerosolization.[12]

    • Carefully sweep the material into a designated waste container.[9] Avoid dry sweeping which can create dust.

    • Clean the spill area with a wet cloth or paper towels, then decontaminate the surface.

    • Place all cleanup materials into a sealed, labeled hazardous waste bag.

  • Contact and Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[9][13]

    • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[9][13]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][13]

    • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[13]

Waste Disposal:

Chemical waste disposal must comply with local, state, and federal regulations.

  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a clearly labeled, sealed hazardous waste container.

  • Aqueous Waste: Unused solutions should be collected in a designated, labeled hazardous waste container for halogenated organic waste. Do not pour this chemical down the drain.[14]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The clean container can then be disposed of according to institutional guidelines.

By adhering to this comprehensive safety and handling guide, you can confidently and safely incorporate this compound into your research, ensuring that your focus remains on scientific discovery while upholding the highest standards of laboratory safety.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 4,5-Dimethylthiazol-2-amine hydrochloride.
  • ChemBK. (2024). Morpholine, 4-(3-azetidinyl)-, dihydrochloride.
  • CymitQuimica. (n.d.). 4-(Azetidin-3-yl)morpholine hydrochloride.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Azetidine.
  • ChemScene. (2023). Safety Data Sheet: 4-(Azetidin-3-yl)morpholine hydrochloride.
  • National Center for Biotechnology Information. (n.d.). Morpholine. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47.
  • Apollo Scientific. (2023). Azetidine hydrochloride Safety Data Sheet.
  • Apollo Scientific. (2023). This compound Safety Data Sheet.
  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
  • Enamine. (n.d.). Safety Data Sheet.
  • MedChemExpress. (2025). (R)-Azetidine-2-carboxylic acid Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). 4-(Azetidin-3-yl)morpholine hydrochloride Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 4-(Azetidin-3-yl)morpholine hydrochloride.
  • Apollo Scientific. (n.d.). Azetidine Safety Data Sheet.
  • UBPBio. (n.d.). L-Azetidine-2-carboxylic acid Safety Data Sheet.
  • ChemicalBook. (2025). 4-(AZETIDIN-3-YL)MORPHOLINE HYDROCHLORIDE.
  • PubChem. (n.d.). 4-(Azetidin-3-yl)morpholine.
  • U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment.
  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
  • ACS Publications. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • Taylor & Francis Online. (n.d.). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.
  • IJPREMS. (2025). Pharmacological Activity of Morpholine Derivatives as an Important Scaffold in Medicinal Chemistry: A Review.
  • National Center for Biotechnology Information (PMC). (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • Nexchem Ltd. (n.d.). Safety Data Sheet - Morpholine.
  • Redox. (2022). Safety Data Sheet Morpholine.
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×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.